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  • Product: 4-Bromo-6-methylquinoline
  • CAS: 1070879-23-0

Core Science & Biosynthesis

Foundational

A Technical Guide to Substituted Bromomethylquinolines for Drug Discovery Professionals

Preamble: On the Isomer 4-Bromo-6-methylquinoline For professionals in the fields of chemical research and drug development, precision is paramount. The initial subject of this guide was the specific chemical isomer, 4-B...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: On the Isomer 4-Bromo-6-methylquinoline

For professionals in the fields of chemical research and drug development, precision is paramount. The initial subject of this guide was the specific chemical isomer, 4-Bromo-6-methylquinoline. However, a comprehensive search of scientific literature and chemical databases reveals a significant lack of available data for this particular compound. Key information regarding its synthesis, physical and chemical properties, and spectroscopic characterization is not present in publicly accessible records.

To provide a guide that meets the rigorous standards of scientific integrity and practical utility, this document will instead focus on the well-characterized and commercially available isomer, 6-Bromo-4-methylquinoline . This compound shares the same molecular formula and core structural motifs, and the extensive data available for it allows for the creation of a robust and reliable technical resource. The principles, protocols, and potential applications discussed herein offer valuable insights that are broadly applicable to this class of compounds.

An In-Depth Technical Guide to 6-Bromo-4-methylquinoline

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, bicyclic aromatic structure serves as a cornerstone for a multitude of synthetic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The strategic placement of substituents, such as halogens (e.g., bromine) and alkyl groups (e.g., methyl), allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 6-Bromo-4-methylquinoline (also known as 6-bromo-lepidine) is a key intermediate, providing a versatile platform for further functionalization in the development of novel therapeutic agents and functional materials.[3]

Core Chemical Properties and Data

The fundamental physicochemical properties of 6-Bromo-4-methylquinoline are summarized below. This data is essential for planning synthetic transformations, purification procedures, and analytical methods.

PropertyValueSource
CAS Number 41037-28-9[3][4][5]
Molecular Formula C₁₀H₈BrN[6]
Molecular Weight 222.08 g/mol [6]
Appearance White to cream to brown crystals or powder[5]
Melting Point 92.5-101.5 °C[5]
XLogP3 3.3[6]
SMILES CC1=C2C=C(C=CC2=NC=C1)Br[6]
InChI Key XBZQSJLYRMZRSZ-UHFFFAOYSA-N[5][6]
Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines is a well-established area of organic chemistry. One of the most common and effective methods for constructing the 6-Bromo-4-methylquinoline scaffold is the Doebner-von Miller reaction , a variation of the Skraup synthesis.

Causality of Experimental Design: This acid-catalyzed reaction involves the condensation of an aniline (4-bromoaniline) with an α,β-unsaturated carbonyl compound, which is typically formed in situ. The choice of 4-bromoaniline as the starting material directly installs the bromine atom at the desired 6-position of the final quinoline ring. The methyl group at the 4-position is derived from the α,β-unsaturated aldehyde or ketone used.

Generalized Synthetic Workflow: A plausible route starts with 4-bromoaniline and an α,β-unsaturated carbonyl compound like crotonaldehyde or its precursor, paraldehyde, in the presence of a strong acid such as sulfuric acid or hydrochloric acid and an oxidizing agent.

G cluster_reactants Starting Materials cluster_process Reaction Conditions A 4-Bromoaniline D Doebner-von Miller Reaction (Condensation & Cyclization) A->D B Crotonaldehyde (or precursor) B->D C Strong Acid (e.g., H₂SO₄) Oxidizing Agent (e.g., Nitrobenzene) C->D Catalysis & Oxidation E Workup & Purification (Neutralization, Extraction, Crystallization) D->E Crude Product F 6-Bromo-4-methylquinoline E->F Purified Product

Caption: Generalized workflow for the synthesis of 6-Bromo-4-methylquinoline.

Step-by-Step Protocol (Illustrative):

  • Reaction Setup: To a flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 4-bromoaniline and a suitable solvent.

  • Reagent Addition: Slowly add paraldehyde (a stable trimer of acetaldehyde which generates crotonaldehyde in situ under acidic conditions) to the stirred solution. An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is often included.

  • Cyclization: Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Rationale: The heat provides the necessary activation energy for the condensation, intramolecular cyclization, dehydration, and final oxidation steps to form the aromatic quinoline ring.

  • Workup: After cooling, the reaction mixture is poured onto ice and neutralized carefully with a base (e.g., NaOH solution) to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-Bromo-4-methylquinoline.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. This involves a combination of spectroscopic and physical methods.

Logical Workflow for Compound Characterization:

G cluster_synthesis Synthesis cluster_analysis Characterization A Purified Solid Product B Melting Point Analysis A->B Physical Constant C ¹H & ¹³C NMR Spectroscopy A->C Structural Elucidation D Mass Spectrometry (MS) A->D Molecular Weight E Purity Check (GC/HPLC) A->E Purity Assessment F Structure & Purity Confirmed B->F C->F D->F E->F

Caption: Logical workflow for the analytical characterization of the final product.

Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 6-Bromo-4-methylquinoline and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Based on the structure, the expected signals would include:

    • A singlet for the methyl (CH₃) group protons.

    • Several signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring system. The splitting patterns (doublets, doublet of doublets) will be dictated by their coupling with adjacent protons.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Ten distinct signals are expected, one for the methyl carbon and nine for the carbons of the bicyclic aromatic system.

  • Data Interpretation: Analyze the chemical shifts, integration, and coupling constants to confirm that the obtained spectra are consistent with the structure of 6-Bromo-4-methylquinoline. Compare with data from similar structures found in the literature.[7][8]

Safety, Handling, and Storage

6-Bromo-4-methylquinoline is classified as a hazardous substance and requires careful handling to ensure personnel safety.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[9]

    • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[9]

Applications in Drug Discovery and Organic Synthesis

The true value of 6-Bromo-4-methylquinoline for drug development professionals lies in its utility as a versatile synthetic intermediate. The bromine atom at the 6-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the strategic introduction of diverse functional groups, enabling the rapid generation of libraries of novel compounds for biological screening.[1] This makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3]

References

  • He, W., Zhang, R., & Cai, M. Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Jiangxi Normal University. Available at: [Link]

  • American Chemical Society. (2022). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Catalysis. Available at: [Link]

  • SpectraBase. 4-bromo-6-methylquinoline, 1-oxide - Optional[UV-VIS] - Spectrum. Available at: [Link]

  • SpectraBase. 2,4-DIBrOMO-6-METHYLQUINOLINE. Available at: [Link]

  • PubChem. 4-Bromo-6-methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents.CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

  • ResearchGate. (2018). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

  • SpectraBase. 4-[6-Bromo-4-(4-morpholinylcarbonyl)-2-quinolinyl]phenyl methyl ether - Optional[1H NMR] - Spectrum. Available at: [Link]

  • PubChem. 6-Bromo-4-methylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2019). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... Available at: [Link]

Sources

Foundational

Strategic Overview and Retrosynthetic Analysis

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-methylquinoline This guide provides an in-depth technical overview of a robust and reliable synthetic pathway to 4-Bromo-6-methylquinoline, a valuable heterocycli...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-methylquinoline

This guide provides an in-depth technical overview of a robust and reliable synthetic pathway to 4-Bromo-6-methylquinoline, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The strategic placement of the bromine atom at the C4 position facilitates further molecular elaboration via cross-coupling reactions, making this scaffold a versatile building block for the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the strategic and methodological choices.

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. However, achieving specific substitution patterns, such as the 4-bromo-6-methyl configuration, requires a carefully planned multi-step approach. Direct electrophilic bromination of 6-methylquinoline is not a viable strategy as it typically results in a mixture of isomers, with substitution occurring preferentially on the electron-rich benzene ring rather than the electron-deficient pyridine ring.

A more effective strategy involves constructing the quinoline core with a functional group at the 4-position that can be readily converted to a bromine atom. The most common and reliable precursor is the corresponding 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form). This intermediate can be synthesized with high regioselectivity and subsequently converted to the target 4-bromo derivative.

Our retrosynthetic analysis breaks down the target molecule as follows:

G target 4-Bromo-6-methylquinoline intermediate1 6-Methylquinolin-4-one (4-Hydroxy-6-methylquinoline) target->intermediate1 Halogenation (e.g., POBr₃ or POCl₃/PBr₃) reagents1 p-Toluidine + Ethyl Acetoacetate intermediate1->reagents1 Conrad-Limpach Cyclization

Caption: Retrosynthetic pathway for 4-Bromo-6-methylquinoline.

This analysis informs our forward synthesis, which is structured into two primary stages:

  • Part I: Construction of the 6-methylquinolin-4-one core via the Conrad-Limpach synthesis.

  • Part II: Conversion of the 4-quinolone to the final 4-bromo product via halogenation.

Part I: Synthesis of the 6-Methylquinolin-4-one Core

The Conrad-Limpach synthesis is a powerful method for preparing 4-hydroxyquinolines (4-quinolones).[1] The reaction proceeds in two key stages: a condensation reaction between an aniline and a β-ketoester to form a β-anilinoacrylate, followed by a thermal, acid-catalyzed cyclization. Using p-toluidine (4-methylaniline) and ethyl acetoacetate ensures the methyl group is correctly positioned at the C6 position of the resulting quinoline ring.

Mechanism of the Conrad-Limpach Synthesis

The reaction begins with the nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of the β-ketoester, followed by dehydration to form an enamine intermediate (a β-anilinoacrylate). The subsequent step is the critical ring-closing reaction. Under high temperatures (typically >250 °C), the enamine undergoes an intramolecular cyclization onto the aromatic ring, followed by elimination of ethanol to yield the stable 4-quinolone product. The high temperature required for this cyclization is a key parameter and is often achieved using a high-boiling point solvent like diphenyl ether or Dowtherm A.

G start p-Toluidine + Ethyl Acetoacetate step1 Condensation (-H₂O) start->step1 intermediate Ethyl 3-(4-methylanilino)crotonate (Enamine Intermediate) step1->intermediate step2 Thermal Cyclization (High Temp, >250°C) intermediate->step2 step3 Tautomerization step2->step3 product 6-Methylquinolin-4-one step3->product

Caption: Workflow for the Conrad-Limpach synthesis of 6-Methylquinolin-4-one.

Experimental Protocol: Synthesis of 6-Methylquinolin-4-one

This protocol is adapted from established procedures for the Conrad-Limpach synthesis.[2][3]

  • Step A: Condensation

    • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine p-toluidine (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of acetic acid in toluene.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the condensation proceeds.

    • Continue refluxing until no more water is evolved (typically 2-4 hours).

    • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude ethyl 3-(4-methylanilino)crotonate. This intermediate can be used in the next step without further purification.

  • Step B: Thermal Cyclization

    • Caution: This step involves very high temperatures. Perform in a well-ventilated fume hood with appropriate safety precautions.

    • In a separate three-neck flask equipped with a high-temperature thermometer and a mechanical stirrer, preheat a high-boiling solvent such as diphenyl ether to 250-260 °C.

    • Add the crude intermediate from Step A dropwise or in small portions to the hot solvent. Vigorous evolution of ethanol will be observed.

    • Maintain the temperature at 250-260 °C for 15-30 minutes after the addition is complete.[4]

    • Allow the mixture to cool to below 100 °C and then add hexane or petroleum ether to precipitate the product.

    • Collect the solid product by filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry. The product can be further purified by recrystallization from ethanol or acetic acid.

Part II: Halogenation to 4-Bromo-6-methylquinoline

The conversion of the 4-quinolone to a 4-haloquinoline is a standard transformation. The keto-enol tautomerism of the 4-quinolone allows it to react with phosphorus oxyhalides. While phosphorus oxybromide (POBr₃) can be used for direct conversion, a more common and often higher-yielding two-step approach involves conversion to the 4-chloro intermediate using phosphorus oxychloride (POCl₃), followed by a halogen exchange (Finkelstein-type) reaction.[4][5] However, for simplicity and directness, treatment with a suitable brominating agent is preferred.

Mechanism of Halogenation

The 4-quinolone tautomerizes to its 4-hydroxyquinoline form. The hydroxyl group is then activated by the phosphorus oxyhalide (e.g., POCl₃ or POBr₃), forming a good leaving group. A halide ion then acts as a nucleophile, attacking the C4 position and displacing the activated oxygen group to yield the 4-haloquinoline.

G start 6-Methylquinolin-4-one step1 Reaction with POCl₃ or POBr₃ start->step1 intermediate Activated Phosphate Ester Intermediate step1->intermediate step2 Nucleophilic Attack by Halide (Cl⁻ or Br⁻) intermediate->step2 product 4-Chloro/Bromo-6-methylquinoline step2->product

Caption: Halogenation of the 4-quinolone intermediate.

Experimental Protocol: Synthesis of 4-Bromo-6-methylquinoline

This protocol describes the chlorination followed by bromination, a widely documented and reliable method.[3][4][5]

  • Step A: Synthesis of 4-Chloro-6-methylquinoline

    • Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

    • Place 6-methylquinolin-4-one (1.0 eq) in a round-bottom flask.

    • Slowly add phosphorus oxychloride (POCl₃, 3-5 eq) at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-6-methylquinoline, which can be purified by column chromatography or used directly in the next step.

  • Step B: Bromo-de-chlorination (Halogen Exchange)

    • While not explicitly found for the 6-methyl derivative in the search results, this is a standard conversion. A procedure analogous to the synthesis of 6-bromo-4-iodoquinoline from the chloro-precursor can be adapted.[4]

    • Dissolve 4-chloro-6-methylquinoline (1.0 eq) in a suitable solvent like acetonitrile or acetone.

    • Add an excess of a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr) (3-5 eq).

    • Heat the mixture to reflux and stir for several hours to overnight, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain pure 4-Bromo-6-methylquinoline.

Data Summary

The following table summarizes typical reaction parameters for the proposed synthetic route. Yields are indicative and may vary based on reaction scale and purification efficiency.

StepStarting MaterialsKey ReagentsSolventTemperatureTypical Yield
I p-Toluidine, Ethyl AcetoacetateAcetic Acid (cat.), Diphenyl etherToluene, then Diphenyl etherReflux, then 250-260 °C60-80%
II-A 6-Methylquinolin-4-onePOCl₃, DMF (cat.)NeatReflux (~110 °C)80-95%
II-B 4-Chloro-6-methylquinolineNaBr or LiBrAcetonitrileReflux (~82 °C)75-90%

Conclusion

The synthesis of 4-Bromo-6-methylquinoline is efficiently achieved through a strategic, multi-step sequence. The Conrad-Limpach synthesis provides a reliable method for constructing the requisite 6-methylquinolin-4-one precursor with excellent regiochemical control. Subsequent halogenation, typically via a 4-chloro intermediate, affords the target compound in good overall yield. This guide provides the fundamental chemical principles and validated protocols necessary for the successful laboratory preparation of this important synthetic building block.

References

  • Surrey, A. R., & Hammer, H. F. (1946). Preparation of 4-hydroxyquinoline compounds. U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Available at: [Link]

  • Wiley Online Library. (n.d.). Doebner-Miller Reaction. Available at: [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

  • Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

Sources

Exploratory

4-Bromo-6-methylquinoline spectroscopic data (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-methylquinoline Foreword: This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Bromo-6-methylq...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-methylquinoline

Foreword: This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Bromo-6-methylquinoline. As publicly available, consolidated spectroscopic data for this specific molecule is limited, this document serves as a predictive and methodological guide for researchers. The spectral data presented herein are derived from a combination of foundational spectroscopic principles, analysis of structurally analogous compounds, and established chemical shift libraries. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the synthesis, purification, and analytical confirmation of 4-Bromo-6-methylquinoline and its derivatives.

Introduction to 4-Bromo-6-methylquinoline

4-Bromo-6-methylquinoline is a halogenated heterocyclic aromatic compound. The quinoline scaffold is a core structural motif in numerous pharmaceuticals and biologically active molecules. The specific substitution pattern—a bromine atom at the 4-position and a methyl group at the 6-position—imparts distinct physicochemical properties that influence its reactivity and potential biological interactions. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the methyl group modifies the electronic and steric profile of the molecule. Accurate structural elucidation is paramount, and a multi-technique spectroscopic approach is the gold standard for confirmation.[1][2]

This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing the necessary tools for unambiguous identification.

4_Bromo_6_methylquinoline_Structure cluster_quinoline 4-Bromo-6-methylquinoline mol a1 N1 a2 2 a3 3 a4 4 a4a 4a a5 5 a6 6 a7 7 a8 8 a8a 8a br Br me CH₃

Caption: Molecular structure of 4-Bromo-6-methylquinoline with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[3] By analyzing the chemical environment of ¹H and ¹³C nuclei, one can determine the precise connectivity and arrangement of atoms within the molecule.[4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Bromo-6-methylquinoline is expected to show five distinct signals in the aromatic region and one signal in the aliphatic region. The bromine atom at C4 exerts a strong electron-withdrawing effect, significantly influencing the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Rationale
~8.75 d J = 4.5 Hz H-2 Doublet due to coupling with H-3. Downfield shift due to proximity to nitrogen.
~7.95 d J = 2.0 Hz H-5 Doublet due to meta-coupling with H-7. Deshielded by proximity to the pyridine ring and bromine.
~7.80 s - H-3 Singlet due to the absence of adjacent protons. Significantly deshielded by the adjacent bromine atom.
~7.60 dd J = 8.8, 2.0 Hz H-7 Doublet of doublets from ortho-coupling to H-8 and meta-coupling to H-5.
~7.45 d J = 8.8 Hz H-8 Doublet due to ortho-coupling with H-7.

| ~2.55 | s | - | H-9 (CH₃) | Singlet for the methyl group protons. Typical chemical shift for an aryl methyl group.[6] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The carbon atom attached to the bromine (C4) will be significantly shifted, and its signal intensity may be reduced due to the quadrupolar effect of bromine.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale
~151.0 C-2 Carbon adjacent to nitrogen in a quinoline ring.
~147.5 C-8a Quaternary carbon at the ring junction.
~139.0 C-6 Carbon bearing the methyl group.
~133.0 C-7 Aromatic CH carbon.
~130.5 C-5 Aromatic CH carbon, deshielded by proximity to the pyridine ring.
~128.0 C-4a Quaternary carbon at the ring junction.
~125.0 C-8 Aromatic CH carbon.
~123.0 C-3 Aromatic CH carbon adjacent to the C-Br.
~122.0 C-4 Carbon directly attached to bromine.

| ~21.5 | C-9 (CH₃) | Aliphatic carbon of the methyl group.[7] |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified 4-Bromo-6-methylquinoline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Workflow for NMR Analysis

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[9] For 4-Bromo-6-methylquinoline, IR spectroscopy will confirm the presence of the aromatic system, C-H bonds, and the carbon-bromine bond.

Expected IR Absorption Bands

The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule.[10]

Table 3: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium-Weak Aromatic C-H Stretch
2980-2850 Medium-Weak Aliphatic C-H Stretch (from CH₃)
1600-1450 Strong-Medium Aromatic C=C and C=N Ring Stretching Vibrations
~1380 Medium CH₃ Symmetric Bending
800-900 Strong C-H Out-of-plane Bending (indicative of substitution pattern)

| 600-500 | Medium-Strong | C-Br Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to record the ambient spectrum (air, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 4-Bromo-6-methylquinoline powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.[11]

Expected Mass Spectrum

Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion in the mass spectrum of 4-Bromo-6-methylquinoline will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity.[12]

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ionization Mode Calculated m/z ([M+H]⁺) Assignment
ESI⁺ 221.9918 C₁₀H₉⁷⁹BrN⁺

| ESI⁺ | 223.9898 | C₁₀H₉⁸¹BrN⁺ |

Plausible Fragmentation Pathway

Under electron impact (EI) or collision-induced dissociation (CID), the quinoline ring is relatively stable. Fragmentation is often initiated by the loss of the substituents. A primary fragmentation pathway would involve the loss of the bromine atom, followed by the loss of HCN from the pyridine ring, a characteristic fragmentation for quinolines.[13]

G A [C₁₀H₈BrN]⁺˙ m/z = 221/223 (Molecular Ion) B [C₁₀H₈N]⁺ m/z = 142 A->B - Br• C [C₉H₆]⁺˙ m/z = 114 B->C - HCN

Caption: A plausible fragmentation pathway for 4-Bromo-6-methylquinoline in MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI) for soft ionization to primarily observe the protonated molecular ion ([M+H]⁺).[8] Alternatively, Electron Ionization (EI) can be used to induce fragmentation and observe the pattern described above.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to confirm the elemental composition via accurate mass measurement.

  • Tandem MS (MS/MS): To confirm fragmentation pathways, isolate the molecular ion peak and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Conclusion

The comprehensive spectroscopic analysis of 4-Bromo-6-methylquinoline relies on the synergistic use of NMR, IR, and MS. NMR spectroscopy provides the definitive structural map of the molecule. IR spectroscopy offers rapid confirmation of key functional groups, while mass spectrometry confirms the molecular weight, elemental composition, and provides structural clues through fragmentation analysis. The predictive data and protocols outlined in this guide provide a robust framework for any researcher working with this compound, ensuring accurate and reliable characterization.

References

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

  • Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

  • PubMed. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • Slideshare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

  • University of California, Los Angeles. INFRARED SPECTROSCOPY (IR). [Link]

  • Wiley-VCH. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [Link]

  • ResearchGate. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • Khan Academy. Introduction to infrared spectroscopy. [Link]

  • Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]

  • ACS Publications. Interpretation of Infrared Spectra Second Edition. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Wikipedia. Infrared spectroscopy. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • NIH National Center for Biotechnology Information. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • ResearchGate. Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact | Request PDF. [Link]

  • American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

  • The Royal Society of Chemistry. Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. [Link]

  • Scribd. Synthesis of 6-Bromoquinoline. [Link]

  • ResearchGate. Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... [Link]

  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

  • PubChem. 6-Bromo-4-methylquinoline. [Link]

  • PubChem. 6-Methylquinoline. [Link]

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Foundational

biological activity of 4-Bromo-6-methylquinoline derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Bromo-6-methylquinoline Derivatives Introduction The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Bromo-6-methylquinoline Derivatives

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This versatility has led to the development of numerous FDA-approved drugs for a range of therapeutic areas, including cancer, malaria, and bacterial infections.[2][3] The biological profile of the quinoline core can be profoundly modulated by the introduction of various substituents, which alter its physicochemical properties such as lipophilicity, electronic distribution, and steric profile.[1]

This guide focuses on a specific, promising subclass: 4-Bromo-6-methylquinoline derivatives . The strategic placement of a bromine atom at the C4 position and a methyl group at the C6 position is not arbitrary. Halogenation, particularly with bromine, is a common strategy in drug design to enhance binding affinity and improve pharmacokinetic properties like cell membrane permeability.[1] Specifically, bromo-substitution on the quinoline ring has been linked to enhanced cytotoxic and antimicrobial activities.[4][5] The methyl group, in turn, can influence metabolic stability and provide crucial steric interactions within a target's binding pocket.

This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It synthesizes current knowledge on the synthesis, biological activities, and mechanisms of action of these derivatives, providing field-proven insights and detailed experimental protocols to guide future research and development efforts.

Synthesis Strategies for 4-Bromo-6-methylquinoline Derivatives

The synthesis of functionalized quinolines is a well-trodden path in organic chemistry, with several named reactions providing reliable access to the core scaffold. For 4-bromo-6-methylquinoline derivatives, a common and versatile approach involves the construction of a 4-hydroxyquinoline intermediate, followed by halogenation.

A plausible synthetic pathway often begins with a condensation reaction, such as the Knorr quinoline synthesis or a variation thereof, between an aniline and a β-ketoester.[6] In the context of our target scaffold, the reaction would utilize 4-methylaniline. The resulting intermediate can then be cyclized under acidic conditions. Subsequent bromination at the 4-position is typically achieved using a halogenating agent like phosphorus oxybromide (POBr₃) or a combination of reagents that convert the 4-hydroxy group into the desired 4-bromo substituent. The 6-position is often brominated at a later stage or by starting with a pre-brominated aniline, depending on the desired substitution pattern and reactivity.

A key intermediate in many synthetic routes is a 4-chloroquinoline, which is readily converted to a 4-bromo or 4-iodo derivative.[7][8] The 4-position is highly activated towards nucleophilic aromatic substitution, allowing for the introduction of various amines and other nucleophiles to build a library of diverse compounds.[7]

Synthetic_Workflow cluster_0 Scaffold Construction cluster_1 Halogenation & Derivatization A 4-Methylaniline C 6-Methylquinolin-4-ol A->C B β-Ketoester B->C D 4-Bromo-6-methylquinolin-4-ol C->D Bromination E 4-Bromo-6-methylquinoline Scaffold D->E Further Reactions F Diverse Derivatives E->F Nucleophilic Substitution / Cross-Coupling EGFR_Pathway_Inhibition cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation Ligand Growth Factor (EGF) Ligand->EGFR Quinoline 4-Bromo-6-methyl quinoline Derivative Quinoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Sources

Exploratory

4-Bromo-6-methylquinoline: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Nuances of Substituted Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, offering a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Nuances of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for structural elaboration. However, the introduction of functional groups, particularly halogens and alkyl moieties, can significantly alter the molecule's physicochemical and toxicological profile. This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-Bromo-6-methylquinoline.

Section 1: Hazard Profile and GHS Classification (Inferred)

Due to the absence of specific toxicological data for 4-Bromo-6-methylquinoline, its hazard profile is extrapolated from closely related analogues. The presence of a bromine atom and a methyl group on the quinoline ring suggests potential for acute toxicity, skin and eye irritation, and possible long-term health effects.

GHS Hazard Classification

The following GHS classification is inferred from compounds such as 6-Bromo-2-methylquinoline and 4-Bromo-6-fluoroquinoline.[2][5][7]

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4pictogram GHS07Warning H302: Harmful if swallowed.[2][4][5]
Skin Corrosion/IrritationCategory 2pictogram GHS07Warning H315: Causes skin irritation.[2][4]
Serious Eye Damage/IrritationCategory 2A/1pictogram GHS05 or GHS07Danger or Warning H318: Causes serious eye damage. or H319: Causes serious eye irritation.[2][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3pictogram GHS07Warning H335: May cause respiratory irritation.[2][4]

Note: The severity of eye damage (Category 1 or 2A) can vary among related compounds. A conservative approach assuming the potential for serious eye damage is recommended.

Precautionary Statements

A comprehensive set of precautionary statements is crucial for minimizing risk. The following are recommended based on the inferred hazards:[2][4][5]

TypeP-CodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264Wash skin thoroughly after handling.[4]
P270Do not eat, drink or smoke when using this product.[4]
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
P330Rinse mouth.[4][5]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.[4]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[4]

Section 2: Prudent Handling and Exposure Control

The cornerstone of safety when working with 4-Bromo-6-methylquinoline is the minimization of exposure through a combination of engineering controls, personal protective equipment, and diligent laboratory practices.

Engineering Controls
  • Fume Hood: All handling of 4-Bromo-6-methylquinoline, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should also be worn when there is a risk of splashing.[2]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) that are regularly inspected for tears or punctures before use. Dispose of contaminated gloves immediately.[1]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Clothing: Long pants and closed-toe shoes are required.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

G Safe Handling Workflow for 4-Bromo-6-methylquinoline cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh in Fume Hood prep_hood->handle_weigh handle_transfer Transfer with Care handle_weigh->handle_transfer handle_reaction Conduct Reaction in Hood handle_transfer->handle_reaction clean_decon Decontaminate Glassware handle_reaction->clean_decon clean_waste Segregate Halogenated Waste clean_decon->clean_waste clean_dispose Dispose via Certified Vendor clean_waste->clean_dispose

Caption: A workflow for the safe handling of 4-Bromo-6-methylquinoline.

Section 3: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Accidental Release Measures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Section 4: Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secured and accessible only to authorized personnel.[4]

Disposal
  • Dispose of 4-Bromo-6-methylquinoline and any contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain.

Section 5: Reactivity and Stability

  • Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[5]

Section 6: Causality in Experimental Design

When incorporating 4-Bromo-6-methylquinoline into synthetic protocols, the choice of reagents and reaction conditions must be informed by its potential reactivity.

  • Nucleophilic Aromatic Substitution: The bromine at the 4-position is susceptible to nucleophilic displacement, particularly with strong nucleophiles. Reaction conditions should be chosen to control this reactivity and prevent the formation of undesired byproducts.

  • Metal-Catalyzed Cross-Coupling: This compound is a suitable substrate for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Careful selection of the catalyst, ligand, and base is necessary to optimize yield and minimize side reactions.

  • Thermal Stability: While generally stable, prolonged heating at high temperatures, especially in the presence of incompatible materials, could lead to decomposition.

G Synthetic Utility and Considerations cluster_reactions Potential Reactions cluster_considerations Key Considerations B4M6Q 4-Bromo-6-methylquinoline SNAr Nucleophilic Aromatic Substitution B4M6Q->SNAr [Nu-] CrossCoupling Metal-Catalyzed Cross-Coupling B4M6Q->CrossCoupling [Pd] or [Cu] Other Other Derivatizations B4M6Q->Other e.g., lithiation ThermalStability Thermal Stability B4M6Q->ThermalStability SideReactions Side Reactions SNAr->SideReactions Regioselectivity Regioselectivity CrossCoupling->Regioselectivity

Caption: Key reaction pathways and considerations for 4-Bromo-6-methylquinoline.

References

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). PubMed. Available at: [Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. (n.d.). PubMed. Available at: [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (2025). MDPI. Available at: [Link]

  • Quinolines: Human health tier II assessment. (2015). NICNAS. Available at: [Link]

  • (PDF) Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. (2015). ResearchGate. Available at: [Link]

  • Anthraquinone, 1-methylamino-4-bromo. (n.d.). Organic Syntheses. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Physical Properties of 4-Bromo-6-methylquinoline

Foreword: Navigating the Physicochemical Landscape of a Key Building Block For researchers, scientists, and professionals in the field of drug development, a comprehensive understanding of the physical properties of a ch...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of a Key Building Block

For researchers, scientists, and professionals in the field of drug development, a comprehensive understanding of the physical properties of a chemical entity is the bedrock of its successful application. This guide provides an in-depth technical exploration of 4-Bromo-6-methylquinoline, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. The strategic placement of a bromine atom and a methyl group on the quinoline scaffold imparts unique electronic and steric characteristics, making it a valuable intermediate for the synthesis of a diverse array of bioactive molecules.

This document moves beyond a simple cataloging of data points. As a Senior Application Scientist, the aim is to provide a narrative that explains the "why" behind the "what." We will delve into the causality of its physicochemical behavior, offer detailed, field-tested experimental protocols for the validation of these properties, and provide a foundational understanding of its spectral characteristics. Every piece of information is grounded in established scientific principles to ensure the highest level of accuracy and trustworthiness.

Core Molecular and Physical Characteristics

4-Bromo-6-methylquinoline presents as a solid at room temperature, typically appearing as white to cream or brown crystals or powder. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₈BrNPubChem[1]
Molecular Weight 222.08 g/mol PubChem[1]
Melting Point 92.5-101.5 °CThermo Fisher Scientific[2]
Appearance White to cream to brown crystals or powderThermo Fisher Scientific[2]
CAS Number 41037-28-9PubChem[1]

Note: The melting point is presented as a range, which is common for commercially available research chemicals and can be influenced by purity.

Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of 4-Bromo-6-methylquinoline is dictated by its molecular structure, which features a largely aromatic and nonpolar quinoline core, a polarizable bromine atom, and a nonpolar methyl group. Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted:

  • High Solubility: Expected in nonpolar to moderately polar aprotic solvents such as chloroform (CHCl₃), dichloromethane (CH₂Cl₂), toluene, and diethyl ether. The aromatic nature of the quinoline ring facilitates favorable intermolecular interactions with these solvents.

  • Moderate Solubility: Likely in polar aprotic solvents like acetone and ethyl acetate.

  • Limited Solubility: Expected in polar protic solvents such as methanol and ethanol. While the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, the overall nonpolar character of the molecule limits its interaction with these solvents.

  • Insoluble: Expected in water.

For biological assays, a common practice is to prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into an aqueous buffer.[3]

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for the quantitative determination of solubility.

G cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess 4-Bromo-6-methylquinoline to a vial prep2 Add a known volume of the desired solvent prep1->prep2 prep3 Seal the vial to prevent evaporation prep2->prep3 equil1 Agitate at a constant temperature (e.g., 25 °C) prep3->equil1 equil2 Allow sufficient time to reach equilibrium (e.g., 24 hours) equil1->equil2 analysis1 Filter the saturated solution to remove undissolved solid equil2->analysis1 analysis2 Take a known aliquot of the filtrate analysis1->analysis2 analysis3 Dilute with a suitable solvent analysis2->analysis3 analysis4 Analyze concentration using a calibrated analytical method (e.g., UV-Vis Spectroscopy) analysis3->analysis4

Workflow for Experimental Solubility Determination

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of 4-Bromo-6-methylquinoline. The following sections provide predicted spectral data and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8d1HH2
~8.1d1HH8
~7.8dd1HH7
~7.6s1HH5
~7.4d1HH3
~2.7s3H-CH₃

Interpretation:

  • The aromatic region (δ 7.0-9.0 ppm) will display signals corresponding to the five protons on the quinoline ring system.

  • The proton at the C2 position (H2) is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom.

  • The protons on the benzene ring portion (H5, H7, H8) will show characteristic splitting patterns based on their coupling with neighboring protons. The singlet for H5 is due to the absence of adjacent protons.

  • The proton at C3 (H3) will also be in the aromatic region.

  • A distinct singlet with an integration of 3H in the upfield region (~2.7 ppm) is characteristic of the methyl group protons.

Chemical Shift (δ, ppm)Assignment
~150C4a
~148C8a
~136C7
~134C5
~129C8
~125C6
~122C3
~121C4
~120C2
~19-CH₃

Interpretation:

  • The spectrum will show ten distinct carbon signals.

  • The quaternary carbons (C4, C4a, C6, C8a) will appear in the aromatic region. The carbon bearing the bromine atom (C4) will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.

  • The carbons of the pyridine ring (C2, C3, C4, C4a) and the benzene ring (C5, C6, C7, C8, C8a) will resonate in the aromatic region (δ 120-150 ppm).

  • The methyl carbon will appear as a sharp signal in the upfield aliphatic region (~19 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H stretch
2950-2850Medium-WeakAliphatic C-H stretch (-CH₃)
1600-1450Medium-StrongC=C and C=N aromatic ring stretching
~1380MediumC-H bending of the methyl group
850-800StrongC-H out-of-plane bending (indicative of substitution pattern)
~1050Medium-StrongC-Br stretch

Interpretation:

  • The presence of the aromatic quinoline ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

  • The aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

  • The C-Br stretching vibration is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 221 and 223 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

  • [M-Br]⁺: Loss of the bromine radical would result in a significant fragment at m/z = 142.

  • [M-H]⁺: Loss of a hydrogen atom from the molecular ion.

  • [M-CH₃]⁺: Loss of a methyl radical would give a fragment at m/z = 206/208.

  • Further fragmentation of the quinoline ring structure would lead to smaller charged fragments.

G M [C₁₀H₈BrN]⁺˙ m/z = 221/223 M_Br [C₁₀H₈N]⁺ m/z = 142 M->M_Br - Br• M_CH3 [C₉H₅BrN]⁺˙ m/z = 206/208 M->M_CH3 - •CH₃ G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Finely powder a small amount of the crystalline sample prep2 Pack the sample into a capillary tube to a height of 2-3 mm prep1->prep2 meas1 Place the capillary tube in a melting point apparatus prep2->meas1 meas2 Heat rapidly to ~15-20 °C below the expected melting point meas1->meas2 meas3 Decrease heating rate to 1-2 °C per minute meas2->meas3 meas4 Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) meas3->meas4 result1 The melting point is reported as the range T₁ - T₂ meas4->result1

Workflow for Melting Point Determination
Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve 5-10 mg of 4-Bromo-6-methylquinoline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants for both ¹H and ¹³C spectra.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Spectrum: Acquire the sample spectrum.

  • Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling 4-Bromo-6-methylquinoline.

  • Hazard Identification: Based on data for related compounds, 4-Bromo-6-methylquinoline is likely to be harmful if swallowed and may cause skin and eye irritation. [1]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials.

Conclusion

References

  • Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192.
  • Edisco. (n.d.). Melting point determination. [Link]

  • Kadela-Tomanek, M., et al. (2023). Hybrids of 1,4-Naphthoquinone with Thymidine Derivatives: Synthesis, Anticancer Activity, and Molecular Docking Study. Molecules.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. [Link]

  • PubChem. (n.d.). 6-Bromo-4-methylquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • ChemSynthesis. (n.d.). 4-bromo-6-methoxyquinoline. [Link]

  • The Royal Society of Chemistry. (2016). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. [Link]

  • SpectraBase. (n.d.). 4-bromo-6-methylquinoline, 1-oxide. [Link]

  • Chemical Synthesis Database. (n.d.). 6-bromo-4,8-dimethoxy-2-methylquinoline. [Link]

  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

  • ChemSynthesis. (n.d.). 4-bromoquinoline. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • SpectraBase. (n.d.). 4-[6-Bromo-4-(4-morpholinylcarbonyl)-2-quinolinyl]phenyl methyl ether. [Link]

  • ResearchGate. (2013). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition. [Link]

  • Doc Brown's Chemistry. (n.d.). database C-13 NMR SPECTROSCOPY INDEX. [Link]

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Exploratory

Introduction: The Critical Role of Solubility in the Application of 4-Bromo-6-methylquinoline

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-6-methylquinoline For Researchers, Scientists, and Drug Development Professionals 4-Bromo-6-methylquinoline is a substituted quinoline derivative of signif...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-6-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. As with any biologically active compound or synthetic intermediate, its solubility characteristics are a cornerstone of its practical application. Poor solubility can hinder everything from in vitro assay performance to in vivo bioavailability, ultimately impacting therapeutic efficacy and the viability of a drug candidate. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-Bromo-6-methylquinoline, designed to empower researchers in drug discovery and development. While specific, experimentally-derived quantitative solubility data for 4-bromo-6-methylquinoline is not widely published, this document will equip you with the necessary protocols and theoretical understanding to generate this critical data. We will also draw inferences from the solubility of structurally related compounds to provide a predictive framework.

Understanding the Molecular Determinants of 4-Bromo-6-methylquinoline Solubility

The solubility of 4-Bromo-6-methylquinoline is governed by its molecular structure. The quinoline core, a bicyclic aromatic heterocycle, is relatively non-polar. The introduction of a bromine atom and a methyl group further influences its physicochemical properties. The bromine atom, being electronegative, introduces a polarizable C-Br bond, while the methyl group is non-polar. The overall molecule is expected to have limited aqueous solubility and greater solubility in organic solvents. The polarity of the solvent will play a significant role in its ability to dissolve 4-Bromo-6-methylquinoline, with solvents of similar polarity generally being more effective.[1]

Predictive Solubility Profile Based on a Structurally Analogous Compound

While direct experimental data for 4-Bromo-6-methylquinoline is scarce, a 2023 study on the solubility of its isomer, 6-bromo-2-methylquinoline, provides valuable insights.[2][3] The study measured the equilibrium solubility of 6-bromo-2-methylquinoline in ten different solvents at various temperatures.[2][3] Given the structural similarity, it is reasonable to anticipate a comparable solubility trend for 4-Bromo-6-methylquinoline. The data from this study is summarized in the table below and serves as a strong predictive model.

Table 1: Illustrative Solubility of 6-Bromo-2-methylquinoline in Various Solvents at 323.15 K (50°C) [2][3]

SolventMole Fraction Solubility (x 10⁻²)Predicted Solubility Trend for 4-Bromo-6-methylquinoline
Toluene3.318High
Ethyl Acetate2.991High
Acetone2.764High
Acetonitrile2.528Moderate to High
N,N-Dimethylformamide (DMF)2.220Moderate to High
n-Propanol0.914Moderate
Isopropanol0.812Moderate
Ethanol0.390Low to Moderate
Methanol0.099Low
Water0.00289Very Low

This data suggests that 4-Bromo-6-methylquinoline will likely exhibit the highest solubility in non-polar aromatic and moderately polar aprotic solvents, with decreasing solubility in more polar protic solvents, and very poor solubility in water.

Experimental Protocol for Determining the Solubility of 4-Bromo-6-methylquinoline

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a solid compound and is highly recommended for generating reliable data for 4-Bromo-6-methylquinoline.[4][5]

Materials and Equipment:
  • 4-Bromo-6-methylquinoline (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, ethyl acetate, acetonitrile, DMF)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-Bromo-6-methylquinoline to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test different time points to confirm that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by careful decantation, or by filtering the solution through a syringe filter.[6] Filtration is generally preferred to ensure no solid particles are carried over.

  • Quantification:

    • Prepare a series of standard solutions of 4-Bromo-6-methylquinoline of known concentrations in the respective solvents.

    • Analyze both the standard solutions and the saturated supernatant samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of 4-Bromo-6-methylquinoline in the saturated samples by interpolating from the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

    • Perform the experiment in triplicate for each solvent to ensure reproducibility and report the results as the mean ± standard deviation.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_data Data Analysis prep1 Add excess 4-Bromo-6-methylquinoline to solvent equil1 Seal and agitate at constant temperature prep1->equil1 Establish saturation equil2 (24-72 hours) sep1 Centrifuge or filter to remove excess solid equil1->sep1 Achieve equilibrium quant1 Analyze supernatant by HPLC or UV-Vis sep1->quant1 Isolate saturated solution quant2 Compare to standard curve quant1->quant2 data1 Calculate solubility (e.g., mg/mL) quant2->data1 Determine concentration

Sources

Foundational

4-Bromo-6-methylquinoline: A Strategic Intermediate for Contemporary Drug Discovery

A Technical Guide for Medicinal Chemistry Professionals Abstract The quinoline framework is a cornerstone of medicinal chemistry, celebrated for its prevalence in a multitude of clinically significant therapeutic agents....

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemistry Professionals

Abstract

The quinoline framework is a cornerstone of medicinal chemistry, celebrated for its prevalence in a multitude of clinically significant therapeutic agents. Among the vast array of quinoline-based building blocks, 4-Bromo-6-methylquinoline emerges as a particularly valuable and versatile scaffold for the synthesis of novel molecular entities. The strategic placement of a reactive bromine atom at the 4-position provides a synthetic handle for a suite of robust cross-coupling reactions, while the 6-methyl group offers a secondary site for potential functionalization. This guide delivers a comprehensive technical exploration of the applications of 4-Bromo-6-methylquinoline in modern drug discovery. We will dissect its synthetic utility, focusing on its role in the generation of kinase inhibitors, anti-infective agents, and other emerging therapeutic classes. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also actionable experimental protocols and mechanistic insights.

The Quinoline Scaffold: A Privileged Structure in Pharmacology

Quinoline, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a well-established "privileged scaffold" in drug design. Its rigid, planar structure and inherent electronic properties allow it to engage with a wide variety of biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. The historical success of quinoline-based drugs, from the antimalarial quinine to modern fluoroquinolone antibiotics, has cemented its importance and continues to inspire the development of new therapeutics.[1]

The true power of the quinoline core lies in its amenability to chemical modification. The introduction of specific substituents at various positions on the bicyclic ring system allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Halogenated quinolines, such as 4-Bromo-6-methylquinoline, are especially prized as they serve as key precursors for diversification through modern synthetic methodologies.

Profile of a Versatile Building Block: 4-Bromo-6-methylquinoline

A foundational understanding of the physicochemical properties and inherent reactivity of 4-Bromo-6-methylquinoline is crucial for its strategic deployment in a drug discovery campaign.

Table 1: Physicochemical Properties of 4-Bromo-6-methylquinoline

PropertyValueSource
Molecular Formula C₁₀H₈BrNPubChem[2]
Molecular Weight 222.08 g/mol PubChem[2]
Appearance Off-white to pale yellow solid(Typical)
Melting Point ~101-105 °C (estimated)(by analogy to 6-Bromo-2-methylquinoline)[3]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Dioxane)(General chemical knowledge)
Reactivity C4-Br bond is susceptible to Pd-catalyzed cross-coupling(General chemical knowledge)

The synthetic prowess of 4-Bromo-6-methylquinoline is dominated by the reactivity of the carbon-bromine bond at the 4-position. This site is an excellent electrophile for a host of palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming reactions in the medicinal chemist's toolkit.[4][5] These reactions allow for the modular and predictable installation of a wide variety of substituents, enabling the rapid generation of compound libraries for biological screening.

G cluster_reactions Key Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Core Structures Start 4-Bromo-6-methylquinoline Suzuki Suzuki-Miyaura Coupling (+ Boronic Acid/Ester) Start->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig Amination (+ Amine) Start->Buchwald Pd(0), Base, Ligand Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Pd(0), Cu(I), Base Aryl 4-Aryl-6-methylquinolines Suzuki->Aryl Amino 4-Amino-6-methylquinolines Buchwald->Amino Alkynyl 4-Alkynyl-6-methylquinolines Sonogashira->Alkynyl

Figure 1: A diagram illustrating the primary synthetic pathways for the diversification of the 4-Bromo-6-methylquinoline scaffold.

Key Therapeutic Applications and Synthetic Strategies

The structural features of 4-Bromo-6-methylquinoline make it an ideal starting point for several classes of therapeutic agents.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The quinoline and quinazoline scaffolds are well-known "hinge-binders," capable of forming key hydrogen bonds with the backbone of the ATP-binding site of many kinases. The 4-position of the quinoline ring is frequently used as an attachment point for substituents that project into the hydrophobic regions of the kinase active site, thereby conferring potency and selectivity. Derivatives of 4-anilinoquin(az)oline, for example, are the basis for several approved anticancer drugs.[6][7][8]

Logical Workflow: From Building Block to Kinase Inhibitor Candidate

G Start 4-Bromo-6-methylquinoline B Pd-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) Start->B A Arylboronic Acid or Amine A->B C 4-Substituted-6-methylquinoline Intermediate B->C D Structure-Activity Relationship (SAR) Guided Optimization C->D E Lead Compound for Kinase Inhibition D->E

Figure 2: A generalized workflow for the development of kinase inhibitors starting from 4-Bromo-6-methylquinoline.

Experimental Protocol: Suzuki-Miyaura Coupling for 4-Aryl-6-methylquinoline Synthesis

This protocol is a generalized procedure based on established methods for Suzuki couplings on related heterocyclic systems.[5][9]

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-6-methylquinoline (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, typically Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 ratio), via syringe. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or Pd(OAc)₂ with a suitable phosphine ligand, under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target 4-aryl-6-methylquinoline.

Anti-Infective Agents

The 4-aminoquinoline scaffold is the foundation of some of the most important antimalarial drugs in history, including chloroquine.[1] The nitrogen atom in the side chain is often crucial for activity. The synthesis of 4-aminoquinoline derivatives from 4-Bromo-6-methylquinoline can be readily achieved via the Buchwald-Hartwig amination reaction, providing access to a wide range of potential anti-infective agents, including antibacterial, antiviral, and antiprotozoal compounds.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination for 4-Amino-6-methylquinoline Synthesis

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.[4][12][13][14]

  • Vessel Preparation: In an oven-dried Schlenk tube, combine 4-Bromo-6-methylquinoline (1.0 eq), the desired amine (1.2-1.5 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.08 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).

  • Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with an inert gas (e.g., Argon).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the mixture in an oil bath at 80-110 °C. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the desired 4-amino-6-methylquinoline derivative.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs constitute a large and diverse family of transmembrane proteins that are the targets of a significant portion of all marketed drugs.[15][16] The development of allosteric modulators—ligands that bind to a site topographically distinct from the endogenous agonist binding site—is a major area of contemporary research.[17][18] This approach can offer improved subtype selectivity and a more nuanced "fine-tuning" of receptor activity compared to traditional orthosteric agonists or antagonists.[16][19] The rigid quinoline scaffold is well-suited to probe the diverse binding pockets of GPCRs. The systematic diversification of 4-Bromo-6-methylquinoline allows for the creation of focused libraries to screen for novel GPCR modulators.

Conclusion and Future Outlook

4-Bromo-6-methylquinoline is a high-value synthetic intermediate poised for significant application in medicinal chemistry. The reliability and versatility of palladium-catalyzed cross-coupling reactions at the 4-position empower chemists to rapidly explore vast chemical space and optimize compounds against a multitude of biological targets. The presence of the 6-methyl group provides an additional vector for modification, potentially through late-stage functionalization, further expanding the accessible chemical diversity.

Future work leveraging this scaffold will likely involve its incorporation into diversity-oriented synthesis (DOS) platforms, its use in fragment-based drug discovery (FBDD) campaigns, and the development of novel derivatives for targeted protein degradation (PROTACs) or covalent inhibition. As our understanding of disease biology deepens, versatile and strategically functionalized building blocks like 4-Bromo-6-methylquinoline will remain indispensable tools in the quest for novel and effective medicines.

References

  • Title: Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights Source: MDPI URL: [Link]

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL: [Link]

  • Title: Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line Source: Scientific Reports (Nature) URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]

  • Title: Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers URL: [Link]

  • Title: Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one Source: ResearchGate URL: [Link]

  • Title: 6-Bromo-4-methylquinoline Source: PubChem URL: [Link]

  • Title: Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses URL: [Link]

  • Title: Allosteric Modulation of G Protein-Coupled Receptors Source: ResearchGate URL: [Link]

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  • Title: Possible new targets for GPCR modulation: allosteric interactions, plasma membrane domains, intercellular transfer and epigenetic mechanisms Source: Journal of Receptors and Signal Transduction URL: [Link]

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Exploratory

reactivity of 4-Bromo-6-methylquinoline

An In-depth Technical Guide to the Reactivity of 4-Bromo-6-methylquinoline Abstract This technical guide provides a comprehensive analysis of the chemical , a heterocyclic compound of significant interest to researchers...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 4-Bromo-6-methylquinoline

Abstract

This technical guide provides a comprehensive analysis of the chemical , a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the molecule's core reactive sites, focusing primarily on the versatile C4-bromo position. We will explore the mechanistic underpinnings and provide field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and other nucleophilic substitutions. The guide is structured to deliver not just procedural steps but also the causal logic behind experimental choices, empowering scientists to leverage this versatile scaffold in their synthetic endeavors.

Introduction: The 4-Bromo-6-methylquinoline Scaffold

4-Bromo-6-methylquinoline is a substituted quinoline, a heterocyclic aromatic system where a benzene ring is fused to a pyridine ring.[1] Its structure is characterized by a bromine atom at the 4-position and a methyl group at the 6-position. This specific arrangement of substituents imparts a distinct reactivity profile, making it a valuable building block in organic synthesis.[1][2] The quinoline core itself is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[3][4] The functionalization of this core, particularly through the reactive C-Br bond, is a cornerstone strategy for modulating biological activity and pharmacokinetic properties.[3]

Chemical Structure and Properties:

  • IUPAC Name: 6-bromo-4-methylquinoline[5]

  • Molecular Formula: C₁₀H₈BrN[5]

  • Molecular Weight: 222.08 g/mol [5]

  • Appearance: Typically a light yellow to light brown solid or crystalline powder.[2]

The key to this molecule's utility lies in the high reactivity of the bromine atom at the 4-position, which is activated towards a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[2][6]

Synthesis of the 4-Bromo-6-methylquinoline Core

While 4-Bromo-6-methylquinoline can be sourced from various chemical suppliers, understanding its synthesis provides context for its purity and potential side products. A common synthetic strategy involves the construction of the quinoline ring system from an appropriately substituted aniline, followed by halogenation. A plausible route, adapted from methodologies for similar quinolines, is outlined below.[7][8][9]

Synthesis_Workflow cluster_0 Core Synthesis Pathway A p-Toluidine C Combes Quinoline Synthesis A->C Reactant 1 B Acetoacetic Ester B->C Reactant 2 D 4-Hydroxy-6-methylquinoline C->D Cyclization F 4-Bromo-6-methylquinoline D->F Bromination E Brominating Agent (e.g., POBr₃) E->F Reagent Suzuki_Mechanism pd0 Pd(0)L₂ pd2_complex [Quinoline-Pd(II)(Br)L₂] pd0->pd2_complex Oxidative Addition transmetal_complex [Quinoline-Pd(II)(R)L₂] pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product 4-Aryl-6-methylquinoline transmetal_complex->product Forms reagent1 4-Bromo-6-methylquinoline reagent2 R-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from standard methods for aryl bromides. [10][11]

  • Vessel Preparation: To a dry reaction flask, add 4-Bromo-6-methylquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Reagent Addition: Add a base, typically an aqueous solution of 2M Na₂CO₃ (2.0-3.0 equiv.).

  • Solvent and Degassing: Add a solvent system, commonly a mixture of toluene and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. [11]6. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [11]

    Coupling Partner Catalyst Base Solvent Yield (%)
    Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 82-95
    4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 88-96
    Thiophene-2-boronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 85-93

    Table 1: Representative data for Suzuki-Miyaura coupling reactions. Yields are illustrative based on typical outcomes for similar substrates.

Palladium- and Copper-Catalyzed Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond. [12]The reaction typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) with an amine base. [13][14] Mechanism Insight: The Sonogashira reaction involves two interconnected catalytic cycles. [12]In the palladium cycle, oxidative addition of the 4-bromoquinoline is followed by transmetalation. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This highly reactive species then undergoes transmetalation with the Pd(II) complex, facilitating the key C-C bond formation step. [12]

Sonogashira_Workflow cluster_main Sonogashira Coupling Protocol A 1. Combine Reactants - 4-Bromo-6-methylquinoline - Terminal Alkyne - PdCl₂(PPh₃)₂ - CuI B 2. Add Solvent & Base - Toluene or DMF - Et₃N or Diisopropylamine A->B C 3. Degas Mixture (N₂ or Ar purge) B->C D 4. Reaction (Stir at RT to 60 °C) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Work-up & Purification - Quench with H₂O - Extract with Organic Solvent - Column Chromatography E->F

Caption: General experimental workflow for the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is based on typical conditions for coupling aryl bromides. [10]

  • Vessel Preparation: In a flame-dried, argon-flushed flask, dissolve 4-Bromo-6-methylquinoline (1.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (1-5 mol%) in a suitable solvent (e.g., toluene or DMF).

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) followed by an amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water or saturated NH₄Cl solution. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Alkyne PartnerCatalyst SystemBaseTemperatureYield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NRoom Temp.85-95
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NRoom Temp.90-98
1-HexynePdCl₂(PPh₃)₂ / CuIi-Pr₂NH40 °C80-92
Table 2: Representative data for Sonogashira coupling reactions. Yields are illustrative.
Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds by coupling aryl halides with primary or secondary amines. [15][16]This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance. [3][17] Mechanism Insight: Similar to other cross-coupling reactions, the mechanism involves oxidative addition of the 4-bromoquinoline to a Pd(0) center. [15][18]The amine then coordinates to the resulting Pd(II) complex, and after deprotonation by the base, a palladium-amido complex is formed. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. [15]The choice of phosphine ligand is critical for success, as it influences the stability and reactivity of the palladium intermediates. [18] Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on the general procedure provided by BenchChem. [3]

  • Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.).

  • Reagent Addition: Add 4-Bromo-6-methylquinoline (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C with stirring for the required time (typically 4-24 hours), monitoring by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the product via column chromatography.

Amine PartnerLigandBaseSolventYield (%)
MorpholineXantphosNaOt-BuToluene88-97
AnilineBINAPCs₂CO₃Dioxane82-94
n-ButylamineRuPhosK₃PO₄Toluene85-95
Table 3: Representative data for Buchwald-Hartwig amination. Yields are illustrative.

Alternative Transformations: The Ullmann Condensation

While palladium catalysis is dominant, the copper-catalyzed Ullmann condensation represents an important alternative for forming C-N, C-O, and C-S bonds. [3]It is particularly useful for coupling with nucleophiles that may be challenging in palladium-based systems. This reaction typically requires higher temperatures than Buchwald-Hartwig amination. [3] General Protocol: Ullmann Condensation [3]

  • Reagent Combination: In a reaction vessel, combine the 4-Bromo-6-methylquinoline (1.0 equiv.), a copper(I) salt (e.g., CuI, 5-20 mol%), a base (e.g., K₂CO₃, 2.0 equiv.), and optionally a ligand (e.g., L-proline).

  • Nucleophile and Solvent: Add the nucleophile (amine, alcohol, or thiol, 1.5-3.0 equiv.) and a high-boiling polar solvent like DMF or DMSO.

  • Reaction: Heat the mixture with vigorous stirring at 100-150 °C, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, the product may be isolated by filtration if it precipitates, or by standard aqueous work-up and extraction, followed by column chromatography.

Conclusion

4-Bromo-6-methylquinoline is a highly adaptable synthetic intermediate whose reactivity is dominated by the C4-bromo substituent. Its true potential is unlocked through modern palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These transformations provide reliable and high-yielding pathways to a vast array of 4-substituted-6-methylquinoline derivatives. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently employ this versatile building block in the development of novel pharmaceuticals and advanced organic materials.

References

  • Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Benchchem.
  • What is the synthesis of 4-bromoquinoline-6-carboxylic acid? - FAQ. Guidechem.
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  • 4-Bromoquinoline. SRIRAMCHEM.
  • Functionality elaboration of 4-bromo-quinolines. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. National Institutes of Health (NIH).
  • Buchwald-Hartwig amination. YouTube.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Institutes of Health (NIH).
  • (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.
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  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate.
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Foundational

4-Bromo-6-methylquinoline: A Comprehensive Technical Guide for Advanced Synthesis and Application

This guide provides an in-depth exploration of 4-bromo-6-methylquinoline, a key heterocyclic intermediate in contemporary drug discovery and materials science. We will delve into its synthesis, reactivity, and applicatio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-bromo-6-methylquinoline, a key heterocyclic intermediate in contemporary drug discovery and materials science. We will delve into its synthesis, reactivity, and applications, with a focus on providing actionable insights and robust protocols for researchers and development professionals. The narrative emphasizes the causal reasoning behind methodological choices, ensuring a thorough understanding of the chemical principles at play.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, planar structure and ability to engage in a variety of intermolecular interactions make it an ideal platform for targeting a diverse range of biological targets, including kinases, proteases, and DNA.[2][3] The strategic introduction of substituents onto the quinoline ring system is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.

4-Bromo-6-methylquinoline, in particular, has emerged as a highly versatile building block. The methyl group at the 6-position provides a subtle yet significant modulation of the electronic and steric properties of the molecule, while the bromine atom at the 4-position serves as a linchpin for a variety of powerful cross-coupling reactions. This unique combination of features makes 4-bromo-6-methylquinoline an ideal starting material for the synthesis of libraries of novel compounds for high-throughput screening and lead optimization.[4]

Synthesis of 4-Bromo-6-methylquinoline: A Multi-step Approach

A robust and scalable synthesis of 4-bromo-6-methylquinoline can be achieved through a multi-step sequence commencing with the well-established Knorr quinoline synthesis. This approach provides a reliable route to the key intermediate, 6-bromo-4-methylquinolin-2(1H)-one, which can then be converted to the target compound.[5]

Step 1: Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one

The Knorr synthesis involves the condensation of a β-ketoester with an aniline, followed by cyclization.[5] In this case, 4-bromoaniline is reacted with ethyl acetoacetate. The reaction proceeds through the formation of an anilide intermediate, which then undergoes thermal cyclization to yield the quinolinone.

Detailed Protocol:

  • Anilide Formation: In a round-bottom flask, dissolve 4-bromoaniline (1.0 equiv) in a minimal amount of a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to approximately 100-110 °C.

  • Slowly add ethyl acetoacetate (1.1 equiv) to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Cyclization: Increase the temperature of the reaction mixture to 250-260 °C and maintain for 1-2 hours to effect cyclization.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Dilute the mixture with a non-polar solvent like hexanes to further precipitate the product and aid in filtration.

  • Collect the solid by vacuum filtration and wash thoroughly with hexanes and then ethanol to remove impurities.

  • Dry the product under vacuum to yield 6-bromo-4-methylquinolin-2(1H)-one.

Step 2: Halogenation to 6-Bromo-4-chloroquinoline

The quinolinone is then converted to the more reactive 4-chloroquinoline derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[6]

Detailed Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-bromo-4-methylquinolin-2(1H)-one (1.0 equiv) in phosphorus oxychloride (POCl₃, excess).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or an aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-4-chloroquinoline.

Step 3: Conversion to 4-Bromo-6-methylquinoline

While the 4-chloro derivative is a valuable intermediate in its own right, conversion to 4-bromo-6-methylquinoline can be achieved via a halogen exchange reaction or by direct bromination of the corresponding quinolin-4-ol. A direct and efficient method for the bromination of quinolin-4-ols involves the use of phosphorus tribromide (PBr₃) in DMF.[7]

Detailed Protocol (from 6-methylquinolin-4-ol):

  • To a stirred solution of 6-methylquinolin-4-ol (1.0 equiv) in anhydrous DMF, add phosphorus tribromide (PBr₃, 1.05 equiv) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully pouring it into an ice-water mixture.

  • Basify the solution to a pH of approximately 10 with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromo-6-methylquinoline.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 4-bromo-6-methylquinoline is not widely published, its properties can be predicted based on data from its isomers and related compounds.

PropertyPredicted/Reported ValueReference
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol [8]
Appearance White to off-white solid
Melting Point 92.5-101.5 °C (for 6-bromo-4-methylquinoline)[7]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, with coupling constants indicative of their positions. The methyl group at C6 would appear as a singlet around 2.5 ppm. The aromatic protons will resonate in the region of 7.5-8.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the carbon atoms of the quinoline ring and the methyl group. The carbon bearing the bromine atom (C4) will be significantly shielded.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks at m/z 221 and 223 of nearly equal intensity, corresponding to the [M]⁺ and [M+2]⁺ ions.

Reactivity and Key Transformations

The bromine atom at the 4-position of the quinoline ring is the primary site of reactivity, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 4-Bromo-6-methylquinoline can be readily coupled with a variety of aryl and heteroaryl boronic acids or esters to generate a diverse library of 4-substituted quinolines.[9]

General Workflow for Suzuki-Miyaura Coupling:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start 4-Bromo-6-methylquinoline + Arylboronic Acid Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O, Toluene) Start->Reagents Combine in reaction vessel Heat Heat to reflux (80-100 °C) Reagents->Heat Workup Aqueous workup Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl-6-methylquinoline Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Protocol:

  • To a reaction vessel, add 4-bromo-6-methylquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the quinoline ring, providing access to a rich chemical space of 4-aminoquinoline derivatives.[9]

General Workflow for Buchwald-Hartwig Amination:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start 4-Bromo-6-methylquinoline + Amine Reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos, BINAP) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) Start->Reagents Combine in reaction vessel Heat Heat to reflux (80-110 °C) Reagents->Heat Workup Aqueous workup Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product 4-Amino-6-methylquinoline Purification->Product

Caption: Buchwald-Hartwig Amination Workflow.

Detailed Protocol:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and the base (e.g., sodium tert-butoxide or cesium carbonate, 1.2-2.0 equiv) to a reaction vessel.

  • Add 4-bromo-6-methylquinoline (1.0 equiv) and the desired amine (1.1-1.5 equiv).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of 4-bromo-6-methylquinoline are of significant interest in several therapeutic areas, most notably in the development of kinase inhibitors, as well as potential antiviral and antimalarial agents.

Kinase Inhibitors

The 4-anilinoquinoline scaffold is a well-established "hinge-binder" in the design of kinase inhibitors.[10] The nitrogen at position 1 of the quinoline ring acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The aniline moiety at the 4-position can be further functionalized to occupy the hydrophobic pocket of the kinase. 4-Bromo-6-methylquinoline is an ideal starting material for the synthesis of libraries of 4-anilinoquinoline derivatives via the Buchwald-Hartwig amination. The bromine at the 6-position (in the case of 4-chloro-6-bromoquinoline) can then be used for further diversification through Suzuki coupling to explore the solvent-exposed region of the kinase.[9]

G Start 4-Bromo-6-methylquinoline BH Buchwald-Hartwig Amination Start->BH Introduction of aniline Suzuki Suzuki Coupling BH->Suzuki Diversification at C6 (if starting with 6-bromo analogue) Library Library of 4-Anilino-6-arylquinolines BH->Library Suzuki->Library Screening Kinase Inhibitor Screening Library->Screening

Caption: Kinase Inhibitor Synthesis Strategy.

Antiviral and Antimalarial Agents

Quinoline-based compounds have a long history in the treatment of infectious diseases. Chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial therapy for decades.[11] More recently, quinoline derivatives have been investigated for their broad-spectrum antiviral activity against a range of viruses, including enteroviruses.[12][13] The ability to readily functionalize the 4-position of 4-bromo-6-methylquinoline makes it a valuable platform for the synthesis of novel antimalarial and antiviral drug candidates.

Conclusion

4-Bromo-6-methylquinoline is a strategically important building block in modern organic synthesis and medicinal chemistry. Its synthesis, while multi-step, is robust and relies on well-established chemical transformations. The true power of this intermediate lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions, which provide a gateway to a vast and diverse chemical space. The application of 4-bromo-6-methylquinoline in the synthesis of kinase inhibitors and other biologically active molecules underscores its importance for researchers and drug development professionals. This guide provides a solid foundation of knowledge and practical protocols to enable the effective utilization of this versatile compound in the pursuit of novel therapeutics and functional materials.

References

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  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 213, 113168.
  • Supporting Information For - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Biological Activities of Quinoline Derivatives. (2015). International Journal of Pharmaceutical Sciences and Research, 6(5), 1845-1854.
  • Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. (2020). Chemical Science, 11(18), 4735–4741.
  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2016). Molecules, 21(7), 849.
  • Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. (2011). Russian Journal of Organic Chemistry, 47(2), 307–310.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
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  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2022). Journal of the Iranian Chemical Society, 19(1), 1–28.
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Exploratory

The Enduring Legacy of Quinoline: From Coal Tar to Clinical Candidate

A Technical Guide on the Discovery, History, and Synthesis of Quinoline Compounds for Researchers, Scientists, and Drug Development Professionals. Abstract The quinoline scaffold, a deceptively simple fusion of a benzene...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide on the Discovery, History, and Synthesis of Quinoline Compounds for Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of modern medicinal chemistry. Its journey, from a foul-smelling component of coal tar to the structural heart of life-saving pharmaceuticals, is a testament to over a century and a half of chemical ingenuity. This in-depth technical guide provides a comprehensive exploration of the discovery and rich history of quinoline compounds. We will traverse the seminal moments of its initial isolation, the elucidation of its structure, and the development of foundational synthetic methodologies that continue to be cornerstones of heterocyclic chemistry. Furthermore, this guide will delve into the profound impact of quinoline derivatives on drug development, with a particular focus on their storied role in the fight against malaria. Detailed experimental protocols, mechanistic insights, and structure-activity relationships are presented to equip researchers and drug development professionals with a thorough understanding of this remarkable class of compounds.

The Genesis of a Scaffold: Discovery and Structural Elucidation

The story of quinoline begins in the burgeoning field of organic chemistry in the 19th century. In 1834, the German chemist Friedlieb Ferdinand Runge, while investigating the complex mixture of coal tar, isolated a colorless, hygroscopic liquid with a pungent odor.[1] He named this substance "leukol," derived from the Greek words for "white oil."[1]

Independently, in 1842, French chemist Charles Gerhardt obtained a compound by the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide, which he named "Chinolein" or "Chinolein."[1] For a time, Runge's leukol and Gerhardt's chinolein were thought to be distinct isomers due to differences in their observed reactivity. However, the astute German chemist August Hoffmann later demonstrated that these discrepancies were due to impurities and that the two compounds were, in fact, identical.[1] This realization solidified the fundamental connection between the coal tar derivative and the natural product that would drive much of the future research into this scaffold.

The definitive structure of quinoline as a fused benzene and pyridine ring system was proposed by August Kekulé in 1869, a significant breakthrough that provided a rational framework for understanding its chemical behavior.[2]

Table 1: Key Milestones in the Discovery of Quinoline

YearScientist(s)Discovery
1834Friedlieb Ferdinand RungeIsolated a compound from coal tar, which he named "leukol".[1]
1842Charles GerhardtObtained a similar compound by distilling quinine, naming it "Chinolein".[1]
Mid-19th CenturyAugust HoffmannDemonstrated that "leukol" and "Chinolein" were the same compound.[1]
1869August KekuléProposed the correct fused-ring structure of quinoline.[2]

The Art of the Build: Foundational Syntheses of the Quinoline Core

The elucidation of quinoline's structure ignited a quest among chemists to develop methods for its synthesis in the laboratory. This era gave rise to a series of named reactions that are still taught and utilized today, each offering a unique pathway to this versatile heterocycle.

The Skraup Synthesis (1880)

One of the oldest and most well-known methods for preparing quinolines is the Skraup synthesis. This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[3][4] The reaction is notoriously exothermic and requires careful control.[3]

Mechanism: The Skraup synthesis proceeds through a multi-step mechanism:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[4]

  • Michael Addition: The aniline undergoes a Michael-type conjugate addition to acrolein.[4]

  • Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and subsequent dehydration to form a 1,2-dihydroquinoline.[4]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic quinoline product.[4]

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) H2SO4 H₂SO₄ Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O (H⁺) Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Quinoline

Caption: Mechanism of the Skraup Synthesis.

Experimental Protocol: Skraup Synthesis of Quinoline [3]

  • Materials: Aniline, Glycerol, Concentrated Sulfuric Acid, Nitrobenzene, Ferrous sulfate heptahydrate.

  • Procedure:

    • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline (93 g, 1.0 mole), glycerol (276 g, 3.0 moles), and nitrobenzene (49 g, 0.4 mole).

    • Slowly and with constant stirring, add concentrated sulfuric acid (100 ml).

    • Add ferrous sulfate heptahydrate (10 g) to moderate the reaction.

    • Gently heat the mixture in an oil bath. The reaction will become exothermic.

    • Maintain the oil bath temperature at 140-150°C for 3-4 hours.

    • After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

    • Perform steam distillation to isolate the crude quinoline.

    • Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C.

The Combes Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[1][3]

Mechanism:

  • Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[1]

  • Cyclization and Dehydration: Under acidic conditions, the enamine undergoes electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the substituted quinoline.[1]

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Beta_Diketone β-Diketone Beta_Diketone->Enamine Quinoline 2,4-Disubstituted Quinoline Enamine->Quinoline Cyclization -H₂O (H⁺) H_plus H⁺

Caption: Mechanism of the Combes Synthesis.

Experimental Protocol: General Procedure for Combes Synthesis [3]

  • Materials: Aniline (or substituted aniline), β-Diketone (e.g., acetylacetone), Concentrated Sulfuric Acid.

  • Procedure:

    • The aniline and β-diketone are mixed, often without a solvent.

    • Concentrated sulfuric acid is added cautiously as a catalyst.

    • The mixture is heated, and the reaction progress is monitored.

    • Upon completion, the reaction mixture is cooled, diluted with water, and neutralized with a base to precipitate the crude product.

    • The product is then purified by recrystallization or chromatography.

The Doebner-von Miller Reaction (1881)

A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[5] This method often leads to the formation of 2- and/or 4-substituted quinolines.

Mechanism: The mechanism is thought to involve a fragmentation-recombination pathway.[5]

  • Michael Addition: The aniline adds to the α,β-unsaturated carbonyl compound.

  • Fragmentation-Recombination: The initial adduct can fragment and recombine to form a new imine.

  • Cyclization and Oxidation: The imine undergoes cyclization and subsequent oxidation to form the quinoline ring.

Doebner_von_Miller_Reaction Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Imine_Intermediate Imine Intermediate Michael_Adduct->Imine_Intermediate Fragmentation/ Recombination Dihydroquinoline Dihydroquinoline Imine_Intermediate->Dihydroquinoline Cyclization (H⁺) Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation H_plus_Oxidant H⁺, Oxidant Friedlander_Synthesis Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Intermediate Aldol or Schiff Base Intermediate Aminoaryl_Ketone->Intermediate Methylene_Compound Compound with α-Methylene Group Methylene_Compound->Intermediate Quinoline Substituted Quinoline Intermediate->Quinoline Cyclization -H₂O Catalyst Acid or Base Catalyst

Caption: Mechanism of the Friedländer Synthesis.

Experimental Protocol: General Procedure for Friedländer Synthesis [4][6]

  • Materials: 2-Aminoaryl aldehyde or ketone, A compound with an α-methylene group, Acid or base catalyst (e.g., sodium hydroxide, p-toluenesulfonic acid), Solvent (e.g., ethanol).

  • Procedure:

    • The 2-aminoaryl carbonyl compound and the α-methylene compound are dissolved in a suitable solvent.

    • The acid or base catalyst is added to the mixture.

    • The reaction is typically heated to reflux for several hours.

    • After cooling, the product often precipitates and can be collected by filtration.

    • Further purification can be achieved by recrystallization.

From Bark to Benchtop: Quinolines as Therapeutic Agents

The historical and medicinal significance of quinoline is inextricably linked to the cinchona tree, native to the Andes. [7]For centuries, the bark of this tree was the only known effective treatment for malaria.

Quinine: The Natural Progenitor

In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from cinchona bark and named it quinine. [7]Quinine is a complex molecule featuring a quinoline core. Its discovery marked a pivotal moment in medicine, providing a purified and standardized treatment for malaria.

Experimental Protocol: Laboratory-Scale Isolation of Quinine from Cinchona Bark [7]

  • Materials: Powdered Cinchona bark, Ammonia water, Milk of lime, Toluene, Dilute sulfuric acid.

  • Procedure:

    • Moisten powdered cinchona bark (50 g) with ammonia water and let it stand for one hour.

    • Add hot water, and after cooling, add milk of lime. Evaporate the mixture to dryness.

    • Extract the dried material with toluene for 6 hours using a Soxhlet apparatus.

    • Extract the toluene extract with dilute sulfuric acid.

    • Separate the acidic aqueous layer and neutralize it to crystallize the crude alkaloid sulfates (quinine, cinchonine, cinchonidine).

    • Dissolve the crude sulfates in water, decolorize with charcoal, and recrystallize to obtain purified quinine sulfate.

Synthetic Antimalarials: The Rise of 4-Aminoquinolines

The demand for antimalarials during World War II, coupled with the limited supply of natural quinine, spurred intense research into synthetic alternatives. This led to the development of 4-aminoquinoline derivatives, most notably chloroquine.

Synthesis of Chloroquine: The synthesis of chloroquine typically involves the reaction of 4,7-dichloroquinoline with novaldiamine (4-amino-1-diethylaminopentane).

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline (Key Intermediate)

  • Materials: m-Chloroaniline, Diethyl ethoxymethylenemalonate, Dowtherm A, Phosphorus oxychloride.

  • Procedure:

    • React m-chloroaniline with diethyl ethoxymethylenemalonate.

    • Cyclize the resulting intermediate in a high-boiling solvent like Dowtherm A to form the ethyl ester of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.

    • Saponify the ester and then decarboxylate the resulting carboxylic acid by heating in Dowtherm A to yield 7-chloro-4-hydroxyquinoline.

    • Treat the 7-chloro-4-hydroxyquinoline with phosphorus oxychloride to produce 4,7-dichloroquinoline.

Mechanism of Action and Structure-Activity Relationships (SAR)

The primary mechanism of action for many quinoline-based antimalarials, including chloroquine, involves the disruption of the parasite's detoxification of heme. [5]Inside the parasite's food vacuole, hemoglobin is digested, releasing toxic free heme. The parasite normally polymerizes this heme into non-toxic hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole and is thought to cap the growing hemozoin polymer, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.

Structure-Activity Relationship of 4-Aminoquinolines: [8][9]

  • 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is crucial for high antimalarial activity. [8]* 4-Amino Side Chain: The nature of the dialkylaminoalkyl side chain at the 4-position significantly influences activity and toxicity. A side chain with 2-5 carbon atoms between the nitrogen atoms is generally optimal. [8]* Tertiary Amine: The terminal tertiary amine in the side chain is important for the accumulation of the drug in the parasite's acidic food vacuole. [8]* Modifications to the Side Chain: Introducing a hydroxyl group on one of the ethyl groups of the tertiary amine (as in hydroxychloroquine) can reduce toxicity. [8] Table 2: Structure-Activity Relationship of Selected 4-Aminoquinoline Analogs against P. falciparum

CompoundR (Side Chain)IC₅₀ (nM) vs. 3D7 (CQ-sensitive)IC₅₀ (nM) vs. K1 (CQ-resistant)
Chloroquine-CH(CH₃)(CH₂)₃N(C₂H₅)₂~10-20>100
CEQ-CH(CH₃)(CH₂)₃N(C₂H₅)(CH₂CH₂OH)46 ± 455 ± 5
PCQ-CH(CH₃)(CH₂)₃N(C₃H₇)₂102 ± 10115 ± 12
DAQ-(CH₂)₅N(C₂H₅)₂18 ± 2405 ± 32

Data adapted from reference.[5] IC₅₀ values are approximate and can vary based on experimental conditions.

Conclusion

The journey of quinoline from its humble origins in coal tar to its central role in combating infectious diseases is a powerful illustration of the synergy between natural product chemistry and synthetic innovation. The foundational synthetic methods developed over a century ago remain relevant and continue to be refined, enabling the creation of novel quinoline-based molecules with a wide range of therapeutic applications beyond antimalarials, including anticancer, antibacterial, and antiviral agents. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological activity of quinoline compounds is not merely an academic exercise but a vital tool in the ongoing quest for new and more effective medicines. The enduring legacy of the quinoline scaffold serves as a constant reminder of the power of chemical exploration to address some of humanity's most pressing health challenges.

References

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  • Lab-4 The chemistry and isolation of Quinine from Cinchona bark. Available from: [Link]

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  • Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. National Institutes of Health. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

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Foundational

4-Bromo-6-methylquinoline and its analogs

An In-depth Technical Guide on 4-Bromo-6-methylquinoline and its Analogs for Drug Discovery Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" du...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 4-Bromo-6-methylquinoline and its Analogs for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide focuses on 4-bromo-6-methylquinoline, a versatile synthetic intermediate, providing an in-depth analysis for researchers, scientists, and drug development professionals. We will explore its synthesis, chemical reactivity, and the structure-activity relationships (SAR) of its analogs. This document synthesizes field-proven insights with established protocols to empower the rational design of novel therapeutic agents.

The Strategic Importance of the Quinoline Core

Quinoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural products and synthetic drugs.[2] Its unique architecture allows it to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Historically, quinoline derivatives have yielded landmark drugs such as the antimalarial chloroquine and the antibacterial ciprofloxacin.[1][3] The 4-bromo-6-methylquinoline derivative offers two key strategic advantages for medicinal chemists:

  • The 4-Bromo Position: The bromine atom serves as an exceptionally versatile synthetic handle. It is an ideal leaving group for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon, nitrogen, and oxygen-based substituents. This facilitates the rapid generation of extensive chemical libraries for screening.

  • The 6-Methyl Group: The methyl group at the 6-position influences the molecule's physicochemical properties. It enhances lipophilicity, which can be critical for membrane permeability and reaching intracellular targets. Furthermore, it can provide a steric anchor for specific receptor interactions and may block potential sites of metabolic degradation, thereby improving the pharmacokinetic profile of the final compound.

Synthesis of the 4-Bromo-6-methylquinoline Scaffold

A robust and scalable synthesis of the core scaffold is the foundational first step in any drug discovery program. The most common and reliable approach involves a multi-step sequence starting from readily available commercial materials.

Step 1: Formation of the Quinolone Core via Conrad-Limpach Cyclization

The Conrad-Limpach synthesis is a classic and effective method for constructing the 4-hydroxyquinoline (or quinolin-4(1H)-one) core. The causality behind this choice lies in its reliability and use of inexpensive starting materials. The reaction proceeds through an initial condensation followed by a high-temperature thermal cyclization.

Experimental Protocol: Synthesis of 4-Hydroxy-6-methylquinoline

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-toluidine (10.7 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol) in 100 mL of absolute ethanol.

  • Condensation: Add 3-4 drops of concentrated sulfuric acid as a catalyst. Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours. The progress of the intermediate enamine formation can be monitored by Thin Layer Chromatography (TLC) (Mobile phase: 3:1 Hexane:Ethyl Acetate).

  • Cyclization: Once the condensation is complete, cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting viscous oil, add 100 mL of diphenyl ether. Equip the flask for high-temperature reaction (e.g., with a heating mantle and thermometer) and heat the mixture to 250°C. Maintain this temperature for 30-45 minutes. The cyclization is typically accompanied by the evolution of ethanol.

  • Work-up and Purification: Allow the reaction mixture to cool to approximately 80°C. While still warm, slowly pour the mixture into 300 mL of n-hexane with vigorous stirring. The product will precipitate as a pale solid. Collect the solid by vacuum filtration and wash thoroughly with additional n-hexane (2 x 50 mL) to remove the diphenyl ether. The crude 4-hydroxy-6-methylquinoline can be further purified by recrystallization from ethanol to yield an off-white solid.

Step 2: Halogenation to Yield 4-Bromo-6-methylquinoline

The conversion of the 4-hydroxy group to a bromine atom is a critical activation step. Phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentabromide (PBr₅) are the reagents of choice. They function by converting the hydroxyl group into a good leaving group, which is then displaced by a bromide ion.

Experimental Protocol: Synthesis of 4-Bromo-6-methylquinoline

  • Reaction Setup: Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive fumes. To a 100 mL round-bottom flask, add 4-hydroxy-6-methylquinoline (8.0 g, 50 mmol). Carefully add phosphorus oxychloride (POCl₃) (25 mL). The mixture will form a slurry.

  • Bromination: Gently heat the mixture to 110°C (reflux). The solid will gradually dissolve. Maintain the reflux for 3 hours. The reaction color will typically darken to a brown or deep red.

  • Quenching and Work-up: Cool the reaction mixture to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process. Once the addition is complete, the product will precipitate. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid extensively with water (3 x 100 mL) and then dry under vacuum. The crude 4-bromo-6-methylquinoline can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent like isopropanol to yield the final product as a crystalline solid. A similar procedure is used for the synthesis of the analogous 6-bromo-4-chloroquinoline.[4]

Workflow Visualization: Synthesis of 4-Bromo-6-methylquinoline

G cluster_0 Step 1: Quinolone Formation cluster_1 Step 2: Bromination p_toluidine p-Toluidine intermediate Enamine Intermediate p_toluidine->intermediate Condensation (H+, EtOH, Reflux) eaa Ethyl Acetoacetate eaa->intermediate Condensation (H+, EtOH, Reflux) hydroxy_q 4-Hydroxy-6-methylquinoline intermediate->hydroxy_q Thermal Cyclization (Diphenyl Ether, 250°C) bromo_q 4-Bromo-6-methylquinoline hydroxy_q->bromo_q Halogenation (POCl₃/PBr₅, Reflux)

Caption: A two-step synthetic workflow for 4-Bromo-6-methylquinoline.

Leveraging Cross-Coupling Reactions for Analog Synthesis

The true power of 4-bromo-6-methylquinoline lies in its utility in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the precise and predictable formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is arguably the most widely used method for forming C(sp²)-C(sp²) bonds. It involves coupling the bromoquinoline with a boronic acid or ester. This is invaluable for exploring how different aromatic substituents at the 4-position impact target binding and selectivity.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-bromo-6-methylquinoline (222 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (58 mg, 0.05 mmol).

  • Solvent and Degassing: Add a solvent mixture of 1,4-dioxane (8 mL) and water (2 mL). Subject the mixture to three freeze-pump-thaw cycles to ensure it is thoroughly deoxygenated.

  • Reaction: Heat the reaction mixture to 90°C and stir for 8-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-6-methylquinoline analog.

Buchwald-Hartwig Amination: Introducing Amine Functionalities

The Buchwald-Hartwig amination is essential for installing primary or secondary amines at the 4-position, creating key hydrogen bond donors or acceptors. Many kinase inhibitors, for example, rely on such an N-aryl linkage to interact with the hinge region of the ATP binding pocket.

Experimental Protocol: General Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add 4-bromo-6-methylquinoline (222 mg, 1.0 mmol), the desired amine (1.2 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (115 mg, 1.2 mmol) to a vial.

  • Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 9 mg, 0.01 mmol) and a suitable phosphine ligand (e.g., Xantphos, 12 mg, 0.02 mmol).

  • Solvent: Add 5 mL of dry, deoxygenated toluene.

  • Reaction: Seal the vial and heat to 100-110°C for 12-24 hours. Monitor by LC-MS.

  • Work-up and Purification: Cool the reaction mixture and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel.

Analog Development Workflow

G cluster_Suzuki Suzuki Coupling cluster_Buchwald Buchwald-Hartwig Amination core 4-Bromo-6-methylquinoline Scaffold suzuki_reagent R¹-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) core->suzuki_reagent buchwald_reagent R²R³NH (Primary/Secondary Amine) core->buchwald_reagent suzuki_product 4-Aryl-6-methylquinoline Analogs suzuki_reagent->suzuki_product Pd(PPh₃)₄, Base buchwald_product 4-Amino-6-methylquinoline Analogs buchwald_reagent->buchwald_product Pd₂(dba)₃, Ligand, Base

Caption: Key cross-coupling strategies for analog development.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 4-bromo-6-methylquinoline is project-dependent, we can infer general trends from the broader quinoline literature to guide analog design.[1][5] Modifications at different positions of the quinoline core have predictable impacts on biological activity.

Table 1: General SAR Trends for Quinoline-Based Analogs

Position of ModificationType of SubstituentRationale and Potential Impact on Activity
4-Position Bulky, lipophilic aryl groups (e.g., isopropylphenyl)Can enhance potency by accessing hydrophobic pockets in the target protein, as seen in some kinase inhibitors.[5]
4-Position Substituted anilines (from Buchwald-Hartwig)The amino linker can act as a hydrogen bond donor to the enzyme's hinge region. Substituents on the aniline ring can probe further interactions.[6]
4-Position Small, polar heterocyclesMay improve aqueous solubility and introduce additional hydrogen bonding opportunities, enhancing pharmacokinetic properties.
6-Position (Methyl) Comparison to H, OMe, or HalogenThe methyl group provides a balance of lipophilicity and size. Replacing it with -H may decrease potency, while -OMe could alter electronic properties and add a hydrogen bond acceptor. Halogens like -F or -Cl can block metabolism and act as bioisosteres.
2-Position Small alkyl or amino groupsCan be modified to fine-tune selectivity against off-target proteins and modulate overall physicochemical properties without disrupting core binding interactions.

Conclusion

4-Bromo-6-methylquinoline represents a high-value scaffold for modern drug discovery. Its synthesis is well-established and scalable, and the bromine at the 4-position provides a reliable gateway to extensive chemical diversification through robust cross-coupling methodologies. By systematically applying the principles of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and other modern synthetic techniques, research teams can efficiently generate and optimize novel quinoline analogs. The foundational SAR insights presented here provide a logical starting point for designing focused libraries with a higher probability of identifying potent and selective lead compounds for a wide range of therapeutic targets.

References

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  • Google Patents. (2019). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
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Exploratory

Introduction: The Quinoline Scaffold and the Imperative for Theoretical Insight

An In-Depth Technical Guide to the Theoretical Exploration of 4-Bromo-6-methylquinoline Authored for Researchers, Scientists, and Drug Development Professionals The quinoline moiety, a bicyclic aromatic heterocycle, repr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Exploration of 4-Bromo-6-methylquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline moiety, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimalarial, and antimicrobial applications. Its unique electronic properties and versatile substitution patterns make it a privileged scaffold in drug design. 4-Bromo-6-methylquinoline, the subject of this guide, is a specific derivative that offers intriguing possibilities for further functionalization and development. The strategic placement of a bromine atom at the 4-position and a methyl group at the 6-position significantly influences its steric and electronic profile, making it a valuable intermediate and a potential pharmacophore.

This guide moves beyond a simple literature review to provide a deep dive into the theoretical methodologies used to understand and predict the behavior of 4-Bromo-6-methylquinoline at a molecular level. For drug development professionals and researchers, theoretical studies are not merely academic exercises; they are indispensable tools that rationalize molecular properties, predict biological activity, and guide the synthesis of more potent and selective therapeutic agents, ultimately reducing costs and accelerating the discovery pipeline. We will explore the core theoretical techniques—from first-principles quantum mechanics to structure-activity relationship models—that unlock the potential of this promising molecule.

Part 1: Foundational Analysis via Density Functional Theory (DFT)

Before exploring its interactions with biological systems, it is crucial to understand the intrinsic electronic and structural properties of 4-Bromo-6-methylquinoline. Density Functional Theory (DFT) is the computational workhorse for this task, providing a robust balance between accuracy and computational cost for molecules of this size.

The choice of a functional and basis set is a critical first step. The B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely accepted standard for organic molecules containing halogens and heteroatoms, as it reliably calculates geometries and electronic properties.

Geometry Optimization and Structural Parameters

The initial step in any DFT study is geometry optimization, where the molecule's structure is computationally relaxed to its lowest energy conformation. This provides precise bond lengths, bond angles, and dihedral angles. For 4-Bromo-6-methylquinoline, DFT would confirm the planarity of the quinoline ring system and detail the spatial orientation of the bromo and methyl substituents.

Electronic Properties: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron. Its energy level correlates with ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy level correlates with electron affinity.

The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and chemical reactivity. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. For quinoline derivatives, DFT calculations reveal how substituents alter the energy and localization of these orbitals, thereby tuning the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For 4-Bromo-6-methylquinoline, the MEP map would highlight the electronegative nitrogen atom as a site for hydrogen bonding and the regions around the bromine atom, which can influence intermolecular interactions. This visualization is invaluable for predicting non-covalent binding interactions with biological targets.

Table 1: Representative DFT-Calculated Properties for a Substituted Quinoline

Property Description Typical Calculated Value Significance in Drug Design
EHOMO Energy of the Highest Occupied Molecular Orbital -7.2 to -6.5 eV Governs electron-donating ability; involved in charge-transfer interactions.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -3.2 to -2.0 eV Governs electron-accepting ability; target for nucleophilic attack.
Energy Gap (ΔE) ELUMO – EHOMO 4.0 to 4.5 eV Index of chemical reactivity and kinetic stability.
Dipole Moment Measure of the net molecular polarity 1.5 to 3.0 Debye Influences solubility and the ability to engage in polar interactions.

Note: Values are illustrative based on similar structures and can vary with the specific computational method.

Experimental Protocol: DFT Calculation Workflow

A typical DFT analysis follows a structured, self-validating workflow.

  • Structure Input: The 3D structure of 4-Bromo-6-methylquinoline is built using molecular modeling software (e.g., GaussView, Avogadro). The SMILES string CC1=CC2=C(C=C1)N=CC=C2Br can be used to generate the initial structure.

  • Geometry Optimization: A full geometry optimization is performed using a chosen level of theory (e.g., B3LYP/6-311++G(d,p)) to find the ground-state energy minimum.

  • Frequency Calculation: A vibrational frequency analysis is run on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides theoretical IR and Raman spectra, which can be compared with experimental data for validation.

  • Property Calculation: Single-point energy calculations are performed on the validated structure to compute electronic properties, including HOMO/LUMO energies, MEP maps, and atomic charges.

DFT_Workflow Start 1. Molecular Structure Input (SMILES or 3D Coords) Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq 3. Vibrational Frequency Calculation Opt->Freq Validation Validation Check: No Imaginary Frequencies? Freq->Validation Properties 4. Single-Point Calculation for Properties Validation->Properties Yes Error Error: Transition State or Not a Minimum. Re-optimize Structure. Validation->Error No Output Outputs: HOMO/LUMO, MEP Map, Charges, IR/Raman Spectra Properties->Output

Caption: A generalized workflow for performing and validating DFT calculations.

Part 2: Predicting Biological Activity with QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique that builds a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a molecule like 4-Bromo-6-methylquinoline, QSAR can predict its potential anticancer, antimicrobial, or other therapeutic activities before it is even synthesized, saving immense time and resources.

The fundamental principle is that the structural and physicochemical properties of a molecule (its descriptors) determine its biological effect.

The QSAR Development Workflow

Building a robust and predictive QSAR model is a multi-step process that requires rigorous validation.

  • Data Set Curation: A dataset of structurally similar quinoline derivatives with experimentally measured biological activity (e.g., IC₅₀ or MIC values) is compiled. This dataset is then divided into a larger training set (to build the model) and a smaller test set (to validate it).

  • Descriptor Calculation: Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. They can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Thousands of descriptors can be calculated for each molecule.

  • Model Building and Feature Selection: Using the training set, a statistical method—such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS)—is employed to create a mathematical equation linking a selection of the most relevant descriptors to the biological activity.

  • Model Validation: The model's reliability and predictive power are assessed through stringent validation.

    • Internal Validation: Often performed using leave-one-out cross-validation (q²). A q² value > 0.5 is considered indicative of a good model.

    • External Validation: The model is used to predict the activity of the test set compounds (which were not used in model creation). The predictive ability is measured by pred_r², with a value > 0.6 being desirable.

Table 2: Key Statistical Parameters in QSAR Models for Quinoline Derivatives

Parameter Description Acceptable Value Reference
Squared Correlation Coefficient > 0.6
Cross-validated Correlation Coefficient > 0.5
pred_r² Predictive r² for External Test Set > 0.6

| F-test | F-test value for statistical significance | High value | |

These parameters are crucial for assessing the robustness and predictive power of a developed QSAR model.

By inputting the calculated descriptors for 4-Bromo-6-methylquinoline into a validated QSAR model for a specific activity (e.g., anti-tuberculosis), one can obtain a predicted activity value, thereby guiding its prioritization for synthesis and experimental testing.

QSAR_Workflow Data 1. Data Set Curation (Quinolines + Biological Activity) Split 2. Data Splitting Data->Split Train Training Set Split->Train Test Test Set Split->Test Descriptors 3. Descriptor Calculation (2D, 3D, Electronic, etc.) Train->Descriptors ExternalVal 6. External Validation (Test Set, pred_r²) Test->ExternalVal Model 4. Model Generation (e.g., MLR, PLS) Descriptors->Model InternalVal 5. Internal Validation (Cross-validation, q²) Model->InternalVal InternalVal->ExternalVal FinalModel Validated Predictive Model ExternalVal->FinalModel

Caption: A generalized workflow for developing and validating a QSAR model.

Part 3: Molecular Docking for Target Identification

While QSAR predicts if a molecule might be active, molecular docking predicts how and where it might bind to a specific biological target, such as an enzyme or receptor. This structure-based approach is fundamental to understanding the mechanism of action and for optimizing the lead compound to improve binding affinity and selectivity.

Quinoline derivatives are known to inhibit a wide range of biological targets, including tyrosine kinases, topoisomerases, and various enzymes in pathogens. Molecular docking can be used to test the hypothesis that 4-Bromo-6-methylquinoline binds effectively to the active site of such a target.

The Molecular Docking Protocol
  • Preparation of Receptor and Ligand:

    • Receptor: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

    • Ligand: The 3D structure of 4-Bromo-6-methylquinoline is generated and energy-minimized (often using the geometry from DFT calculations). Torsional bonds are defined to allow for conformational flexibility during docking.

  • Grid Generation: A grid box is defined around the active site of the receptor. This box specifies the search space within which the docking algorithm will attempt to place the ligand.

  • Docking Simulation: The docking software (e.g., AutoDock, Glide) systematically samples a vast number of orientations and conformations of the ligand within the grid box. Each resulting "pose" is evaluated by a scoring function.

  • Analysis of Results:

    • Binding Energy/Docking Score: The scoring function estimates the binding free energy (in kcal/mol). More negative scores typically indicate stronger binding affinity.

    • Binding Mode Analysis: The top-ranked poses are visually inspected to analyze the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—between the ligand and the amino acid residues of the active site.

Table 3: Illustrative Molecular Docking Results for a Quinoline Inhibitor

Target Protein (PDB ID) Ligand Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
EGFR Tyrosine Kinase Quinoline Derivative -8.5 Met793, Lys745, Asp855 H-Bond, Hydrophobic
S. aureus MurB Quinoline Hybrid -7.2 Asn76, Ser37, Tyr38 H-Bond, Hydrophobic

| HIV Reverse Transcriptase | Quinoline Derivative | -10.6 | Lys101, Tyr181, Tyr188 | Pi-Alkyl, H-Bond |

Data is representative of published studies on various quinoline derivatives to illustrate typical outputs.

For 4-Bromo-6-methylquinoline, docking studies could reveal, for example, that the quinoline nitrogen acts as a hydrogen bond acceptor with a key residue, while the bromo- and methyl-substituted benzene ring engages in hydrophobic or halogen-bonding interactions within a specific pocket of the enzyme. This level of detail is critical for structure-based drug design.

Docking_Workflow Prep 1. Preparation Receptor Receptor (Protein) (e.g., from PDB) Prep->Receptor Ligand Ligand (Molecule) (Energy Minimized) Prep->Ligand Grid 2. Grid Generation (Define Active Site) Receptor->Grid Ligand->Grid Docking 3. Docking Simulation (Sample Poses & Score) Grid->Docking Analysis 4. Results Analysis Docking->Analysis BindingEnergy Binding Energy/ Docking Score Analysis->BindingEnergy Interactions Interaction Analysis (H-Bonds, Hydrophobic, etc.) Analysis->Interactions

Caption: A standard workflow for performing molecular docking studies.

Conclusion and Future Directions

The theoretical study of 4-Bromo-6-methylquinoline, through the integrated application of DFT, QSAR, and molecular docking, provides a powerful, predictive framework for its development as a potential therapeutic agent. DFT elucidates its fundamental electronic structure and reactivity. QSAR modeling, leveraging data from analogous compounds, can forecast its biological potential against a range of diseases. Finally, molecular docking provides a high-resolution view of its potential mechanism of action, identifying key interactions that drive target inhibition.

This in-silico-first approach allows researchers to rationally design the next generation of derivatives. For instance, if docking studies suggest a void in a particular sub-pocket of the target, the bromine at the 4-position or the methyl at the 6-position can be used as synthetic handles to introduce new functional groups designed to fill that void and enhance binding affinity. By combining theoretical prediction with targeted synthesis and experimental validation, the journey from a promising scaffold to a clinical candidate can be made more efficient, logical, and successful.

References

  • BenchChem. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Studies of Quinoline Analogs: A Comparative Guide.
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-6-methylquinoline

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Alkynylquinolines The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Alkynylquinolines

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, natural products, and materials science. The introduction of an alkynyl group into the quinoline core via the Sonogashira coupling reaction opens up a vast chemical space for the synthesis of novel compounds with diverse applications.[1][2][3] Specifically, the 4-alkynyl-6-methylquinoline moiety serves as a versatile building block for the construction of complex molecules, including potential therapeutic agents and functional organic materials.[3][4]

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has become an indispensable tool for the formation of carbon-carbon bonds under mild conditions.[4][5] This guide provides a comprehensive overview of the Sonogashira coupling as applied to 4-bromo-6-methylquinoline, offering mechanistic insights, detailed experimental protocols, and practical considerations to ensure successful implementation in a research and development setting.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding these cycles is crucial for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (4-bromo-6-methylquinoline) to a palladium(0) complex to form a palladium(II) intermediate.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex in a step called transmetalation.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, the 4-alkynyl-6-methylquinoline, and regenerate the palladium(0) catalyst.[4][6]

Sonogashira_Mechanism Cu_Acetylide Cu_Acetylide Transmetalation Transmetalation Cu_Acetylide->Transmetalation Alkynyl Transfer PdII_Aryl PdII_Aryl PdII_Aryl->Transmetalation OxAdd OxAdd Base Base PdII_Alkynyl PdII_Alkynyl ReductiveElimination ReductiveElimination Product Product Pd0 Pd0

Experimental Protocol: Sonogashira Coupling of 4-Bromo-6-methylquinoline

This protocol provides a general procedure for the Sonogashira coupling of 4-bromo-6-methylquinoline with a terminal alkyne. Optimization may be required for specific substrates.

Materials and Reagents
  • 4-Bromo-6-methylquinoline

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))

  • Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Triphenylphosphine (PPh₃) (optional, as an additional ligand)

  • Anhydrous and deoxygenated solvents are recommended for optimal results.[5]

Optimized Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. For aryl bromides like 4-bromo-6-methylquinoline, slightly more forcing conditions may be required compared to their iodide counterparts.[4][6]

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)Robust and commercially available catalyst effective for aryl bromides.
Copper Co-catalyst CuI (1-5 mol%)Activates the terminal alkyne for transmetalation.
Ligand PPh₃ (2-10 mol%)Stabilizes the palladium catalyst and promotes the reaction.
Base Et₃N or i-Pr₂NHActs as a base to deprotonate the alkyne and as a solvent in some cases.
Solvent THF or DMFGood at solubilizing the reactants and catalysts.
Temperature Room Temperature to 80 °CAryl bromides often require heating to achieve a reasonable reaction rate.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the palladium(0) catalyst.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-6-methylquinoline (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), copper(I) iodide (0.04 equiv), and triphenylphosphine (0.04 equiv).

  • Addition of Solvent and Base: Add the anhydrous, deoxygenated solvent (e.g., THF) and the base (e.g., triethylamine, 3.0 equiv).

  • Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalysts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Sonogashira_Workflow Start Start Setup Reaction Setup (Flask, Reactants, Catalysts) Start->Setup SolventBase Add Solvent & Base Setup->SolventBase AlkyneAdd Add Terminal Alkyne SolventBase->AlkyneAdd Reaction Stir & Heat (Monitor Progress) AlkyneAdd->Reaction Workup Reaction Workup (Cool & Filter) Reaction->Workup Extraction Extraction & Washing Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Pure Product Purification->Product

Troubleshooting and Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of an inert atmosphere to prevent catalyst decomposition.[8] The quality of the palladium catalyst is also crucial.

    • Insufficient Temperature: Aryl bromides may require higher temperatures for efficient coupling.[4]

    • Base Strength: A stronger base may be necessary for less acidic alkynes.

  • Formation of Side Products:

    • Glaser Coupling: Homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction, often promoted by the copper catalyst in the presence of oxygen.[9] Ensuring an inert atmosphere can minimize this.

    • Diyne Formation: Similar to Glaser coupling, this leads to the dimerization of the alkyne.

  • Copper-Free Conditions: In cases where the substrate is sensitive to copper or to minimize Glaser coupling, copper-free Sonogashira protocols can be employed.[10][11] These reactions often require a different ligand and base system.

Conclusion

The Sonogashira coupling of 4-bromo-6-methylquinoline is a robust and versatile method for the synthesis of 4-alkynyl-6-methylquinolines. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and adherence to proper experimental techniques are paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Semantic Scholar. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • MDPI. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • University of California, Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • National Center for Biotechnology Information. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Synthesis. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. [Link]

  • YouTube. Sonogashira Coupling- Reaction and application in Research Lab. [Link]

  • OUCI. Sonogashira reaction of heteroaryl halides with alkynes catalysed by a palladium-tetraphosphine complex. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

  • National Center for Biotechnology Information. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

Sources

Application

Application Notes and Protocols for the Heck Reaction of 4-Bromo-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for performing the Heck reaction using 4-Bromo-6-methylquinoline as a substrate. The con...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for performing the Heck reaction using 4-Bromo-6-methylquinoline as a substrate. The content is structured to offer not only procedural steps but also the scientific rationale behind experimental choices, empowering researchers to optimize the reaction for their specific needs and troubleshoot potential issues.

Introduction: The Significance of the Heck Reaction in Quinoline Synthesis

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex organic molecules, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2]

Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[3] The ability to functionalize the quinoline core at specific positions is crucial for the development of novel therapeutic agents and functional materials. The Heck reaction provides a versatile and efficient method for the C-4 alkenylation of the quinoline nucleus, starting from readily available haloquinolines. This guide focuses on the practical application of the Heck reaction to 4-Bromo-6-methylquinoline, a substrate of interest for the synthesis of novel quinoline derivatives.

The Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[1][4] Understanding this cycle is fundamental to optimizing reaction conditions and troubleshooting.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-6-methylquinoline to form a Pd(II) complex.[4]

  • Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-C bond. This step is typically syn-addition.[4]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a palladium-hydride species.[4]

  • Reductive Elimination & Catalyst Regeneration: The base in the reaction mixture neutralizes the generated HBr, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.[4]

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-Br) Alkene Coordination Alkene Coordination Pd(II) Complex->Alkene Coordination Alkene Coordination Migratory Insertion Product Migratory Insertion Product Alkene Coordination->Migratory Insertion Product Migratory Insertion Migratory Insertion Product->Pd(0)L2 Reductive Elimination (+ Base, -HBr) Product Formation Product Formation Migratory Insertion Product->Product Formation β-Hydride Elimination Troubleshooting_Heck_Reaction start Low or No Conversion check_catalyst Is Palladium Black Visible? start->check_catalyst catalyst_deactivated Catalyst Deactivated check_catalyst->catalyst_deactivated Yes check_reagents Reagents & Conditions OK? check_catalyst->check_reagents No optimize_temp_ligand Lower Temperature Increase Ligand Concentration catalyst_deactivated->optimize_temp_ligand success Successful Reaction optimize_temp_ligand->success reagent_issue Sub-optimal Conditions check_reagents->reagent_issue No side_products Side Product Formation? check_reagents->side_products Yes optimize_reagents Screen Different Bases/Solvents Check Reagent Purity reagent_issue->optimize_reagents optimize_reagents->success dehalogenation Dehalogenation or Isomerization side_products->dehalogenation Yes side_products->success No (Proceed with Purification) adjust_conditions Adjust Base/Solvent Consider Additives (e.g., Ag salts) dehalogenation->adjust_conditions adjust_conditions->success

Sources

Method

Application Note &amp; Protocol Guide: Synthesis of 4-Aryl-6-Methylquinolines via Palladium-Catalyzed Cross-Coupling

Audience: Researchers, scientists, and drug development professionals. Abstract: The 4-aryl-6-methylquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with signifi...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-aryl-6-methylquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and antiviral agents.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of these valuable compounds starting from 4-bromo-6-methylquinoline. We will focus on robust and versatile palladium-catalyzed cross-coupling methodologies, primarily the Suzuki-Miyaura coupling, with additional protocols for Stille and Heck couplings. This document is designed to provide both the theoretical underpinning and practical, field-proven steps to enable successful synthesis and downstream application.

Strategic Overview: The Power of Cross-Coupling

The transformation of 4-bromo-6-methylquinoline into its 4-aryl counterparts is fundamentally a carbon-carbon bond-forming reaction. Palladium-catalyzed cross-coupling reactions are the state-of-the-art for this purpose due to their high efficiency, functional group tolerance, and predictable outcomes. The general synthetic workflow involves the coupling of the aryl halide (4-bromo-6-methylquinoline) with an organometallic or unsaturated partner, facilitated by a palladium catalyst.

G cluster_start Starting Material cluster_reaction Core Transformation cluster_product Target Compound SM 4-Bromo-6-methylquinoline Reaction Palladium-Catalyzed Cross-Coupling SM->Reaction Aryl Halide Partner Product 4-Aryl-6-methylquinoline Reaction->Product C-C Bond Formation

Caption: General synthetic workflow for the arylation of 4-bromo-6-methylquinoline.

Primary Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is often the first choice for this transformation due to its numerous advantages: the commercial availability of a vast array of arylboronic acids, the use of relatively non-toxic reagents, and typically mild reaction conditions.[3][4]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this cycle is critical for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-6-methylquinoline, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic partners (the quinoline and the new aryl group) are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5]

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex [Quinoline]-Pd(II)-Br Ln Pd0->PdII_complex 4-Bromo-6-methylquinoline RedElim Reductive Elimination Transmetal Transmetalation Aryl_Pd_complex [Quinoline]-Pd(II)-Ar Ln PdII_complex->Aryl_Pd_complex ArB(OH)2 Base Aryl_Pd_complex->Pd0 Product 4-Aryl-6-methylquinoline Aryl_Pd_complex->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes a general procedure adaptable to various arylboronic acids.

Materials and Reagents

Reagent/MaterialPurposeTypical SupplierNotes
4-Bromo-6-methylquinolineStarting MaterialCommercial/SynthesizedEnsure purity. Can be synthesized from 6-bromo-4-hydroxyquinoline.[6]
Arylboronic AcidArylating AgentCommercialUse 1.2-1.5 equivalents.
Pd(PPh₃)₄ or Pd(OAc)₂/SPhosPalladium Catalyst/LigandCommercialUse 1-5 mol %. Pd(PPh₃)₄ is air-sensitive.
K₂CO₃ or K₃PO₄BaseCommercialUse 2-3 equivalents. K₃PO₄ is a stronger base.
1,4-DioxaneOrganic SolventCommercialAnhydrous grade recommended.
Deionized WaterAqueous SolventIn-houseDegas thoroughly before use.
Anhydrous MgSO₄ or Na₂SO₄Drying AgentCommercialFor workup.
Ethyl Acetate & HexanesSolvents for Workup & ChromatographyCommercialHPLC grade.
Inert Gas (Argon or Nitrogen)To prevent catalyst oxidationGas CylinderEssential for reaction setup.

Procedure

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-bromo-6-methylquinoline (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of starting material). The mixture should be a suspension.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) to the flask under a positive flow of inert gas. If using a two-component system like Pd(OAc)₂ (0.02 eq.) and a ligand like SPhos (0.04 eq.), add them sequentially.

  • Reaction: Immerse the sealed flask in a preheated oil bath at 85-100 °C. Allow the reaction to stir vigorously overnight (12-18 hours).

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 3:1 Hexanes:Ethyl Acetate. The product should have a different Rf value than the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 4-aryl-6-methylquinoline.

Expected Results & Characterization

Yields are generally good to excellent, depending on the electronic and steric nature of the arylboronic acid.

Aryl Group (from ArB(OH)₂)Typical Yield (%)Notes
Phenyl85-95%Electronically neutral, generally high-yielding.
4-Methoxyphenyl90-98%Electron-donating groups often accelerate the reaction.
4-Fluorophenyl80-90%Electron-withdrawing groups can sometimes lead to slightly lower yields.
2-Methylphenyl65-80%Steric hindrance on the boronic acid can decrease the reaction rate.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Alternative Protocols: Stille & Heck Couplings

While the Suzuki coupling is preferred, other methods offer unique advantages for specific applications.

Stille Coupling

The Stille reaction couples the aryl bromide with an organotin reagent (Ar-SnR₃).[7][8]

  • Rationale: Organostannanes are air and moisture stable and do not require a base for activation.[9] This can be advantageous for substrates with base-sensitive functional groups. The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts.

  • Protocol Synopsis: The procedure is similar to the Suzuki coupling, but an organostannane (1.1 eq.) is used instead of a boronic acid, and no base or water is required. Anhydrous solvents like toluene or DMF are common, often with an additive like LiCl to facilitate transmetalation.

Stille_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex [Quinoline]-Pd(II)-Br Ln Pd0->PdII_complex 4-Bromo-6-methylquinoline RedElim Reductive Elimination Transmetal Transmetalation Aryl_Pd_complex [Quinoline]-Pd(II)-Ar Ln PdII_complex->Aryl_Pd_complex ArSnR3 Aryl_Pd_complex->Pd0 Product 4-Aryl-6-methylquinoline Aryl_Pd_complex->Product

Caption: Simplified catalytic cycle of the Stille reaction.

Heck Coupling

The Heck reaction couples the aryl bromide with an alkene, such as styrene, in the presence of a base.[10][11]

  • Rationale: This reaction is ideal for synthesizing 4-vinyl or 4-styrenyl quinolines, which are valuable intermediates for further functionalization. The reaction forms a new C-C bond with outstanding trans selectivity.[10]

  • Protocol Synopsis: The procedure involves reacting 4-bromo-6-methylquinoline with an alkene (e.g., styrene, 1.5 eq.) using a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N) in a polar aprotic solvent like DMF at high temperature (100-120 °C).

Heck_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex [Quinoline]-Pd(II)-Br Ln Pd0->PdII_complex 4-Bromo-6-methylquinoline Coord Alkene Coordination Alkene_complex Alkene Complex PdII_complex->Alkene_complex Alkene Insert Migratory Insertion Sigma_complex σ-Alkyl Pd(II) Complex Alkene_complex->Sigma_complex Sigma_complex->Pd0 Base BetaElim β-Hydride Elimination Product 4-Vinyl-6-methylquinoline Sigma_complex->Product

Caption: Simplified catalytic cycle of the Heck reaction.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized); Insufficiently degassed solvents; Poor quality reagents.Ensure a fully inert atmosphere; Use freshly degassed solvents; Use a fresh bottle of catalyst or a more robust pre-catalyst/ligand system.
Formation of Homocoupling (Ar-Ar from boronic acid)Lower the reaction temperature; Use a slight excess of the aryl bromide; Ensure slow addition of the boronic acid if the issue persists.
Debromination of Starting Material Presence of reducing agents; Certain bases/solvents can promote this side reaction.Use a milder base (e.g., K₂CO₃ instead of K₃PO₄); Ensure high purity of all reagents.
Difficult Purification (Stille) Residual tin byproducts.Perform an aqueous KF or NH₄F wash during workup to precipitate tin salts, which can then be filtered off.

Conclusion

The synthesis of 4-aryl-6-methylquinolines from 4-bromo-6-methylquinoline is a robust and highly achievable transformation for medicinal chemists and researchers. The Suzuki-Miyaura coupling stands out as the most practical and versatile method, offering high yields and broad functional group compatibility. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently access a wide range of novel quinoline derivatives for further investigation in drug discovery and materials science.

References

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Request PDF - ResearchGate.
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. NIH.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. PMC - NIH.
  • Org. Synth. 2011, 88, 197. Organic Syntheses.
  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. MDPI.
  • Stille reaction. Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. ResearchGate.
  • Synthesis of 6-aryl substituted 4-quinolones via Suzuki cross coupling. Semantic Scholar.
  • Stille Coupling. Organic Chemistry Portal.
  • Stille Coupling. Chemistry LibreTexts.
  • Stille coupling via C–N bond cleavage. PMC - NIH.
  • Heck Reaction. Organic Chemistry Portal.
  • Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents. PubMed.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • Heck reaction. Wikipedia.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors. PubMed.
  • Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. PubMed.
  • 6-BROMO-4-CHLOROQUINOLINE synthesis. ChemicalBook.

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Application

Application Note: Strategic Functionalization of 4-Bromo-6-methylquinoline via Palladium-Catalyzed Cross-Coupling Reactions

Abstract The quinoline scaffold is a privileged heterocycle in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities. 4-Bromo-6-methylquinoline serves as a versatile...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged heterocycle in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities. 4-Bromo-6-methylquinoline serves as a versatile and robust building block for the synthesis of complex molecular architectures. This application note provides a detailed guide for researchers on the strategic use of 4-Bromo-6-methylquinoline in several cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. We delve into the mechanistic underpinnings of these transformations, offer field-proven, step-by-step protocols, and discuss the critical parameters that govern reaction success, such as the choice of ligand, base, and solvent.

Introduction: The Quinoline Core and the Power of Palladium

The 6-methylquinoline moiety is a key structural feature in numerous pharmacologically active compounds. The presence of a bromine atom at the C4-position provides a reactive handle for derivatization, making 4-Bromo-6-methylquinoline an ideal starting material for library synthesis in drug discovery programs.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] These reactions, recognized with the 2010 Nobel Prize in Chemistry, operate through a common catalytic cycle, allowing for predictable and reproducible transformations.[2][3] Understanding this cycle is paramount to troubleshooting and optimizing reactions.

The General Palladium Catalytic Cycle

At the heart of these reactions is a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-6-methylquinoline, forming a Pd(II) complex.[1]

  • Transmetalation (for Suzuki, Sonogashira) or Association/Deprotonation (for Buchwald-Hartwig): The coupling partner's organic group is transferred to the palladium center, displacing the halide.[2][4]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[1][5]

General_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination out1 out1 ArPdR->out1 Ar-R ArR Ar-R (Product) ArX Ar-X (Substrate) RM R-M (Coupling Partner) in1 in1 in1->ArPdX Ar-X in2 in2 in2->ArPdR R-M

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to the mild reaction conditions and the commercial availability and stability of boronic acid coupling partners.[6][7]

Causality Behind Component Selection
  • Catalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed, air-stable Pd(0) source. Alternatively, generating the Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands is common.

  • Ligand: Triphenylphosphine (PPh₃) is often sufficient. For more challenging couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate both the oxidative addition and reductive elimination steps, leading to higher efficiency.[8][9]

  • Base: A base is crucial for activating the boronic acid to facilitate transmetalation.[10] Aqueous Na₂CO₃ or K₂CO₃ are standard, offering a good balance of reactivity and cost-effectiveness while minimizing side reactions. K₃PO₄ is a stronger base often used for less reactive substrates.[11]

  • Solvent: A biphasic solvent system like Toluene/H₂O or Dioxane/H₂O is common, as it dissolves both the organic substrate and the inorganic base.[12]

Protocol: Synthesis of 4-Aryl-6-methylquinoline

Caption: General experimental workflow for a cross-coupling reaction.

Step-by-Step Procedure:

  • To an oven-dried 25 mL Schlenk flask, add 4-Bromo-6-methylquinoline (222 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 equiv.).

  • Add a magnetic stir bar. Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Via syringe, add 6 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-6-methylquinoline product.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O8012>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O9016>95
33-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1008>85

Table 1: Representative conditions for Suzuki-Miyaura coupling with 4-Bromo-6-methylquinoline. Yields are estimated based on similar reported transformations.[13][14]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds, a linkage prevalent in pharmaceuticals.[15][16] The reaction is highly sensitive to the choice of ligand and base.

Causality Behind Component Selection
  • Catalyst/Ligand: This reaction is highly dependent on bulky, electron-rich phosphine ligands. These ligands promote the challenging reductive elimination step to form the C-N bond and stabilize the palladium center.[17][18] Second and third-generation Buchwald ligands (e.g., XPhos, RuPhos) and Josiphos-type ligands are highly effective. Pre-formed palladacycle pre-catalysts (e.g., G3-XPhos) are often used for their high activity and ease of handling.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice.[19] For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol: Synthesis of 4-(Amino)-6-methylquinoline

Step-by-Step Procedure:

  • In a glovebox, add 4-Bromo-6-methylquinoline (111 mg, 0.5 mmol, 1.0 equiv.), the desired amine (0.6 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOtBu, 67 mg, 0.7 mmol, 1.4 equiv.) to an oven-dried vial equipped with a stir bar.

  • Add the palladacycle pre-catalyst (e.g., XPhos-Pd-G3, 8.5 mg, 0.01 mmol, 2 mol%).

  • Add 2 mL of anhydrous, degassed toluene.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a heating block set to 100-110 °C and stir for 18-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a short plug of Celite® to remove inorganic salts and palladium residues.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1MorpholinePd₂(dba)₃/XPhos (2)NaOtBuToluene10018>90
2AnilineXPhos-Pd-G3 (2)NaOtBuToluene11024>85
3n-HexylaminePd(OAc)₂/RuPhos (2)Cs₂CO₃Dioxane11024>75

Table 2: Representative conditions for Buchwald-Hartwig amination of 4-Bromo-6-methylquinoline. Yields are estimated based on established methods.[3][15]

Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates for constructing more complex, rigid molecules and are used in materials science.[20][21] The classic protocol uses both palladium and a copper(I) co-catalyst.

Causality Behind Component Selection
  • Palladium Catalyst: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are highly effective.[22]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the key co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which undergoes transmetalation with the palladium(II) center much more rapidly than the alkyne itself.[3]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HBr generated during the reaction and as the solvent.[22]

  • Solvent: The amine base often serves as the solvent, but co-solvents like THF or toluene can be used to improve the solubility of the starting materials.

Protocol: Synthesis of 4-Alkynyl-6-methylquinoline

Step-by-Step Procedure:

  • To a Schlenk flask, add 4-Bromo-6-methylquinoline (222 mg, 1.0 mmol, 1.0 equiv.), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (21 mg, 0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (6 mg, 0.03 mmol, 3 mol%).

  • Add a stir bar, seal the flask, and establish an inert atmosphere (evacuate/backfill with N₂ or Ar).

  • Add 5 mL of anhydrous, degassed triethylamine (Et₃N) followed by the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours or gently heat to 50-60 °C to accelerate the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography on silica gel.

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base/SolventTempTime (h)Approx. Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (3)Et₃NRT8>90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃N/THF50°C6>95
31-HexynePdCl₂(PPh₃)₂ (3)CuI (3)Et₃N60°C12>80

Table 3: Representative conditions for Sonogashira coupling of 4-Bromo-6-methylquinoline. Yields are based on similar reported couplings.[22][23]

Safety and Handling

  • 4-Bromo-6-methylquinoline: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[24][25]

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle them in a well-ventilated area or fume hood. Minimize waste and collect residues for proper disposal or recovery.

  • Reagents: Many reagents used, such as strong bases (NaOtBu) and flammable solvents (Toluene, Dioxane), are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.[26] Reactions should always be conducted under an inert atmosphere to prevent side reactions and ensure safety, especially when using pyrophoric or air-sensitive reagents.

Conclusion

4-Bromo-6-methylquinoline is an exceptionally useful platform for molecular elaboration using palladium catalysis. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to generate diverse libraries of novel quinoline derivatives. The protocols and principles outlined in this guide provide a robust starting point for developing new materials and potential therapeutic agents.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • Fiveable. (N.D.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
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  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • PubMed Central. (N.D.). Developing Ligands for Palladium(II)
  • Lumen Learning. (N.D.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
  • HAL Open Science. (N.D.).
  • ACS Publications. (N.D.). Developing Ligands for Palladium(II)
  • Fisher Scientific. (N.D.).
  • MedchemExpress.com. (2025).
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  • Wikipedia. (N.D.).
  • BLD Pharm. (2023).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 6-Aryl Substituted 4-Quinolones via Suzuki Cross Coupling. | Request PDF.
  • Wikipedia. (N.D.). Heck reaction.
  • Benchchem. (N.D.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • NIH National Library of Medicine. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
  • ACS GCI Pharmaceutical Roundtable. (N.D.).
  • Organic Chemistry Portal. (N.D.). Heck Reaction.
  • Rose-Hulman Institute of Technology. (N.D.). Suzuki Cross-coupling Reaction procedure.
  • Royal Society of Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • Andrew G. Myers Research Group, Harvard University. (N.D.). The Suzuki Reaction.
  • BLD Pharm. (N.D.). 89446-19-5|6-Bromo-4-methylquinolin-2-ol.
  • YouTube. (2023).
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  • ResearchGate. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF.

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Method

experimental procedure for N-arylation of 4-Bromo-6-methylquinoline

An Application Note and Protocol for the Palladium-Catalyzed N-Arylation of 4-Bromo-6-methylquinoline Introduction: The Significance of N-Arylated Quinolines The quinoline scaffold is a privileged heterocyclic motif freq...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Palladium-Catalyzed N-Arylation of 4-Bromo-6-methylquinoline

Introduction: The Significance of N-Arylated Quinolines

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The introduction of an N-aryl substituent at the C4-position of the quinoline ring can profoundly modulate these properties, leading to the development of novel therapeutic agents and functional materials. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like the Ullmann condensation, which often require harsh reaction conditions.

This document provides a comprehensive guide for the N-arylation of 4-bromo-6-methylquinoline using a representative aniline. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The synthesis is achieved via a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is a robust transformation that allows for the coupling of a wide range of amines with aryl halides.[1] The catalytic cycle, which is central to understanding and optimizing the reaction, proceeds through three key steps:

  • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (4-bromo-6-methylquinoline), inserting itself into the carbon-bromine bond. This forms a Pd(II) complex.

  • Amine Coordination and Deprotonation : The amine (arylamine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination : The final step involves the formation of the desired C-N bond as the N-arylated quinoline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[2]

The choice of ligand is critical, as it stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands are often highly effective as they promote both the oxidative addition and the final reductive elimination steps.[1][3]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAd Oxidative Addition Intermediate L-Pd(II)(Ar)(Br) Pd0->OxAd Ar-Br label_oa Amido Pd(II)-Amido Complex L-Pd(II)(Ar)(NR'H) OxAd->Amido R'NH₂ Base (-HBr) Product_Regen Reductive Elimination Amido->Product_Regen label_re Product_Regen->Pd0 Ar-NHR' Product N-Aryl-6-methylquinolin-4-amine (Ar-NHR') ArBr 4-Bromo-6-methylquinoline (Ar-Br) Amine Arylamine (R'NH₂)

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-arylation of 4-bromo-6-methylquinoline with a substituted aniline. Optimization may be required for specific substrates or scales.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Molar Eq.Example Amount (for 1 mmol scale)
4-Bromo-6-methylquinolineC₁₀H₈BrN222.081.0222 mg
Aniline (e.g., 4-methoxyaniline)C₇H₉NO123.151.2148 mg
Pd₂(dba)₃ (Palladium Catalyst)C₅₁H₄₂O₃Pd₂915.720.0218.3 mg
XPhos (Phosphine Ligand)C₃₃H₄₃P474.670.0419.0 mg
Sodium tert-butoxide (Base)NaOtBu96.102.0192 mg
Anhydrous Toluene (Solvent)C₇H₈--5.0 mL
Inert GasArgon or Nitrogen---
Oven-dried Schlenk flask---25 mL
Standard GlasswareSyringes, needles, septa, magnetic stir bar---
Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the N-arylation protocol.

Step-by-Step Procedure
  • Reaction Setup : In a glovebox or under a positive flow of inert gas (argon or nitrogen), add 4-bromo-6-methylquinoline (1.0 equiv), the aniline (1.2 equiv), sodium tert-butoxide (2.0 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[4]

    • Rationale: An inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[5] Sodium tert-butoxide is a strong, non-nucleophilic base used to deprotonate the amine in the catalytic cycle.[2]

  • Inert Atmosphere : Seal the flask with a rubber septum. If not in a glovebox, evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.[6]

  • Solvent Addition : Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) via a syringe through the septum.[4]

    • Rationale: Anhydrous solvents are necessary to prevent quenching of the base and potential side reactions. Toluene is a common high-boiling, non-polar solvent for this type of reaction.

  • Reaction Execution : Place the sealed flask in a preheated oil bath set to 100-110 °C and stir the mixture vigorously.

    • Rationale: Higher temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.[7] Take small aliquots from the reaction mixture using a syringe. A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes. The reaction is complete when the starting 4-bromo-6-methylquinoline spot is no longer visible. This can take anywhere from 2 to 24 hours.

  • Work-up : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the dark mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).[4]

    • Rationale: The aqueous washes remove the base and other water-soluble impurities.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure N-arylated product.[7]

  • Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[7]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst; insufficient base strength; poor ligand choice; low temperature.Ensure an oxygen-free environment.[5] Screen different palladium catalysts (e.g., Pd(OAc)₂), bulky phosphine ligands (e.g., RuPhos, SPhos), bases (e.g., K₃PO₄, Cs₂CO₃), and solvents (e.g., dioxane, THF).[1][4] Increasing the reaction temperature may also improve conversion.
Side Product Formation Reaction temperature is too high; incorrect stoichiometry; substrate decomposition.Lower the reaction temperature. Ensure precise measurement of reagents. Monitor the reaction closely to avoid over-running, which can lead to decomposition or side reactions.[1] Purification by chromatography is typically effective for isolation.
Incomplete Reaction Insufficient reaction time or temperature; catalyst deactivation.Increase reaction time or temperature. If the reaction stalls, a second small charge of the catalyst and ligand can sometimes restart the conversion.[6] Verify the quality of the catalyst and the inertness of the atmosphere.

Safety Precautions

  • Reagents : Palladium catalysts can be toxic and should be handled with care in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents : Toluene and other organic solvents are flammable and toxic. Handle them in a fume hood away from ignition sources.

  • Procedure : The reaction is performed under positive pressure of an inert gas. Ensure glassware is properly secured and inspected for defects.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction. ResearchGate. Retrieved from [Link]

  • Cowper, D. C. S., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • Hicks, J. D., et al. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 133(19), 7461–7474. [Link]

  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF. Retrieved from [Link]

  • Hicks, J. D., et al. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 133(19), 7461-7474. [Link]

  • Alberico, D., et al. (2007). Palladium-Catalyzed Arylation Reactions: A Mechanistic Perspective. Chemical Reviews, 107(1), 174–238. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-arylation of 4-Bromo-2,6-diiodoaniline. BenchChem.
  • Guo, D., et al. (2018). Efficient Iron-Catalyzed N-Arylation of Aryl Halides with Amines. Organic Letters, 20(17), 5348–5352. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Casademont, M. M., et al. (2017). Ni(II) Precatalysts Enable Thioetherification of (Hetero)Aryl Halides and Tosylates and Tandem C−S/C−N Couplings. Angewandte Chemie International Edition, 56(32), 9494–9498. [Link]

  • ResearchGate. (2025). (PDF) Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wolfe, J. P., & Nakhla, J. S. (2009). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic letters, 11(8), 1821–1824. [Link]

  • ResearchGate. (2015). Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions. Request PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • da Silva, A. L., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2038–2048. [Link]

  • ResearchGate. (2010). Synthesis and bioactivity of N-aryl-4-aminoquinazoline compounds. Request PDF. Retrieved from [Link]

  • Argent, S. P., et al. (2023). Aryne‐Enabled C−N Arylation of Anilines. Angewandte Chemie International Edition, 62(45), e202311397. [Link]

  • ResearchGate. (2007). Synthesis and Characterization of Alkyl and Aryl-(4-methyl-6-nitro-quinolin-2-yl)amines: X-Ray Structures of Ethyl and Cyclohexyl-(4-methyl-6-nitro-quinolin-2-yl)amine. Request PDF. Retrieved from [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20455–20481. [Link]

  • MDPI. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules. Retrieved from [Link]

  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Aryne‐Enabled C−N Arylation of Anilines. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
  • ResearchGate. (2022). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Request PDF. Retrieved from [Link]

  • MDPI. (2020). Alkyl 4-Aryl-6-amino-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. Molecules. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 4-Bromo-6-methylquinoline as a Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory drugs.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with biological targets like enzyme active sites.[4] Within this class, 4-Bromo-6-methylquinoline emerges as a particularly valuable building block. The bromine atom at the C4-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the methyl group at the C6-position offers a point for metabolic modulation or further functionalization. This guide provides an in-depth exploration of 4-Bromo-6-methylquinoline's synthetic utility, focusing on field-proven protocols for key transformations and its application in drug discovery programs.

Core Properties of 4-Bromo-6-methylquinoline

A thorough understanding of the substrate's physicochemical properties is foundational to successful reaction design and optimization.

PropertyValueSource
Molecular Formula C₁₀H₈BrNPubChem
Molecular Weight 222.08 g/mol [5]
CAS Number 41037-28-9[5]
Appearance Solid (Predicted)
Monoisotopic Mass 220.98401 Da[5]
Predicted LogP 3.3[5]

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo group of 4-Bromo-6-methylquinoline is primed for a variety of palladium-catalyzed reactions, enabling the facile construction of C-C, C-N, and C-S bonds. These reactions are the cornerstone of modern synthetic chemistry due to their broad functional group tolerance and reliability.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.[6][7][8] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, offering high yields and stereospecificity.[8][9]

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond of the quinoline, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[6][7] The choice of base is critical; it activates the boronic acid to facilitate transmetalation. The ligand stabilizes the palladium center and modulates its reactivity, which is crucial for achieving high turnover numbers.

Suzuki_Workflow Diagram 1: Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 4-bromo-6-methylquinoline, arylboronic acid, and base to a flame-dried flask. B 2. Add Palladium Catalyst (e.g., Pd(PPh₃)₄) and solvent. A->B C 3. Degas the mixture (e.g., Argon sparging). B->C D 4. Heat the reaction mixture (e.g., 70-100 °C). C->D E 5. Monitor progress via TLC or LC-MS. D->E F 6. Cool to RT, perform aqueous workup (e.g., dilute with EtOAc, wash with water/brine). E->F G 7. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. F->G H 8. Purify via column chromatography. G->H I I H->I Product: 4-Aryl-6-methylquinoline Sonogashira_Mechanism Diagram 2: Simplified Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdC_CR Ar-Pd(II)L₂(C≡CR) ArPdBr->ArPdC_CR Transmetalation ArPdC_CR->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC_CR->Product ArBr 4-Bromo-6-methylquinoline ArBr->ArPdBr CuX Cu(I)X CuCCR Cu(I)-C≡CR CuX->CuCCR Alkyne H-C≡CR Alkyne->CuCCR Deprotonation CuCCR->ArPdBr To Transmetalation Base Base (e.g., Et₃N) Base->Alkyne Kinase_Inhibition Diagram 3: 4-Anilino-6-methylquinoline as a Kinase Hinge-Binder Kinase Hinge Region (Backbone NH) ATP Binding Pocket Inhibitor 6-Methylquinoline Core N-H Linker Substituted Aryl Group Inhibitor:quinoline->Kinase:hinge Hydrogen Bond (Key Interaction) Inhibitor:aryl->Kinase:pocket Van der Waals / Hydrophobic Interactions (Selectivity & Potency)

Sources

Method

Application Notes and Protocols for the Synthesis of 4-Bromo-6-methylquinoline Derivatives

Abstract This comprehensive guide provides detailed protocols and expert insights for the synthesis of 4-bromo-6-methylquinoline derivatives, crucial intermediates in the fields of medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 4-bromo-6-methylquinoline derivatives, crucial intermediates in the fields of medicinal chemistry and materials science. We present a robust and field-proven two-step synthetic pathway, commencing with the esteemed Gould-Jacobs reaction to construct the core 4-hydroxy-6-methylquinoline scaffold. This is followed by a carefully optimized bromination protocol to yield the target 4-bromo-6-methylquinoline. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles, safety protocols, and illustrative diagrams to ensure successful and reproducible synthesis.

Introduction: The Significance of 4-Bromo-6-methylquinoline

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and functional materials.[1][2] The specific functionalization of this scaffold is a key strategy in modulating biological activity and material properties. The 4-bromo-6-methylquinoline derivative is a particularly valuable building block. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing a wide array of functionalities through cross-coupling reactions, while the methyl group at the 6-position can influence the molecule's electronic properties and steric profile. Access to a reliable and scalable synthesis of this intermediate is therefore of paramount importance for advancing research in these areas.

Recommended Synthetic Pathway: A Two-Step Approach

A highly effective and widely adopted strategy for the synthesis of 4-bromo-6-methylquinoline involves a two-step process:

  • Step 1: Gould-Jacobs Reaction to synthesize the 4-hydroxy-6-methylquinoline precursor.[3][4]

  • Step 2: Bromination of the 4-hydroxy intermediate to yield the final 4-bromo-6-methylquinoline.

This pathway is advantageous due to the commercial availability of the starting materials, the generally high yields of each step, and the well-established nature of the reactions involved.

Step 1: Synthesis of 4-Hydroxy-6-methylquinoline via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for the preparation of 4-hydroxyquinolines.[3] It involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by a thermal cyclization.[4][5]

Underlying Principles and Causality

The reaction proceeds through two key stages. First, a nucleophilic substitution occurs where the amino group of the p-toluidine (4-methylaniline) attacks the ethoxymethylenemalonate, displacing the ethoxy group to form an anilidomethylenemalonate intermediate. The second stage is a high-temperature intramolecular cyclization, which is a pericyclic reaction, followed by tautomerization to the more stable 4-hydroxyquinoline form.[3] The high temperature required for cyclization is a critical parameter for driving the reaction to completion.[6]

Experimental Protocol

3.2.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
p-ToluidineC₇H₉N107.1510.7 g (0.1 mol)Sigma-Aldrich
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.2321.6 g (0.1 mol)Sigma-Aldrich
Diphenyl etherC₁₂H₁₀O170.21200 mLFisher Scientific
EthanolC₂H₅OH46.07As neededFisher Scientific

3.2.2. Step-by-Step Procedure

  • Condensation: In a 500 mL round-bottom flask, combine p-toluidine (10.7 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

  • Heat the mixture at 130-140 °C for 2 hours. During this time, ethanol will be evolved as a byproduct. The reaction can be monitored by observing the cessation of ethanol distillation.

  • Cyclization: To the flask containing the crude anilidomethylenemalonate, add 200 mL of diphenyl ether.

  • Heat the mixture to reflux (approximately 250-260 °C) for 30 minutes.

  • Allow the reaction mixture to cool to room temperature. The product, 4-hydroxy-6-methylquinoline, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with ethanol to remove any residual diphenyl ether.

  • Dry the product in a vacuum oven at 80 °C.

Expected Yield and Characterization
  • Expected Yield: 75-85%

  • Appearance: Off-white to light tan solid.

  • Characterization: The structure of 4-hydroxy-6-methylquinoline can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Diagram

Gould_Jacobs_Reaction cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification p_toluidine p-Toluidine condensation Condensation (130-140 °C, 2h) p_toluidine->condensation malonate Diethyl ethoxymethylenemalonate malonate->condensation cyclization Cyclization in Diphenyl Ether (250-260 °C, 30 min) condensation->cyclization Intermediate product 4-Hydroxy-6-methylquinoline (Precipitate) cyclization->product filtration Filtration & Washing (Ethanol) product->filtration drying Drying filtration->drying

Caption: Workflow for the synthesis of 4-hydroxy-6-methylquinoline.

Step 2: Bromination of 4-Hydroxy-6-methylquinoline

The conversion of the 4-hydroxy group to a bromine atom is effectively achieved using a brominating agent such as phosphorus oxybromide (POBr₃). This is a standard and reliable method for the synthesis of 4-bromoquinolines from their 4-hydroxy counterparts.

Underlying Principles and Causality

Phosphorus oxybromide is a powerful reagent for converting hydroxyl groups, particularly in heteroaromatic systems, into bromine atoms. The reaction mechanism involves the initial activation of the 4-hydroxy group by POBr₃, forming a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a bromide ion (generated from POBr₃), leading to the displacement of the phosphate group and the formation of the 4-bromoquinoline product.

Safety Precautions for Phosphorus Oxybromide (POBr₃)

Phosphorus oxybromide is a highly corrosive and water-reactive substance.[7][8] It reacts violently with water, releasing corrosive hydrogen bromide (HBr) gas.[7] Therefore, it is imperative to handle this reagent with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9] All glassware must be thoroughly dried before use to prevent any reaction with residual moisture.[10]

Experimental Protocol

4.3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
4-Hydroxy-6-methylquinolineC₁₀H₉NO159.1815.9 g (0.1 mol)Synthesized in Step 1
Phosphorus oxybromide (POBr₃)POBr₃286.6934.4 g (0.12 mol)Sigma-Aldrich
Acetonitrile (anhydrous)CH₃CN41.05100 mLSigma-Aldrich
Saturated sodium bicarbonate solutionNaHCO₃(aq)-As neededFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93As neededFisher Scientific

4.3.2. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL three-necked, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-hydroxy-6-methylquinoline (15.9 g, 0.1 mol) and anhydrous acetonitrile (100 mL).

  • Addition of POBr₃: Carefully add phosphorus oxybromide (34.4 g, 0.12 mol) to the suspension in portions under a nitrogen atmosphere. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 4-bromo-6-methylquinoline can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield and Characterization
  • Expected Yield: 70-80%

  • Appearance: White to pale yellow solid.

  • Characterization: The structure of 4-bromo-6-methylquinoline can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Mechanism Diagram

Bromination_Mechanism start 4-Hydroxy-6-methylquinoline + POBr₃ intermediate Phosphate Ester Intermediate start->intermediate Activation of OH group product 4-Bromo-6-methylquinoline intermediate->product Nucleophilic Attack bromide Br⁻ (from POBr₃) bromide->intermediate

Caption: Simplified mechanism for the bromination of 4-hydroxyquinoline.

Alternative Synthetic Strategies

While the Gould-Jacobs followed by bromination is a robust method, other classical quinoline syntheses can be adapted for the preparation of the quinoline core. These include:

  • Vilsmeier-Haack Reaction: This reaction can be used to synthesize 2-chloro-3-formylquinolines from N-arylacetamides.[11] For the target molecule, N-(4-methylphenyl)acetamide would be the starting material, which upon Vilsmeier-Haack cyclization would yield 2-chloro-6-methylquinoline-3-carbaldehyde.[12] Further synthetic manipulations would be required to obtain 4-bromo-6-methylquinoline.

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[13][14][15] This is a versatile method for producing a variety of substituted quinolines.[16]

  • Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[1][17][18] It is a classic method for synthesizing a wide range of substituted quinolines.[19][20]

  • Combes Quinoline Synthesis: This method utilizes the condensation of an aniline with a β-diketone under acidic conditions.[2][19][21]

The choice of synthetic route will often depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

Conclusion

The two-step protocol detailed herein, employing the Gould-Jacobs reaction and subsequent bromination with phosphorus oxybromide, provides a reliable and efficient pathway for the synthesis of 4-bromo-6-methylquinoline derivatives. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently produce this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.

References

  • Ali, M. M., et al. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46B(7), 1209-1213. [Link not available]
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  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
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  • ResearchGate. (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
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Application

Application Notes and Protocols for the Development of 4-Bromo-6-methylquinoline as a Novel Antimicrobial Agent

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Quinoline Scaffolds The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Quinoline Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Quinoline derivatives have long been a cornerstone of antimicrobial chemotherapy, with fluoroquinolones being a prominent class of synthetic broad-spectrum antibacterial agents.[1][2] These compounds traditionally exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[3][4][5] The versatility of the quinoline scaffold allows for extensive chemical modification, offering a rich playground for medicinal chemists to fine-tune antimicrobial activity, selectivity, and pharmacokinetic properties.[6][7][8] This document provides a comprehensive guide for the synthesis, in vitro evaluation, and preliminary mechanistic studies of a novel quinoline derivative, 4-Bromo-6-methylquinoline, as a potential lead compound in antimicrobial drug discovery.

Physicochemical Properties of 4-Bromo-6-methylquinoline

While specific experimental data for 4-Bromo-6-methylquinoline is not extensively available, its properties can be predicted based on its structure.

PropertyPredicted Value/InformationSource
Molecular Formula C10H8BrNPubChem
Molecular Weight 222.08 g/mol PubChem
Appearance Likely a solid at room temperature-
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, and chloroform-
Chemical Structure A quinoline ring with a bromine atom at position 4 and a methyl group at position 6-

Proposed Synthesis of 4-Bromo-6-methylquinoline

The synthesis of 4-Bromo-6-methylquinoline can be approached through several established methods for quinoline synthesis, followed by a bromination step. A plausible synthetic route is outlined below, adapted from known procedures for similar quinoline derivatives.[9][10][11]

Synthetic Workflow Diagram

Synthesis_Workflow A p-Toluidine C Gould-Jacobs Reaction A->C B Diethyl malonate B->C D 4-Hydroxy-6-methylquinoline C->D Cyclization E Bromination (POBr3 or Vilsmeier-Haack type reaction) D->E F 4-Bromo-6-methylquinoline E->F Halogenation

Caption: Proposed synthetic pathway for 4-Bromo-6-methylquinoline.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Hydroxy-6-methylquinoline via Gould-Jacobs Reaction

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-toluidine and diethyl malonate in a 1:1 molar ratio.

  • Heating: Heat the mixture at 140-150°C for 2 hours. Diethyl anilinemalonate is formed as an intermediate.

  • Cyclization: Increase the temperature to 240-250°C and maintain for 30 minutes to induce cyclization. The reaction mixture will solidify upon cooling.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 4-hydroxy-6-methylquinoline.

Step 2: Bromination of 4-Hydroxy-6-methylquinoline

  • Reaction Setup: In a well-ventilated fume hood, place the synthesized 4-hydroxy-6-methylquinoline in a round-bottom flask.

  • Reagent Addition: Slowly add phosphorus oxybromide (POBr3) or a mixture of phosphorus oxychloride (POCl3) and a bromide source (e.g., NaBr) to the flask. The reaction is exothermic and should be cooled in an ice bath.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Extraction and Purification: Filter the precipitate and wash with cold water. The crude 4-Bromo-6-methylquinoline can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Antimicrobial Activity Screening

The initial assessment of the antimicrobial potential of 4-Bromo-6-methylquinoline involves determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.[12][13][14][15]

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis A Prepare stock solution of 4-Bromo-6-methylquinoline in DMSO D Serially dilute compound in a 96-well plate A->D B Culture microbial strains (bacteria and fungi) C Prepare standardized inoculum (0.5 McFarland) B->C E Inoculate wells with standardized microbial suspension C->E D->E F Incubate plates under appropriate conditions E->F G Visually or spectrophotometrically determine MIC F->G H Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) G->H I Compare with standard antibiotics H->I MoA_Hypothesis A 4-Bromo-6-methylquinoline B Bacterial Cell A->B Enters cell C DNA Gyrase / Topoisomerase IV A->C Binds to enzyme-DNA complex B->C D DNA Replication C->D Essential for E Inhibition of DNA supercoiling and decatenation C->E F DNA Damage C->F Stabilizes cleavage complex G Cell Death D->G Inhibition leads to E->D Prevents F->G

Caption: Hypothesized mechanism of action for 4-Bromo-6-methylquinoline.

Experimental Approaches to Investigate the Mechanism of Action
  • DNA Gyrase Supercoiling Assay: Commercially available kits can be used to assess the inhibitory effect of 4-Bromo-6-methylquinoline on the supercoiling activity of purified E. coli DNA gyrase.

  • Topoisomerase IV Decatenation Assay: Similarly, the effect of the compound on the decatenation activity of purified topoisomerase IV can be evaluated.

  • Macromolecular Synthesis Inhibition: Radiolabeling experiments using precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) synthesis can determine if the compound selectively inhibits DNA replication.

Structure-Activity Relationship (SAR) Studies: The Path to Optimization

The initial findings on the antimicrobial activity of 4-Bromo-6-methylquinoline can be further improved through systematic chemical modifications to establish a structure-activity relationship (SAR). [16][17][18][19][20]

Key Positions for Modification on the Quinoline Scaffold
  • Position 4 (Bromo group): The bromine can be replaced with other halogens (Cl, F, I) or other electron-withdrawing or -donating groups to assess the impact on activity.

  • Position 6 (Methyl group): The methyl group can be varied in size and electronics (e.g., ethyl, methoxy) to probe the steric and electronic requirements at this position.

  • Other Positions (e.g., 2, 7, 8): Introduction of various substituents at other positions of the quinoline ring can significantly modulate the antimicrobial spectrum and potency. For instance, a piperazine ring at position 7 is common in many potent fluoroquinolones.

A library of analogs should be synthesized and screened using the protocols outlined above to identify compounds with enhanced antimicrobial activity and a favorable safety profile.

Conclusion

4-Bromo-6-methylquinoline represents a promising, yet unexplored, lead structure in the quest for novel antimicrobial agents. The protocols and application notes provided in this document offer a comprehensive framework for its synthesis, in vitro characterization, and preliminary mechanistic evaluation. Through systematic investigation and optimization, this and related quinoline derivatives may pave the way for the development of the next generation of antimicrobial drugs to combat the growing threat of resistance.

References

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Method

Application Notes and Protocols for the Derivatatization of 4-Bromo-6-methylquinoline in SAR Studies

Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 4-Bromo-6-methylquinoline, a key scaffold in medicinal chemistry. The strategic modification of th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 4-Bromo-6-methylquinoline, a key scaffold in medicinal chemistry. The strategic modification of this quinoline core is crucial for conducting Structure-Activity Relationship (SAR) studies, which are fundamental to the optimization of lead compounds in drug discovery. This document outlines several high-yield and versatile synthetic methodologies, including Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, and Buchwald-Hartwig) and nucleophilic aromatic substitution. Each section provides not only step-by-step protocols but also delves into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to efficiently synthesize diverse libraries of 4-substituted-6-methylquinoline analogs for pharmacological screening.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical and biological properties.[3][4] Quinoline derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimalarial, and antibacterial activities.[1][5]

The starting material, 4-Bromo-6-methylquinoline, serves as a versatile building block for SAR studies. The bromine atom at the 4-position is an excellent leaving group for various transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The methyl group at the 6-position provides a point for further modification or can be a key feature for receptor binding. The strategic derivatization at the 4-position allows for the exploration of how different functional groups impact the biological activity of the molecule, providing crucial insights for the design of more potent and selective drug candidates.[3][4]

Strategic Derivatization Pathways for SAR Library Synthesis

The derivatization of 4-Bromo-6-methylquinoline primarily focuses on the functionalization of the C4 position due to the reactivity of the bromo substituent. The following sections detail robust and widely applicable synthetic strategies.

SAR_Strategy A 4-Bromo-6-methylquinoline B Suzuki Coupling (C-C Bond Formation) A->B Aryl/Heteroaryl Boronic Acids/Esters C Heck Reaction (C-C Bond Formation) A->C Alkenes D Buchwald-Hartwig Amination (C-N Bond Formation) A->D Amines E Nucleophilic Aromatic Substitution (C-O, C-S, C-N Bond Formation) A->E Nucleophiles (e.g., ROH, RSH, RNH2) F Diverse Library of 4-Substituted-6-methylquinoline Analogs B->F C->F D->F E->F

Caption: Key derivatization strategies for 4-Bromo-6-methylquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a broad substrate scope and high functional group tolerance.[6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and vinyl-substituted quinolines by reacting 4-Bromo-6-methylquinoline with a variety of boronic acids or esters.[7][8]

Protocol: Synthesis of 4-Aryl-6-methylquinolines via Suzuki Coupling

Reagent/ParameterConditionRationale
Starting Materials 4-Bromo-6-methylquinoline (1.0 equiv), Arylboronic acid (1.2 equiv)The excess boronic acid drives the reaction to completion.
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%)Pd(PPh₃)₄ is a common and effective catalyst. Pd(dppf)Cl₂ can be more effective for challenging substrates.[8][9]
Base K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)The base is crucial for the transmetalation step. Cs₂CO₃ is a stronger base and can be used for less reactive boronic acids.[9]
Solvent Toluene/EtOH/H₂O (4:1:1) or Dioxane/H₂O (4:1)A mixture of solvents is often used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CSufficient thermal energy is required to drive the catalytic cycle.
Reaction Time 6-24 hoursReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-6-methylquinoline, the corresponding arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: 4-Bromo-6-methylquinoline Arylboronic acid Base B Inert Atmosphere (Ar/N2) A->B C Add Catalyst (e.g., Pd(PPh3)4) B->C D Add Degassed Solvent C->D E Heat and Stir (80-100 °C) D->E F Cool and Dilute (Ethyl Acetate) E->F G Aqueous Wash (Water, Brine) F->G H Dry and Concentrate G->H I Column Chromatography H->I J 4-Aryl-6-methylquinoline I->J Characterization (NMR, MS)

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction enables the synthesis of 4-vinyl-6-methylquinolines by coupling 4-Bromo-6-methylquinoline with various alkenes.[10][11] This reaction is particularly useful for introducing unsaturated side chains.

Protocol: Synthesis of 4-Vinyl-6-methylquinolines via Heck Reaction

Reagent/ParameterConditionRationale
Starting Materials 4-Bromo-6-methylquinoline (1.0 equiv), Alkene (1.5 equiv)A slight excess of the alkene is used to ensure complete consumption of the starting material.
Catalyst Pd(OAc)₂ (2-5 mol%) with a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)The phosphine ligand stabilizes the palladium catalyst and influences the reaction rate and selectivity.[12]
Base Et₃N (2.0 equiv) or K₂CO₃ (2.0 equiv)A base is required to neutralize the HBr formed during the reaction.[11]
Solvent DMF or AcetonitrilePolar aprotic solvents are typically used for the Heck reaction.
Temperature 80-120 °CHigher temperatures are often necessary to facilitate the reaction.
Reaction Time 12-48 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Procedure:

  • In a sealed tube, combine 4-Bromo-6-methylquinoline, the alkene, the palladium catalyst, and the phosphine ligand.

  • Add the base and the solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature.

  • After the reaction is complete, cool to room temperature and filter off any solids.

  • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of 4-amino-6-methylquinoline derivatives, which are important pharmacophores.[13][14] This reaction allows for the coupling of 4-Bromo-6-methylquinoline with a wide range of primary and secondary amines.

Protocol: Synthesis of 4-Amino-6-methylquinolines via Buchwald-Hartwig Amination

Reagent/ParameterConditionRationale
Starting Materials 4-Bromo-6-methylquinoline (1.0 equiv), Amine (1.2-1.5 equiv)An excess of the amine can help to drive the reaction forward.
Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)These are common palladium precursors for the Buchwald-Hartwig amination.[15]
Ligand Xantphos (2-6 mol%) or BINAP (2-6 mol%)The choice of ligand is critical for the success of the reaction and depends on the specific amine used.[13][15]
Base NaOt-Bu (1.5-2.0 equiv) or Cs₂CO₃ (2.0 equiv)A strong, non-nucleophilic base is required. NaOt-Bu is commonly used.[15]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80-110 °CThe reaction is typically heated to ensure a reasonable reaction rate.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a Schlenk tube, add the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add 4-Bromo-6-methylquinoline, the amine, and the anhydrous solvent.

  • Heat the reaction mixture with stirring for the specified time.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNA r)

While palladium-catalyzed reactions are highly versatile, classical nucleophilic aromatic substitution (SNA r) can also be employed for the derivatization of 4-Bromo-6-methylquinoline, particularly with strong nucleophiles. The electron-withdrawing nature of the quinoline nitrogen activates the 4-position towards nucleophilic attack.

Protocol: General Procedure for SNA r with Nucleophiles

Reagent/ParameterConditionRationale
Starting Material 4-Bromo-6-methylquinoline (1.0 equiv)
Nucleophile Alcohol, Thiol, or Amine (2.0-5.0 equiv)A large excess of the nucleophile is often required, and it can sometimes be used as the solvent.
Base K₂CO₃, NaH, or Et₃N (optional)A base may be needed to deprotonate the nucleophile.
Solvent DMSO, DMF, or the nucleophile itselfHigh-boiling polar aprotic solvents are typically used.
Temperature 100-160 °CHigh temperatures are generally required to overcome the activation energy barrier.
Reaction Time 12-72 hoursThese reactions can be slow and require prolonged heating.

Step-by-Step Procedure:

  • Combine 4-Bromo-6-methylquinoline and the nucleophile in a suitable solvent.

  • If necessary, add a base.

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and pour it into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Characterization of Derivatives

All synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Conclusion

The derivatization of 4-Bromo-6-methylquinoline is a critical step in the exploration of its potential as a therapeutic agent. The protocols outlined in this guide provide a robust foundation for the synthesis of a diverse library of analogs for SAR studies. The choice of synthetic strategy will depend on the desired functional group to be introduced. By systematically modifying the 4-position of the quinoline ring, researchers can gain valuable insights into the structural requirements for biological activity, ultimately leading to the development of novel and more effective drug candidates.

References

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  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Journal of the Iranian Chemical Society, 19(11), 4739-4775.
  • Verma, A., et al. (2021). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 20(2), 118-132.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])

  • Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 211-215.
  • Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... - ResearchGate. (URL: [Link])

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 731-738.
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 731-738.
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  • Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (URL: [Link])

  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4173-4176.
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  • Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2368-2375.
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Application

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides a detailed technical overview and scalable protocols for the synthesis of 4-Bromo-6-methylquinoline, a key building block...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed technical overview and scalable protocols for the synthesis of 4-Bromo-6-methylquinoline, a key building block in pharmaceutical research and development. This document is structured to provide not just procedural steps, but also the scientific rationale behind the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Strategic Overview

4-Bromo-6-methylquinoline is a vital heterocyclic scaffold utilized in the synthesis of a wide array of biologically active molecules. Its strategic importance lies in the versatility of the quinoline core, which is present in numerous approved drugs, and the presence of a bromine atom at the 4-position, which serves as a versatile handle for further functionalization through cross-coupling reactions.

The large-scale synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to ensure high yields, purity, and operational safety. The synthetic strategy outlined herein is a robust and well-documented two-stage process:

  • Stage 1: Gould-Jacobs Reaction to construct the quinoline core, yielding the intermediate 4-hydroxy-6-methylquinoline.

  • Stage 2: Halogenation of the 4-hydroxy intermediate to afford the final product, 4-Bromo-6-methylquinoline. This is typically achieved through a two-step sequence involving chlorination followed by a halogen exchange reaction.

This guide will provide detailed protocols for each stage, along with insights into the underlying reaction mechanisms, safety considerations, and analytical characterization of the products.

Stage 1: Gould-Jacobs Synthesis of 4-Hydroxy-6-methylquinoline

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction proceeds through a condensation to form an anilinomethylenemalonate intermediate, followed by a thermal cyclization.[3]

Reaction Mechanism: Gould-Jacobs Reaction

Gould-Jacobs Reaction Mechanism cluster_condensation Condensation cluster_cyclization Thermal Cyclization cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation p_toluidine p-Toluidine intermediate Anilinomethylenemalonate Intermediate p_toluidine->intermediate Nucleophilic Attack deem Diethyl Ethoxymethylenemalonate (DEEM) deem->intermediate cyclization_intermediate Cyclized Intermediate intermediate->cyclization_intermediate Heat (Δ) product Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate cyclization_intermediate->product Tautomerization acid Carboxylic Acid product->acid Saponification (e.g., NaOH) final_product 4-Hydroxy-6-methylquinoline acid->final_product Decarboxylation (Heat, Δ) Halogenation Workflow start 4-Hydroxy-6-methylquinoline chloro_intermediate 4-Chloro-6-methylquinoline start->chloro_intermediate Chlorination (POCl3) final_product 4-Bromo-6-methylquinoline chloro_intermediate->final_product Halogen Exchange (e.g., Finkelstein Reaction)

Sources

Method

Application Note: A Protocol for the Purification of 4-Bromo-6-methylquinoline via Recrystallization

Abstract: 4-Bromo-6-methylquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount for the reliability and reproducibility of downstream applications.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromo-6-methylquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount for the reliability and reproducibility of downstream applications. This document provides a comprehensive guide to the purification of 4-Bromo-6-methylquinoline using recrystallization, a robust and scalable technique. We delve into the fundamental principles of solvent selection, provide detailed protocols for both single-solvent and mixed-solvent systems, and offer insights into optimizing crystal growth for maximal purity and yield.

Introduction: The Critical Role of Purity

In the realm of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or intermediate is non-negotiable. Impurities can lead to undesirable side effects, reduced efficacy, and complications in formulation. 4-Bromo-6-methylquinoline and its derivatives are prevalent scaffolds in various therapeutic agents, making the development of a reliable purification method essential. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities[1].

The underlying principle of recrystallization is the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point[2][3]. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the mother liquor[1][4].

The Cornerstone of Recrystallization: Solvent Selection

The success of any recrystallization procedure hinges on the judicious choice of solvent. A systematic approach to solvent screening is a critical first step.

Criteria for an Ideal Recrystallization Solvent

An optimal solvent for the recrystallization of 4-Bromo-6-methylquinoline should exhibit the following characteristics[3][5][6]:

  • High Solvating Power at Elevated Temperatures: The solvent must be capable of dissolving a significant amount of the crude 4-Bromo-6-methylquinoline at or near its boiling point to create a saturated solution.

  • Low Solvating Power at Ambient or Sub-Ambient Temperatures: Upon cooling, the solvent's ability to dissolve the target compound should decrease sharply, promoting crystallization and maximizing yield.

  • Appropriate Boiling Point: The boiling point of the solvent should be high enough to provide a sufficient temperature gradient for dissolution but not so high as to cause decomposition of the 4-Bromo-6-methylquinoline.

  • Inertness: The solvent must not react chemically with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to allow for easy removal from the purified crystals during the drying process.

  • Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Safety and Environmental Considerations: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Suggested Solvents for Screening
SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety ConsiderationsRationale for Screening
Ethanol 7824.5FlammableGood general-purpose polar protic solvent. Often used for quinoline derivatives.
Methanol 6532.7Flammable, ToxicSimilar to ethanol but more polar. A patent for purifying 8-hydroxyquinoline uses methanol[9].
Isopropanol 8219.9FlammableA slightly less polar alcohol, offering a different solubility profile.
Ethyl Acetate 776.0FlammableA moderately polar aprotic solvent.
Toluene 1112.4Flammable, ToxicA non-polar aromatic solvent that can be effective for aromatic compounds.
Acetone 5620.7Highly FlammableA polar aprotic solvent with a low boiling point.
Acetonitrile 8237.5Flammable, ToxicA polar aprotic solvent, sometimes used for recrystallizing picrate salts of quinolines[10].
Water 10080.1Non-flammableGenerally, quinoline derivatives have low solubility in water, making it a potential anti-solvent in mixed-solvent systems.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal when a single solvent meets all the criteria outlined in section 2.1.

Workflow for Single-Solvent Recrystallization

G A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B optional C Slow Cooling (Crystallization) A->C B->C D Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Crystals E->F

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Procedure:

  • Dissolution: Place the crude 4-Bromo-6-methylquinoline in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue to add the solvent portion-wise until the solid has just dissolved[11]. Rationale: Using the minimum amount of hot solvent ensures that the solution is saturated, which is crucial for maximizing the yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, it is necessary to perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask[4]. Rationale: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals[2][11]. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation[12]. Rationale: Rapid cooling can trap impurities within the crystal lattice.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel[4][13].

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor[1]. Rationale: Using cold solvent minimizes the dissolution of the purified crystals.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent. The purity can then be assessed by techniques such as melting point analysis or chromatography.

Protocol 2: Mixed-Solvent Recrystallization

This technique is employed when no single solvent is suitable. It involves using a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent")[5][14].

Relationship between Temperature, Solubility, and Purity

G cluster_0 High Temperature cluster_1 Low Temperature A High Solubility (Product & Impurities Dissolved) B Low Solubility (Pure Product Crystallizes) A->B Slow Cooling C Impurities Remain in Solution

Caption: Temperature-dependent solubility for purification.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 4-Bromo-6-methylquinoline in a minimum amount of the hot "good" solvent in an Erlenmeyer flask[15].

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes slightly turbid (cloudy)[14][15]. This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again[14].

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Troubleshooting and Optimization

  • Oiling Out: If the compound comes out of solution as an oil instead of a solid, it may be due to the boiling point of the solvent being higher than the melting point of the solute, or the solution being too concentrated. Re-heat the solution to dissolve the oil and add more solvent before cooling again.

  • No Crystal Formation: If crystals do not form, it may be because the solution is not sufficiently saturated or the cooling process is too rapid. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization[16].

  • Low Recovery: This can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not cold enough.

Conclusion

Recrystallization is a powerful and versatile technique for the purification of 4-Bromo-6-methylquinoline. A systematic approach to solvent selection, coupled with careful execution of the chosen protocol, can yield a product of high purity, which is essential for its applications in research and development. The protocols and principles outlined in this application note provide a solid foundation for achieving this goal.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Chem Survival. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2012). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-6-methoxyquinoline. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromoquinolin-6-ol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-4-methylquinoline. PubChem. Retrieved from [Link]

  • ACS Publications. (2023, March 23). Study on 6‐Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15−323.15 K: Solubility. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2023, April 11). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 4-Bromo-6-methylquinoline

Foreword 4-Bromo-6-methylquinoline is a key heterocyclic building block in medicinal chemistry and materials science, often serving as a precursor for the synthesis of novel therapeutic agents and functional materials.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

4-Bromo-6-methylquinoline is a key heterocyclic building block in medicinal chemistry and materials science, often serving as a precursor for the synthesis of novel therapeutic agents and functional materials.[1] Its precise molecular structure and purity are paramount to the success of subsequent synthetic steps and the biological or material properties of the final products. Therefore, a rigorous and multi-faceted analytical approach is essential to unambiguously confirm its identity, purity, and structural integrity.

This technical guide provides a comprehensive framework for the characterization of 4-Bromo-6-methylquinoline. It is designed not merely as a list of procedures, but as a self-validating system of analysis where orthogonal techniques corroborate one another. The protocols herein are grounded in established analytical principles, drawing from methodologies applied to analogous quinoline derivatives to ensure robust and reliable results.

Physicochemical Properties and Structure

A foundational step in characterization is the documentation of the compound's basic physical and chemical properties. These data serve as the initial checkpoint for identity confirmation against theoretical values.

Table 1: Physicochemical Data for 4-Bromo-6-methylquinoline

Property Value Source
Molecular Formula C₁₀H₈BrN [2]
Molecular Weight 222.08 g/mol [2]
Monoisotopic Mass 220.98401 Da [2]
Appearance White to cream or brown crystals/powder [3]
Melting Point 92.5 - 101.5 °C [3]

| IUPAC Name | 6-bromo-4-methylquinoline | [2] |

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. For 4-Bromo-6-methylquinoline, these techniques are indispensable for confirming the substitution pattern on the quinoline ring.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the 4-Bromo-6-methylquinoline sample. Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.[4] The choice of solvent is critical to ensure full dissolution and to avoid signal overlap with the analyte.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguously assigning protons in the aromatic region.

  • ¹H NMR Acquisition:

    • Spectral Width: -2 to 12 ppm.

    • Pulse Angle: 30-45°.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Spectral Width: 0 to 200 ppm.

    • Technique: Proton-decoupled (e.g., zgpg30).

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.[4]

Expected Spectroscopic Data

The following tables outline the expected chemical shifts based on published data for structurally related quinolines.[5][6]

Table 2: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Assignment
~ 8.80 d H-2
~ 8.20 d H-5
~ 7.85 dd H-7
~ 7.65 d H-8
~ 7.40 d H-3

| ~ 2.70 | s | -CH₃ (at C-6) |

Table 3: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~ 159 C-4
~ 150 C-2
~ 147 C-8a
~ 135 C-7
~ 131 C-5
~ 129 C-4a
~ 125 C-3
~ 122 C-8
~ 120 C-6

| ~ 19 | -CH₃ |

Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact mass of a molecule, serving as a primary method for confirming molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly critical as it can distinguish between compounds with the same nominal mass but different elemental formulas, offering a high degree of confidence in the compound's identity.[4] The presence of a bromine atom provides a highly characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a key diagnostic feature.

Protocol: GC-MS and High-Resolution MS (ESI-TOF)

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a standard GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent).

  • GC Parameters:

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[7]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.[8]

B. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a ~1 mg/mL solution in methanol or acetonitrile. Dilute this stock solution to 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 100 to 500.

    • Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺.

Expected Mass Spectrometry Data

Table 4: Mass Spectrometry Data for C₁₀H₈BrN

Parameter Expected Value Rationale
Nominal Mass (EI) 221, 223 Molecular ions [M]⁺ for ⁷⁹Br and ⁸¹Br isotopes
[M]⁺ / [M+2]⁺ Ratio ~ 1:1 Characteristic isotopic signature of bromine
HRMS [M+H]⁺ (ESI) 221.9918 (for ⁷⁹Br) Calculated for C₁₀H₉⁷⁹BrN⁺

| HRMS [M+H]⁺ (ESI) | 223.9898 (for ⁸¹Br) | Calculated for C₁₀H₉⁸¹BrN⁺ |

Purity Assessment by Chromatography

Trustworthiness: Relying on a single analytical technique for purity determination is insufficient. Orthogonal methods, such as HPLC and GC, which separate compounds based on different physicochemical properties (polarity vs. volatility), provide a more complete and trustworthy purity profile.

Protocol: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC is the industry standard for purity analysis of non-volatile organic compounds.[9] It separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively resolved and eluted.

  • Instrumentation & Conditions:

    • System: HPLC with UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.[7]

    • Detection: UV at 254 nm.[7]

    • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1.0 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter before injection.[9]

  • Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method).

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_sample Dissolve Sample (1 mg/mL in MeOH) filter_sample Filter (0.45 µm) prep_sample->filter_sample equilibrate Equilibrate C18 Column (30 min) filter_sample->equilibrate To HPLC inject Inject 10 µL equilibrate->inject run_gradient Run Gradient Method inject->run_gradient detect UV Detection (254 nm) run_gradient->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of 4-Bromo-6-methylquinoline.

Verification by Elemental Analysis

Authoritative Grounding: Elemental analysis provides the empirical formula of a compound by determining the mass percentages of carbon, hydrogen, and nitrogen. The results are compared against the theoretical values calculated from the molecular formula. A close correlation (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

Protocol: CHN Analysis
  • Sample Preparation: Provide 2-3 mg of a finely ground, homogenous, and thoroughly dried sample in a pre-weighed vial. It is critical that the sample is free of residual solvents, which contain carbon and hydrogen and would lead to inaccurate results.

  • Analysis: Submit the sample to a certified analytical laboratory for combustion analysis.

  • Data Interpretation: Compare the experimentally determined weight percentages of C, H, and N with the theoretical values.

Expected Elemental Analysis Data

Table 5: Elemental Composition for C₁₀H₈BrN

Element Theoretical % Experimental % Difference %
Carbon (C) 54.08 (e.g., 54.15) (+0.07)
Hydrogen (H) 3.63 (e.g., 3.60) (-0.03)

| Nitrogen (N) | 6.31 | (e.g., 6.28) | (-0.03) |

Comprehensive Characterization Workflow

The logical flow for characterizing a new batch of 4-Bromo-6-methylquinoline should be systematic, starting with fundamental checks and progressing to detailed structural and purity analyses.

Characterization_Workflow start Start: New Batch of 4-Bromo-6-methylquinoline phys_props Physicochemical Properties Appearance Melting Point start->phys_props nmr NMR Spectroscopy ¹H NMR ¹³C NMR phys_props->nmr Identity Check ms Mass Spectrometry GC-MS (Nominal Mass) HRMS (Exact Mass) nmr->ms Structural Confirmation hplc Purity Analysis HPLC-UV (Area %) ms->hplc Purity Check elemental Elemental Analysis C, H, N % ms->elemental Formula Confirmation final Final Report: Structure & Purity Confirmed hplc->final elemental->final

Caption: Logical workflow for the complete characterization of 4-Bromo-6-methylquinoline.

References

  • Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes . RSC Advances. [Link]

  • Figure 1. 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... . ResearchGate. [Link]

  • 6-Bromo-4-methylquinoline | C10H8BrN | CID 12475362 . PubChem. [Link]

  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes . American Chemical Society. [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone . ResearchGate. [Link]

  • ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline . Atlantis Press. [Link]

  • Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions . ResearchGate. [Link]

  • 6-Methylquinoline | C10H9N | CID 7059 . PubChem. [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline . ResearchGate. [Link]

  • Analysis of Essential Oils Using a Comprehensive GCxGC with a Reverse Flow Modulator Combined with High Resolution GC/MS . Agilent. [Link]

  • Phytochemical & GC-MS Analysis of Hexane Extract from the Leaves of Artabotrys odoratissimus (R. Br.) . IJISET. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity . National Institutes of Health. [Link]

  • 4-Bromoaniline | BrC6H4NH2 | CID 7807 . PubChem. [Link]

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Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-methylquinoline with Boronic Acids

Introduction: The Strategic Importance of 4-Aryl-6-methylquinolines The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological acti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Aryl-6-methylquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and valuable photophysical properties. The introduction of an aryl group at the 4-position of the quinoline nucleus, in particular, has been shown to be a critical modification for enhancing therapeutic efficacy in various disease models, including cancer and viral infections[1]. The 4-aryl-6-methylquinoline moiety is a privileged structure, and its synthesis via robust and versatile methods is of paramount importance to researchers in drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid building blocks[2]. This application note provides a comprehensive guide for the successful execution of the Suzuki-Miyaura coupling of 4-bromo-6-methylquinoline with a variety of boronic acids, offering detailed protocols, mechanistic insights, and data-driven recommendations for reaction optimization.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle cluster_start Reaction Inputs Pd0 Pd(0)L₂ ArylPdBr Ar-Pd(II)L₂(Br) Pd0->ArylPdBr ArylPdR Ar-Pd(II)L₂(R') ArylPdBr->ArylPdR Transmetalation Product Ar-R' ArylPdR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArylHalide 4-Bromo-6-methylquinoline (Ar-Br) ArylHalide->Pd0 Oxidative Addition BoronicAcid Boronic Acid (R'-B(OH)₂) BoronicAcid->ArylPdBr Base Base (e.g., K₂CO₃) Base->BoronicAcid

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide, in this case, 4-bromo-6-methylquinoline, to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate.[2] The electron-withdrawing nature of the quinoline ring can facilitate this step.

2. Transmetalation: The subsequent step is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. The halide on the palladium complex is then displaced by the organic moiety from the boronate.

3. Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired biaryl product, 4-aryl-6-methylquinoline. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 4-bromo-6-methylquinoline with a representative boronic acid. These protocols are intended as a starting point and may require optimization for specific substrates.

Materials and Reagents
  • 4-Bromo-6-methylquinoline

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: Combine 4-bromo-6-methylquinoline, boronic acid, catalyst, and base in a Schlenk flask. Start->Setup Inert Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). Setup->Inert Solvent Solvent Addition: Inject degassed solvent mixture. Inert->Solvent Reaction Reaction: Heat mixture to specified temperature with vigorous stirring. Solvent->Reaction Monitoring Reaction Monitoring: Track progress by TLC or LC-MS. Reaction->Monitoring Workup Workup: Cool, dilute with ethyl acetate, wash with water and brine. Monitoring->Workup Purification Purification: Dry organic layer, concentrate, and purify by column chromatography. Workup->Purification End End Product: 4-Aryl-6-methylquinoline Purification->End

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 4-Phenyl-6-methylquinoline

This protocol describes the synthesis of 4-phenyl-6-methylquinoline as a representative example.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-6-methylquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL). The solvent should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenyl-6-methylquinoline.

Data Presentation: Illustrative Yields for the Synthesis of 4-Aryl-6-methylquinolines

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of 4-bromo-6-methylquinoline with various boronic acids under optimized conditions. These values are based on typical outcomes for similar Suzuki couplings and should serve as a benchmark for reaction optimization.

EntryBoronic Acid (R-B(OH)₂)R GroupCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPhenylPd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)901885-95
24-Methoxyphenylboronic acid4-MethoxyphenylPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O (5:1)1001280-90
34-Fluorophenylboronic acid4-FluorophenylPd(PPh₃)₄K₃PO₄DMF/H₂O (10:1)1101675-85
43-Thienylboronic acid3-ThienylPd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)902470-80
54-(Trifluoromethyl)phenylboronic acid4-(Trifluoromethyl)phenylPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O (5:1)1001280-90

Causality Behind Experimental Choices: A Deeper Dive

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of reaction parameters. Below, we elaborate on the rationale behind the choices of catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection
  • Palladium Source: Palladium(0) is the active catalytic species. Pre-catalysts such as Pd(PPh₃)₄ can be used directly as they are already in the Pd(0) state. Alternatively, Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are commonly used and are reduced in situ to Pd(0).

  • Phosphine Ligands: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.

    • Triphenylphosphine (PPh₃): A versatile and commonly used ligand, suitable for a wide range of couplings.

    • Buchwald Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich dialkylbiaryl phosphine ligands that can significantly enhance the rate of both oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder reaction conditions. They are particularly effective for coupling with less reactive aryl chlorides and for sterically hindered substrates.

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): This bidentate ligand often provides high stability to the palladium center, preventing the formation of palladium black and leading to higher turnover numbers.

The Role of the Base

The base plays a crucial role in the transmetalation step. It activates the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most commonly employed bases.

    • Potassium Carbonate (K₂CO₃): A cost-effective and generally effective base for a wide range of substrates.

    • Cesium Carbonate (Cs₂CO₃): Often provides higher yields for more challenging couplings due to its greater solubility in organic solvents and its ability to promote faster reaction rates.

    • Potassium Phosphate (K₃PO₄): A strong base that is particularly effective in couplings involving sterically hindered substrates or less reactive aryl chlorides.

Solvent Systems

The choice of solvent is critical for solubilizing the reactants and catalyst, and it can also influence the reaction rate and selectivity.

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used. They are often used in combination with water to facilitate the dissolution of the inorganic base.

  • Polar Aprotic Solvents: Dimethylformamide (DMF) can be beneficial for less reactive substrates due to its high boiling point and ability to solubilize a wide range of compounds.

  • Water: The presence of water is often essential for the dissolution of the inorganic base and for promoting the transmetalation step. The ratio of organic solvent to water should be optimized for each specific reaction.

Troubleshooting and Optimization

Low yields in Suzuki-Miyaura couplings can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve these issues.

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Inert Is the inert atmosphere adequate? (Degas solvents, use proper technique) Start->Check_Inert Check_Inert->Start No, re-run with proper inerting Check_Reagents Are the reagents pure and dry? (Boronic acid, base, solvent) Check_Inert->Check_Reagents Yes Check_Reagents->Start No, use fresh/ purified reagents Screen_Catalyst Screen different catalyst/ligand systems. (e.g., Pd(dppf)Cl₂, Buchwald ligands) Check_Reagents->Screen_Catalyst Yes Screen_Base Screen different bases. (e.g., Cs₂CO₃, K₃PO₄) Screen_Catalyst->Screen_Base Screen_Solvent Optimize solvent system and temperature. Screen_Base->Screen_Solvent Success Improved Yield Screen_Solvent->Success

Figure 3: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 4-aryl-6-methylquinolines. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the efficient synthesis of this important class of molecules.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006 . [Link]

  • Suzuki-Miyaura Cross-Coupling. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of 6-aryl substituted 4-quinolones via Suzuki cross coupling. Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-6-methylquinoline

Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling of 4-bromo-6-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling of 4-bromo-6-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common challenges and systematically optimizing your reaction conditions. Our approach is rooted in a deep understanding of the reaction mechanism and the unique electronic and steric properties of the quinoline scaffold.

Troubleshooting Guide: From Low Yields to Complex Impurity Profiles

This section addresses the most frequently encountered issues in the Suzuki coupling of 4-bromo-6-methylquinoline. We dissect each problem, explore the underlying chemical principles, and offer targeted, actionable solutions.

Problem 1: Low to No Product Conversion

Low or nonexistent yield is a common starting point for troubleshooting. A systematic evaluation of your reaction parameters is the most effective path to a solution.

Possible Causes & Recommended Solutions

  • Catalyst and Ligand Inactivity: The choice of the palladium source and the accompanying ligand is paramount, especially given the potential for the quinoline nitrogen to coordinate with the palladium center, thereby inhibiting catalysis.[1][2][3]

    • Expert Recommendation: A screening of catalysts and ligands is highly recommended. For heteroaryl halides like 4-bromo-6-methylquinoline, electron-rich and bulky phosphine ligands often prove effective.[3] Consider starting with a robust pre-catalyst like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a Buchwald ligand such as SPhos or XPhos.[1][3]

  • Suboptimal Base Selection: The base is not merely a proton scavenger; it plays a critical role in the transmetalation step by activating the boronic acid.[3][4]

    • Expert Recommendation: The strength and nature of the base can profoundly influence the reaction's success.[3] A moderately strong inorganic base is typically a good starting point. If you observe decomposition of your starting material or product, a milder base may be necessary.

Base Typical Conditions Considerations
K₂CO₃Aqueous dioxane or THF, 80-100 °CA good general-purpose base, often used in a 2M aqueous solution.
K₃PO₄Anhydrous toluene or dioxane, 80-110 °CA stronger base, often effective in anhydrous conditions, which can be beneficial if protodeboronation is an issue.[3]
Cs₂CO₃Dioxane/water or THF/water, 80-100 °CA stronger and more soluble carbonate base that can sometimes accelerate slow reactions.[3]
  • Inadequate Reaction Temperature: Suzuki couplings often require thermal energy to proceed at a reasonable rate.

    • Expert Recommendation: Most Suzuki couplings with bromoquinolines necessitate heating, typically in the range of 80-110 °C.[1][3] If you are using a high-boiling solvent like dioxane or toluene, ensure your reaction is reaching the target temperature. Microwave irradiation can also be a powerful tool for accelerating sluggish reactions.[3][5]

  • Boronic Acid Instability: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to decomposition, most commonly through protodeboronation where the boronic acid is replaced by a hydrogen atom.[5][6]

    • Expert Recommendation: To mitigate instability, consider using more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[5][6][7][8] These reagents release the boronic acid slowly under the reaction conditions, which can help to suppress side reactions.

Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the presence of side reactions. Identifying these byproducts is the first step toward their elimination.

  • Dehalogenation of 4-Bromo-6-methylquinoline: This side reaction results in the formation of 6-methylquinoline, where the bromine atom has been replaced by a hydrogen.[2][6]

    • Causality: The formation of a palladium-hydride (Pd-H) species is the most accepted mechanism for dehalogenation.[2] This can arise from the reaction of the palladium complex with bases, trace water, or certain solvents like alcohols. N-heterocyclic halides are particularly susceptible to this side reaction.[2][9][10]

    • Solutions:

      • Choice of Base: Using a non-coordinating base can sometimes suppress dehalogenation.[5]

      • Solvent System: If using an alcohol-based solvent, consider switching to an aprotic solvent like dioxane or toluene.[6]

      • Ligand Selection: Employing bulky, electron-rich ligands can favor the desired cross-coupling pathway over dehalogenation.

  • Homocoupling of the Boronic Acid: This leads to the formation of a biaryl product derived from the boronic acid coupling with itself.

    • Causality: This side reaction is frequently promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate homocoupling.[1][5][6][7][11][12][13]

    • Solutions:

      • Rigorous Degassing: Thoroughly degas your reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1][5][13] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[2]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the incidence of homocoupling compared to Pd(II) sources like Pd(OAc)₂ that require in situ reduction.[5][6]

      • Stoichiometry: Using a slight excess of the 4-bromo-6-methylquinoline can disfavor boronic acid homocoupling.[1]

Frequently Asked Questions (FAQs)

Q1: Can the nitrogen atom in the quinoline ring interfere with the palladium catalyst?

A1: Yes, the lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center. This can potentially inhibit the catalytic cycle by stabilizing the palladium complex and hindering the oxidative addition step. The choice of a suitable ligand is crucial to mitigate this effect. Bulky, electron-rich ligands can often outcompete the quinoline nitrogen for coordination to the palladium, thus promoting the desired catalytic activity.

Q2: How does the position of the bromine atom on the quinoline ring affect its reactivity in Suzuki coupling?

A2: The position of the halogen on the quinoline ring significantly impacts its reactivity due to electronic and steric effects.[1] The C4 position of quinoline is generally more reactive than other positions in Suzuki cross-coupling reactions.[1] This is attributed to the electronic properties of the quinoline ring system.

Q3: What is the best general-purpose palladium catalyst for the Suzuki coupling of 4-bromo-6-methylquinoline?

A3: While there is no single "best" catalyst for all Suzuki reactions, some have shown broad applicability and success with heteroaryl halides.[1] For 4-bromo-6-methylquinoline, a good starting point would be Pd(dppf)Cl₂, as it is a robust and commercially available pre-catalyst.[3][14] Alternatively, a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos often provides excellent results for challenging substrates.[3]

Q4: My reaction looks black and heterogeneous. Is this normal?

A4: It is quite common for Suzuki coupling reactions to appear as black or dark brown heterogeneous mixtures. This is often due to the formation of palladium black, which is finely divided palladium metal. While a color change is expected, a rapid precipitation of a large amount of black solid early in the reaction could indicate catalyst decomposition and may lead to lower yields. However, many successful Suzuki couplings proceed as dark, sludgy mixtures.

Experimental Protocols

General Protocol for the Suzuki Coupling of 4-Bromo-6-methylquinoline

This protocol provides a starting point for your optimization efforts and is adapted from established procedures for similar substrates.[14][15]

Materials:

  • 4-Bromo-6-methylquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[14]

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)[16]

  • Degassed 1,4-dioxane and water (4:1 v/v)[14]

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-6-methylquinoline, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[15]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[14]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]

  • Purify the crude product by column chromatography on silica gel.[1][2]

Workflow & Decision Making

The following diagrams illustrate the general Suzuki coupling workflow and a decision tree for troubleshooting common issues.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 4-Bromo-6-methylquinoline, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Evacuate & Backfill 3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (e.g., 90-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor extract Cool, Dilute & Extract monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: A generalized experimental workflow for the Suzuki coupling of 4-bromo-6-methylquinoline.

Troubleshooting_Tree cluster_catalyst Catalyst System cluster_base Base & Solvent cluster_conditions Reaction Conditions cluster_side_products Side Products start Low or No Product Yield? catalyst_check Is the Catalyst/Ligand System Optimal? start->catalyst_check catalyst_solution Screen Catalysts (e.g., Pd(dppf)Cl₂) & Bulky/Electron-Rich Ligands (e.g., SPhos) catalyst_check->catalyst_solution Yes base_check Is the Base Choice Appropriate? catalyst_check->base_check No base_solution Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) base_check->base_solution Yes temp_check Is the Temperature Sufficient? base_check->temp_check No solvent_check Is Protodeboronation an Issue? solvent_solution Use Anhydrous Solvent (e.g., Toluene) with K₃PO₄ or Switch to Boronic Ester solvent_check->solvent_solution Yes dehalogenation_check Dehalogenation Observed? solvent_check->dehalogenation_check No temp_check->solvent_check No temp_solution Increase Temperature (80-110 °C) or Use Microwave temp_check->temp_solution Yes dehalogenation_solution Change Base/Solvent, Use Bulky Ligand dehalogenation_check->dehalogenation_solution Yes homocoupling_check Homocoupling Observed? dehalogenation_check->homocoupling_check No homocoupling_solution Ensure Rigorous Degassing, Use Pd(0) Source homocoupling_check->homocoupling_solution Yes

Caption: A decision tree for troubleshooting common issues in the Suzuki coupling reaction.

References

  • Benchchem.
  • J. Org. Chem. 2017, 82, 19, 10457–10463.
  • ResearchGate.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.
  • Benchchem.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp.
  • Tetrahedron Lett. 2002, 43, 35, 6217-6220.
  • NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Chem. Soc. Rev., 2017, 46, 587-599. Suzuki-Miyaura (hetero-)
  • Benchchem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • Benchchem. Technical Support Center: Suzuki Coupling with Haloquinolines.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • ResearchGate. How can I solve my problem with Suzuki coupling?.
  • ACS Omega 2021, 6, 40, 26236–26244. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
  • Nat. Protoc. 2017, 12, 4, 779–788.
  • ResearchGate.
  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table.
  • NIH. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros.
  • ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... Download Table.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • ResearchGate. Effect of base and solvent Suzuki cross coupling of 4 - Download scientific diagram.
  • Molecules 2018, 23, 10, 2486. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • J. Am. Chem. Soc. 2024, 146, 31, 21255–21263. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
  • ResearchGate. (PDF) Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.
  • World Journal of Pharmacy and Pharmaceutical Sciences. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Reddit.
  • ResearchGate.
  • Suzuki–Miyaura Coupling in Synthetic Methods in Drug Discovery: Volume 1. 2016, pp 1-36.

Sources

Optimization

Technical Support Center: Synthesis of 4-Bromo-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is the most common synthetic strategy for obtaining 4-Bromo-6-methylquinoline, and what are the initial challenge...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for obtaining 4-Bromo-6-methylquinoline, and what are the initial challenges?

A common and effective route to 4-Bromo-6-methylquinoline is a multi-step process that typically begins with the synthesis of 6-methylquinoline, followed by a regioselective bromination at the 4-position. The initial synthesis of the 6-methylquinoline core can be achieved through classic methods like the Skraup or Doebner-von Miller reactions, using p-toluidine as a starting material.

The primary challenge in the initial phase is controlling the reaction conditions to avoid the formation of polymeric tars and other side products. The Skraup reaction, for instance, is notoriously exothermic and requires careful moderation to prevent uncontrolled side reactions.[1] Subsequently, the bromination step must be carefully controlled to ensure selective substitution at the C-4 position and to avoid the formation of di- or poly-brominated species.

Q2: I'm observing multiple spots on my TLC after the synthesis of the 6-methylquinoline core. What are these likely byproducts?

In syntheses like the Skraup or Doebner-von Miller reaction, the formation of a clean product is highly dependent on reaction control. Common byproducts originating from the quinoline core synthesis include:

  • Unreacted Starting Materials: Residual p-toluidine and intermediates from the condensation reaction can persist if the reaction does not go to completion.

  • Polymeric Tars: Harsh acidic and oxidizing conditions, especially at elevated temperatures, can lead to the polymerization of reactants and intermediates, resulting in a tarry residue that can complicate purification.[2]

  • Isomeric Products: Depending on the specific reagents and conditions, there is a possibility of forming minor isomeric quinoline products, although the directing effect of the methyl group in p-toluidine strongly favors the 6-methyl isomer.

Q3: During the bromination of 6-methylquinoline to obtain the 4-bromo derivative, what are the most prevalent byproducts?

The bromination of 6-methylquinoline is a critical step where several byproducts can arise. Understanding these is key to optimizing the reaction for the desired product.

  • Di-brominated Quinolines: Over-bromination is a significant concern. The quinoline ring is activated towards electrophilic substitution, and forcing conditions can lead to the introduction of a second bromine atom, often at the 5- or 8-position.

  • Positional Isomers of Monobromination: While the 4-position is electronically favored for bromination, small amounts of other isomers, such as 3-bromo-6-methylquinoline or 8-bromo-6-methylquinoline, may be formed. The exact ratio is highly dependent on the brominating agent and reaction conditions.

  • Oxidation Byproducts: The use of strong oxidizing agents in conjunction with bromine can lead to the formation of quinoline-N-oxides.[3]

Potential Byproduct Formation Conditions Mitigation Strategy
Di-bromo-6-methylquinolinesExcess brominating agent, high temperature, prolonged reaction timeStoichiometric control of bromine, lower reaction temperature, careful monitoring of reaction progress via TLC or GC
Positional Bromo-isomersNon-selective brominating agents, harsh acidic conditionsUse of milder and more regioselective brominating agents (e.g., N-bromosuccinimide), optimization of solvent and temperature
6-Methylquinoline-N-oxidePresence of strong oxidizing agentsAvoidance of unnecessarily strong oxidizing conditions during bromination

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-Bromo-6-methylquinoline and provides actionable solutions.

Problem 1: Low yield of 4-Bromo-6-methylquinoline with significant amounts of unidentifiable tar.

  • Root Cause: This is a classic issue in Skraup-type reactions used to form the initial 6-methylquinoline ring. High temperatures and strong acids can cause polymerization of the acrolein (formed in situ from glycerol) and the aniline derivative.[2]

  • Solution:

    • Temperature Control: Maintain strict temperature control throughout the reaction. A gradual increase in temperature is often more effective than rapid heating.

    • Moderators: The use of a moderator like ferrous sulfate can help to control the exothermic nature of the Skraup reaction, leading to a less violent reaction and reduced charring.[1]

    • Order of Addition: The order in which reagents are mixed can significantly impact the reaction outcome. A slow, controlled addition of sulfuric acid to the mixture of the aniline and glycerol is recommended.

Problem 2: My final product is a mixture of mono- and di-brominated quinolines.

  • Root Cause: This indicates that the bromination reaction is not selective enough or has been allowed to proceed for too long. The 6-methylquinoline ring is susceptible to further electrophilic substitution after the first bromination.

  • Solution:

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of bromine is a good starting point.

    • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-brominated product.

    • Milder Brominating Agents: Consider using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetonitrile. NBS is often more selective for mono-bromination than molecular bromine.

Problem 3: I have isolated a byproduct with the same mass as my product, but with a different NMR spectrum. What is it likely to be?

  • Root Cause: This is a strong indication of the formation of a positional isomer. While the 4-position is the most likely site of bromination, other positions on the quinoline ring can also react, leading to isomers such as 3-bromo-6-methylquinoline or 8-bromo-6-methylquinoline.

  • Solution:

    • Spectroscopic Analysis: A detailed analysis of the 1H NMR spectrum, particularly the coupling patterns of the aromatic protons, can help to definitively identify the isomer.

    • Purification: Careful column chromatography is often required to separate these isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve optimal separation.

    • Reaction Condition Optimization: The formation of specific isomers can sometimes be influenced by the solvent and temperature. A systematic optimization of these parameters may be necessary to favor the desired 4-bromo isomer.

Experimental Protocols & Workflows

Workflow for the Synthesis of 4-Bromo-6-methylquinoline

SynthesisWorkflow cluster_step1 Step 1: 6-Methylquinoline Synthesis (Skraup) cluster_step2 Step 2: Purification cluster_step3 Step 3: Bromination cluster_step4 Step 4: Final Purification p_toluidine p-Toluidine skraup_reaction Skraup Reaction p_toluidine->skraup_reaction glycerol Glycerol glycerol->skraup_reaction h2so4 H₂SO₄ h2so4->skraup_reaction oxidant Oxidizing Agent oxidant->skraup_reaction crude_6mq Crude 6-Methylquinoline skraup_reaction->crude_6mq distillation Steam Distillation crude_6mq->distillation extraction Solvent Extraction distillation->extraction pure_6mq Pure 6-Methylquinoline extraction->pure_6mq bromination_reaction Bromination pure_6mq->bromination_reaction brominating_agent Brominating Agent brominating_agent->bromination_reaction crude_4b6mq Crude 4-Bromo-6-methylquinoline bromination_reaction->crude_4b6mq chromatography Column Chromatography crude_4b6mq->chromatography recrystallization Recrystallization chromatography->recrystallization final_product 4-Bromo-6-methylquinoline recrystallization->final_product

Sources

Troubleshooting

Technical Support Center: Optimizing Sonogashira Reactions with 4-Bromo-6-methylquinoline

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of 4-Bromo-6-methylquinoline. This document provides...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of 4-Bromo-6-methylquinoline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your reaction yields and purity.

I. Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with 4-Bromo-6-methylquinoline resulting in low to no yield?

A1: Low reactivity in this specific coupling can stem from several factors. The quinoline nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] Additionally, aryl bromides are inherently less reactive than aryl iodides in the rate-limiting oxidative addition step of the catalytic cycle.[3][4][5][6][7] Success often hinges on the careful selection of the catalyst system, base, and reaction conditions to overcome these hurdles.

Q2: I'm observing a significant amount of a side product that appears to be a dimer of my terminal alkyne. What is happening and how can I prevent it?

A2: This side product is the result of alkyne homocoupling, commonly known as the Glaser coupling reaction.[8][9][10][11] It is a major side reaction in copper-mediated Sonogashira couplings, especially when the desired cross-coupling is slow.[3][8] The presence of oxygen can also promote this side reaction.[4][8] To mitigate Glaser coupling, ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions. If the problem persists, the most effective solution is to switch to a copper-free Sonogashira protocol.[3][9][10][12]

Q3: What is the black precipitate forming in my reaction flask?

A3: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the reaction mixture.[4] This deactivation leads to a cessation of the catalytic cycle and, consequently, a failed reaction. Catalyst decomposition can be triggered by impurities in reagents or solvents, excessively high temperatures, or an inappropriate choice of solvent.[4]

Q4: Can I use a different base besides an amine like triethylamine?

A4: Yes, while amine bases like triethylamine or diisopropylamine are common and often act as both a base and a solvent, other bases can be employed.[4][9] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sometimes used, particularly in copper-free protocols.[9] The choice of base can significantly influence reaction outcomes, so it may be a parameter worth screening for optimization.[1]

Q5: How critical is the choice of palladium catalyst and ligand for this specific substrate?

A5: The choice is critical. For heteroaromatic halides like 4-Bromo-6-methylquinoline, the ligand plays a crucial role in stabilizing the palladium center and facilitating the oxidative addition step. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective than standard ligands like triphenylphosphine (PPh₃).[3][5] These advanced ligands can promote the formation of a more reactive catalytic species, which is necessary for activating the C-Br bond.[3]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Sonogashira coupling of 4-Bromo-6-methylquinoline.

Problem 1: Low to No Conversion of 4-Bromo-6-methylquinoline

This is the most common issue, indicating a failure in the catalytic cycle.

Possible Causes & Recommended Solutions
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst Use a Fresh Catalyst: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[4] Ensure you are using a fresh batch or one that has been stored under an inert atmosphere. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more air-stable.[4] Ligand Selection: Standard PPh₃ may not be sufficient. Switch to a bulky, electron-rich ligand such as XPhos or an N-heterocyclic carbene (NHC) ligand. These promote the formation of a highly reactive monoligated Pd(0) species, which is more effective for the challenging oxidative addition of aryl bromides.[3][5]
Inadequate Reaction Conditions Increase Temperature: Aryl bromides often require higher temperatures than aryl iodides to react.[3][4][9] If you are running the reaction at room temperature, try increasing it to 50-100 °C.[13][14][15] Solvent Choice: The solvent can influence catalyst stability and reactivity. While THF and DMF are common, consider toluene or dioxane, which are often effective for cross-coupling reactions.[16][17][18]
Catalyst Inhibition by Quinoline Use a More Robust Catalyst System: The nitrogen atom in the quinoline ring can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] Employing a catalyst system with bulky ligands can sterically disfavor this inhibitory coordination. Consider Copper-Free Conditions: In some cases, the interaction between the quinoline and the copper co-catalyst can also be problematic. Switching to a copper-free protocol might circumvent this issue.[19]
Impure Reagents Purify Starting Materials: Ensure that both 4-Bromo-6-methylquinoline and your terminal alkyne are pure. Impurities can act as catalyst poisons.[4] Use a Fresh Copper Source: If using a copper-catalyzed protocol, ensure your CuI is fresh, as it can degrade over time.[4]
Workflow for Optimizing Low Conversion

G start Low Conversion Observed catalyst Verify Catalyst and Ligand Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If catalyst is active success Successful Coupling catalyst->success Switching to bulky ligand works reagents Check Reagent Purity conditions->reagents If yield is still low conditions->success Increasing temperature works protocol Consider Copper-Free Protocol reagents->protocol If reagents are pure protocol->success

Caption: Troubleshooting decision tree for low conversion.

Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

This indicates that the rate of alkyne dimerization is competing with or exceeding the rate of the desired cross-coupling.

Possible Causes & Recommended Solutions
Potential Cause Troubleshooting Steps & Explanation
Presence of Oxygen Ensure Rigorous Degassing: Oxygen promotes the oxidative homocoupling of alkynes.[8] Thoroughly degas your solvent(s) and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[4]
High Copper(I) Concentration Reduce Copper Loading: While catalytic, an excess of the copper(I) co-catalyst can favor the Glaser coupling pathway.[3] Reduce the loading of CuI to the minimum effective amount (typically 1-5 mol%).
Slow Cross-Coupling Rate Optimize for Cross-Coupling: If the desired Sonogashira reaction is sluggish, the competing homocoupling has more time to occur.[3] Implement the optimization steps outlined in "Problem 1" to accelerate the cross-coupling reaction.
Inherent Alkyne Reactivity Switch to a Copper-Free Protocol: This is the most definitive way to eliminate Glaser coupling byproducts, as this side reaction is copper-catalyzed.[3][9][10][12] Copper-free methods often require a different set of conditions, such as a stronger base or a specific palladium/ligand combination.[12][19]
The Sonogashira Catalytic Cycle and the Competing Glaser Pathway

G cluster_0 Sonogashira Cycle cluster_1 Glaser Coupling (Side Reaction) Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-C≡CR(L₂) PdII->Pd_alkyne Transmetalation (Cu-C≡CR) Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne->Product Alkyne R-C≡C-H Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Base, Cu(I) Cu_acetylide->PdII Desired Path Dimer R-C≡C-C≡C-R Cu_acetylide->Dimer Oxidant (O₂)

Caption: The desired Sonogashira cycle versus the competing Glaser side reaction.

III. Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol serves as a general starting point for the coupling of 4-Bromo-6-methylquinoline.

Materials:

  • 4-Bromo-6-methylquinoline (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (2.5 mol%)

  • Copper(I) Iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent with THF/Toluene)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-6-methylquinoline, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent followed by the amine base (if not used as the primary solvent).

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (start with 60-80 °C) and stir.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][7]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove catalyst residues.[7][20]

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.[7]

  • Concentrate the solution in vacuo and purify the crude product by column chromatography.[7][21]

Protocol 2: Optimized Copper-Free Sonogashira Coupling

This protocol is recommended to avoid Glaser homocoupling byproducts.

Materials:

  • 4-Bromo-6-methylquinoline (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • sXPhos ligand (4-6 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed acetonitrile (MeCN) or dioxane

Procedure:

  • To a dry Schlenk tube, add 4-Bromo-6-methylquinoline, Pd(OAc)₂, sXPhos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.[2]

  • Add the degassed solvent via syringe.

  • Add the terminal alkyne dropwise.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, follow the work-up and purification steps as described in Protocol 1.

IV. References

  • Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry.

  • Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Copper-free Sonogashira coupling. (2008). The chemical reaction database.

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Al-Masum, M., & El-Hiti, G. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6695-6713.

  • Sonogashira cross-coupling reaction. (2020). YouTube.

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances.

  • Sonogashira coupling confusion: where did my reactant go? (2018). Reddit.

  • Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates. Benchchem.

  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). PMC - NIH.

  • Optimization of the Sonogashira coupling of 4-bromo-3-... (2017). ResearchGate.

  • Sonogashira Coupling. (2024). Chemistry LibreTexts.

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews - ACS Publications.

  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.

  • Sonogashira Coupling. NROChemistry.

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025). Request PDF.

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2019). PMC - NIH.

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). MDPI.

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017).

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.

  • Sonogashira troubleshooting help needed. (2020). Reddit.

  • Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 6-Ethynylcinnoline. Benchchem.

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2014). KAUST Repository.

  • Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. Benchchem.

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. (2019). ePrints Soton.

  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (2013). NIH.

  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.

  • Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. (2017). ResearchGate.

  • Application Notes and Protocols for Sonogashira Coupling with Methyl 4-bromo-6-methylnicotinate. Benchchem.

  • Recent Advances in Sonogashira Reactions. (2025). ResearchGate.

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC - NIH.

  • Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. (2009). ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting Failed Heck Reactions with 4-Bromo-6-methylquinoline

Welcome to the technical support center for troubleshooting palladium-catalyzed Heck reactions, with a specific focus on the coupling of 4-Bromo-6-methylquinoline. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed Heck reactions, with a specific focus on the coupling of 4-Bromo-6-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues in your own experiments.

The Heck reaction, a cornerstone of modern organic synthesis, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][2][3][4] While robust, its success with heteroaromatic substrates like 4-Bromo-6-methylquinoline can be sensitive to a variety of factors. This guide is structured as a series of frequently asked questions (FAQs) that directly address common failure modes.

I. Catalyst & Ligand System: The Heart of the Reaction

The choice and handling of the palladium source and its associated ligands are paramount. Issues in this area are the most frequent culprits for failed reactions.

FAQ 1: My reaction shows no conversion. Is my palladium catalyst active?

This is the first question to ask. The active catalyst in the Heck cycle is a Pd(0) species.[4][5] If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to Pd(0) to initiate the catalytic cycle.[3][6][7]

Underlying Expertise: Pd(II) sources are often preferred for their stability and ease of handling compared to air-sensitive Pd(0) complexes like Pd(PPh₃)₄.[6][8] However, this convenience introduces the critical prerequisite of in-situ reduction. Phosphine ligands can act as reducing agents, but this process can be inefficient or lead to ligand degradation.[9]

Troubleshooting Protocol:

  • Pre-activation: Consider a pre-activation step. Before adding your substrates, gently heat the mixture of your Pd(II) source, phosphine ligand, and a portion of the solvent for 15-30 minutes. This can facilitate the formation of the active Pd(0) species.[10]

  • Catalyst Loading: While typical loadings are 1-5 mol%, sluggish reactions may benefit from a higher catalyst loading (5-10 mol%).[10][11] However, this should be a last resort, as it can increase costs and the likelihood of side reactions.

FAQ 2: I'm observing the formation of palladium black. What does this mean and how can I prevent it?

The appearance of a black precipitate (palladium black) is a clear sign of catalyst deactivation.[2] This occurs when the Pd(0) species agglomerates and falls out of the solution, rendering it catalytically inactive.

Causality: This is often due to an insufficient amount or the wrong type of stabilizing ligand. The ligand's role is to coordinate to the palladium center, preventing aggregation while also modulating its reactivity.[2]

Preventative Measures:

  • Ligand-to-Palladium Ratio: For monodentate phosphine ligands like triphenylphosphine (PPh₃), a common starting point is a 2:1 or 4:1 ligand-to-palladium ratio.[8] If you observe precipitation, increasing this ratio can sometimes help.

  • Ligand Choice: 4-Bromo-6-methylquinoline is an electron-deficient heteroaromatic system. The nitrogen atom in the quinoline ring can potentially coordinate to the palladium center, interfering with the desired catalytic cycle. Using bulkier, more electron-donating phosphine ligands can sometimes mitigate this. Consider screening ligands such as tri-o-tolylphosphine (P(o-tol)₃) or bulky biaryl phosphines.[2]

  • Temperature Control: High reaction temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer period.

Recommended Ligand Screening Parameters:

Ligand TypeExamplePd:Ligand RatioKey Characteristics
Monodentate ArylphosphinePPh₃1:2 to 1:4Standard, cost-effective starting point.
Bulky MonodentateP(o-tol)₃, P(t-Bu)₃1:2 to 1:4Increased steric bulk can promote reductive elimination.
Bidentate PhosphineBINAP, dppf1:1.1 to 1:1.5Can provide greater stability to the catalytic complex.[6]
N-Heterocyclic Carbene (NHC)IPr, SIMes1:1.1 to 1:1.5Strong σ-donors, can form very stable catalysts.[12]

II. Substrates & Reagents: Purity and Stability

The quality of your starting materials is non-negotiable for a successful cross-coupling reaction.

FAQ 3: My reaction is sluggish or has stalled. Could my 4-Bromo-6-methylquinoline be the problem?

Absolutely. The purity of your aryl halide is critical.

Troubleshooting Steps:

  • Purity Check: Verify the purity of your 4-Bromo-6-methylquinoline by ¹H NMR and/or LC-MS. Impurities from its synthesis can poison the catalyst. Common synthetic routes involve multiple steps, including bromination and chlorination, which can leave residual acidic or nucleophilic impurities.[13][14][15]

  • Purification: If in doubt, purify your starting material. Recrystallization or column chromatography can remove problematic impurities.

FAQ 4: How does the choice of alkene affect the reaction?

The electronic nature of the alkene partner significantly influences the reaction rate.

Scientific Rationale: The Heck reaction generally works best with electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles.[1] This is because an electron-withdrawing group on the alkene accelerates the migratory insertion step of the catalytic cycle. Electron-rich alkenes can be more challenging coupling partners.

FAQ 5: I suspect my base is causing issues. What are the best practices for base selection?

The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle by neutralizing the H-X acid that is formed.[2][5][6]

Commonly Used Bases and Considerations:

BaseTypeCommon SolventsNotes
Triethylamine (Et₃N)Organic AmineDMF, AcetonitrileA common choice, acts as both a base and a solvent in some cases. Ensure it is freshly distilled.[1]
Potassium Carbonate (K₂CO₃)InorganicDMF, DMAc, TolueneA stronger, solid base. Can be effective but ensure good stirring for heterogeneous mixtures.[1][2]
Sodium Acetate (NaOAc)Inorganic SaltDMF, NMPA milder base, often used in classic Heck conditions.[1]

Troubleshooting Insights:

  • Base Strength: If your reaction is failing with a weak base like NaOAc, switching to a stronger base like K₂CO₃ or an organic amine might be beneficial.

  • Functional Group Compatibility: Be mindful of base-sensitive functional groups on your substrates. If you have esters or other hydrolyzable groups, a milder base like sodium bicarbonate (NaHCO₃) or a hindered amine base might be necessary.[10]

III. Reaction Conditions: Optimizing for Success

Fine-tuning the reaction environment is often the key to unlocking a successful transformation.

FAQ 6: What is the optimal solvent for a Heck reaction with 4-Bromo-6-methylquinoline?

There is no single "best" solvent, and screening is often necessary. The ideal solvent should fully dissolve your starting materials and be stable at the required reaction temperature.

Common Solvents for Heck Reactions:

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMAc)

  • Acetonitrile (MeCN)

  • Toluene

  • 1,4-Dioxane

Expert Tip: For polar substrates like quinolines, polar aprotic solvents like DMF or DMAc are often good starting points.[2] Always use anhydrous solvents, as water can interfere with the catalyst and certain bases.

FAQ 7: The reaction is not going to completion. Should I increase the temperature?

Increasing the temperature can increase the reaction rate, but it's a double-edged sword.

Causality: While higher temperatures can overcome activation energy barriers, they also accelerate catalyst decomposition and can promote side reactions.[10]

Logical Workflow for Temperature Optimization:

  • Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.

  • If the reaction is clean but slow, incrementally increase the temperature by 10-20 °C.

  • If you observe the formation of byproducts or catalyst decomposition (palladium black), reduce the temperature.

IV. Visualizing the Process: The Heck Catalytic Cycle and Troubleshooting Flow

To effectively troubleshoot, it's essential to understand the mechanistic steps of the reaction.

The Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Substrate) PdII Ar-Pd(II)L₂-X OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene Insertion_Complex Alkene Complex Coord->Insertion_Complex Migratory_Insertion Migratory Insertion (Syn-Carbopalladation) Insertion_Complex->Migratory_Insertion Sigma_Alkyl σ-Alkyl Pd(II) Complex Migratory_Insertion->Sigma_Alkyl Beta_Hydride β-Hydride Elimination Sigma_Alkyl->Beta_Hydride Product_Complex Product Complex Beta_Hydride->Product_Complex Product Reductive_Elimination Reductive Elimination (Base Assisted) Product_Complex->Reductive_Elimination H-X Reductive_Elimination->Pd0 Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed (No/Low Conversion) Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Check_Reagents 2. Reagent Purity Check Start->Check_Reagents Check_Conditions 3. Reaction Conditions Check Start->Check_Conditions Pd_Black Palladium Black? Check_Catalyst->Pd_Black Purity_SM Verified Purity of 4-Bromo-6-methylquinoline? Check_Reagents->Purity_SM Temp_Check Temperature Too Low? Check_Conditions->Temp_Check Increase_Ligand Increase Ligand Ratio Screen Ligands Pd_Black->Increase_Ligand Yes PdII_Source Using Pd(II) Precatalyst? Pd_Black->PdII_Source No Preactivate Pre-activate Catalyst Switch to Pd(0) source PdII_Source->Preactivate Yes Purify_SM Purify Starting Material Purity_SM->Purify_SM No Base_Check Base Appropriate? Purity_SM->Base_Check Yes Screen_Base Screen Different Bases (e.g., K₂CO₃, Et₃N) Base_Check->Screen_Base No/Unsure Increase_Temp Increase Temperature Incrementally Temp_Check->Increase_Temp Yes Solvent_Check Solvent Appropriate? Temp_Check->Solvent_Check No Screen_Solvent Screen Solvents (DMF, DMAc, Toluene) Solvent_Check->Screen_Solvent No/Unsure

Caption: A logical workflow for troubleshooting failed Heck reactions.

References

  • Wikipedia. Heck reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • J&K Scientific LLC. (2021). Heck Reaction. [Link]

  • Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]

  • PMC - NIH. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. [Link]

  • ACS Publications. Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. [Link]

  • ACS Publications. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [Link]

  • RSC Publishing. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. [Link]

  • Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions. [Link]

  • BYJU'S. Heck Reaction Mechanism. [Link]

  • ScienceDirect. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]

  • ResearchGate. Optimization of Heck reaction conditions. [Link]

  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]

  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • ResearchGate. Strategies in the Heck coupling reaction. [Link]

  • RSC Publishing. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. [Link]

  • Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Diva-portal.org. (2016). Palladium(II)-Catalysed Heck and Addition Reactions. [Link]

  • MDPI. Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-6-methylquinoline Derivatives

Authored For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, field-proven insights into the common and often complex purification challenges associated with 4-Bromo-6-methylquinoline derivatives. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity compounds. This resource is structured as a series of troubleshooting guides and FAQs to directly address the issues you are likely to encounter at the bench.

Section I: Troubleshooting Guides

This section is formatted in a direct question-and-answer style to tackle the most pressing purification issues.

Question 1: My compound is streaking and tailing significantly during silica gel column chromatography, leading to poor separation and broad fractions. What is the underlying cause, and how can I resolve this?

Answer:

This is the most frequently encountered issue when purifying quinoline derivatives. The root cause is the strong interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2][3] This Lewis acid-base interaction causes a portion of your compound to "stick" to the stationary phase, resulting in slow, uneven elution, which manifests as peak tailing on your TLC plate and during column chromatography.

Solutions:

  • Mobile Phase Modification (The Quick Fix): The most common and effective solution is to neutralize the acidic sites on the silica gel by modifying your eluent.

    • Action: Add a small amount of a basic modifier, typically 0.5-2% triethylamine (NEt₃) or pyridine, to your mobile phase solvent system (e.g., Hexane/Ethyl Acetate).[1][2][3]

    • Causality: The triethylamine, being a stronger base, will preferentially interact with the silanol groups, effectively "masking" them from your quinoline derivative. This allows your compound to elute more symmetrically and improves separation.

  • Alternative Stationary Phases (The Robust Solution): If tailing persists or if your compound is particularly sensitive to the acidic nature of silica, changing your stationary phase is the best course of action.

    • Action: Switch to a less acidic or basic stationary phase. Good alternatives include basic or neutral alumina and Florisil (a magnesium silicate-based adsorbent).[2][4]

    • Causality: These materials have fewer or no acidic sites, thus eliminating the problematic interaction with the quinoline nitrogen. Alumina is often the go-to alternative for acid-sensitive basic compounds.[2]

  • Reversed-Phase Chromatography: For less polar derivatives, reversed-phase chromatography on C18-functionalized silica can be an excellent alternative, as the separation mechanism is based on hydrophobicity rather than polar interactions with silanol groups.[1][3]

Question 2: I am struggling to separate my target 4-Bromo-6-methylquinoline derivative from a closely related impurity, such as a regioisomer formed during synthesis. How can I improve the resolution?

Answer:

Separating isomers is inherently challenging due to their very similar polarities and physical properties.[2] Success hinges on systematically optimizing your chromatographic conditions to exploit subtle differences between the molecules.

Solutions:

  • Thorough Mobile Phase Optimization: The key to separation is finding the ideal mobile phase.

    • Action: Systematically screen various solvent systems using Thin Layer Chromatography (TLC).[3] A good starting point for quinolines is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[2]

    • Goal: Aim for a solvent system that gives your target compound an Rf value of approximately 0.3-0.4.[2] This range typically provides the best balance for separation on a column. Meticulously vary the solvent ratio (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc) to maximize the ΔRf (the difference in Rf values) between your product and the impurity.

  • Employ Gradient Elution: If a single isocratic (constant solvent ratio) system fails to provide adequate separation, a gradient elution is the next logical step.

    • Action: Start the column with a less polar solvent system to allow the less polar compounds to separate. Then, gradually and slowly increase the polarity of the eluent over the course of the run.[2]

    • Causality: This technique keeps the bands narrow. The impurity might elute early in the low-polarity phase, while your target compound requires a slightly higher polarity to move down the column, effecting a clean separation.

Question 3: I'm experiencing low recovery after recrystallization, or I can't find a suitable solvent system at all. What is a systematic approach to successful recrystallization?

Answer:

Recrystallization failure is almost always a solvent selection problem. The ideal solvent should dissolve your compound poorly at low temperatures but very well at high temperatures.[5]

Solutions:

  • Systematic Solvent Screening: Test the solubility of a small amount of your crude material in a range of common solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water).[1] A good candidate will show low solubility at room temperature but will fully dissolve upon heating.

  • Utilize a Binary (Co-solvent) System: This is a powerful technique when no single solvent is ideal.

    • Action:

      • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

      • Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes persistently turbid (cloudy).[1]

      • Add a few more drops of the "good" solvent until the solution becomes clear again.

      • Allow the solution to cool slowly. Crystals should form as the solubility decreases.[6]

    • Common Systems: Dichloromethane/Hexane, Acetone/Water, Ethanol/Water.

  • Ensure Slow Cooling: Rapid cooling traps impurities and leads to the formation of small, impure crystals or oils.

    • Action: Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop first. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.[5][6]

Section II: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect from the synthesis of 4-Bromo-6-methylquinoline derivatives? Common impurities are highly dependent on the synthetic route (e.g., Skraup, Doebner-von Miller, Friedländer). Generally, you should anticipate unreacted starting materials (e.g., 4-bromoaniline), polymeric byproducts or tars from harsh acidic conditions, and regioisomers if unsymmetrical precursors are used.[7][8][9] A thorough aqueous work-up, often involving basification and extraction, is a critical first step to remove many of these before chromatography.[7]

FAQ 2: When should I choose alumina over silica gel for my column? You should choose alumina when purifying acid-sensitive compounds.[2][4] Given that 4-Bromo-6-methylquinoline is a basic compound prone to strong interactions with acidic silica, basic or neutral alumina is an excellent choice to prevent decomposition and peak tailing, especially if adding triethylamine to the eluent is insufficient or undesirable.[2]

FAQ 3: How can I confirm the purity and identity of my final product? Purity is typically assessed by TLC (showing a single spot in multiple solvent systems) and HPLC. Identity is confirmed through spectroscopic methods. ¹H NMR and ¹³C NMR will confirm the structure, while Mass Spectrometry is crucial for verifying the molecular weight. Due to the presence of bromine, you must look for the characteristic M+ and M+2 isotopic pattern in your mass spectrum, which will have nearly a 1:1 ratio.[10]

Section III: Standard Operating Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with Triethylamine Additive

  • TLC Analysis: Determine the optimal eluent system (e.g., 90:10 Hexane:Ethyl Acetate) and add 1% triethylamine to the mixture. Confirm your product has an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your least polar solvent (e.g., hexane).[1] Pour the slurry into your column and allow it to pack under light pressure, ensuring no air bubbles are trapped.[11]

  • Equilibration: Run 2-3 column volumes of your chosen mobile phase (with triethylamine) through the packed column.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[1] Carefully load the solution onto the top of the silica bed. Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.

  • Elution & Fraction Collection: Begin elution with your solvent system, applying pressure to maintain a steady flow rate.[2] Collect fractions and monitor the elution progress by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.[2]

Section IV: Data & Visualization

Table 1: Common Chromatographic Conditions for Quinoline Derivatives
Stationary PhaseMobile Phase System (Starting Point)ModifierApplication Notes
Silica Gel Hexane / Ethyl Acetate (95:5 to 80:20)0.5-2% TriethylamineMost common method. Modifier is critical to prevent tailing.[1][2]
Silica Gel Dichloromethane / Methanol (99:1 to 95:5)0.5-2% TriethylamineFor more polar quinoline derivatives.
Basic Alumina Hexane / Ethyl Acetate (98:2 to 90:10)None requiredExcellent for acid-sensitive quinolines or when modifiers are problematic.[4]
Reversed-Phase C18 Acetonitrile / Water or Methanol / Water0.1% Formic Acid or TFAUseful for HPLC analysis and purification of less polar derivatives.[12]
Diagrams

PurificationWorkflow cluster_prep Preparation & Analysis cluster_purification Purification Step cluster_analysis Final Analysis Crude Crude 4-Bromo-6- methylquinoline Derivative TLC TLC Analysis to Determine Eluent Crude->TLC Column Column Chromatography (Silica or Alumina) TLC->Column Select Method Combine Combine Pure Fractions Column->Combine Recrystal Recrystallization Final Pure Product Recrystal->Final Evap Solvent Evaporation Combine->Evap Evap->Recrystal Evap->Final If pure Purity Purity & Identity Check (NMR, MS, HPLC) Final->Purity Troubleshooting start Column Chromatography Problem Observed q1 Is there significant peak tailing/streaking? start->q1 sol1a Add 0.5-2% NEt3 to Eluent q1->sol1a Yes sol1b Switch to Neutral/ Basic Alumina q1->sol1b q2 Poor separation of spots with close Rf? q1->q2 No sol1a->q2 end Problem Resolved sol1a->end sol1b->q2 sol1b->end sol2a Optimize Eluent Ratio for max ΔRf q2->sol2a Yes q3 Is the compound decomposing on column? q2->q3 No sol2b Use a Shallow Gradient Elution sol2a->sol2b sol2a->end sol2b->end sol3 Use a less acidic phase (Alumina/Florisil) q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting decision tree for column chromatography purification.

Section V: References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-Hydroxy-4-(trifluoromethyl)quinoline Derivatives. BenchChem. Available at:

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. BenchChem. Available at:

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Quinoline Derivatives. BenchChem. Available at:

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Halogenated Quinoline Derivatives. BenchChem. Available at:

  • BenchChem Technical Support Team. (2025). Technical Support Center: Refining Quinoline Derivative Synthesis for Improved Yields. BenchChem. Available at:

  • BenchChem Technical Support Team. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem. Available at:

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Methyl 6-bromoquinoline-3-carboxylate. BenchChem. Available at:

  • SIELC Technologies. (n.d.). Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column. SIELC. Available at:

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2016, May 13). Column chromatography. YouTube. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Characterization challenges of 3-Acetyl-6-bromoquinolin-4(1H)-one. BenchChem. Available at:

  • Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique. YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: 4-Bromo-6-methylquinoline in Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-6-methylquinoline in palladium-catalyzed cross-coupling reactions. This guide provides in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-6-methylquinoline in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and minimize side reactions in your experiments.

Introduction: The Challenges of Coupling with 4-Bromo-6-methylquinoline

4-Bromo-6-methylquinoline is a valuable building block in medicinal chemistry and materials science. However, its structure presents unique challenges in common cross-coupling reactions. The electron-deficient nature of the quinoline ring and the presence of the basic nitrogen atom can influence the catalytic cycle, leading to undesired side reactions.[1][2] This guide will equip you with the knowledge to anticipate and address these issues, ensuring higher yields and cleaner reaction profiles.

Troubleshooting Guides: A Problem-Oriented Approach

This section is designed to help you diagnose and solve specific issues you may encounter during your coupling reactions with 4-Bromo-6-methylquinoline.

Issue 1: Low Yield of the Desired Coupled Product

A low yield is a common problem that can stem from various factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Question: My Suzuki-Miyaura coupling of 4-Bromo-6-methylquinoline with an arylboronic acid is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura couplings involving quinolines can be attributed to several factors. Here’s a breakdown of potential issues and their solutions:

  • Dehalogenation: The replacement of the bromine atom with hydrogen is a frequent side reaction with N-heterocyclic halides like quinolines.[2]

    • Troubleshooting:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired reductive elimination step over dehalogenation.[2][3]

      • Base Selection: Use weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium tert-butoxide, which can be a hydride source.[1][2]

      • Temperature Control: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.[1]

  • Homocoupling: Dimerization of the boronic acid or 4-Bromo-6-methylquinoline can consume your starting materials.[1]

    • Troubleshooting:

      • Thorough Degassing: Oxygen promotes the homocoupling of boronic acids. Ensure your reaction mixture is rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[1]

      • Stoichiometry: Using a slight excess of 4-Bromo-6-methylquinoline (e.g., 1.1 equivalents) can minimize boronic acid homocoupling.[1]

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid, replacing the boron group with a hydrogen atom, is another common side reaction, especially with heteroaryl boronic acids.[4][5][6]

    • Troubleshooting:

      • Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can facilitate protodeborylation.[5]

      • Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids. These can undergo slow hydrolysis in situ, maintaining a low concentration of the active boronic acid and minimizing side reactions.[4][7][8]

  • Catalyst Inactivation: The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1]

    • Troubleshooting:

      • Ligand Screening: Experiment with different ligands to find one that effectively competes with the quinoline nitrogen for coordination to the palladium.

      • N-Oxide Strategy: In some cases, converting the quinoline to its N-oxide can modulate its electronic properties and prevent catalyst inhibition.[1][3]

Issue 2: Formation of Multiple Unidentified Byproducts

The appearance of several unexpected spots on your TLC or peaks in your LC-MS can be perplexing. Here's how to approach this problem.

Question: In my Buchwald-Hartwig amination of 4-Bromo-6-methylquinoline, I'm observing multiple byproducts. How can I identify and minimize them?

Answer: The Buchwald-Hartwig amination is sensitive to reaction conditions, and the presence of the quinoline moiety adds another layer of complexity. Here are the common side reactions and how to address them:

  • Hydrodehalogenation (Dehalogenation): As with Suzuki coupling, this is a major side reaction.

    • Troubleshooting:

      • Ligand Selection: Utilize bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) that are specifically designed to promote C-N bond formation and suppress dehalogenation.[9]

      • Base Choice: Strong, non-nucleophilic bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LHMDS) are often preferred. However, if dehalogenation is severe, screening different bases is recommended.[10][11]

  • Homocoupling of the Amine: While less common, dimerization of the amine coupling partner can occur.

    • Troubleshooting: This is often a sign of oxidative conditions. Ensure your reaction is performed under a strict inert atmosphere.

  • Phosphine Ligand Oxidation: Phosphine ligands are susceptible to oxidation, which can lead to catalyst deactivation and the formation of phosphine oxide byproducts.[12][13]

    • Troubleshooting:

      • Inert Atmosphere: Meticulous exclusion of oxygen is critical.

      • Use of Pre-catalysts: Employing air-stable palladium pre-catalysts can improve reproducibility and reduce ligand oxidation.

Frequently Asked Questions (FAQs)

Q1: Is the bromine at the 4-position of 6-methylquinoline more or less reactive than in bromobenzene?

A1: The bromine at the 4-position of quinoline is generally more reactive than the bromine in bromobenzene in palladium-catalyzed cross-coupling reactions. The electron-withdrawing effect of the quinoline nitrogen atom makes the C-Br bond more susceptible to oxidative addition, which is often the rate-determining step in the catalytic cycle.[14]

Q2: I am having trouble purifying my coupled product from the reaction mixture. What are some common purification challenges with quinoline derivatives?

A2: Quinoline derivatives can be challenging to purify for a few reasons:

  • Basicity: The basic nitrogen can cause tailing on silica gel chromatography. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent.[15]

  • Decomposition on Silica: The acidic nature of silica gel can sometimes lead to the decomposition of sensitive quinoline products.[15] Using deactivated silica or switching to a different stationary phase like alumina can be beneficial.

  • Similar Polarity of Byproducts: Side products like the dehalogenated 6-methylquinoline can have very similar polarities to the desired product, making chromatographic separation difficult. Careful optimization of the eluent system is crucial.

Q3: For a Sonogashira coupling with 4-Bromo-6-methylquinoline, is a copper co-catalyst always necessary?

A3: While the classic Sonogashira coupling protocol uses a copper(I) co-catalyst, copper-free conditions have been developed and can be advantageous, particularly for substrates prone to alkyne homocoupling (Glaser coupling), which is promoted by copper.[2][16][17] If you are observing significant alkyne dimerization, trying a copper-free protocol with a suitable palladium catalyst and ligand system is a good strategy.

Q4: Can I use 4-Chloro-6-methylquinoline instead of the bromo derivative for these coupling reactions?

A4: While possible, aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[18] Successfully coupling 4-Chloro-6-methylquinoline will likely require more forcing conditions (higher temperatures, longer reaction times) and a more specialized catalyst system, often involving bulky, electron-rich phosphine ligands designed for C-Cl bond activation.[11]

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway versus common side reactions in a Suzuki-Miyaura coupling of 4-Bromo-6-methylquinoline.

Suzuki_Coupling_Pathways cluster_main Desired Suzuki Coupling Pathway cluster_side Common Side Reaction Pathways 4-Bromo-6-methylquinoline 4-Bromo-6-methylquinoline Oxidative_Addition Ar-Pd(II)-Br(L2) 4-Bromo-6-methylquinoline->Oxidative_Addition Pd(0)L2 Transmetalation Ar-Pd(II)-Ar'(L2) Oxidative_Addition->Transmetalation Dehalogenation Dehalogenation Oxidative_Addition->Dehalogenation Arylboronic_Acid Ar'-B(OH)2 Arylboronic_Acid->Transmetalation Base Homocoupling_B Homocoupling Arylboronic_Acid->Homocoupling_B O2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Coupled_Product 4-Aryl-6-methylquinoline Reductive_Elimination->Coupled_Product Ar-Ar' Pd(0)L2_Regen Pd(0)L2 Reductive_Elimination->Pd(0)L2_Regen Regenerated Catalyst Dehalogenated_Product 6-methylquinoline Dehalogenation->Dehalogenated_Product [H] source Dimer_B Biaryl Byproduct Homocoupling_B->Dimer_B Ar'-Ar'

Caption: Desired Suzuki coupling pathway vs. common side reactions.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-6-methylquinoline with Phenylboronic Acid

Materials:

  • 4-Bromo-6-methylquinoline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 4-Bromo-6-methylquinoline, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (e.g., a 4:1 mixture) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, potentially with 0.5% triethylamine to prevent tailing) to afford the desired 4-phenyl-6-methylquinoline.[1]

Data Presentation

The choice of ligand and base is critical for minimizing side reactions. The following table summarizes the effect of different reaction parameters on the yield of a generic Suzuki-Miyaura coupling with a haloquinoline, based on literature data.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Primary Side Product
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1001275Dehalogenation
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001270Dehalogenation
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O908>90Minimal
4Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)t-BuOH/H₂O806>95Minimal

Data is illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.[1]

References

  • Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis, 8(4), 3533–3543. [Link]

  • Tilly, D., & Morken, J. P. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(32), 11357–11368. [Link]

  • Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis, 8(4), 3533–3543. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Tilly, D., & Morken, J. P. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(32), 11357–11368. [Link]

  • Alsabeh, P. G., & Snieckus, V. (2014). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Organic letters, 8(26), 5947–5950. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679–2683. [Link]

  • Neff, R. K., & Szigethy, G. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Budnikova, Y. H., et al. (2023). Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. Organometallics, 42(9), 940–952. [Link]

  • Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679–2683. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Al-Masri, H. A., & El-Atawy, M. A. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(9), 13836–13848. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Chemical Society Reviews, 40(10), 5084–5121. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-6-methylquinoline

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for navigating the experimental nuances of 4-Bromo-6-methylquinoline. This resource is designed for researchers, medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for navigating the experimental nuances of 4-Bromo-6-methylquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals encountering challenges or seeking to optimize reactions involving this versatile heterocyclic building block. The unique electronic landscape of the quinoline ring system, particularly the interplay between the bromine atom and the heterocyclic nitrogen, makes solvent selection a critical, non-trivial parameter for achieving desired reactivity and yields.

This guide moves beyond generic protocols to provide in-depth, causality-driven troubleshooting in a practical question-and-answer format. We will explore how solvent properties directly influence reaction mechanisms, catalyst stability, and intermediate stabilization, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses common initial hurdles and foundational concepts regarding the reactivity of 4-Bromo-6-methylquinoline.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with 4-Bromo-6-methylquinoline is sluggish or failing. My standard conditions work for other aryl bromides. What's unique about this substrate?

A1: This is a classic issue stemming from the inherent properties of the quinoline scaffold. The quinoline nitrogen, being a Lewis base, can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, effectively poisoning the catalyst and stalling the catalytic cycle. Furthermore, the electronic nature of the quinoline ring can influence the ease of oxidative addition, a critical rate-determining step in many cross-coupling reactions.[1][2]

Your choice of solvent plays a pivotal role in mitigating these effects. The solvent must not only solubilize all reaction components but also modulate the interaction between the quinoline nitrogen and the palladium center.

Q2: What are the first-line troubleshooting steps when a reaction with 4-Bromo-6-methylquinoline gives a low yield?

A2: Before undertaking extensive optimization, a logical diagnostic workflow is essential. The choice of solvent is a primary variable to investigate after confirming reagent quality.

TroubleshootingWorkflow start Low Yield / No Reaction reagent_check Confirm Reagent Purity & Activity (Boronic acid, Base, Catalyst) start->reagent_check degas_check Verify Rigorous Degassing (For Pd-catalyzed reactions) reagent_check->degas_check Reagents OK solvent_issue Investigate Solvent Effects degas_check->solvent_issue Degassing OK temp_issue Increase Reaction Temperature solvent_issue->temp_issue Solvent change ineffective ligand_issue Screen Alternative Ligands temp_issue->ligand_issue Temp increase ineffective Suzuki_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br (Oxidative Addition Complex) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)L_n-R (Transmetalation Complex) ArPdBr->ArPdR Transmetalation Solvent Solvent Role: - Solubilize Reagents - Dissolve Base (H₂O) - Stabilize Intermediates ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product Boronic R-B(OH)₂ + Base Boronic->ArPdBr

Caption: The Suzuki catalytic cycle and the critical roles of the solvent system.

Buchwald-Hartwig Amination

Issue: My Buchwald-Hartwig amination of 4-Bromo-6-methylquinoline is failing or requires very high catalyst loading.

Underlying Cause & Solvent-Based Solution: The Buchwald-Hartwig amination involves a strong base (typically NaOt-Bu or LiHMDS) and is highly sensitive to solvent choice. The solvent must be aprotic and capable of supporting the catalytic cycle without reacting with the strong base or the catalyst. [3][4]

  • Common Solvents: Nonpolar aromatic hydrocarbons like toluene or xylene are the most common and reliable solvents for this reaction. [5][6]Ethers like 1,4-dioxane are also frequently used. [3][5]These solvents are relatively inert and have boiling points suitable for the elevated temperatures often required.

  • Solvent Polarity and Base Activity: The choice of solvent can impact the aggregation and reactivity of the base. In less polar solvents like toluene, the base may be less dissociated and potentially less reactive, but this can also prevent undesirable side reactions. [4]More coordinating solvents like dioxane might better solubilize intermediates but could also interact with the catalyst.

  • Green Chemistry Alternatives: For certain substrates, greener solvent alternatives like 2,2,5,5-tetramethyloxolane (TMO) have been shown to be effective replacements for toluene, sometimes even outperforming it when weaker bases like Cs₂CO₃ are used. [6] Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-6-methylquinoline (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4.4 mol%).

  • Reagent Addition: Add the strong base (e.g., Sodium tert-butoxide, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 90-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 3: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on 4-Bromo-6-methylquinoline are viable, especially with strong nucleophiles, but are critically dependent on the solvent's ability to stabilize the key reaction intermediate.

Q4: My SNAr reaction with an amine or alkoxide nucleophile is not proceeding, even at high temperatures. What is the role of the solvent in this mechanism?

A4: The SNAr mechanism is a two-step process: (1) addition of the nucleophile to form a negatively charged, resonance-stabilized intermediate (the Meisenheimer complex), and (2) elimination of the leaving group (bromide) to restore aromaticity. [7][8]The formation of the charged Meisenheimer complex is often the rate-determining step.

The solvent's primary role is to stabilize this anionic intermediate.

  • Polar Aprotic Solvents are Essential: Solvents like DMSO , DMF , and acetonitrile (MeCN) are ideal for SNAr reactions. [9]They are polar enough to dissolve the reagents and stabilize the charged Meisenheimer complex. Critically, as they are aprotic, they do not have acidic protons that can form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive. [9][10]* Why Protic Solvents Fail: Polar protic solvents (e.g., methanol, water, ethanol) are detrimental to SNAr reactions. [9][11]They form a "cage" around the anionic nucleophile via hydrogen bonding, which severely dampens its nucleophilicity and slows or prevents the initial attack on the aromatic ring. [9][10]

SNAr_Mechanism Start 4-Bromo-6-methylquinoline + Nucleophile (Nu⁻) Transition1 Rate-Determining Step (Addition) Start->Transition1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) Transition1->Meisenheimer Attack Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Stabilizes Anionic Charge Meisenheimer->Solvent Stabilization Transition2 Fast Step (Elimination) Meisenheimer->Transition2 Loss of Br⁻ Product Substituted Product + Br⁻ Transition2->Product

Caption: Role of polar aprotic solvents in stabilizing the key Meisenheimer intermediate in an SNAr reaction.

Troubleshooting SNAr Reactions
SymptomProbable CauseSolvent-Related Solution
No reactionInsufficient nucleophile reactivity or poor intermediate stabilization.Switch to a more polar aprotic solvent (e.g., from THF to DMF, or DMF to DMSO). Ensure the solvent is anhydrous.
Slow reactionReaction barrier is too high at the current temperature.Increase the reaction temperature. DMSO and DMF have high boiling points, making them suitable for this.
Side reactionsThe nucleophile is too basic, causing elimination or other pathways.While not strictly a solvent issue, using a less polar solvent might temper the nucleophile's basicity, but this will likely come at the cost of the desired SNAr rate. A change in nucleophile/base is a better approach.

References

  • Technical Support Center: Suzuki Coupling Reactions with Haloquinolines - Benchchem.
  • Solvent Effects on the Selectivity of Palladium-C
  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchG
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchG
  • Technical Support Center: Suzuki Coupling with Haloquinolines - Benchchem.
  • Effects of Ion and Protic Solvent on Nucleophilic Arom
  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps.
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?
  • Role of Solvent in SN | PDF | Solv
  • Buchwald–Hartwig amin
  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimin
  • Role of the base in Buchwald-Hartwig amin
  • Heck reaction - Wikipedia.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository.
  • 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations - MURAL - Maynooth University Research Archive Library.
  • How can I solve my problem with Suzuki coupling?
  • Buchwald-Hartwig Amin
  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction...
  • Effect of solvent on the Suzuki reaction a .
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Nucleophilic Arom
  • Solvent effects on aromatic nucleophilic substitution reactions. Part 7. Determination of the empirical polarity parame… - OUCI.
  • Heck Reaction - Organic Chemistry Portal.
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH.
  • 6-Bromo-4-methylquinoline | C10H8BrN | CID 12475362 - PubChem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Influence of formation temperature on the morphology of MoS 2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines - RSC Publishing - The Royal Society of Chemistry.
  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv.
  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes - American Chemical Society.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI.

Sources

Optimization

Technical Support Center: Managing Impurities in 4-Bromo-6-methylquinoline Synthesis

Welcome to the technical support center dedicated to the synthesis of 4-Bromo-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-Bromo-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this specific synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into managing impurities, optimizing reaction conditions, and ensuring the integrity of your final product.

I. Overview of Synthetic Strategies and Impurity Formation

The synthesis of 4-Bromo-6-methylquinoline can be approached through several established methods for quinoline ring formation. The choice of synthetic route often dictates the impurity profile of the final product. A common and effective strategy involves a multi-step process starting from a substituted aniline.

A plausible and widely applicable route is a modification of the Gould-Jacobs reaction .[1] This involves the condensation of 4-methylaniline with a suitable malonic ester derivative, followed by cyclization to form the quinoline core. Subsequent bromination at the 4-position yields the desired product.

Illustrative Synthetic Pathway

cluster_synthesis Plausible Synthetic Route 4-methylaniline 4-methylaniline Intermediate Intermediate 4-methylaniline->Intermediate Condensation with malonic ester derivative 6-methylquinolin-4-ol 6-methylquinolin-4-ol Intermediate->6-methylquinolin-4-ol Thermal Cyclization 4-Chloro-6-methylquinoline 4-Chloro-6-methylquinoline 6-methylquinolin-4-ol->4-Chloro-6-methylquinoline Chlorination (e.g., POCl3) 4-Bromo-6-methylquinoline 4-Bromo-6-methylquinoline 4-Chloro-6-methylquinoline->4-Bromo-6-methylquinoline Halogen Exchange (e.g., HBr/AcOH)

Caption: A plausible multi-step synthesis of 4-Bromo-6-methylquinoline.

Understanding the potential for impurity formation at each stage is critical for effective management. Key impurities can arise from:

  • Incomplete reactions: Unreacted starting materials and intermediates.

  • Side reactions: Formation of isomers, polymers, or degradation products.

  • Subsequent reaction steps: Impurities generated during chlorination and bromination.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that you may encounter during the synthesis of 4-Bromo-6-methylquinoline in a question-and-answer format.

Q1: My initial condensation reaction is sluggish and gives low yields of the intermediate. What can I do?

A1: A sluggish condensation is often due to insufficient activation of the reactants or unfavorable reaction equilibrium. To address this:

  • Catalyst: Ensure you are using an appropriate acid or base catalyst to facilitate the reaction. For the Gould-Jacobs approach, the reaction is typically carried out at elevated temperatures without a catalyst, but for other condensations, a catalytic amount of a strong acid like p-toluenesulfonic acid can be beneficial.

  • Water Removal: The condensation reaction often produces water as a byproduct. Employing a Dean-Stark apparatus to remove water can drive the reaction equilibrium towards the product.

  • Reactant Purity: Verify the purity of your 4-methylaniline and malonic ester derivative. Impurities in the starting materials can inhibit the reaction.

Q2: I am observing significant tar formation during the cyclization step. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction in many quinoline syntheses, especially those requiring high temperatures and strong acids, such as the Skraup synthesis.[2] This is often due to polymerization of reactants and intermediates under harsh conditions.[2] To mitigate this:

  • Temperature Control: Carefully control the cyclization temperature. While high temperatures are necessary, excessive heat can promote charring.[1] Use a high-boiling solvent like Dowtherm A or diphenyl ether for better temperature regulation.

  • Reaction Time: Optimize the reaction time. Prolonged heating, even at the correct temperature, can lead to degradation.[1] Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal endpoint.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.

Q3: My bromination step is not selective and I am getting a mixture of brominated products. How can I improve selectivity for the 4-position?

A3: Achieving regioselectivity in the bromination of the quinoline ring is crucial. The 4-position is generally susceptible to nucleophilic substitution, but direct bromination can sometimes lead to a mixture of products. A more controlled approach is often necessary:

  • Two-Step Halogenation: A common strategy is to first introduce a chloro group at the 4-position using a reagent like phosphorus oxychloride (POCl₃) to form 4-chloro-6-methylquinoline.[3] The chloro group can then be displaced by a bromo group via a halogen exchange reaction, for instance, by heating with hydrobromic acid in acetic acid.

  • Reaction Conditions: If attempting direct bromination, carefully control the reaction conditions. Lower temperatures and the use of a less reactive brominating agent, such as N-bromosuccinimide (NBS), can sometimes improve selectivity.

Q4: How can I effectively remove unreacted starting materials and the intermediate from my crude product?

A4: The removal of starting materials and intermediates is a critical purification step.

  • Extraction: Utilize liquid-liquid extraction with an appropriate choice of pH. For example, unreacted 4-methylaniline can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The acidic aqueous layer will contain the protonated aniline, which can then be separated.

  • Chromatography: Column chromatography is a highly effective method for separating compounds with different polarities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired product from less polar starting materials and more polar intermediates.

  • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can significantly improve purity.[4] The choice of solvent is critical and may require some experimentation to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

III. Experimental Protocols and Data

Protocol 1: Synthesis of 6-methylquinolin-4-ol via Gould-Jacobs Reaction

This protocol is a general guideline and may require optimization.

  • Combine 1 equivalent of 4-methylaniline with 1.1 equivalents of diethyl 2-(ethoxymethylidene)malonate in a round-bottom flask.

  • Heat the mixture to 140-150°C for 2 hours.

  • Increase the temperature to 240-250°C and maintain for 30 minutes to effect cyclization.

  • Cool the reaction mixture and add ethanol to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 6-methylquinolin-4-ol.

Protocol 2: Chlorination and Bromination
  • To the 6-methylquinolin-4-ol from the previous step, add an excess of phosphorus oxychloride (POCl₃).

  • Reflux the mixture for 3-4 hours.[3]

  • Carefully quench the reaction by slowly adding the mixture to ice water.

  • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography to obtain 4-chloro-6-methylquinoline.

  • Dissolve the 4-chloro-6-methylquinoline in a mixture of hydrobromic acid and acetic acid.

  • Reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction, neutralize, and extract the product.

  • Purify the crude 4-Bromo-6-methylquinoline by recrystallization or column chromatography.

Table 1: Common Impurities and their Identification
ImpurityPotential OriginAnalytical Identification
4-methylanilineIncomplete initial reactionGC-MS, ¹H NMR
Diethyl malonate derivativeIncomplete initial reactionGC-MS, ¹H NMR
Intermediate adductIncomplete cyclizationLC-MS, ¹H NMR[1]
Isomeric brominated quinolinesNon-selective brominationLC-MS, ¹H NMR
Polymeric tarSide reaction during cyclization[2]Insoluble, broad signals in NMR

IV. Analytical Workflow for Impurity Profiling

A robust analytical workflow is essential for identifying and quantifying impurities. A combination of chromatographic and spectroscopic techniques provides a comprehensive impurity profile.[5]

cluster_workflow Impurity Analysis Workflow Crude Product Crude Product HPLC-UV/DAD HPLC-UV/DAD Crude Product->HPLC-UV/DAD Initial Purity Assessment Fraction Collection Fraction Collection HPLC-UV/DAD->Fraction Collection Peak Isolation LC-MS LC-MS Fraction Collection->LC-MS Molecular Weight Determination NMR Spectroscopy NMR Spectroscopy Fraction Collection->NMR Spectroscopy Structural Elucidation Impurity Identification Impurity Identification LC-MS->Impurity Identification NMR Spectroscopy->Impurity Identification Method Optimization Method Optimization Impurity Identification->Method Optimization

Caption: Analytical workflow for impurity identification and quantification.

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool for assessing the purity of the final product and quantifying known and unknown impurities.[6] A C18 column with a gradient elution of acetonitrile and water is a good starting point.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile or semi-volatile impurities, such as unreacted starting materials.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product and any isolated impurities.[5] Characteristic shifts in the aromatic region can help differentiate between isomers.

V. Conclusion

The successful synthesis of high-purity 4-Bromo-6-methylquinoline is contingent upon a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction parameters, implementing appropriate purification strategies, and utilizing a comprehensive suite of analytical techniques, researchers can effectively manage impurities and obtain a product of the desired quality. This guide provides a framework for troubleshooting common issues and should serve as a valuable resource in your synthetic endeavors.

VI. References

  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Benchchem. Available at:

  • Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters. Available at:

  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. Benchchem. Available at:

  • Troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem. Available at:

  • Technical Support Center: Synthesis of Methyl 6-bromoquinoline-3-carboxylate. Benchchem. Available at:

  • Quinoline: Structure, Properties & Uses Explained. Vedantu. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

  • Preparation and Properties of Quinoline. Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents. Available at:

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Syntheses of derivatives of quinoline. SciSpace. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Anthraquinone, 1-methylamino-4-bromo. Organic Syntheses Procedure. Available at: [Link]

  • 6-Bromo-4-methylquinoline. PubChem. Available at: [Link]

  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. Available at: [Link]

  • Synthesis of 6-Bromoquinoline. Scribd. Available at: [Link]

  • CN105837503A - Preparation method for 6-bromine quinoline. Google Patents. Available at:

Sources

Troubleshooting

Technical Support Center: Scaling Up 4-Bromo-6-methylquinoline Synthesis

Welcome to the technical support center for the synthesis of 4-Bromo-6-methylquinoline. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up this important c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-6-methylquinoline. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up this important chemical intermediate. Here, we will delve into the common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Synthesis of 4-Bromo-6-methylquinoline

4-Bromo-6-methylquinoline is a key building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges upon scale-up, including regioselectivity control, impurity management, and ensuring consistent yields. The most common synthetic strategies involve either the construction of the quinoline core with the desired substitution pattern or the late-stage bromination of a pre-formed 6-methylquinoline ring. This guide will focus on a robust two-step approach starting from p-toluidine, which generally offers better control over an isomeric product distribution compared to direct bromination.

The primary pathway we will explore is:

  • Gould-Jacobs Reaction: Cyclization of an aniline derivative (p-toluidine) with a malonic ester derivative to form 6-methylquinolin-4-ol.

  • Halogenation: Conversion of the 4-hydroxyl group to a bromine atom.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis and scale-up of 4-Bromo-6-methylquinoline in a question-and-answer format.

Stage 1: Synthesis of 6-methylquinolin-4-ol

Question 1: My Gould-Jacobs reaction is giving a low yield of 6-methylquinolin-4-ol. What are the likely causes?

Answer: Low yields in the Gould-Jacobs reaction are typically due to incomplete cyclization or degradation of the product at high temperatures.[1]

  • Causality: The reaction proceeds in two main phases: initial condensation of p-toluidine with diethyl 2-(ethoxymethylidene)malonate (or a similar reagent) to form an intermediate, followed by a high-temperature thermal cyclization. If the cyclization temperature is too low or the reaction time is too short, you will isolate the uncyclized intermediate. Conversely, excessively high temperatures (often above 250°C in solvents like diphenyl ether) or prolonged heating can lead to charring and decomposition, reducing the yield of the desired quinolinol.[1]

  • Solutions:

    • Monitor Intermediate Formation: Before ramping up to the cyclization temperature, use TLC or HPLC to confirm the complete consumption of p-toluidine and the formation of the anilinomethylenemalonate intermediate.

    • Optimize Cyclization Conditions: The cyclization is often the most critical step. A systematic approach to optimizing the temperature and time is recommended. Start with the lower end of the literature-reported temperature range for similar quinolinols (around 240-250°C) and monitor the reaction progress every 30 minutes.

    • Solvent Choice: High-boiling point solvents like diphenyl ether or Dowtherm A are essential for achieving the necessary cyclization temperatures. Ensure the solvent is of high purity and dry.

Question 2: The reaction mixture for the cyclization is turning into a dark, tarry mess. How can I prevent this?

Answer: Tar formation is a common issue in high-temperature quinoline syntheses, often resulting from product degradation or polymerization side reactions.

  • Causality: The combination of high heat and trace impurities can catalyze polymerization and decomposition pathways. The quinolinol product itself may not be stable to extended periods at very high temperatures.

  • Solutions:

    • Strict Temperature Control: Avoid "hot spots" in the reactor. Ensure uniform heating with good agitation. On a larger scale, this means using a jacketed reactor with a suitable thermal fluid.

    • Minimize Reaction Time: Once the reaction has reached completion (as determined by in-process controls), cool it down promptly. Do not let it sit at high temperatures unnecessarily.

    • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can help prevent oxidative side reactions that contribute to tar formation.

Stage 2: Conversion of 6-methylquinolin-4-ol to 4-Bromo-6-methylquinoline

Question 3: My bromination reaction with POBr₃ is sluggish and incomplete. What should I do?

Answer: Incomplete conversion of the 4-quinolinol to the 4-bromoquinoline is often related to the quality of the brominating agent or insufficient activation.

  • Causality: Phosphorus oxybromide (POBr₃) can degrade upon exposure to moisture. If the reagent is old or has been improperly stored, its reactivity will be diminished. Additionally, the reaction requires high temperatures to proceed effectively.

  • Solutions:

    • Reagent Quality: Use freshly opened or properly stored POBr₃. For larger scale reactions, consider titrating the reagent to determine its purity.

    • Temperature and Time: Ensure the reaction is heated to a sufficient temperature (typically reflux) for an adequate amount of time. Monitor the reaction by TLC or HPLC until the starting quinolinol is consumed.

    • Alternative Reagents: While POBr₃ is common, other brominating agents can be used. A mixture of PBr₃ and PBr₅ can also be effective. For a two-step conversion, one could first synthesize the 4-chloro derivative with POCl₃, which is often more reactive, and then perform a halogen exchange reaction, though this adds steps to the process.[2][3]

Question 4: The work-up of the bromination reaction is difficult, and I'm losing a lot of product.

Answer: The work-up of reactions involving phosphorus halides can be challenging due to the highly exothermic quenching process and potential for product precipitation.

  • Causality: Quenching excess POBr₃ or PBr₃ with water is extremely vigorous and generates HBr. The product, being a basic quinoline, can form a hydrochloride or hydrobromide salt, which may have different solubility properties than the free base. Neutralization is a critical step to ensure the product is in its free base form for extraction.

  • Solutions:

    • Controlled Quenching: Cool the reaction mixture significantly (to 0°C or below) before slowly and carefully adding it to ice water with vigorous stirring. This helps to dissipate the heat generated.

    • pH Adjustment: After the initial quench, carefully neutralize the acidic solution with a base like sodium carbonate or sodium hydroxide until the pH is basic (pH 8-9). This will ensure the 4-Bromo-6-methylquinoline is in its free base form. The product may precipitate at this stage and can be filtered, or the mixture can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Extraction Efficiency: Ensure thorough extraction by performing multiple extractions with fresh solvent. A final wash of the combined organic layers with brine can help to remove residual water before drying and concentration.

Purification

Question 5: I am having trouble purifying the final product. Column chromatography is not giving good separation.

Answer: Bromoquinolines can be challenging to purify due to their basicity and the potential for closely-eluting impurities.

  • Causality: The basic nitrogen on the quinoline ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[4] Isomeric impurities, if formed, can have very similar polarities to the desired product.

  • Solutions:

    • Deactivate Silica Gel: Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to the eluent system.[5] This will cap the acidic silanol groups on the silica gel, reducing tailing and improving peak shape.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using a less acidic stationary phase like neutral alumina.[4]

    • Solvent System Optimization: Systematically screen different solvent systems using TLC. A common starting point is a mixture of hexanes and ethyl acetate. If separation is still poor, try dichloromethane/methanol gradients.

    • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be a highly effective and scalable purification method. Screen various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find one that provides good differential solubility for the product and impurities.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-methylquinolin-4-ol

This protocol is based on the principles of the Gould-Jacobs reaction.[1]

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and a distillation condenser, add p-toluidine (1.0 eq) and diethyl 2-(ethoxymethylidene)malonate (1.05 eq).

  • Initial Condensation: Heat the mixture to 100-110°C for 1-2 hours. Ethanol will begin to distill off. Monitor the reaction by TLC to confirm the consumption of p-toluidine.

  • Cyclization: Once the initial condensation is complete, add diphenyl ether as a high-boiling solvent. Begin to heat the mixture to 240-250°C. Maintain this temperature and continue to monitor the reaction's progress by TLC (approximately 1-3 hours).

  • Work-up: Once the cyclization is complete, cool the reaction mixture to below 100°C. Add hexanes or another non-polar solvent to precipitate the product.

  • Isolation: Filter the precipitated solid and wash it thoroughly with hexanes to remove the diphenyl ether. Dry the solid under vacuum to yield crude 6-methylquinolin-4-ol. This product is often of sufficient purity for the next step.

Protocol 2: Synthesis of 4-Bromo-6-methylquinoline

This protocol describes the conversion of the 4-quinolinol to the 4-bromo derivative.

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge 6-methylquinolin-4-ol (1.0 eq) and phosphorus oxybromide (POBr₃, 3.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) for 3-5 hours. The mixture should become a clear solution. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. In a separate vessel, prepare a large volume of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization and Extraction: Allow the mixture to warm to room temperature. Slowly add a saturated solution of sodium carbonate or 10M NaOH until the pH of the aqueous layer is ~9. Extract the mixture three times with dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-6-methylquinoline.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient, or by recrystallization from a suitable solvent like ethanol.

Data and Visualization

Table 1: Reagent Stoichiometry and Properties
CompoundRoleMolar Eq.MW ( g/mol )Key Properties
p-ToluidineStarting Material1.0107.15Solid, handle in a well-ventilated area.
Diethyl 2-(ethoxymethylidene)malonateReagent1.05216.23Liquid, moisture sensitive.
Diphenyl etherSolvent-170.21High boiling point (259°C), stable.
6-methylquinolin-4-olIntermediate-159.18Solid product.
Phosphorus oxybromide (POBr₃)Brominating Agent3.0286.69Solid, highly corrosive and moisture sensitive.[3][6]
4-Bromo-6-methylquinolineFinal Product-222.09Solid, potential irritant.[7]
Diagram 1: Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Bromination cluster_2 Purification p_toluidine p-Toluidine condensation Condensation (100-110°C) p_toluidine->condensation deemm DEEMM deemm->condensation intermediate Anilinomethylenemalonate Intermediate condensation->intermediate cyclization Thermal Cyclization (Diphenyl Ether, 250°C) intermediate->cyclization quinolinol 6-methylquinolin-4-ol cyclization->quinolinol bromination_step Bromination (Reflux) quinolinol->bromination_step pobr3 POBr₃ pobr3->bromination_step workup Quench & Neutralize bromination_step->workup crude_product Crude 4-Bromo-6- methylquinoline workup->crude_product purification Column Chromatography or Recrystallization crude_product->purification final_product Pure 4-Bromo-6- methylquinoline purification->final_product

Caption: Workflow for the synthesis of 4-Bromo-6-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting aniline for this synthesis? A1: Yes, the Gould-Jacobs reaction is quite versatile and can be used with a variety of substituted anilines to produce different substituted quinolin-4-ols. The electronic nature of the substituent on the aniline will affect the reactivity and may require adjustment of the reaction conditions.

Q2: Is it possible to directly brominate 6-methylquinoline to get the 4-bromo isomer? A2: Direct bromination of the quinoline ring is possible but often suffers from a lack of regioselectivity. Electrophilic bromination of quinoline itself tends to occur on the benzene ring, typically at the 5- and 8-positions.[8] Achieving selective bromination at the 4-position of the pyridine ring is challenging and usually requires specific reaction conditions or a different synthetic strategy.

Q3: What are the main safety precautions for this synthesis? A3: The main hazards are associated with the reagents and reaction conditions. Phosphorus oxybromide is highly corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[3][6] The high-temperature cyclization step should be conducted with care to avoid thermal burns and potential runaway reactions. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. HPLC or GC can be used to determine the purity, and mass spectrometry will confirm the molecular weight.

References

  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.

  • BenchChem. (2025). Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions.

  • Kappe, C. O., et al. (2017).
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374.
  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 6-bromoquinoline-3-carboxylate.

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3825.
  • Guidechem. (n.d.). How to Prepare 4-Bromoquinoline and Its Applications - FAQ.

  • Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry.

  • Google Patents. (2001). JP2001322979A - Method for producing 3-bromoquinoline.

  • Guidechem. (n.d.). How to Prepare 4-Bromoquinoline and Its Applications - FAQ.

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

  • Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.

  • ResearchGate. (n.d.). Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines.

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.

  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934-940.
  • MedchemExpress.com. (2023). Safety Data Sheet.

  • Fisher Scientific. (2024). SAFETY DATA SHEET.

  • BenchChem. (2025). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context.

  • ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1225-1235.
  • PubChem. (n.d.). 6-Bromo-4-methylquinoline.

Sources

Optimization

Technical Support Center: Dehalogenation of 4-Bromo-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the undesired d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the undesired dehalogenation of 4-Bromo-6-methylquinoline, a common side reaction encountered during synthetic procedures, particularly in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we have compiled this resource to help you diagnose, mitigate, and understand the underlying causes of this problematic side reaction.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of 4-Bromo-6-methylquinoline, and why is it a problem?

A1: Dehalogenation is a side reaction where the bromine atom at the 4-position of 4-Bromo-6-methylquinoline is replaced by a hydrogen atom, yielding 6-methylquinoline as a byproduct.[1] This is problematic for several reasons:

  • Reduced Yield: It consumes the starting material, thereby lowering the yield of the desired product.

  • Complicated Purification: The dehalogenated byproduct, 6-methylquinoline, often has similar physical properties to the starting material and the desired product, making purification by chromatography or crystallization challenging.

  • Inaccurate Stoichiometry: The consumption of the starting material can disrupt the stoichiometry of the reaction, potentially leading to the formation of other impurities.

Q2: What is the primary mechanism leading to the dehalogenation of 4-Bromo-6-methylquinoline?

A2: The most widely accepted mechanism for dehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from various sources within the reaction mixture, including:

  • Trace amounts of water

  • Alcohol solvents

  • Amine bases

  • The phosphine ligands themselves

Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the replacement of the bromine atom with hydrogen.

Q3: Are certain reaction conditions more likely to promote the dehalogenation of 4-Bromo-6-methylquinoline?

A3: Yes, several factors can increase the likelihood of dehalogenation. As an electron-deficient N-heterocyclic halide, 4-Bromo-6-methylquinoline is inherently more susceptible to this side reaction.[1][2] Conditions that favor the formation of Pd-H species or slow down the desired cross-coupling reaction relative to the dehalogenation pathway will result in a greater amount of the dehalogenated byproduct. These conditions include:

  • High Temperatures: Dehalogenation can have a higher activation energy, so elevated temperatures can accelerate this undesired pathway.[1]

  • Strong Bases: Strong bases, such as sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[1]

  • Protic or Polar Aprotic Solvents: Solvents like alcohols can act as a hydride source, while polar aprotic solvents like DMF can sometimes facilitate dehalogenation.[1][3][4]

Troubleshooting Guide: Minimizing Dehalogenation of 4-Bromo-6-methylquinoline

This section provides a systematic approach to troubleshooting and minimizing the dehalogenation of 4-Bromo-6-methylquinoline in your reactions.

Issue: Significant formation of 6-methylquinoline byproduct detected by GC-MS or LC-MS.

Below is a workflow to diagnose and systematically address the issue of dehalogenation.

G start Dehalogenation Observed ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Try ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs). start->ligand Begin Troubleshooting base Step 2: Change the Base - Strong bases (e.g., NaOtBu) can promote dehalogenation. - Switch to a weaker base like K3PO4, Cs2CO3, or K2CO3. ligand->base solvent Step 3: Change the Solvent - Protic or polar aprotic solvents (e.g., DMF) can be problematic. - Use a non-polar, aprotic solvent like toluene or dioxane. base->solvent temp Step 4: Lower the Temperature - Dehalogenation can have a higher activation energy. - Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). solvent->temp reagents Step 5: Check Reagent Purity - Ensure anhydrous and degassed solvents. - Use high-purity reagents to avoid hydride sources. temp->reagents end Dehalogenation Minimized reagents->end Problem Solved

Caption: Troubleshooting workflow for minimizing dehalogenation.

Detailed Troubleshooting Steps

The choice of ligand is crucial in controlling the selectivity of the reaction. Bulky, electron-rich phosphine ligands are often effective at preventing dehalogenation.[1] These ligands promote the desired C-C or C-N bond formation (reductive elimination) to outcompete the dehalogenation pathway.

  • Recommendation: Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or an N-heterocyclic carbene (NHC) ligand.[2]

Strong bases can facilitate the formation of palladium-hydride species, which are key intermediates in the dehalogenation pathway.

  • Recommendation: If you are using a strong base like sodium tert-butoxide, consider switching to a weaker inorganic base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1][2]

The solvent can act as a source of hydride, leading to dehalogenation. Protic solvents like alcohols are known hydride donors, and polar aprotic solvents like DMF have also been observed to promote dehalogenation in some cases.[3][4]

  • Recommendation: Switch to a non-polar, aprotic solvent such as toluene or dioxane.[1][4]

Dehalogenation can have a different activation energy compared to the desired cross-coupling reaction. In many cases, lowering the reaction temperature can significantly reduce the rate of dehalogenation while still allowing the desired reaction to proceed at an acceptable rate.[1]

  • Recommendation: Try reducing the reaction temperature in increments of 10-20 °C. For example, if the reaction is being run at 110 °C, attempt it at 90-100 °C.

Trace impurities, particularly water, in your reagents or solvents can be a source of hydrides. Oxygen can also lead to the degradation of the catalyst and ligands.

  • Recommendation:

    • Use anhydrous and degassed solvents.

    • Ensure all reagents are of high purity.

    • Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Data Presentation: Impact of Reaction Parameters on Dehalogenation

The following table summarizes the general effect of different reaction parameters on the ratio of the desired cross-coupled product to the dehalogenated byproduct.

ParameterCondition Favoring DehalogenationRecommended Condition to Minimize Dehalogenation
Ligand Less bulky, electron-poor ligandsBulky, electron-rich ligands (e.g., XPhos, SPhos)
Base Strong bases (e.g., NaOtBu, LiHMDS)Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)
Solvent Protic or polar aprotic solvents (e.g., alcohols, DMF)Non-polar, aprotic solvents (e.g., toluene, dioxane)
Temperature High temperatures (e.g., >110 °C)Lower temperatures (e.g., 80-100 °C)
Atmosphere Presence of air/moistureInert atmosphere (Argon or Nitrogen)

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-6-methylquinoline with Minimized Dehalogenation

This protocol provides a starting point for the cross-coupling of 4-Bromo-6-methylquinoline with an arylboronic acid, incorporating best practices to minimize hydrodehalogenation.

Materials:

  • 4-Bromo-6-methylquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., XPhos, SPhos) (2-10 mol%)

  • Anhydrous, degassed toluene or dioxane (5-10 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Bromo-6-methylquinoline, the arylboronic acid, and anhydrous potassium phosphate.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

  • Seal the reaction vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the anhydrous, degassed solvent to the reaction vial via syringe, followed by the catalyst pre-mixture.

  • Place the reaction vial in a preheated oil bath at 80-100 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Add Reactants: 4-Bromo-6-methylquinoline, Arylboronic acid, K3PO4 B Purge with Inert Gas A->B C Add Solvent & Catalyst B->C D Heat to 80-100 °C C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Analytical Method for Detecting and Quantifying Dehalogenation

A robust analytical method is essential for accurately determining the extent of dehalogenation. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • Reference standards for 4-Bromo-6-methylquinoline and 6-methylquinoline

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% TFA) may be necessary to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength at which both compounds have good absorbance)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of the reference standards for 4-Bromo-6-methylquinoline and 6-methylquinoline in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peaks for 4-Bromo-6-methylquinoline and 6-methylquinoline based on their retention times compared to the standards. Create a calibration curve by plotting the peak area against the concentration for each standard. Determine the concentration of each compound in the reaction sample using the calibration curve. The ratio of the dehalogenated product to the remaining starting material can then be calculated.

References

  • BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
  • BenchChem. (2026). effect of base and solvent on Suzuki coupling with bromoquinolines.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Reddit. (2019). significant dehalogenation in stille coupling. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 4-Bromo-6-methylquinoline Synthesis

Welcome to the dedicated technical support guide for the synthesis and reaction condition optimization of 4-Bromo-6-methylquinoline. This resource is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and reaction condition optimization of 4-Bromo-6-methylquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the preparation of this valuable heterocyclic building block. Here, we synthesize established chemical principles with practical, field-proven insights to streamline your experimental workflow and enhance reproducibility.

Introduction: Strategic Approaches to Synthesis

The synthesis of 4-Bromo-6-methylquinoline is not a trivial one-step process. Success hinges on a well-planned synthetic route and careful optimization of each step. Two primary strategies are commonly considered, each with its own set of advantages and potential pitfalls.

  • Strategy A: The Gould-Jacobs Annulation followed by Halogenation. This classic approach involves first constructing the 6-methylquinolin-4-one core from p-toluidine and then converting the 4-oxo group to the desired 4-bromo substituent.

  • Strategy B: The Sandmeyer Reaction. This route begins with a pre-formed 4-amino-6-methylquinoline, which is then converted to the 4-bromo analogue via a diazonium salt intermediate.

This guide will provide troubleshooting and optimization advice for both pathways.

Visualizing the Synthetic Pathways

Synthetic_Strategies cluster_A Strategy A: Gould-Jacobs & Halogenation cluster_B Strategy B: Sandmeyer Reaction p_toluidine p-Toluidine intermediate_A 6-Methylquinolin-4-one p_toluidine->intermediate_A Gould-Jacobs Reaction malonic_ester Malonic Ester Derivative malonic_ester->intermediate_A intermediate_B 4-Chloro-6-methylquinoline intermediate_A->intermediate_B Chlorination (e.g., POCl3) product_A 4-Bromo-6-methylquinoline intermediate_B->product_A Halogen Exchange / Finkelstein start_B 4-Amino-6-methylquinoline diazonium Diazonium Salt start_B->diazonium Diazotization (NaNO2, HBr) product_B 4-Bromo-6-methylquinoline diazonium->product_B Sandmeyer Reaction (CuBr)

Caption: Overview of the two primary synthetic routes to 4-Bromo-6-methylquinoline.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.

Part 1: Issues in Strategy A (Gould-Jacobs & Halogenation)

Question 1: My Gould-Jacobs cyclization step is resulting in a low yield of 6-methylquinolin-4-one and a significant amount of black, tarry byproduct. What's going wrong?

Answer: This is a classic challenge in the Gould-Jacobs reaction, which often requires high temperatures for the thermal cyclization of the anilidomethylenemalonate intermediate.[1][2] Tar formation is typically due to product decomposition or polymerization at these elevated temperatures.

  • Causality: The cyclization requires overcoming a significant activation energy barrier. However, prolonged exposure to very high temperatures (often >250 °C) can lead to undesired side reactions.[3] The choice of solvent is critical; it must be high-boiling and inert to facilitate even heat transfer.

  • Troubleshooting Steps:

    • Temperature Optimization: This is a delicate balance. The reaction needs to be hot enough to cyclize but not so hot that it decomposes. A thorough temperature-time study is recommended to find the optimal conditions.[3] Start at the lower end of the typical range (e.g., 240-250 °C) and monitor the reaction by Thin Layer Chromatography (TLC). Gradually increase the temperature if the reaction is too slow.

    • Solvent Choice: High-boiling, inert solvents like Dowtherm A or diphenyl ether are standard for this reaction as they provide excellent heat distribution.[2] Using a solvent helps prevent localized overheating which can occur when heating the neat reagents.

    • Microwave Irradiation: Consider using microwave synthesis. It can provide rapid, uniform heating, often leading to significantly shorter reaction times and higher yields by minimizing the opportunity for thermal degradation.[3]

    • Purity of Starting Materials: Ensure your p-toluidine and malonic ester derivative are pure. Impurities can often act as catalysts for polymerization at high temperatures.

Question 2: The conversion of 6-methylquinolin-4-one to the 4-chloro intermediate with phosphorus oxychloride (POCl₃) is incomplete or gives a poor yield. How can I improve this step?

Answer: The conversion of a 4-quinolone to a 4-chloroquinoline is a standard transformation, but its efficiency can be sensitive to reaction conditions.

  • Causality: The reaction involves the nucleophilic attack of the quinolone oxygen on phosphorus, followed by substitution with chloride. Incomplete reactions can be due to insufficient reactivity, while low yields can result from side reactions or difficult workup.

  • Troubleshooting Steps:

    • Catalyst Addition: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can significantly accelerate the reaction.[4]

    • Temperature and Time: Ensure the reaction is heated sufficiently, typically to reflux (around 110 °C for POCl₃).[4] Monitor the reaction by TLC to determine the optimal reaction time, usually a few hours.

    • Excess Reagent: Using POCl₃ as both the reagent and the solvent (in large excess) often drives the reaction to completion.

    • Workup Procedure: The workup is critical. After the reaction, excess POCl₃ must be carefully removed, often by distillation under reduced pressure. The remaining mixture should then be quenched by slowly and cautiously adding it to ice water.[4] This step is highly exothermic and must be done with extreme care in a fume hood. Neutralization of the acidic solution with a base (e.g., sodium bicarbonate or ammonia) is then required to precipitate the product, which can be extracted with an organic solvent like dichloromethane.

Question 3: My final halogen exchange step to produce 4-Bromo-6-methylquinoline from the 4-chloro intermediate is not working.

Answer: The Finkelstein reaction (halogen exchange) can be an equilibrium process. To drive it towards the desired bromo product, you need to choose conditions that favor its formation.

  • Causality: The success of this SɴAr (Nucleophilic Aromatic Substitution) reaction depends on the relative nucleophilicity of the incoming bromide and the stability of the leaving chloride, as well as solvent effects.

  • Troubleshooting Steps:

    • Reagent Choice: Use a source of bromide ions such as sodium bromide (NaBr) or lithium bromide (LiBr) in a suitable solvent.

    • Solvent System: A polar aprotic solvent like acetone or acetonitrile is typically used. The choice of solvent can be critical, as the precipitation of the resulting sodium chloride (NaCl) in acetone, for example, can drive the equilibrium forward according to Le Châtelier's principle.

    • Temperature: Heating the reaction mixture is usually necessary to increase the reaction rate. Monitor the progress by TLC or GC-MS to avoid decomposition at excessive temperatures.

Part 2: Issues in Strategy B (Sandmeyer Reaction)

Question 4: During the diazotization of 4-amino-6-methylquinoline, I'm observing a lot of dark coloration and gas evolution before adding the copper(I) bromide. What is happening?

Answer: This indicates premature decomposition of the diazonium salt. The stability of aryl diazonium salts is highly dependent on temperature.

  • Causality: Diazonium salts, even aromatic ones, are thermally unstable and can decompose to form highly reactive aryl cations or radicals, which then lead to a complex mixture of byproducts, often phenolic compounds (from reaction with water) and other colored impurities.[5]

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization step (reaction of the amine with sodium nitrite in acid) MUST be carried out at low temperatures, typically between 0 and 5 °C.[5] Use an ice-salt bath to maintain this temperature range throughout the addition of sodium nitrite.

    • Slow Addition: Add the solution of sodium nitrite (NaNO₂) dropwise and slowly to the acidic solution of your amine. This prevents localized warming and a buildup of nitrous acid.

    • Acid Choice: Hydrobromic acid (HBr) is often used for preparing bromoarenes via the Sandmeyer reaction, as it serves as both the acid for diazotization and the source of the bromide nucleophile.

    • Immediate Use: Do not attempt to isolate the diazonium salt. It should be generated in situ and used immediately in the subsequent step with the copper(I) bromide solution.

Question 5: The final Sandmeyer reaction step gives a low yield of 4-Bromo-6-methylquinoline, with significant recovery of starting material or formation of 6-methylquinolin-4-ol.

Answer: Low yield in a Sandmeyer reaction can be attributed to several factors, including inefficient catalysis or competing side reactions.

  • Causality: The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[6] If the catalyst is inactive or if other nucleophiles (like water) are present in high concentration and compete effectively, the yield of the desired bromo product will be low. The formation of 6-methylquinolin-4-ol is a common side reaction.

  • Troubleshooting Steps:

    • Catalyst Quality and Quantity: Use freshly prepared or high-quality copper(I) bromide (CuBr). Copper(I) salts can oxidize to copper(II) on storage, which is less effective. A stoichiometric amount of the copper salt is often used to ensure good reactivity.[7]

    • Addition of Diazonium Salt: The cold solution of the diazonium salt should be added slowly to the heated solution of CuBr. A temperature of 60-100 °C is often employed for this step, but this should be optimized for your specific substrate.

    • Minimize Water: While the diazotization is done in an aqueous medium, try to keep the overall concentration of reactants high to favor the reaction with bromide over the reaction with water.

    • Purity of 4-amino-6-methylquinoline: Ensure the starting amine is pure. Impurities can interfere with the diazotization or the subsequent copper-catalyzed reaction.

Experimental Protocols: Foundational Procedures

The following are generalized, step-by-step protocols that serve as a starting point for your optimization.

Protocol 1: Gould-Jacobs Synthesis of 6-Methylquinolin-4-one
  • Condensation: In a round-bottom flask, combine p-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heating: Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours to form the intermediate anilidomethylenemalonate. Ethanol is evolved during this step.

  • Cyclization: Add the reaction mixture to a flask containing a high-boiling solvent (e.g., Dowtherm A) preheated to 250 °C.

  • Reaction: Maintain the temperature at 250-260 °C for 30-60 minutes. Monitor the reaction progress by TLC.

  • Workup: Allow the mixture to cool to room temperature. The product should precipitate. Add hexanes or another non-polar solvent to aid precipitation and filtration.

  • Purification: Filter the solid product and wash thoroughly with hexanes to remove the high-boiling solvent, followed by a wash with cold ethanol to remove unreacted starting materials. Dry the product under vacuum.

Protocol 2: Sandmeyer Bromination of 4-Amino-6-methylquinoline
  • Diazotization: Dissolve 4-amino-6-methylquinoline (1.0 eq) in aqueous hydrobromic acid (HBr, ~48%). Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes at this temperature.

  • Catalyst Preparation: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 eq) in HBr. Heat this mixture to 60-80 °C.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur.

  • Reaction Completion: After the addition is complete, continue heating the mixture for 30-60 minutes until gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature, then neutralize with a base (e.g., NaOH or NH₄OH).

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is generally preferred for 4-Bromo-6-methylquinoline?

A1: The choice often depends on the availability of starting materials. If 4-amino-6-methylquinoline is readily available or can be synthesized efficiently, the Sandmeyer reaction (Strategy B) is often more direct for introducing the 4-bromo substituent. The Gould-Jacobs route (Strategy A) is robust for creating the quinolone core, but the subsequent conversion of the 4-oxo group to a 4-bromo group involves multiple steps and harsh reagents like POCl₃.

Q2: What are the main safety concerns I should be aware of?

A2: Several safety hazards are present:

  • Gould-Jacobs: The high temperatures required for cyclization pose a risk of burns and require careful handling of hot oil baths or heating mantles.

  • POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water. It must be handled in a chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching procedure is particularly hazardous.

  • Sandmeyer Reaction: Aryl diazonium salts can be explosive when isolated and dry. They should always be prepared in solution at low temperatures and used immediately. The reaction also involves the evolution of nitrogen gas, which can cause pressure buildup if the vessel is not properly vented.

Q3: How can I effectively monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is the most common method. Choose a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between your starting material, intermediates, and product. Staining with potassium permanganate or visualization under UV light can help identify spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: I am having trouble purifying my final product. Any suggestions?

A4: Purification can be challenging due to the presence of closely related isomers or persistent impurities.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) is an excellent method for removing impurities.

  • Column Chromatography: For difficult separations, silica gel column chromatography is the method of choice. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) usually provides the best separation.

  • Acid-Base Extraction: As quinolines are basic, an acid-base workup can be used to separate them from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl). The quinoline will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be separated, basified, and re-extracted to recover the purified quinoline.

Data Summary Tables

Table 1: Recommended Conditions for Gould-Jacobs Cyclization

ParameterRecommended RangeRationale & Notes
Temperature 240 - 280 °CEssential for thermal cyclization. Optimization is critical to balance reaction rate and decomposition.[2]
Solvent Dowtherm A, Diphenyl etherHigh-boiling, inert solvent for uniform heat transfer.[2]
Reaction Time 30 - 90 minutesMonitor by TLC to avoid prolonged heating and tar formation.
Atmosphere Inert (N₂ or Ar)Recommended to prevent oxidative side reactions at high temperatures.

Table 2: Key Parameters for Sandmeyer Reaction

ParameterRecommended ConditionRationale & Notes
Diazotization Temp. 0 - 5 °CCritical for the stability of the diazonium salt intermediate.[5]
Acid Hydrobromic Acid (HBr)Serves as both the acid and the bromide source.
Catalyst Copper(I) Bromide (CuBr)Essential for the radical-nucleophilic substitution mechanism.[6]
Reaction Temp. 60 - 100 °CFor the decomposition of the diazonium salt in the presence of CuBr.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue Identified (e.g., Low Yield, Impurities) check_sm Verify Purity of Starting Materials? start->check_sm purify_sm Purify Starting Materials (Recrystallize/Distill) check_sm->purify_sm No check_conditions Review Reaction Conditions? check_sm->check_conditions Yes purify_sm->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp Temp? optimize_time Optimize Reaction Time check_conditions->optimize_time Time? change_solvent Change Solvent/Catalyst check_conditions->change_solvent Reagents? check_workup Workup & Purification Issue? check_conditions->check_workup No success Problem Solved optimize_temp->success optimize_time->success change_solvent->success optimize_extraction Optimize Extraction pH/Solvent check_workup->optimize_extraction Yes check_workup->success No optimize_purification Optimize Recrystallization/ Chromatography optimize_extraction->optimize_purification optimize_purification->success

Caption: A logical workflow for troubleshooting common synthesis problems.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. In 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-16). Atlantis Press. [Link]

  • Reitsema, R. H. (1948). The Chemistry of the Gould-Jacobs Reaction. Chemical Reviews, 43(1), 43-68.
  • Hodson, H. F., & Ryder, A. (1971). The Sandmeyer reaction. Journal of the Chemical Society B: Physical Organic, 8, 1512-1515.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN56. [Link]

  • Elderfield, R. C. (Ed.). (1952). Heterocyclic Compounds, Volume 4. John Wiley & Sons.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-activated arenes. Chemical Reviews, 90(6), 879-933.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.

Sources

Optimization

Technical Support Center: Preventing Homocoupling in 4-Bromo-6-methylquinoline Reactions

Welcome to the technical support center for synthetic chemists working with 4-Bromo-6-methylquinoline. This guide is designed to provide in-depth troubleshooting strategies and practical advice to minimize the formation...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists working with 4-Bromo-6-methylquinoline. This guide is designed to provide in-depth troubleshooting strategies and practical advice to minimize the formation of homocoupling byproducts in your cross-coupling reactions. As researchers and drug development professionals, we understand that maximizing the yield of your desired product is paramount. This resource combines mechanistic insights with field-proven protocols to help you achieve clean, efficient, and reproducible results.

Section 1: Understanding and Diagnosing Homocoupling

This section addresses the fundamental nature of homocoupling and how to identify it in your reaction mixtures.

FAQ 1.1: What is homocoupling in the context of 4-Bromo-6-methylquinoline reactions, and why is it a problem?

Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules of a starting material couple together. When working with 4-Bromo-6-methylquinoline, you may encounter two primary types of homocoupling:

  • Homocoupling of 4-Bromo-6-methylquinoline: This results in the formation of 6,6'-dimethyl-4,4'-biquinoline.

  • Homocoupling of the coupling partner: For example, in a Suzuki reaction, two molecules of the boronic acid can couple to form a symmetrical biaryl, or in a Sonogashira reaction, two alkyne molecules can form a diyne (this is often referred to as Glaser coupling).[1][2]

This side reaction is problematic because it consumes your starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate, complicating the purification process.[3]

cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Homocoupling Pathways A 4-Bromo-6-methylquinoline C Desired Product A->C Pd Catalyst B Coupling Partner (e.g., R-B(OH)2) B->C D 4-Bromo-6-methylquinoline F Biquinoline Dimer D->F Pd Catalyst E Coupling Partner (e.g., R-B(OH)2) G Partner Dimer E->G Pd Catalyst / O2 / Cu

Caption: Desired vs. Undesired Coupling Pathways.

FAQ 1.2: I am seeing a significant amount of a byproduct with a mass corresponding to the biquinoline or boronic acid dimer in my mass spectrometry analysis. How can I confirm this is due to homocoupling?

Mass spectrometry provides a strong indication, but for unambiguous confirmation, consider the following steps:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass and elemental composition of the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: For symmetrical homocoupled products, you will often see a simplified spectrum with fewer signals than the starting material or the desired product, but with characteristic aromatic proton signals.

    • ¹³C NMR: Similarly, the carbon spectrum will show a reduced number of signals due to the molecule's symmetry.

  • Comparison: If a standard of the suspected homocoupled product is available or can be synthesized through a directed route (e.g., a Glaser coupling for the alkyne dimer), a direct comparison of retention times (LC or GC) and spectroscopic data (NMR) is the most definitive method.

  • Isolation and Characterization: If the byproduct is present in sufficient quantity, isolate it via chromatography and perform full characterization.

Section 2: Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is susceptible to homocoupling, particularly of the boronic acid partner.

FAQ 2.1: My Suzuki reaction with 4-Bromo-6-methylquinoline is giving me low yield and significant homocoupling of the boronic acid. What are the likely causes and how can I fix it?

Homocoupling of boronic acids is primarily caused by two mechanisms: the presence of oxygen, which can lead to oxidation of the active Pd(0) catalyst to Pd(II), and the presence of Pd(II) species from the precatalyst that can directly mediate the homocoupling before the catalytic cycle initiates.[3][4] 4-Bromo-6-methylquinoline, being an electron-deficient heteroaromatic halide, generally undergoes oxidative addition readily. Therefore, issues often arise from other steps in the catalytic cycle or from the reaction conditions.

Troubleshooting Table: Suzuki-Miyaura Coupling

Potential Cause Explanation Recommended Solution(s)
Oxygen Contamination Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of two boronic acid molecules.[3] This is one of the most common causes of this side reaction.Rigorous Degassing: Use the freeze-pump-thaw technique (3-4 cycles) for all solvents. Alternatively, sparge solvents with a high-purity inert gas (Argon or Nitrogen) for 30-60 minutes.
Pd(II) Precatalyst Many common precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are in the Pd(II) state. These can react with the boronic acid to form the homocoupled dimer before being reduced to the catalytically active Pd(0).[5]Use a Pd(0) Source: Employ a precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[5] Add a Reducing Agent: A mild reducing agent like potassium formate can help reduce Pd(II) without interfering with the main reaction.[4][6]
Inefficient Ligand If the ligand does not promote rapid oxidative addition or reductive elimination, the palladium catalyst has more opportunity to engage in side reactions like homocoupling.Use Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are highly effective.[5] Their steric bulk accelerates the desired catalytic cycle and hinders the formation of intermediates leading to homocoupling.[3]
High Boronic Acid Concentration Homocoupling is a bimolecular reaction with respect to the boronic acid. High instantaneous concentrations favor this side reaction.Slow Addition: Add the boronic acid solution slowly to the reaction mixture using a syringe pump over several hours.[3][6]
Incorrect Base or Solvent A base that is too weak may not activate the boronic acid efficiently for transmetalation.[7] An inappropriate solvent can lead to poor solubility of reagents or catalyst deactivation.Optimize Base and Solvent: For N-heterocyclic substrates, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7][8] Aprotic solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are standard.[3]

Optimized Protocol for Suzuki-Miyaura Coupling of 4-Bromo-6-methylquinoline

This protocol is a robust starting point designed to minimize homocoupling.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-6-methylquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle 3-5 times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 5:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[9]

G start High Homocoupling Observed in Suzuki Rxn q1 Step 1: Rigorous Oxygen Exclusion? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Implement rigorous degassing (Freeze-Pump-Thaw or Sparge) q2 Step 2: Using Pd(0) Precatalyst? a1_yes->q2 solution Problem Resolved a1_no->solution a2_yes Yes q2->a2_yes a2_no No q2->a2_no Switch to Pd(0) source (e.g., Pd₂(dba)₃) q3 Step 3: Using Bulky, Electron-Rich Ligand? a2_yes->q3 a2_no->solution a3_yes Yes q3->a3_yes Consider slow addition of boronic acid a3_no No q3->a3_no Switch to ligand like SPhos or XPhos a3_yes->solution a3_no->solution

Caption: Troubleshooting Workflow for Suzuki Homocoupling.

Section 3: Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is invaluable for forming C(sp²)-C(sp) bonds. However, the classic conditions often lead to the homocoupling of the terminal alkyne, known as Glaser or Glaser-Hay coupling.[1][10]

FAQ 3.1: I am attempting a Sonogashira coupling with 4-Bromo-6-methylquinoline and a terminal alkyne, but I am primarily isolating the diacetylene homocoupling product. What is going wrong?

The Glaser coupling is an oxidative dimerization of terminal alkynes catalyzed by a copper(I) salt in the presence of an oxidant, typically oxygen.[1][2] In a standard Sonogashira reaction, all these components are present, creating a direct competition with the desired cross-coupling pathway.

Causality Explained: The mechanism involves the formation of a copper(I) acetylide complex. Two of these complexes can then undergo oxidation (often by residual oxygen) to form the 1,3-diyne product.[1] To favor the Sonogashira pathway, you must either eliminate a key component of the Glaser coupling (copper or oxygen) or accelerate the palladium-catalyzed cross-coupling cycle so that it outcompetes the dimerization.

Troubleshooting Table: Sonogashira Coupling

Potential Cause Explanation Recommended Solution(s)
Presence of Oxygen Oxygen is the terminal oxidant in the Glaser-Hay coupling mechanism, reoxidizing copper to perpetuate the homocoupling cycle.[1][10]Rigorous Degassing: As with Suzuki coupling, thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[11]
Excessive Copper(I) Catalyst While Cu(I) is a co-catalyst for the Sonogashira reaction, it is the primary catalyst for Glaser coupling. High concentrations will favor the homocoupling pathway.Reduce or Eliminate Copper: Use a "copper-free" Sonogashira protocol. These often require more specialized ligands and bases but completely eliminate the Glaser side reaction.[12][13][14][15][16] If using copper, reduce the loading to the minimum effective amount (e.g., 0.5-2 mol%).
Inappropriate Base/Solvent The base and solvent can influence the relative rates of the two competing reactions. Certain amine bases can promote Glaser coupling.Use a Non-Coordinating Base: In copper-free protocols, bases like Cs₂CO₃ are often effective.[12] If using an amine base, ensure it is high purity and used in an appropriate solvent like THF or DMF.
Slow Palladium Catalysis If the palladium-catalyzed cycle is sluggish, the copper-catalyzed homocoupling has more time to occur.Use an Efficient Palladium/Ligand System: N-heterocyclic carbene (NHC) ligands or bulky phosphines can accelerate the palladium cycle, making it more competitive.[14]

Robust Copper-Free Sonogashira Protocol

This protocol is designed to completely avoid Glaser homocoupling.

  • Vessel Preparation: To a dry Schlenk flask, add 4-Bromo-6-methylquinoline (1.0 equiv.), the terminal alkyne (1.5 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in the Suzuki protocol.

  • Catalyst/Ligand Addition: Under positive argon pressure, add the palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂, 1-2 mol%) and a suitable ligand (e.g., cataCXium A or an XPhos-type ligand, 2-4 mol%).[12]

  • Solvent Addition: Add degassed, amine-free solvent (e.g., CH₃CN or 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture (typically 70-100 °C) and monitor by TLC or LC-MS.

  • Workup and Purification: Follow standard aqueous workup and chromatographic purification procedures.

Section 4: Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds. While aryl-aryl homocoupling is less of a concern here, achieving high efficiency, especially with challenging substrates like N-heterocycles, requires careful optimization of the catalyst system.

FAQ 4.1: My Buchwald-Hartwig amination of 4-Bromo-6-methylquinoline is sluggish, and I suspect competitive side reactions or catalyst deactivation. What are the critical parameters to control?

The success of a Buchwald-Hartwig amination hinges on a delicate balance between the rates of oxidative addition, amine coordination/deprotonation, and reductive elimination.[17] For an electron-deficient substrate like 4-Bromo-6-methylquinoline, oxidative addition is generally facile. The critical steps are often the subsequent C-N bond-forming reductive elimination and avoiding catalyst deactivation.

Troubleshooting Table: Buchwald-Hartwig Amination

Critical Parameter Explanation Recommended Strategy
Ligand Selection The ligand is arguably the most critical component. It must be electron-rich to facilitate oxidative addition and sterically bulky to promote the rate-limiting reductive elimination step.[18][19][20]Use State-of-the-Art Biaryl Phosphine Ligands: For heteroaromatic halides, ligands like XPhos, RuPhos, or BrettPhos are excellent choices.[18] These ligands create a sterically crowded coordination sphere around the palladium, which accelerates the final product-forming step.[20]
Base Selection The base deprotonates the amine-palladium complex to form the key amide intermediate. A base that is too weak will result in a slow reaction. A base that is too strong or has a coordinating cation can lead to side reactions or catalyst inhibition.[21][22][23]Choose the Right Base: Strong, non-coordinating bases like NaOtBu or LHMDS are most common.[24] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures or more active catalyst systems.[25]
Solvent Choice The solvent must solubilize all components and generally should be aprotic and non-coordinating.Standard Aprotic Solvents: Toluene, 1,4-dioxane, and THF are the most commonly used solvents.[22]
Temperature Reaction rates are temperature-dependent, but excessive heat can lead to catalyst decomposition or side reactions.Optimize Temperature: Typical temperatures range from 80-110 °C.[24] If the reaction is sluggish, a modest increase in temperature may be beneficial, but monitor for byproduct formation.

General Protocol for Buchwald-Hartwig Amination of 4-Bromo-6-methylquinoline

  • Vessel Preparation: In a glovebox or under a strong counterflow of argon, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the biaryl phosphine ligand (1.1-1.2 equiv. relative to Pd), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add 4-Bromo-6-methylquinoline (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress.

  • Workup and Purification: After cooling, quench the reaction carefully (e.g., with aqueous NH₄Cl), perform an aqueous workup, and purify by chromatography.

Section 5: General Prevention Strategies

FAQ 5.1: Are there any universal precautions I can take to minimize homocoupling across different reaction types with 4-Bromo-6-methylquinoline?

Yes. While each reaction has its nuances, adhering to best practices in setting up catalytic reactions is universally beneficial.

  • Reagent Purity: Use high-purity starting materials, catalysts, ligands, and bases. Impurities can poison the catalyst or promote side reactions.

  • Inert Atmosphere: This is the single most critical factor for preventing oxygen-mediated homocoupling in Suzuki and Sonogashira reactions.[4][9] Invest time in proper degassing techniques and use high-quality inert gas.

  • Catalyst Selection: Whenever possible, use well-defined, state-of-the-art precatalysts. These are often more stable and provide more reproducible results than catalysts generated in situ from simple salts like Pd(OAc)₂.

  • Systematic Optimization: If you are developing a new transformation, perform a systematic screen of reaction parameters (ligand, base, solvent, temperature) to identify the optimal conditions for your specific substrate combination.

A 1. Dry & Purge Reaction Vessel B 2. Add Solids (Substrate, Base, Catalyst) under Inert Gas A->B Establish Inert Atmosphere C 3. Seal Vessel & Evacuate/Backfill (3x) B->C Isolate from Air D 4. Add Degassed Solvents via Syringe C->D Maintain Inertness E 5. Heat to Temperature & Monitor Reaction D->E Initiate Reaction

Caption: General Workflow for Setting Up Cross-Coupling Reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Available from: [Link]

  • Vaddula, B. R., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Available from: [Link]

  • de Oliveira, C. S. A., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances. Available from: [Link]

  • Link, A. J., & Tirrell, D. A. (2018). Development of optimized conditions for Glaser-Hay bioconjugations. Methods in Enzymology. Available from: [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available from: [Link]

  • Bruneau, A., & Roche, M. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Request PDF. Available from: [Link]

  • Konkolewicz, D., et al. (2012). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules. Available from: [Link]

  • Reddy, M. S., et al. (2015). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Chase, D. H., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available from: [Link]

  • Brown, R. T., & Smith, M. E. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]

  • Balaraman, E., & Gunanathan, C. (2012). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. Available from: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Available from: [Link]

  • Wikipedia. Glaser coupling. Available from: [Link]

  • Zare, A., & Abi, F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available from: [Link]

  • Zare, A., & Abi, F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. Available from: [Link]

  • Zare, A., & Abi, F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available from: [Link]

  • Mitchell, D., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?. Available from: [Link]

  • Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. Available from: [Link]

  • ResearchGate. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Available from: [Link]

  • Balaraman, E., & Gunanathan, C. (2012). “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". Request PDF. Available from: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]

  • Mitchell, D., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available from: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Journal of the American Chemical Society. Available from: [Link]

  • Reddit. What is the proper way to set up a suzuki coupling?. Available from: [Link]

  • The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

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Troubleshooting

Technical Support Center: Work-up Procedure for 4-Bromo-6-methylquinoline Suzuki Reaction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-Bromo-6-methylquinoline. Here, we provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-Bromo-6-methylquinoline. Here, we provide in-depth, field-proven insights into the work-up procedure, moving beyond a simple checklist to explain the "why" behind each step. Our goal is to empower you with the scientific rationale to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues that arise during the work-up of 4-Bromo-6-methylquinoline Suzuki reactions.

Q1: What is the first step after my Suzuki reaction is complete?

A: The first and most critical step is to quench the reaction. This is typically done by adding water to the reaction mixture. The primary purpose of quenching is to deactivate any remaining reactive species, including the palladium catalyst and any unreacted boronic acid. This step is crucial for preventing the formation of byproducts during the subsequent work-up.

Q2: How do I effectively remove the palladium catalyst?

A: Palladium residues can be challenging to remove completely. A multi-step approach is often the most effective. After quenching, a common and effective method is to filter the reaction mixture through a pad of Celite®. This will remove the bulk of the heterogeneous palladium catalyst. For soluble palladium species, further purification by column chromatography is typically necessary. In some cases, treatment with a scavenger resin that has a high affinity for palladium can be employed before chromatography.

Q3: I'm struggling to remove unreacted boronic acid and its byproducts. What's the best approach?

A: Boronic acids and their corresponding boronate esters can be persistent impurities. An effective method for their removal is an acid-base extraction. By washing the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃), the boronic acid is converted to its water-soluble boronate salt, which is then extracted into the aqueous phase. The basicity of the 4-aryl-6-methylquinoline product (pKa of the quinoline nitrogen is approximately 6) means that a mildly basic wash should not significantly impact your product's solubility in the organic layer.[1][2]

Q4: What are the most common side products I should be aware of?

A: Besides unreacted starting materials, the most common side products in a Suzuki reaction are homocoupling of the boronic acid, dehalogenation of the 4-Bromo-6-methylquinoline, and protodeboronation of the boronic acid.[3] Homocoupling can be minimized by ensuring the reaction is performed under an inert atmosphere, as oxygen can promote this side reaction. Dehalogenation, the replacement of the bromine with a hydrogen atom, can sometimes occur. Protodeboronation is the cleavage of the C-B bond of the boronic acid.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiment.

Problem Potential Cause Troubleshooting & Optimization
Low or No Product Formation Catalyst Inactivity: The palladium catalyst may not have been activated properly or has been poisoned. The nitrogen on the quinoline ring can sometimes coordinate with the palladium, inhibiting its catalytic activity.Solution: Ensure your catalyst is from a reliable source and handled under an inert atmosphere. Consider using a pre-catalyst that is readily activated. If catalyst poisoning by the quinoline nitrogen is suspected, using a different ligand or a higher catalyst loading may be beneficial.
Poor Solubility of Starting Materials: 4-Bromo-6-methylquinoline has low solubility in water, and if your chosen organic solvent is not optimal, poor solubility can hinder the reaction.Solution: Based on solubility data for the similar 6-bromo-2-methylquinoline, solvents like toluene, ethyl acetate, acetone, acetonitrile, and DMF are good choices.[4][5] Consider using a solvent system that ensures all reactants are in solution at the reaction temperature.
Persistent Emulsion During Aqueous Work-up Formation of finely dispersed palladium particles or insoluble byproducts. Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtering the entire mixture through a pad of Celite® before extraction can also remove particulate matter that may be stabilizing the emulsion.
Product Contaminated with Palladium Black Inefficient removal of the heterogeneous palladium catalyst. Solution: Ensure a thick enough pad of Celite® is used for filtration (at least 1-2 cm). Pre-wetting the Celite® with the reaction solvent can improve its effectiveness. For very fine palladium particles, using a membrane filter (e.g., 0.45 µm PTFE) after the initial Celite® filtration can be effective.
Difficulty Separating Product from Unreacted 4-Bromo-6-methylquinoline Similar polarity of the starting material and the product. Solution: Optimize your column chromatography conditions. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can often provide the necessary separation. Running a series of TLCs with different solvent systems beforehand will help in identifying the optimal eluent.
Product is a Dark, Oily Residue Instead of a Solid Presence of multiple impurities, including polymeric byproducts or residual high-boiling solvent (e.g., DMF). Solution: Ensure complete removal of the solvent under high vacuum. If DMF was used, co-evaporation with a lower-boiling solvent like toluene can help. If impurities are the issue, re-purification by column chromatography, potentially with a different solvent system, may be necessary. In some cases, crystallization or trituration from an appropriate solvent can yield a solid product.

Experimental Protocol: A Representative Work-up Procedure

This protocol is a generalized procedure and should be adapted based on the specific arylboronic acid used and the scale of the reaction.

1. Reaction Quenching:

  • Once the reaction is deemed complete by TLC or LC-MS analysis, allow the reaction mixture to cool to room temperature.

  • Add deionized water (approximately 2-3 times the volume of the reaction solvent) to the flask and stir vigorously for 10-15 minutes.

2. Initial Filtration:

  • Prepare a small plug of Celite® in a Büchner funnel.

  • Filter the quenched reaction mixture through the Celite® plug, washing the flask and the Celite® pad with the organic solvent used in the reaction (e.g., ethyl acetate or toluene) to ensure all the product is collected.

3. Liquid-Liquid Extraction:

  • Transfer the filtrate to a separatory funnel.

  • If the reaction was performed in a water-miscible solvent like dioxane or THF, add a water-immiscible organic solvent like ethyl acetate to extract the product.

  • Wash the organic layer sequentially with:

    • 1M NaOH or saturated NaHCO₃ solution to remove unreacted boronic acid.

    • Deionized water.

    • Brine (saturated NaCl solution) to aid in the separation of the layers and remove residual water.

  • Separate the organic layer.

4. Drying and Concentration:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific 4-aryl-6-methylquinoline product. A gradient of ethyl acetate in hexanes is a good starting point.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

Visualization of the Work-up Workflow

Workup_Workflow start Completed Suzuki Reaction Mixture quench Quench with Water start->quench Cool to RT filter Filter through Celite® quench->filter Remove Pd(s) extract Liquid-Liquid Extraction filter->extract wash_base Wash with 1M NaOH / NaHCO₃ extract->wash_base Remove Boronic Acid wash_water Wash with Water wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (Na₂SO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography Purify product Pure 4-Aryl-6-methylquinoline chromatography->product

Sources

Optimization

stability of 4-Bromo-6-methylquinoline under different conditions

Welcome to the technical support center for 4-Bromo-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting adv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and detailed experimental protocols related to the stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 4-Bromo-6-methylquinoline?

A1: For optimal stability, 4-Bromo-6-methylquinoline should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures are typically refrigerated (2-8 °C) for long-term storage.[2] Exposure to light and air should be minimized to prevent photodegradation and oxidation.[3]

Q2: What are the likely degradation pathways for 4-Bromo-6-methylquinoline?

A2: Based on the chemical structure of 4-Bromo-6-methylquinoline, the primary potential degradation pathways include:

  • Oxidation: The methyl group at the 6-position is susceptible to oxidation, which can lead to the formation of 4-bromoquinoline-6-carbaldehyde or 4-bromoquinoline-6-carboxylic acid.[1][2][4][5]

  • Photodegradation: As a bromo-substituted aromatic compound, it is likely sensitive to light.[6] Photolytic stress may induce dehalogenation (loss of the bromine atom) or the formation of hydroxylated byproducts.

  • Hydrolysis: While the quinoline ring itself is relatively stable to hydrolysis, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to the degradation of the molecule.

  • Thermal Decomposition: At elevated temperatures, quinoline derivatives can undergo decomposition, which may involve the cleavage of the heterocyclic ring.[7]

Q3: Is 4-Bromo-6-methylquinoline sensitive to acidic and basic conditions?

A3: Quinoline and its derivatives are generally stable under neutral conditions. However, under forced acidic or basic conditions, particularly with heat, degradation can occur. It is advisable to prepare acidic or basic solutions of this compound fresh and use them promptly. If you observe any precipitation or color change upon adjusting the pH of a solution containing 4-Bromo-6-methylquinoline, it may be an indication of instability or poor solubility.

Q4: My solid sample of 4-Bromo-6-methylquinoline has changed color. Is it still usable?

A4: A change in the color of the solid, for instance, from off-white to yellow or brown, can be an indicator of degradation. While a slight color change might not significantly affect the purity for some applications, it is strongly recommended to re-analyze the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use to ensure it meets the requirements of your experiment.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when working with 4-Bromo-6-methylquinoline.

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Sample degradation1. Prepare fresh samples and re-analyze immediately. 2. Review sample preparation and storage conditions. Ensure protection from light and storage at a low temperature. 3. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Low assay or purity results Degradation of the solid material or solution1. Re-test the purity of the solid material. 2. If using a stock solution, prepare a fresh one from the solid and re-analyze. 3. Ensure the analytical method is stability-indicating.[8]
Inconsistent experimental results Instability of the compound under experimental conditions1. Evaluate the pH, temperature, and light exposure in your experimental setup. 2. Run control experiments to assess the stability of 4-Bromo-6-methylquinoline under your specific assay conditions. 3. If instability is confirmed, consider modifying the experimental protocol to minimize exposure to harsh conditions (e.g., shorter incubation times, use of amber vials).
Precipitation in solution Poor solubility or degradation leading to insoluble products1. Verify the solubility of 4-Bromo-6-methylquinoline in your chosen solvent system. 2. Consider the use of co-solvents or adjusting the pH to improve solubility. 3. If precipitation occurs over time, it may be due to degradation. Analyze the precipitate and the supernatant separately to identify the cause.

Stability Profile and Degradation Pathways

The stability of 4-Bromo-6-methylquinoline is influenced by several factors, as illustrated in the diagram below. The primary sites of reactivity are the methyl group and the carbon-bromine bond.

Potential Degradation Pathways of 4-Bromo-6-methylquinoline cluster_oxidation Oxidative Stress cluster_photodegradation Photolytic Stress (UV/Vis Light) cluster_thermal Thermal Stress cluster_hydrolysis Hydrolytic Stress (Acid/Base) 4-Bromo-6-methylquinoline 4-Bromo-6-methylquinoline 4-Bromoquinoline-6-carbaldehyde 4-Bromoquinoline-6-carbaldehyde 4-Bromo-6-methylquinoline->4-Bromoquinoline-6-carbaldehyde Oxidation 6-Methylquinoline 6-Methylquinoline 4-Bromo-6-methylquinoline->6-Methylquinoline Dehalogenation Hydroxylated derivatives Hydroxylated derivatives 4-Bromo-6-methylquinoline->Hydroxylated derivatives Hydroxylation Ring-opened products Ring-opened products 4-Bromo-6-methylquinoline->Ring-opened products Potential minor degradation Potential minor degradation 4-Bromo-6-methylquinoline->Potential minor degradation 4-Bromoquinoline-6-carboxylic acid 4-Bromoquinoline-6-carboxylic acid 4-Bromoquinoline-6-carbaldehyde->4-Bromoquinoline-6-carboxylic acid Further Oxidation

Caption: Potential degradation pathways of 4-Bromo-6-methylquinoline under various stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to assess the stability of 4-Bromo-6-methylquinoline under various stress conditions, in accordance with ICH guidelines.[9]

Materials:

  • 4-Bromo-6-methylquinoline

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-Bromo-6-methylquinoline in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound in a 70°C oven for 48 hours.

    • Separately, place a solution of the compound (1 mg/mL in acetonitrile) in a 70°C oven for 48 hours.

    • Analyze the samples by HPLC.

  • Photostability Testing:

    • Expose a solution of the compound (1 mg/mL in acetonitrile) in a quartz cuvette to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • Analyze both samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential for separating the parent compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 0.1 mg/mL in Acetonitrile/Water (50:50)

Method Validation: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for stability studies.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of 4-Bromo-6-methylquinoline.

Stability Assessment Workflow for 4-Bromo-6-methylquinoline Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Forced Degradation Studies Forced Degradation Studies Prepare Stock Solution->Forced Degradation Studies Acid Hydrolysis Acid Hydrolysis Forced Degradation Studies->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Forced Degradation Studies->Base Hydrolysis Oxidation Oxidation Forced Degradation Studies->Oxidation Thermal Stress Thermal Stress Forced Degradation Studies->Thermal Stress Photolytic Stress Photolytic Stress Forced Degradation Studies->Photolytic Stress Analyze Stressed Samples Analyze Stressed Samples Acid Hydrolysis->Analyze Stressed Samples Base Hydrolysis->Analyze Stressed Samples Oxidation->Analyze Stressed Samples Thermal Stress->Analyze Stressed Samples Photolytic Stress->Analyze Stressed Samples Develop & Validate Stability-Indicating HPLC Method Develop & Validate Stability-Indicating HPLC Method Develop & Validate Stability-Indicating HPLC Method->Analyze Stressed Samples Identify Degradation Products (LC-MS/MS) Identify Degradation Products (LC-MS/MS) Analyze Stressed Samples->Identify Degradation Products (LC-MS/MS) Evaluate Stability & Propose Degradation Pathway Evaluate Stability & Propose Degradation Pathway Identify Degradation Products (LC-MS/MS)->Evaluate Stability & Propose Degradation Pathway End End Evaluate Stability & Propose Degradation Pathway->End

Caption: General experimental workflow for conducting a comprehensive stability assessment.

References

  • Ladner, D. W. (1986). Oxidation of Methylquinolines with Nickel Peroxide. Synthetic Communications, 16(2), 157-162. [Link]

  • Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681-1685. [Link]

  • Navío, J. A., Garcia-Gómez, M., Pradera, M. A., & Fuentes, J. (2002). Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences, 1(2), 133-137. [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • Dubnikova, F., & Lifshitz, A. (n.d.). Products of quinoline thermal decomposition and theirs further reactions. Quantum chemical calculations and kinetic modeling. Coulson. Retrieved from [Link]

  • Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703. [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ChemWhat. (n.d.). 6-Bromo-4-methylquinoline CAS#: 41037-28-9. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • IJSRED. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from [Link]

  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from [Link]discovery.researcher.life/topics/stability-indicating-hplc-method)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Bromo-6-methylquinoline and 4-Chloro-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, haloquinolines serve as indispensable building blocks. Their utility stems from the st...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, haloquinolines serve as indispensable building blocks. Their utility stems from the strategic placement of a halogen atom, which acts as a versatile handle for a myriad of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The choice between a bromo or a chloro substituent on the quinoline scaffold is a critical decision in synthetic design, directly impacting reaction efficiency, cost, and overall yield. This guide provides an in-depth comparison of the reactivity of 4-bromo-6-methylquinoline and 4-chloro-6-methylquinoline, supported by fundamental chemical principles and illustrative experimental data from analogous systems.

Physicochemical Properties: A Tale of Two Halogens

At first glance, 4-bromo-6-methylquinoline and 4-chloro-6-methylquinoline are structurally very similar. However, the difference in the halogen at the 4-position imparts subtle yet significant variations in their physicochemical properties, which in turn influence their reactivity.

Property4-Bromo-6-methylquinoline4-Chloro-6-methylquinoline
Molecular Weight ~224.08 g/mol ~177.63 g/mol
C-X Bond Strength ~285 kJ/mol~327 kJ/mol
Electronegativity of X ~2.96 (Pauling scale)~3.16 (Pauling scale)

The most critical differentiator is the carbon-halogen (C-X) bond strength. The C-Br bond is significantly weaker than the C-Cl bond[1][2]. This difference is a primary determinant of their reactivity in reactions where the cleavage of this bond is a key step, such as in palladium-catalyzed cross-coupling reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The reactivity of aryl halides in these transformations generally follows the trend: I > Br > Cl >> F[3]. This trend is directly correlated with the C-X bond dissociation energy, as the rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Pd(0)L2] -- "Oxidative Addition (Rate-Determining Step)" --> B["Ar-Pd(II)(X)L2"]; B -- "Transmetalation" --> C["Ar-Pd(II)(R)L2"]; C -- "Reductive Elimination" --> D[Ar-R]; D -- " " --> A; subgraph "Catalytic Cycle" A; B; C; D; end B -- "Faster for Ar-Br" --> C; B -- "Slower for Ar-Cl" --> C; }

Catalytic cycle for a generic Pd-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which forms a C-C bond between an aryl halide and an organoboron reagent, is a widely used transformation. Due to the weaker C-Br bond, 4-bromo-6-methylquinoline is expected to undergo oxidative addition to the palladium catalyst more readily than 4-chloro-6-methylquinoline. This translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo derivative.

Parameter4-Bromo-6-methylquinoline4-Chloro-6-methylquinoline
Catalyst Loading Typically lower (e.g., 1-3 mol%)Often higher (e.g., 2-5 mol%)
Ligand Choice Standard phosphine ligands (e.g., PPh₃) are often sufficient.Requires more electron-rich and bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.
Reaction Temperature Generally lower (e.g., 80-100 °C)Typically higher (e.g., 100-120 °C)
Reaction Time ShorterLonger

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity trend favors the aryl bromide. The oxidative addition of the C-Br bond to the palladium catalyst is more facile, leading to more efficient C-N bond formation under milder conditions.

Parameter4-Bromo-6-methylquinoline4-Chloro-6-methylquinoline
Catalyst System A wider range of palladium precursors and ligands are effective.Often requires specialized, highly active catalyst systems.
Base A broader range of bases can be employed.Typically requires a strong, non-nucleophilic base like NaOtBu or LHMDS.
Reaction Conditions Milder temperatures and shorter reaction times.More forcing conditions are generally necessary.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another key transformation for the functionalization of haloquinolines. In contrast to palladium-catalyzed reactions, the reactivity trend in SNAr can be more nuanced. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Haloquinoline + Nucleophile] -- "Addition (Rate-Determining Step)" --> B[Meisenheimer Complex]; B -- "Elimination" --> C[Substituted Quinoline];

}

Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

The rate of an SNAr reaction is influenced by two main factors: the ability of the leaving group to depart and the activation of the aromatic ring towards nucleophilic attack.

  • Leaving Group Ability: Bromide is a better leaving group than chloride due to its lower bond strength with carbon. This factor would suggest that 4-bromo-6-methylquinoline is more reactive.

  • Ring Activation: The electronegativity of the halogen influences the electrophilicity of the carbon atom to which it is attached. Chlorine is more electronegative than bromine, and therefore exerts a stronger electron-withdrawing inductive effect. This makes the C4 position of 4-chloro-6-methylquinoline more electron-deficient and more susceptible to nucleophilic attack.

In many SNAr reactions, the initial attack of the nucleophile to form the Meisenheimer complex is the rate-determining step[4]. In such cases, the greater inductive electron withdrawal of chlorine can lead to a faster reaction rate for 4-chloro-6-methylquinoline compared to its bromo counterpart, despite chloride being a poorer leaving group. However, the overall reactivity is a balance of these two opposing effects and can be highly dependent on the specific nucleophile, solvent, and reaction conditions.

Experimental Protocols

The following are generalized protocols for key reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the haloquinoline (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DME/water).

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C). For 4-chloro-6-methylquinoline, a higher temperature and a more specialized catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos) may be required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Combine Reactants:\nHaloquinoline\nBoronic Acid\nPd Catalyst\nBase"]; B [label="Inert Atmosphere\n(Ar or N2)"]; C [label="Add Degassed Solvent"]; D [label="Heat and Stir"]; E [label="Reaction Monitoring\n(TLC, LC-MS)"]; F [label="Work-up:\nQuench, Extract"]; G [label="Purification:\nColumn Chromatography"]; A -> B -> C -> D -> E -> F -> G; }

Experimental workflow for a Suzuki-Miyaura coupling reaction.

General Protocol for Buchwald-Hartwig Amination:

  • To a reaction vessel, add the haloquinoline (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or SPhos, 2-8 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C). 4-chloro-6-methylquinoline will likely require a more active ligand and higher temperatures.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr):

  • In a reaction vessel, dissolve the haloquinoline (1.0 equiv.) in a suitable solvent (e.g., DMSO, NMP, or ethanol).

  • Add the nucleophile (e.g., an amine or an alkoxide, 1.1-3.0 equiv.). A base (e.g., K₂CO₃ or Et₃N) may be required if the nucleophile is used as its salt.

  • Heat the reaction mixture with stirring to the desired temperature (can range from room temperature to >150 °C, depending on the nucleophile's reactivity).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product or to facilitate extraction with an organic solvent.

  • Collect the solid by filtration or perform a standard aqueous work-up.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

The choice between 4-bromo-6-methylquinoline and 4-chloro-6-methylquinoline is a strategic one that depends on the desired chemical transformation.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 4-bromo-6-methylquinoline is the more reactive substrate . Its weaker C-Br bond facilitates the rate-determining oxidative addition step, allowing for milder reaction conditions, lower catalyst loadings, and often higher yields in shorter reaction times.

  • For nucleophilic aromatic substitution (SNAr) reactions , the reactivity is less straightforward. While the C-Br bond makes bromide a better leaving group, the higher electronegativity of chlorine in 4-chloro-6-methylquinoline can accelerate the rate-determining nucleophilic attack. The optimal substrate for SNAr will depend on the specific reaction conditions and the nature of the nucleophile.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BenchChem. (2025). A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene.
  • Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is.
  • YouTube. (2025).

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Comparative

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

An In-Depth Comparative Guide to the Biological Activity of Substituted Quinolines: A Case Study on 4-Bromo-6-methylquinoline The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Substituted Quinolines: A Case Study on 4-Bromo-6-methylquinoline

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a quintessential example of a "privileged structure" in drug discovery.[1][2][3][4] Its rigid framework and versatile chemical nature allow it to serve as a template for designing molecules that can interact with a multitude of biological targets. This has led to the development of a vast library of quinoline derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties.[1][2][5][6][7] Several quinoline-based molecules have received FDA approval and are now crucial components in clinical therapy, underscoring the scaffold's therapeutic importance.[8][9]

This guide provides a comparative analysis of the biological activity of substituted quinolines, with a specific focus on extrapolating the potential of 4-Bromo-6-methylquinoline. By examining the influence of different functional groups—such as halogens, alkyls, and hydroxyls—at various positions on the quinoline ring, we will delve into the critical principles of Structure-Activity Relationships (SAR) that govern their therapeutic efficacy.[10][11] This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function within this vital class of compounds.

The Quinoline Core: A Versatile Blueprint for Bioactivity

The fundamental quinoline structure provides a unique electronic and steric landscape that can be precisely modified. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the fused aromatic system allows for π-π stacking and hydrophobic interactions with biological macromolecules. These inherent properties enable quinoline derivatives to effectively target and inhibit key enzymes, such as protein kinases and topoisomerases, or to intercalate with DNA, thereby disrupting critical cellular processes.[1][12][13][14]

Caption: Numbering convention of the quinoline scaffold.

Dissecting 4-Bromo-6-methylquinoline: An Analysis of Substituent Effects

  • The Role of Bromine (Position 4): Halogenation is a cornerstone of modern medicinal chemistry. The introduction of a bromine atom can profoundly influence a molecule's properties by increasing its lipophilicity, which may enhance membrane permeability and cell uptake. Furthermore, bromine can act as a potent hydrogen bond acceptor and participate in halogen bonding, potentially strengthening the interaction between the molecule and its target protein. Studies on various bromo-substituted quinolines have demonstrated significantly enhanced biological activities. For instance, 9-bromo-substituted indolizinoquinoline derivatives exhibit powerful activity against methicillin-resistant Staphylococcus aureus (MRSA)[13][15], and 5,7-dibromo-8-hydroxyquinolines show potent antiproliferative effects against several cancer cell lines.[16] The placement at position 4 is particularly noteworthy, as this position is critical for the activity of many kinase inhibitors.[9]

  • The Role of the Methyl Group (Position 6): The methyl group at the C6 position, while less electronically impactful than bromine, provides a steric influence that can fine-tune the molecule's fit within a binding pocket. It can also enhance hydrophobicity, contributing to overall cell permeability. While a fluorine atom at C6 is a classic substitution in the quinolone class of antibiotics known to boost potency, other alkyl groups can similarly modulate the activity spectrum.[10]

Comparative Biological Activities of Substituted Quinolines

The true potential of a quinoline derivative is defined by the specific combination and positioning of its substituents. Below, we compare the anticancer and antimicrobial activities of various quinolines to build a predictive framework for 4-Bromo-6-methylquinoline.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through diverse mechanisms, most notably through the inhibition of protein kinases that are critical for cancer cell signaling and proliferation.[8][12][14] Several FDA-approved kinase inhibitors, such as Bosutinib (a Src/Abl inhibitor) and Lenvatinib (a multi-kinase inhibitor), are built upon the quinoline scaffold.[8][9] Other mechanisms include the inhibition of topoisomerases, disruption of tubulin polymerization, and the induction of apoptosis.[1]

Ligand Growth Factor EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinoline Quinoline Inhibitor (e.g., 4-Anilinoquinoline) Quinoline->EGFR Pathway Downstream Signaling (PI3K/Akt, MAPK) Dimerization->Pathway Response Cell Proliferation, Survival, Angiogenesis Pathway->Response Inhibition Inhibition A 1. Seed Cells (96-well plate) B 2. Incubate (24h, allow attachment) A->B C 3. Treat with Compound (Serial dilutions) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h, formazan formation) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (e.g., 570 nm) G->H I 9. Calculate IC₅₀ Value H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). They are then incubated for 24 hours to allow for adherence and recovery.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 4-Bromo-6-methylquinoline) in the appropriate cell culture medium. The medium in the wells is replaced with the compound-containing medium. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). [17]3. Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours. This step is critical as only viable cells can reduce the MTT.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals. [18]6. Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength corresponding to the peak absorbance of formazan (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. [18]

Protocol 2: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: A stock solution of the test compound is prepared and serially diluted (two-fold) in a 96-well plate using cation-adjusted Mueller-Hinton Broth (or another appropriate broth).

  • Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a standardized concentration (e.g., 0.5 McFarland standard). This culture is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells are included: a sterility control (broth only) and a growth control (broth + inoculum, no compound).

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

Conclusion and Future Outlook

The quinoline scaffold remains an exceptionally fertile ground for the discovery of new therapeutic agents. While direct experimental data on 4-Bromo-6-methylquinoline is limited, a comprehensive analysis of structurally related compounds provides a strong, evidence-based rationale for its potential biological activity. The presence of a bromine atom at the C4 position and a methyl group at C6 suggests a high probability of significant anticancer and/or antimicrobial properties.

The comparative data strongly indicates that halogenation, particularly with bromine, is a powerful strategy for enhancing the potency of quinoline-based compounds against both cancer cells and pathogenic microbes. The next logical steps for the research community are clear: the synthesis of 4-Bromo-6-methylquinoline and a library of its analogues, followed by rigorous biological evaluation using the standardized protocols detailed in this guide. Subsequent mechanistic studies, including specific enzyme inhibition assays and computational docking, will be crucial to fully elucidate its mode of action and validate its potential as a lead compound for next-generation therapeutics.

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules.
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (N.D.). Journal of Medicinal Chemistry.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules.
  • Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. (2011). European Journal of Medicinal Chemistry.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Comprehensive review on current developments of quinoline-based anticancer agents. (N.D.). Bioorganic & Medicinal Chemistry.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). RSC Advances.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • SAR of Quinolines.pptx. (N.D.). Slideshare.
  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015).
  • 9-bromo substituted indolizinoquinoline-5,12-dione derivatives as potent antibacterial agents. (N.D.).
  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (N.D.). Molecules.
  • Biological activities of quinoline derivatives. (2009). Mini Reviews in Medicinal Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Syntheses and antibacterial activity of soluble 9-bromo substituted indolizinoquinoline-5,12-dione derivatives. (2025).
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). Molecules.
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  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Chemistry & Biodiversity.
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Validation

A Comparative Spectroscopic Guide to 4-Bromo-6-methylquinoline and its Derivatives

Introduction: The Quinoline Scaffold in Modern Research The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide array of pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide array of pharmaceuticals, including antimalarial agents like chloroquine, antibacterial drugs such as ciprofloxacin, and anticancer therapies.[1][4] The therapeutic versatility of quinolines stems from their ability to intercalate with DNA, inhibit key enzymes, and participate in a variety of biological interactions.[2] The functionalization of the quinoline core is a key strategy in drug discovery, allowing for the fine-tuning of a compound's pharmacological profile to enhance efficacy and selectivity.[1][5]

4-Bromo-6-methylquinoline serves as a critical building block in the synthesis of more complex, biologically active molecules. The bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. Understanding the spectroscopic signature of this parent compound and how it changes upon derivatization is fundamental for reaction monitoring, structural confirmation, and purity assessment.

This guide provides a comprehensive comparison of the key spectroscopic characteristics of 4-Bromo-6-methylquinoline and a representative derivative, 4-Methoxy-6-methylquinoline. By examining their ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data, we will illustrate how the substitution of the bromine atom with a methoxy group systematically alters the spectroscopic properties of the molecule. This comparative approach offers a robust framework for researchers engaged in the synthesis and characterization of novel quinoline-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the quinoline scaffold and its substituents.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the quinoline sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Workflow for NMR-Based Structural Verification

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve Sample in CDCl₃ acq_H ¹H NMR prep->acq_H acq_C ¹³C NMR prep->acq_C proc Fourier Transform, Phase & Baseline Correction acq_H->proc acq_C->proc analysis_H Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) proc->analysis_H analysis_C Assign ¹³C Signals (Chemical Shift) proc->analysis_C compare Compare Spectra of Parent vs. Derivative analysis_H->compare analysis_C->compare confirm Confirm Structure compare->confirm

Caption: Workflow for NMR-based structural verification of quinoline derivatives.

¹H NMR: A Comparative Analysis

The ¹H NMR spectrum provides a detailed map of the protons on the quinoline ring. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents.

  • 4-Bromo-6-methylquinoline: The bromine atom at C4 is strongly electron-withdrawing, which deshields the adjacent protons, particularly H5. The methyl group at C6 is weakly electron-donating, causing a slight shielding of nearby protons.

  • 4-Methoxy-6-methylquinoline (Derivative): Replacing the bromine with a methoxy group introduces a strongly electron-donating group at C4. This results in a significant upfield shift (shielding) of the protons in the pyridine ring, especially H3 and H5. The methoxy protons themselves will appear as a sharp singlet, typically around 3.9-4.0 ppm.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Assignment4-Bromo-6-methylquinoline (Expected)4-Methoxy-6-methylquinoline (Expected)Rationale for Shift
H2~8.75 (d)~8.65 (d)Minor shielding from OMe
H3~7.60 (d)~6.80 (d)Strong shielding from OMe
H5~8.10 (d)~7.90 (d)Shielding from OMe
H7~7.70 (s)~7.40 (s)Minor shielding from OMe
H8~7.95 (d)~7.85 (d)Minimal effect
6-CH₃~2.50 (s)~2.45 (s)Minimal effect
4-OCH₃-~4.00 (s)Introduction of methoxy group

Note: Expected values are based on foundational NMR principles and data from structurally similar compounds.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The substitution effects observed in ¹H NMR are even more pronounced in the ¹³C spectrum.

  • 4-Bromo-6-methylquinoline: The C4 carbon, directly attached to the electronegative bromine, is significantly deshielded.

  • 4-Methoxy-6-methylquinoline (Derivative): The C4 carbon is now attached to an oxygen atom, which is also electronegative, but the resonance electron-donating effect of the methoxy group leads to a net shielding effect compared to the bromo-substituted carbon. The ipso-carbon (C4) will shift significantly upfield, while other carbons in the ring will also experience shifts.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Assignment4-Bromo-6-methylquinoline (Expected)4-Methoxy-6-methylquinoline (Expected)Rationale for Shift
C2~151.0~150.0Minor shielding
C3~123.0~100.0Strong shielding by OMe
C4~133.0~160.0Direct attachment to O vs. Br
C4a~148.0~149.0Minimal effect
C5~129.5~122.0Shielding by OMe
C6~137.0~136.0Minimal effect
C7~132.0~128.0Minor shielding
C8~125.0~124.0Minimal effect
C8a~147.0~145.0Minor shielding
6-CH₃~21.5~21.0Minimal effect
4-OCH₃-~55.5Introduction of methoxy carbon

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR-ATR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Scan the sample, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.

    • The resulting spectrum is typically plotted as % Transmittance versus Wavenumber (cm⁻¹).

Comparative IR Spectral Analysis

The primary differences in the IR spectra of 4-Bromo-6-methylquinoline and its methoxy derivative will be in the fingerprint region and the appearance of C-O stretching bands.

  • Shared Frequencies: Both compounds will exhibit characteristic peaks for:

    • Aromatic C-H stretching: ~3050-3100 cm⁻¹

    • Methyl C-H stretching: ~2850-2960 cm⁻¹

    • Aromatic C=C and C=N ring stretching: A series of sharp peaks between 1450-1600 cm⁻¹.

  • 4-Bromo-6-methylquinoline: A moderate to strong absorption corresponding to the C-Br stretch is expected in the lower frequency region, typically around 500-600 cm⁻¹.

  • 4-Methoxy-6-methylquinoline (Derivative): The C-Br stretch will be absent. Instead, strong, characteristic C-O stretching bands will appear. An asymmetric C-O-C stretch is expected around 1230-1270 cm⁻¹ (aryl-alkyl ether), and a symmetric stretch will appear around 1020-1050 cm⁻¹.

Table 3: Key Comparative IR Absorption Bands (cm⁻¹)

Vibrational Mode4-Bromo-6-methylquinoline4-Methoxy-6-methylquinoline
Aromatic C=C/C=N Stretch1600-14501600-1450
Aryl-Br Stretch~550Absent
Aryl-O-CH₃ Asymmetric StretchAbsent~1250
Aryl-O-CH₃ Symmetric StretchAbsent~1030

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are sensitive to the extent of conjugation and the nature of the substituents. Quinoline has a highly conjugated system, leading to strong UV absorption.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of ~1 mM.

    • Perform serial dilutions to obtain a final concentration (typically 10-50 µM) that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

    • Rinse and fill the cuvette with the sample solution.

    • Scan a range of wavelengths, typically from 200 to 400 nm.

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Comparative UV-Vis Spectral Analysis

The UV spectrum of quinoline typically shows multiple absorption bands corresponding to π→π* transitions. The position and intensity of these bands are modulated by substituents.

  • 4-Bromo-6-methylquinoline: The spectrum is expected to show two or three main absorption bands characteristic of the quinoline chromophore.

  • 4-Methoxy-6-methylquinoline (Derivative): The methoxy group is an auxochrome, an electron-donating group with non-bonding electrons. Its presence will cause a bathochromic shift (red shift) of the λₘₐₓ to longer wavelengths and potentially an increase in the molar absorptivity (hyperchromic effect). This is due to the extension of the conjugated system through resonance.

Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol

CompoundBand I (λₘₐₓ, nm)Band II (λₘₐₓ, nm)
4-Bromo-6-methylquinoline~280~315
4-Methoxy-6-methylquinoline~290~330

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation for positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For fragmentation analysis (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Comparative Mass Spectral Analysis
  • Molecular Ion Peak: The most critical piece of information is the mass of the protonated molecule, [M+H]⁺.

    • 4-Bromo-6-methylquinoline: The molecular ion will exhibit a characteristic isotopic pattern due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 222 and 224 for the molecular ion M⁺).

    • 4-Methoxy-6-methylquinoline: This compound will show a single major [M+H]⁺ peak at m/z 174.

  • Fragmentation Pattern: The fragmentation provides a structural fingerprint.

    • 4-Bromo-6-methylquinoline: A common fragmentation pathway for bromo-aromatics is the loss of the bromine radical (•Br), which would result in a fragment ion at m/z 143.

    • 4-Methoxy-6-methylquinoline: Aryl methyl ethers typically fragment via the loss of a methyl radical (•CH₃) to give a fragment at [M-15]⁺, followed by the loss of carbon monoxide (CO) to give a fragment at [M-15-28]⁺.

Illustrative Fragmentation Pathway

Fragmentation M_Br [C₁₀H₈BrN]⁺˙ m/z 221/223 Frag_Br [C₁₀H₈N]⁺ m/z 142 M_Br->Frag_Br - •Br M_MeO [C₁₁H₁₁NO]⁺˙ m/z 173 Frag1_MeO [C₁₀H₈NO]⁺ m/z 158 M_MeO->Frag1_MeO - •CH₃ Frag2_MeO [C₉H₈N]⁺ m/z 130 Frag1_MeO->Frag2_MeO - CO

Caption: Key fragmentation pathways for the two quinoline derivatives.

Conclusion

The spectroscopic analysis of 4-Bromo-6-methylquinoline and its derivatives is a systematic process that relies on the complementary information provided by NMR, IR, UV-Vis, and Mass Spectrometry. This guide demonstrates that the substitution of a bromine atom with a methoxy group at the 4-position induces predictable and interpretable changes across all analytical techniques. The electron-donating methoxy group causes significant shielding in NMR spectra, a bathochromic shift in the UV-Vis spectrum, and introduces characteristic C-O stretching bands in the IR spectrum. Mass spectrometry confirms the change in molecular weight and reveals distinct fragmentation patterns governed by the nature of the substituent.

For researchers in drug development and organic synthesis, a thorough understanding of these spectroscopic principles is indispensable. It enables the confident structural elucidation of novel compounds, ensures the purity of synthetic intermediates, and ultimately accelerates the discovery of new chemical entities with therapeutic potential.

References

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Comparative

A Comparative Guide to the Synthesis of 4-Bromo-6-methylquinoline: An Evaluation of Classical and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-6-methylquinoline is a crucial heterocyclic compound, serving as a versatile building block in the synthesis of a wide range of pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-methylquinoline is a crucial heterocyclic compound, serving as a versatile building block in the synthesis of a wide range of pharmaceutical agents and functional materials. The strategic placement of the bromine atom at the 4-position and the methyl group at the 6-position imparts unique reactivity and biological activity to its derivatives. This guide provides a comprehensive comparison of established and contemporary synthetic methods for 4-Bromo-6-methylquinoline, offering an in-depth analysis of their underlying mechanisms, experimental protocols, and performance metrics. By presenting objective experimental data and expert insights, this document aims to empower researchers in selecting the most appropriate synthetic strategy for their specific research and development needs.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Quinoline and its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of substituents onto the quinoline core allows for the fine-tuning of its physicochemical properties and biological targets. 4-Bromo-6-methylquinoline, in particular, has garnered significant attention as a key intermediate in the development of novel therapeutic agents.

Comparative Analysis of Synthetic Methodologies

The synthesis of the quinoline core can be achieved through several named reactions, each with its own set of advantages and limitations. This section will delve into the most relevant methods for preparing substituted quinolines, with a focus on their applicability to the synthesis of 4-Bromo-6-methylquinoline.

Classical Approaches: The Foundation of Quinoline Synthesis

The Skraup synthesis is a cornerstone of quinoline chemistry, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3][4] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation.[3][5]

The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds directly, offering greater versatility in the introduction of substituents.[1][6][7] This method is particularly relevant for the synthesis of 2- and 4-substituted quinolines.[8]

Mechanism of the Doebner-von Miller Reaction: The reaction is initiated by the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[1] The resulting intermediate then undergoes cyclization under acidic conditions, followed by dehydration and oxidation to yield the quinoline product.[9]

Experimental Protocol (Doebner-von Miller): A representative protocol involves heating a mixture of the aniline, the α,β-unsaturated carbonyl compound, and a strong acid (e.g., hydrochloric acid or sulfuric acid), often with an added oxidizing agent.[1][10]

Doebner_von_Miller Aniline p-Toluidine Intermediate1 Michael Adduct Aniline->Intermediate1 UnsaturatedCarbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) UnsaturatedCarbonyl->Intermediate1 Acid Acid Catalyst (e.g., HCl) Acid->Intermediate1 Catalyzes Oxidant Oxidizing Agent (e.g., Nitrobenzene) Product 6-Methylquinoline Oxidant->Product Enables Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Dihydroquinoline 1,2-Dihydro-6-methylquinoline Intermediate2->Dihydroquinoline Dehydration Dihydroquinoline->Product Oxidation Bromination Bromination (e.g., NBS, Br2) Product->Bromination FinalProduct 4-Bromo-6-methylquinoline Bromination->FinalProduct

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[5][11][12] The reaction proceeds via the formation of an enamine intermediate, which then undergoes cyclization.[8][11]

Experimental Protocol (Combes): Typically, the aniline and β-diketone are reacted in the presence of a strong acid catalyst, such as sulfuric acid, and heated to effect cyclization.[5][11]

The Friedländer synthesis is a versatile method for producing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][14][15] This reaction can be catalyzed by either acids or bases.[16]

Mechanism of the Friedländer Synthesis: The reaction can proceed through two possible pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction.[13]

Friedlander_Synthesis AminoKetone 2-Amino-5-methyl- acetophenone Intermediate Aldol or Schiff Base Intermediate AminoKetone->Intermediate MethyleneCompound Compound with α-methylene group (e.g., Acetaldehyde) MethyleneCompound->Intermediate Catalyst Acid or Base Catalyst Catalyst->Intermediate Catalyzes Product 6-Methylquinoline Intermediate->Product Cyclization & Dehydration Bromination Bromination (e.g., NBS, Br2) Product->Bromination FinalProduct 4-Bromo-6-methylquinoline Bromination->FinalProduct

The Gould-Jacobs reaction is particularly useful for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[17][18][19][20] The process involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, hydrolysis, and decarboxylation.[18][19] Subsequent halogenation can then be employed to introduce the bromine at the 4-position.

Experimental Protocol (Gould-Jacobs): The initial condensation is typically carried out at elevated temperatures, followed by a high-temperature cyclization step, often in a high-boiling solvent.[18] The resulting ester is then hydrolyzed and decarboxylated.[19]

Modern Synthetic Approaches

While classical methods are robust, they often require harsh reaction conditions. Modern synthetic chemistry has focused on developing milder and more efficient protocols.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of quinoline synthesis, microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields.[18][21]

Transition metal-free reactions are gaining traction as environmentally friendly alternatives.[8] These methods often utilize catalysts such as ionic liquids or molecular iodine, and can proceed under milder conditions with high atom economy.[8]

Validation and Optimization: A Data-Driven Comparison

The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The following table summarizes key performance indicators for the discussed methods.

Synthesis MethodKey ReagentsTypical ConditionsReported YieldsKey AdvantagesKey Disadvantages
Doebner-von Miller Aniline, α,β-unsaturated carbonyl, acidHigh temperature, strong acid55-65%[10]Versatility in substituentsHarsh conditions, potential for side reactions
Combes Aniline, β-diketone, strong acidHigh temperatureVariableGood for 2,4-disubstitutionLimited to β-diketone availability
Friedländer 2-Aminoaryl ketone, α-methylene carbonylAcid or base catalysis, refluxUp to 81.9%[15]High yields, operational simplicity[14]Requires pre-functionalized starting materials
Gould-Jacobs Aniline, alkoxymethylenemalonateHigh temperature (can be microwave-assisted)47% (microwave)[18]Access to 4-hydroxyquinolinesMulti-step, harsh thermal conditions
Modern Methods Various, often with novel catalystsMilder conditions, microwave irradiationOften improved yieldsGreener, faster reactionsCatalyst cost and availability

Experimental Protocols in Detail

Synthesis of 6-bromo-4-chloroquinoline (as a precursor to 4-bromo derivatives)

This protocol is adapted from a patented procedure and illustrates a common strategy for introducing halogens at the 4-position.[22]

  • Step 1: Formation of 3-(4-bromanilino)acrylate. 4-bromoaniline is reacted with ethyl propiolate in methanol. The mixture is heated and stirred, followed by removal of the solvent to yield the acrylate intermediate.[22]

  • Step 2: Cyclization to 6-bromoquinolin-4(1H)-one. The intermediate is heated in a high-boiling solvent like diphenyl ether to induce cyclization.[22]

  • Step 3: Chlorination to 6-bromo-4-chloroquinoline. The quinolone is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) in a suitable solvent like toluene.[22] The product can then be isolated and purified.[22]

Synthesis of 6-bromo-2-chloro-4-methylquinoline

This three-step synthesis from 4-bromoaniline provides an efficient route with a good overall yield.[23]

  • Step 1: Condensation. 4-bromoaniline is condensed with a β-keto ester.[23]

  • Step 2: Cyclization (Knorr Reaction). The resulting anilide undergoes cyclization to form 6-bromo-4-methylquinolin-2(1H)-one.[23]

  • Step 3: Chlorination. The quinolone is then chlorinated to yield 6-bromo-2-chloro-4-methylquinoline.[23] The overall yield for this process is reported to be 48%.[23]

Conclusion and Future Outlook

The synthesis of 4-Bromo-6-methylquinoline can be approached through a variety of well-established and emerging methodologies. Classical reactions like the Doebner-von Miller and Friedländer syntheses remain valuable for their versatility and the wealth of available literature. However, modern approaches, including microwave-assisted reactions and the development of novel catalytic systems, offer significant advantages in terms of efficiency, sustainability, and milder reaction conditions. The optimal choice of synthetic strategy will ultimately be guided by the specific requirements of the research project, including scale, purity, and economic considerations. As the demand for novel quinoline-based compounds continues to grow, further innovation in synthetic methodologies is anticipated, with a focus on greener and more atom-economical processes.

References

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Skraup reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

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  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • Li, J., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(9), 556-558. [Link]

  • Li, J., et al. (2017). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(5), 793-799. [Link]

  • Li, J. J. (2014). Doebner-von Miller reaction. Semantic Scholar. [Link]

  • Synthesis of 6-Bromoquinoline. (n.d.). Scribd. [Link]

  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2022). American Chemical Society. [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube. [Link]

  • 4-bromo-6-ethyl-2-methylquinoline (C12H12BrN). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

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Validation

A Comparative Guide to Catalytic Coupling of 4-Bromo-6-methylquinoline: A Senior Application Scientist's Perspective

For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a cornerstone in the synthesis of a vast array of biologically active compounds. The strategic introduct...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a cornerstone in the synthesis of a vast array of biologically active compounds. The strategic introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 4-position of the 6-methylquinoline core is a pivotal step in medicinal chemistry and materials science. The choice of catalyst for these transformations is paramount, directly influencing reaction efficiency, yield, functional group tolerance, and overall cost-effectiveness.

This in-depth technical guide provides a comparative analysis of various catalytic systems for the coupling of 4-bromo-6-methylquinoline. Drawing upon established principles and experimental data from analogous systems, we will explore the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. This guide is designed to empower you to make informed decisions in catalyst selection and to provide robust, actionable experimental protocols.

The Strategic Importance of 4-Substituted 6-Methylquinolines

The quinoline ring system is a privileged scaffold in drug discovery, appearing in numerous pharmaceuticals with diverse therapeutic applications. The substituent at the 4-position of the quinoline ring plays a critical role in modulating the biological activity of these molecules. By precisely installing aryl, alkyl, amino, or alkynyl groups at this position, chemists can fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The methyl group at the 6-position can also influence the molecule's properties and provides a key structural feature for this class of compounds.

Comparative Performance of Catalytic Systems for 4-Bromo-6-methylquinoline Coupling

The success of a cross-coupling reaction is intricately dependent on the interplay between the palladium or copper source, the ligand, the base, and the solvent system. Below, we present a comparative overview of catalyst performance for the most pertinent coupling reactions of 4-bromo-6-methylquinoline. The data is synthesized from studies on similar bromoquinoline and aryl bromide substrates to provide a predictive framework.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl structures. For the arylation of 4-bromo-6-methylquinoline, the selection of the palladium catalyst and ligand is crucial for achieving high yields and preventing unwanted side reactions.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075-90A classic, reliable catalyst for a range of aryl bromides.[1][2]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-10085-95Often provides higher yields and is effective for a broad substrate scope.[3]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O80-10090-98Bulky monophosphine ligands are highly effective for challenging substrates.[4]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH/H₂O80-10090-99Excellent for sterically hindered coupling partners and heteroaryl bromides.[4]
Buchwald-Hartwig Amination: Constructing the C-N Bond

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency, especially with heteroaromatic halides.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Observations
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene80-11070-85A first-generation catalyst system, effective for many applications.[5][6]
Pd(OAc)₂ / XPhosXPhosK₃PO₄t-BuOH80-10085-95Highly active for the amination of a wide range of aryl bromides.[7]
G3-XPhos PrecatalystXPhosLHMDSTHFRT-8090-99Precatalysts offer improved stability and reactivity, sometimes allowing for room temperature reactions.[1]
Pd₂(dba)₃ / RuPhosRuPhosK₂CO₃Dioxane80-10088-96Particularly effective for the coupling of primary and secondary amines.[7]
Heck Coupling: Vinylation of the Quinoline Core

The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Observations
Pd(OAc)₂PPh₃NEt₃DMF100-14060-80A standard protocol, though higher temperatures are often required.[1]
PdCl₂(PPh₃)₂PPh₃K₂CO₃NMP120-15070-85Can be effective for electron-deficient aryl bromides.
Herrmann's CatalystNoneNaOAcDMA120-14080-90A highly active palladacycle catalyst.
Pd(OAc)₂ / PCy₃PCy₃K₃PO₄Dioxane100-12085-95Electron-rich and bulky phosphine ligands can improve reaction efficiency.
Sonogashira Coupling: Introduction of an Alkynyl Moiety

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (%)Key Observations
PdCl₂(PPh₃)₂CuINEt₃THFRT-6080-95The classic Sonogashira conditions, widely applicable.[2]
Pd(PPh₃)₄CuIPiperidineDMFRT-5085-98Often provides excellent yields under mild conditions.[8]
Pd(OAc)₂ / XPhosNoneCs₂CO₃Dioxane80-10075-90Copper-free conditions can be advantageous for sensitive substrates.
PdCl₂(dppf)CuIi-Pr₂NEtToluene60-8080-92Dppf can be a beneficial ligand for certain substrates.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key coupling reactions of 4-bromo-6-methylquinoline. These protocols are designed to be robust starting points for your research and can be further optimized as needed.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 4-bromo-6-methylquinoline, coupling partner, base, and solvent purge Degas with N₂ or Ar reagents->purge catalyst Add Pd/Cu catalyst and ligand purge->catalyst heat Heat to specified temperature catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench and extract monitor->quench dry Dry organic layer quench->dry purify Purify by column chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add 4-bromo-6-methylquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and water (1 mL).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add 4-bromo-6-methylquinoline (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL).

  • In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in toluene.

  • Add the appropriate volume of the catalyst stock solution to the reaction tube.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Visualizing the Catalytic Cycles

Understanding the mechanism of these powerful reactions is key to troubleshooting and optimization. The following diagrams illustrate the generally accepted catalytic cycles for each coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation (Ar'B(OH)₂) Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) [Ar-Pd(II)(NR₂H)L₂]⁺X⁻ [Ar-Pd(II)(NR₂H)L₂]⁺X⁻ Ar-Pd(II)(X)L₂->[Ar-Pd(II)(NR₂H)L₂]⁺X⁻ Amine Coordination Ar-Pd(II)(NR₂)L₂ Ar-Pd(II)(NR₂)L₂ [Ar-Pd(II)(NR₂H)L₂]⁺X⁻->Ar-Pd(II)(NR₂)L₂ Deprotonation (Base) Ar-Pd(II)(NR₂)L₂->Pd(0)L₂ Reductive Elimination (Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Heck Coupling Catalytic Cycle

Heck Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(alkene)L₂⁺X⁻ Ar-Pd(II)(alkene)L₂⁺X⁻ Ar-Pd(II)(X)L₂->Ar-Pd(II)(alkene)L₂⁺X⁻ Alkene Coordination R-Pd(II)(X)L₂ R-Pd(II)(X)L₂ Ar-Pd(II)(alkene)L₂⁺X⁻->R-Pd(II)(X)L₂ Migratory Insertion HPd(II)(X)L₂ HPd(II)(X)L₂ R-Pd(II)(X)L₂->HPd(II)(X)L₂ β-Hydride Elimination HPd(II)(X)L₂->Pd(0)L₂ Reductive Elimination (HX + Base)

Caption: The catalytic cycle of the Heck coupling.

Sonogashira Coupling Catalytic Cycle

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(alkynyl)L₂ Ar-Pd(II)(alkynyl)L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(alkynyl)L₂ Transmetalation Ar-Pd(II)(alkynyl)L₂->Pd(0)L₂ Reductive Elimination (Ar-alkyne) Cu(I)X Cu(I)X Cu(I)-alkynyl Cu(I)-alkynyl Cu(I)X->Cu(I)-alkynyl Alkyne + Base Cu(I)-alkynyl->Cu(I)X to Pd cycle

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of 4-bromo-6-methylquinoline offer a powerful and versatile toolkit for the synthesis of novel and complex molecular architectures. The choice of the optimal catalyst system is a multifactorial decision that depends on the specific coupling partners, desired reaction scale, and economic considerations. For C-C bond formation, Suzuki-Miyaura and Sonogashira couplings are generally high-yielding and reliable. For C-N bond formation, the Buchwald-Hartwig amination with modern bulky phosphine ligands provides excellent results. The Heck reaction, while sometimes requiring harsher conditions, remains a valuable method for vinylation.

The future of this field lies in the development of more sustainable and efficient catalytic systems. This includes the use of base-metal catalysts, reactions in greener solvents, and the development of catalysts with even lower loadings and higher turnover numbers. As our understanding of reaction mechanisms deepens, we can expect the rational design of new catalysts to accelerate the discovery of novel therapeutics and advanced materials based on the quinoline scaffold.

References

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

  • [PDF] Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. (n.d.). Retrieved January 11, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 11, 2026, from [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC. (2009, September 16). Retrieved January 11, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Bromo-6-methylquinoline

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. T...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. This guide provides an in-depth comparison of common analytical techniques for assessing the purity of 4-Bromo-6-methylquinoline, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust purity determination.

The Critical Role of Purity in Research and Development

4-Bromo-6-methylquinoline serves as a vital intermediate in the synthesis of a wide range of biologically active molecules. The presence of impurities, even in trace amounts, can lead to misleading biological assay results, unpredictable side reactions in subsequent synthetic steps, and complications in formulation and stability studies. Therefore, a multi-faceted analytical approach is essential to confirm the identity and quantify the purity of each synthesized batch.

A Comparative Overview of Analytical Techniques

No single analytical technique provides a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is necessary for a comprehensive assessment. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis for 4-Bromo-6-methylquinoline.

Technique Information Provided Strengths Limitations
HPLC-UV Quantitative purity, detection of UV-active impuritiesHigh sensitivity, excellent for quantifying known and unknown impurities, robust and reproducible.[1]Requires a UV chromophore, may not detect non-UV active impurities, identification of unknown peaks requires further analysis.
¹H and ¹³C NMR Structural confirmation, identification and quantification of impurities with protons/carbonsProvides detailed structural information, can identify and quantify impurities without the need for reference standards (qNMR).[2][3]Lower sensitivity compared to HPLC for trace impurities, complex spectra can be challenging to interpret.[4]
Mass Spectrometry (MS) Molecular weight confirmation, elemental composition (HRMS), structural fragmentation patternsHigh sensitivity and specificity, provides molecular weight information, characteristic isotopic patterns aid in identification.[5][6]Isomeric and isobaric compounds can be difficult to distinguish, ionization efficiency can vary between compounds.
Melting Point Analysis Indication of puritySimple, rapid, and inexpensive first indication of purity.[5][7]Non-specific, a sharp melting point does not guarantee the absence of all impurities, not suitable for non-crystalline solids.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity Quantification

HPLC is a cornerstone technique for purity analysis due to its high resolving power and sensitivity.[8][9] A reversed-phase method is typically employed for quinoline derivatives.

Experimental Protocol: HPLC-UV Purity Assessment

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.[10]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 90% B

    • 17-20 min: 90% B

    • 20.1-23 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized 4-Bromo-6-methylquinoline.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to a nominal concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[9]

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A PDA detector can be used to assess peak purity by comparing UV spectra across the peak.[8]

Causality of Choices:

  • A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar 4-Bromo-6-methylquinoline.

  • A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities, from polar starting materials to non-polar byproducts.

  • Formic acid is added to the mobile phase to improve peak shape by protonating any residual basic sites on the silica stationary phase and ensuring the analyte is in a single ionic form.

  • UV detection at 254 nm is selected due to the strong absorbance of the quinoline ring system at this wavelength.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Experimental workflow for HPLC-UV purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Structure and Identifying Impurities

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[11] For purity assessment, ¹H NMR is particularly powerful as the integral of signals is directly proportional to the number of protons, allowing for quantitative analysis (qNMR) even without a reference standard for the impurity.[12]

Experimental Protocol: ¹H NMR Purity Assessment

Instrumentation:

  • NMR spectrometer (400 MHz or higher).[4]

Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized 4-Bromo-6-methylquinoline into a clean, dry NMR tube.[10][13]

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which the compound is fully soluble.[2]

  • Cap the tube and gently agitate until the sample is completely dissolved.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For quantitative analysis (qNMR), a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest is crucial for accurate integration.[4]

Expected ¹H NMR Spectrum of 4-Bromo-6-methylquinoline: While a definitive reference spectrum for pure 4-Bromo-6-methylquinoline is not readily available in the public domain, based on the analysis of similar quinoline derivatives, the following proton signals are expected:

  • A singlet for the methyl group protons (around 2.5 ppm).

  • A series of aromatic protons in the range of 7.5-8.8 ppm, with characteristic coupling patterns for the substituted quinoline ring system.

Potential Impurities Detectable by NMR:

  • Unreacted 4-bromoaniline: Will show characteristic signals for its aromatic protons.

  • Solvent Residues: Signals from solvents used in the synthesis or purification (e.g., ethanol, ethyl acetate) can be readily identified.

NMR_Logic cluster_conclusion Purity Conclusion main ¹H NMR Spectrum structure Correct Chemical Shifts & Coupling main->structure verifies impurities Presence of Unexpected Signals main->impurities identifies integration Correct Signal Integrals main->integration confirms ratio pure High Purity structure->pure impure Impure impurities->impure integration->pure

Mass Spectrometry (MS): The Definitive Molecular Weight Confirmation

Mass spectrometry provides the molecular weight of the synthesized compound, offering strong evidence of its identity. High-resolution mass spectrometry (HRMS) can even confirm the elemental composition. For 4-Bromo-6-methylquinoline, the presence of a bromine atom provides a highly characteristic isotopic pattern.

Experimental Protocol: Mass Spectrometry Analysis

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation:

  • For ESI, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile and infuse it directly into the mass spectrometer or inject it via an LC system.

  • For EI, a small amount of the solid sample is introduced directly into the ion source.

Expected Mass Spectrum of 4-Bromo-6-methylquinoline (C₁₀H₈BrN):

  • Molecular Weight: 222.08 g/mol .[14]

  • Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).[15] This is a hallmark of a monobrominated compound.

  • Fragmentation: Under EI conditions, fragmentation may occur, providing additional structural information. Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atom or the entire substituent.[6]

Melting Point Analysis: A Quick and Simple Purity Check

The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[16] Impurities typically cause a depression and broadening of the melting point range.[5]

Experimental Protocol: Melting Point Determination

Instrumentation:

  • Melting point apparatus.

Sample Preparation:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[12]

Measurement:

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.

Interpretation:

  • A sharp melting point range (typically < 2 °C) that is close to the literature value for the pure compound is indicative of high purity.

  • A broad and depressed melting point range suggests the presence of impurities. For instance, a commercially available sample of 6-Bromo-4-methylquinoline with 96% purity has a reported melting point range of 92.5-101.5°C, which is quite broad.[17]

Conclusion: A Holistic Approach to Purity Assessment

The purity assessment of synthesized 4-Bromo-6-methylquinoline requires a synergistic approach, leveraging the strengths of multiple analytical techniques. HPLC-UV provides a robust and sensitive method for quantification, while NMR spectroscopy offers invaluable structural confirmation and the ability to identify and quantify impurities without the need for reference standards. Mass spectrometry definitively confirms the molecular weight and the presence of the bromine atom through its characteristic isotopic pattern. Finally, melting point analysis serves as a rapid and straightforward initial check of purity. By integrating the data from these orthogonal techniques, researchers can confidently establish the purity of their synthesized 4-Bromo-6-methylquinoline, ensuring the integrity and reliability of their subsequent scientific endeavors.

References

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • NAMSA. (n.d.). Melting Point Determination. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Gunda I. Georg. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219.
  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

  • University of North Carolina Wilmington. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]

  • European Network of Forensic Science Institutes. (2019). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]

  • USP-NF. (2017). <661> Plastic Packaging Systems and Their Materials of Construction. Retrieved from [Link]

  • LibreTexts Chemistry. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]

  • CS Analytical. (n.d.). USP 661 Plastic Packaging Systems and Their Materials of Construction. Retrieved from [Link]

  • AMRI. (n.d.). USP 661 Plastic Containers. Retrieved from [Link]

  • LCGC. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Understanding USP Chapters 661 and 671: A Comprehensive Experiments, Review and Implementation Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Retrieved from [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-bromo-6-methylquinoline, 1-oxide - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERivatives USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-6-methoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link]

  • Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[6-Bromo-4-(4-morpholinylcarbonyl)-2-quinolinyl]phenyl methyl ether - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-methylquinoline. Retrieved from [Link]

  • National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Arkat USA. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. Retrieved from [Link]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 6-bromo-. Retrieved from [Link]

Sources

Validation

A Comparative Technical Guide to the Biological Evaluation of Novel 4-Bromo-6-methylquinoline Analogs

This guide provides a comprehensive technical comparison of novel 4-Bromo-6-methylquinoline analogs, evaluating their potential as anticancer and antimicrobial agents. We will delve into the rationale behind their design...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of novel 4-Bromo-6-methylquinoline analogs, evaluating their potential as anticancer and antimicrobial agents. We will delve into the rationale behind their design, present a comparative analysis of their biological activities against established alternatives, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutic agents.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline moiety, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[1]

The introduction of a bromine atom and a methyl group at the 4- and 6-positions, respectively, of the quinoline core is a strategic design choice. The bromine atom, a halogen, can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, it can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to target binding affinity. The methyl group can influence the electronic properties and steric hindrance of the molecule, which can also impact its biological activity.

This guide focuses on a series of novel, hypothetically synthesized 4-Bromo-6-methylquinoline analogs (designated as BMQ-1 , BMQ-2 , and BMQ-3 ) and compares their biological performance against the standard chemotherapeutic agent Doxorubicin and the broad-spectrum antibiotic Ciprofloxacin.

Comparative Biological Activity

To provide a clear and objective comparison, the biological activities of our novel 4-Bromo-6-methylquinoline analogs are summarized below. The data for BMQ-1, BMQ-2, and BMQ-3 are representative, hypothetical values for the purpose of this guide, designed to illustrate a plausible outcome of a drug discovery campaign.

Anticancer Activity

The in vitro anticancer activity of the novel analogs was evaluated against two common human cancer cell lines: HeLa (cervical cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) was determined using the MTT assay.

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)
BMQ-1 8.512.3
BMQ-2 5.27.8
BMQ-3 15.120.5
Doxorubicin[2][3]2.92[2]2.50[2]

As the data illustrates, BMQ-2 shows the most promising anticancer activity among the novel analogs, with IC50 values in the low micromolar range against both cell lines. While not as potent as the established drug Doxorubicin, these results are encouraging for a lead compound and warrant further optimization. The variation in activity among the BMQ analogs suggests that even minor structural modifications can significantly impact cytotoxic potency.

Antimicrobial Activity

The antimicrobial efficacy of the novel analogs was assessed against a Gram-negative bacterium, Escherichia coli, and a Gram-positive bacterium, Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
BMQ-1 168
BMQ-2 3216
BMQ-3 84
Ciprofloxacin[4][5]0.013[4]0.25[5]

In this evaluation, BMQ-3 demonstrated the most potent antimicrobial activity, particularly against the Gram-positive S. aureus. While the MIC values are higher than those of the potent antibiotic Ciprofloxacin, they are within a range that suggests these compounds could serve as a scaffold for the development of new antibacterial agents, especially in an era of growing antibiotic resistance.

Mechanistic Insights: Targeting the PI3K/Akt Signaling Pathway in Cancer

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[6] One such critical pathway is the PI3K/Akt pathway, which is frequently dysregulated in many human cancers.

The PI3K/Akt signaling cascade is a central regulator of cell growth, survival, and metabolism. Upon activation by growth factors, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits and activates the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to the inhibition of apoptosis and the promotion of cell cycle progression and proliferation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylation Cell Survival Cell Survival Downstream Effectors->Cell Survival Proliferation Proliferation Downstream Effectors->Proliferation BMQ Analogs 4-Bromo-6-methylquinoline Analogs BMQ Analogs->PI3K Inhibition Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Figure 1: Simplified PI3K/Akt Signaling Pathway and the potential inhibitory action of 4-Bromo-6-methylquinoline analogs.

It is hypothesized that the novel 4-Bromo-6-methylquinoline analogs may exert their anticancer effects by inhibiting key components of this pathway, such as PI3K itself. By blocking this pathway, the analogs could effectively halt the pro-survival and proliferative signals that drive cancer progression.

Experimental Protocols

To ensure the reproducibility and validity of the presented biological data, detailed step-by-step methodologies for the key assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with serial dilutions of 4-Bromo-6-methylquinoline analogs. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT solution to each well and incubate for 4 hours. C->D E 5. Solubilize formazan crystals with DMSO or other solvent. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F G 7. Calculate IC50 values. F->G

Figure 2: Experimental workflow for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., HeLa, MCF-7) and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 4-Bromo-6-methylquinoline analogs in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A 1. Prepare serial two-fold dilutions of 4-Bromo-6-methylquinoline analogs in broth. B 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). A->B C 3. Inoculate each well of a 96-well plate with the bacterial suspension. B->C D 4. Incubate the plate at 37°C for 18-24 hours. C->D E 5. Visually inspect for bacterial growth (turbidity). D->E F 6. The MIC is the lowest concentration with no visible growth. E->F

Figure 3: Experimental workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the 4-Bromo-6-methylquinoline analogs.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.

  • Inoculum Preparation:

    • From a fresh culture of the test bacterium (e.g., E. coli, S. aureus), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18 to 24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The presence of turbidity indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion and Future Directions

The novel 4-Bromo-6-methylquinoline analogs presented in this guide demonstrate promising, albeit moderate, anticancer and antimicrobial activities. Specifically, BMQ-2 has emerged as a lead candidate for further anticancer drug development, while BMQ-3 shows potential as a scaffold for new antibacterial agents.

The provided experimental data, while hypothetical, serves as a realistic representation of the outcomes of early-stage drug discovery efforts. The detailed protocols offer a solid foundation for researchers to conduct their own evaluations of novel compounds.

Future work should focus on the following:

  • Synthesis and evaluation of a broader library of 4-Bromo-6-methylquinoline analogs to establish a more comprehensive structure-activity relationship (SAR).

  • In-depth mechanistic studies to confirm the inhibition of the PI3K/Akt pathway and identify other potential molecular targets.

  • In vivo efficacy and toxicity studies in animal models for the most promising candidates.

  • Lead optimization to improve the potency and pharmacokinetic properties of these novel compounds.

By systematically applying the principles and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the versatile quinoline scaffold in the ongoing search for novel and effective treatments for cancer and infectious diseases.

References

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  • Shi, C., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1294825. [Link]

  • Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 1–16. Advance online publication. [Link]

  • Song, D., et al. (2022). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. The Brazilian Journal of Infectious Diseases, 26(2), 102319. [Link]

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Comparative

A Comparative Guide to the Structural Elucidation of 4-Bromo-6-methylquinoline Derivatives: The Primacy of X-ray Crystallography

In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their vast therapeutic and functional potential, implicated in everything from antimalarial to anticancer applications.[1...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their vast therapeutic and functional potential, implicated in everything from antimalarial to anticancer applications.[1][2][3] The precise arrangement of atoms within these molecules dictates their function, making unambiguous structural determination a cornerstone of rational drug design and materials engineering. Among these, the 4-bromo-6-methylquinoline scaffold presents a particularly interesting case due to the influence of its halogen and methyl substituents on molecular packing and intermolecular interactions.

This guide provides an in-depth comparison of analytical techniques for the structural characterization of 4-bromo-6-methylquinoline derivatives. It establishes single-crystal X-ray crystallography as the definitive method for absolute 3D structure determination while contextualizing its role alongside complementary techniques like NMR spectroscopy, mass spectrometry, and computational modeling.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, atom-resolution view of a molecule's three-dimensional structure in the solid state.[4][5] By analyzing the diffraction pattern of X-rays passing through a perfectly ordered crystal, we can determine precise bond lengths, bond angles, and the spatial arrangement of atoms, providing a definitive structural snapshot.[4]

The Experimental Workflow: From Powder to Structure

Achieving a high-quality crystal structure is a multi-step process that demands precision and a deep understanding of the molecule's physicochemical properties.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] edge [color="#5F6368"]

} caption [label="Fig. 1: Workflow for Single-Crystal X-ray Diffraction.", fontcolor="#202124", fontsize=12]; enddot

  • Synthesis and Purification:

    • Begin with the synthesis of 4-bromo-6-methylquinoline via established methods, such as the Skraup-Doebner-von Miller reaction followed by regioselective bromination.[2][6]

    • Crucially, the starting material must be of the highest possible purity (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading diffraction quality.[7] Column chromatography followed by recrystallization is often necessary.[8]

  • Crystal Growth – The Art and Science:

    • Solvent Selection is Paramount: The ideal solvent is one in which the compound is moderately soluble.[9] For quinoline derivatives, solvents like ethanol, acetone, or binary mixtures with water are often effective.[10][11] A systematic screening of solvents is the first critical step.

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol) to near-saturation in a clean vial. Cover the vial with a perforated cap (e.g., Parafilm with a needle hole) to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.[12] This is often the simplest and most effective method.[9]

    • Vapor Diffusion: This technique is excellent for small quantities of material.[12][13] Dissolve the compound in a "good" solvent (e.g., dichloromethane) in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexane), in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and promoting gradual crystallization.[12]

    • Troubleshooting: If the compound "oils out," the supersaturation is too high or the temperature change is too rapid.[7] Using a more dilute solution or a slower cooling/evaporation rate can resolve this. If no crystals form, inducing nucleation by gently scratching the inside of the vial with a glass rod can provide the necessary nucleation sites.[7]

  • Data Collection and Structure Solution:

    • A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is mounted on a goniometer head.

    • The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[14] As the crystal is rotated, a series of diffraction patterns are collected.[4]

    • Using specialized software, the positions and intensities of the diffracted spots are used to solve the "phase problem" and generate an initial electron density map, which reveals the atomic positions.[14] This model is then refined to best fit the experimental data.

Interpreting the Data: Beyond the Picture

The final output is a crystallographic information file (CIF) containing a wealth of quantitative data. Key metrics for assessing the quality of a structure include the R-factor (R1) and the Goodness of Fit (GooF). An R1 value below 5% (0.05) is generally considered excellent for small molecules.

Table 1: Representative Crystallographic Data for a Bromoquinoline Derivative

Parameter Value Significance
Chemical Formula C₁₀H₈BrN Confirms elemental composition.
Crystal System Monoclinic Describes the basic shape of the unit cell.
Space Group P2₁/c Defines the symmetry elements within the unit cell.
a, b, c (Å) 8.12, 14.55, 7.89 Unit cell dimensions.
β (°) 98.5 Angle of the unit cell.
Volume (ų) 921.4 Volume of the unit cell.
R1 (final) 0.035 Low value indicates a good fit between the model and data.

| GooF | 1.05 | Value close to 1 indicates a good quality refinement. |

One of the most powerful aspects of studying bromo-derivatives is the ability to analyze specific intermolecular interactions like halogen bonding .[15] This is a noncovalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base, such as a nitrogen or oxygen atom on an adjacent molecule.[15][16] These interactions can significantly influence crystal packing and the resulting material properties.[17] In the crystal structure of a 4-bromo-6-methylquinoline derivative, one might observe Br···N interactions that dictate the supramolecular assembly.[18]

A Comparative Framework: Alternative and Complementary Techniques

While SCXRD provides the definitive solid-state structure, a comprehensive characterization relies on a multi-technique approach. Other methods provide crucial information about the molecule's connectivity, purity, and behavior in solution.

Table 2: Comparison of Key Structural Elucidation Techniques

Technique Sample State Information Provided Strengths Limitations
Single-Crystal XRD Solid (Single Crystal) Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. Unambiguous, highly precise, "gold standard" for structure. Crystal growth can be a major bottleneck.[19]
NMR Spectroscopy Solution Covalent structure, connectivity (H-H, C-H), solution-state conformation. Excellent for determining the molecular backbone and connectivity; non-destructive. Provides an average structure in solution; does not give precise bond lengths or packing info.
Mass Spectrometry Gas Phase (Ionized) Molecular weight, elemental formula (HRMS), fragmentation patterns. High sensitivity, confirms molecular formula.[20] Provides no information on 3D structure or atom connectivity.

| Computational Modeling | In Silico | Theoretical geometry, electronic properties, interaction energies. | Can predict structures and properties, aiding experimental design.[21][22] | Is a simulation, not an experimental result; requires validation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the covalent structure of a molecule in solution.[23] For a 4-bromo-6-methylquinoline derivative, ¹H and ¹³C NMR spectra would confirm the positions of the substituents and the integrity of the quinoline ring system.[2][24] Two-dimensional NMR experiments (like COSY and HMBC) can definitively establish the connectivity between all protons and carbons.[3] While XRD gives the solid-state structure, NMR confirms that this fundamental structure is maintained in solution.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized compound.[1][20] High-Resolution Mass Spectrometry (HRMS) can provide an elemental formula with high accuracy, confirming that the correct atoms are present before attempting the lengthy process of crystallization.

dot graph { layout=neato; node [shape=ellipse, style="filled", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption [label="Fig. 2: Synergistic relationship of analytical techniques.", fontcolor="#202124", fontsize=12]; enddot

Conclusion

For the definitive structural elucidation of 4-bromo-6-methylquinoline derivatives, single-crystal X-ray crystallography is the indispensable gold standard. It is the only technique that provides an unambiguous, high-resolution 3D view of the molecule, revealing the precise atomic coordinates, bond parameters, and crucial intermolecular interactions such as halogen bonds that govern its solid-state behavior.

However, scientific integrity demands a holistic approach. The structural data from XRD must be supported by complementary techniques. Mass spectrometry validates the molecular formula, while NMR spectroscopy confirms the covalent connectivity in solution. Together, these methods provide a self-validating system, ensuring that the structure determined in the solid state corresponds to the compound synthesized and characterized in the lab. This integrated analytical strategy is fundamental to advancing the development of novel quinoline-based therapeutics and materials.

References

  • BenchChem. (2025). Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid - Technical Support Center.
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  • Eyigün, D. et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
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  • NIH. (Date N/A). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • ResearchGate. (Date N/A). A view of the intermolecular halogen bonds (dotted lines) in the....
  • University of Rochester, Department of Chemistry. (Date N/A). How To: Grow X-Ray Quality Crystals.
  • Arabian Journal of Chemistry. (Date N/A). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • BiŌkeanós. (Date N/A).
  • The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances.
  • Reddy, G. V. et al. (Date N/A). Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene. PMC - NIH.
  • Auffinger, P. et al. (2004). Halogen bonds in biological molecules. PMC - NIH.
  • X-Ray Structures of Some Heterocyclic Sulfones.
  • BenchChem. (2025). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.
  • Carleton College. (2007). Single-crystal X-ray Diffraction.
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Validation

A Comparative Guide to the Efficacy of Bromo-Methyl-Quinoline-Based Inhibitors in Preclinical Research

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology.[1] Its rigid structure and synthetic tractability allow f...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology.[1] Its rigid structure and synthetic tractability allow for precise modification to achieve desired pharmacological profiles. This guide provides a comparative analysis of the preclinical efficacy of a specific subclass: bromo-methyl-quinoline-based inhibitors. While direct comparative data for the 4-Bromo-6-methylquinoline isomer is limited in current literature, this document synthesizes available data on various positional isomers to offer valuable insights for researchers, scientists, and drug development professionals. We will explore their targeted activities, compare their potency against established inhibitors, and provide detailed experimental protocols to aid in the design and execution of future studies.

Introduction to Bromo-Methyl-Quinoline Scaffolds

The introduction of a bromine atom and a methyl group to the quinoline core significantly influences the molecule's electronic and steric properties. These modifications can enhance binding affinity to target proteins, improve pharmacokinetic properties, and ultimately increase therapeutic efficacy. The position of these substituents is critical in determining the specific biological target and overall potency of the inhibitor. This guide will delve into several positional isomers of bromo-methyl-quinoline and their inhibitory activities against key biological targets implicated in cancer and other diseases.

Comparative Efficacy of Bromo-Methyl-Quinoline-Based Inhibitors

Targeting Protein Kinase Novel 3 (PKN3)

A 6-bromo-quinoline derivative has been identified as a potent inhibitor of Protein Kinase Novel 3 (PKN3), a kinase implicated in cancer cell invasion and metastasis.

CompoundTargetIC50 (nM)Alternative InhibitorTargetIC50 (nM)
6-Bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-aminePKN39.3[2]Data not availablePKN3-
Dual Inhibition of EGFR and HER2

Derivatives of 7-bromo-8-methyl-quinoline have been explored for their potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two key receptor tyrosine kinases in cancer progression.

Compound ClassTargetCellular IC50Alternative InhibitorTargetEnzymatic IC50 (nM)
7-Bromo-8-methyl-quinoline derivativesEGFR/HER2Data not specified in available literatureLapatinibEGFR3 - 10.8[3]
HER29.8 - 13
Inhibition of VEGFR-2 in Angiogenesis

The quinoline scaffold is a known pharmacophore for inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

Compound ClassTargetCellular IC50Alternative InhibitorTargetEnzymatic IC50 (nM)
Bromo-methyl-quinoline derivativesVEGFR-2Data not specified in available literatureSorafenibVEGFR-290[4][5][6][7]
Targeting the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that is frequently dysregulated in cancer.

Compound ClassTargetCellular IC50Alternative InhibitorTargetEnzymatic IC50 (nM)
Bromo-methyl-quinoline derivativesPI3KData not specified in available literaturePictilisib (GDC-0941)PI3Kα3[8][9][10][11]
PI3Kδ3[8][9][10][11]
PI3Kβ33[9][11]
PI3Kγ75[9][11]
Inhibition of Prostaglandin F2α Synthase

Analogues of 6-bromo-3-methylquinoline have been investigated as inhibitors of prostaglandin F2α synthase, a potential target for preterm labor.

Compound ClassTargetPredicted pIC50Alternative InhibitorTargetEnzymatic IC50 (nM)
6-Bromo-3-methylquinoline analoguesProstaglandin F2α synthaseHigh predicted activity[12][13]CelecoxibCOX-240[14]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Celecoxib is a selective COX-2 inhibitor, and COX enzymes are involved in the synthesis of prostaglandins.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of bromo-methyl-quinoline compounds against a specific protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced. A common method involves a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • Bromo-methyl-quinoline inhibitor

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the bromo-methyl-quinoline inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: a. To each well of the plate, add the kinase and the kinase substrate. b. Add the diluted inhibitor or vehicle (DMSO) to the respective wells. c. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding ATP to each well. e. Incubate the reaction at 30°C for 1 hour.

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Choice of Substrate: The substrate should be specific to the kinase of interest to ensure that the measured activity is not due to off-target effects.

  • ATP Concentration: The ATP concentration is typically set at or near the Km value for the kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation Times: Incubation times for inhibitor binding and the kinase reaction are optimized to ensure that the reaction is in the linear range and that equilibrium is reached for inhibitor binding.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of bromo-methyl-quinoline inhibitor Add_Inhibitor Add inhibitor/vehicle to wells Compound_Prep->Add_Inhibitor Reaction_Mix Prepare kinase reaction mix (kinase, substrate, buffer) Reaction_Mix->Add_Inhibitor Incubate_Inhibitor Incubate for inhibitor binding Add_Inhibitor->Incubate_Inhibitor Add_ATP Initiate reaction with ATP Incubate_Inhibitor->Add_ATP Incubate_Reaction Incubate for kinase reaction Add_ATP->Incubate_Reaction Stop_Reaction Stop reaction and deplete ATP (ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Develop_Signal Develop luminescent signal (Kinase Detection Reagent) Stop_Reaction->Develop_Signal Read_Plate Measure luminescence Develop_Signal->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

In Vitro Kinase Inhibition Assay Workflow

MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of bromo-methyl-quinoline inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[15][16] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[15][17]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Bromo-methyl-quinoline inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the bromo-methyl-quinoline inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Self-Validating System:

  • Positive Control: A known cytotoxic agent should be included to ensure the assay is performing as expected.

  • Vehicle Control: This control accounts for any effects of the solvent on cell viability.

  • Blank Control: Wells with media only are used to subtract the background absorbance.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Adherence Allow cells to adhere overnight Seed_Cells->Adherence Add_Compound Add serial dilutions of inhibitor Adherence->Add_Compound Incubate_Treatment Incubate for 24-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for formazan formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

MTT Cell Viability Assay Workflow

Representative Signaling Pathway: EGFR Inhibition

The diagram below illustrates the inhibition of the EGFR signaling pathway by a quinoline-based inhibitor.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Quinoline_Inhibitor Bromo-Methyl-Quinoline Inhibitor Quinoline_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

EGFR Signaling Pathway Inhibition

Conclusion

Bromo-methyl-quinoline derivatives represent a promising class of inhibitors with potential applications in oncology and other therapeutic areas. The position of the bromo and methyl substituents on the quinoline scaffold plays a crucial role in determining their biological target and inhibitory potency. While more research is needed to fully elucidate the structure-activity relationships and to identify compounds with optimal efficacy and safety profiles, the existing data provides a strong rationale for the continued investigation of this chemical class. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design of future studies and the discovery of novel therapeutic agents.

References

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Comparative

A Comparative Guide to the Mechanistic Pathways of 4-Bromo-6-methylquinoline Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its many derivatives, 4-Bromo-6-methylquinoline serves as a versatile and strategic building block, offering a reactive handle for a multitude of chemical transformations. Understanding the mechanistic nuances and comparative performance of various synthetic methodologies is paramount for researchers aiming to efficiently functionalize this key intermediate.

This guide provides an in-depth, objective comparison of the primary reaction pathways involving 4-Bromo-6-methylquinoline, supported by experimental data and mechanistic insights. By delving into the causality behind experimental choices, we aim to equip researchers with the knowledge to select the most appropriate synthetic strategy for their specific target molecules.

The Strategic Importance of the C4-Bromine

The bromine atom at the C4 position of the 6-methylquinoline core is the focal point of its reactivity. Its electronegativity and ability to act as a good leaving group make it amenable to a variety of transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The methyl group at the C6 position, while more electronically remote, can subtly influence the overall reactivity and provides a point for further derivatization or metabolic consideration in drug design.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the functionalization of 4-Bromo-6-methylquinoline, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[1] The choice of catalyst, ligand, base, and solvent system is critical and can dramatically influence the reaction outcome.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a widely employed method for the formation of biaryl and aryl-heteroaryl structures.[2][3] The reaction of 4-Bromo-6-methylquinoline with various boronic acids or their esters provides a direct route to a diverse array of substituted quinolines.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[4] The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the oxidative addition of the aryl bromide to the Pd(0) center and facilitating the subsequent reductive elimination. The base plays a critical role in activating the boronic acid for transmetalation.

Comparative Performance of Catalytic Systems:

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Observations
Pd(dppf)Cl₂dppfK₃PO₄THF/H₂O701885Effective for coupling with phenylboronic acid, demonstrating good yields for a standard system.[5]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110-75A classic catalyst, generally reliable but may require higher temperatures.[6]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/THF/H₂O801-SPhos is a bulky biarylphosphine ligand known to be highly effective for challenging couplings.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add 4-Bromo-6-methylquinoline (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., THF/H₂O 2:1).

  • Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5][6]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Br 4-Bromo-6-methylquinoline Ar-Br->Oxidative Addition

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the formation of C-C bonds by coupling 4-Bromo-6-methylquinoline with alkenes, leading to the synthesis of substituted styrenes and other vinylquinolines.[7][8]

Mechanistic Considerations: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[5] The regioselectivity of the alkene insertion is a key consideration.

Comparative Analysis of Reaction Conditions:

AlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)Observations
StyrenePd(OAc)₂ / PPh₃Et₃NDMF100>80%A standard and effective system for the arylation of styrene.[1]
n-Butyl acrylatePd(OAc)₂ / PCy₃K₂CO₃DMA130-14056-94%Higher temperatures and a bulky phosphine ligand are often beneficial for less reactive alkenes.[9]

Experimental Protocol: General Procedure for the Heck Reaction

  • In a sealed tube, combine 4-Bromo-6-methylquinoline (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Add the solvent (e.g., DMF or DMA).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.[1][9]

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->Ar-Pd(II)(Br)L2 Migratory_Insertion Migratory Insertion Ar-Pd(II)(Br)L2->Migratory_Insertion Intermediate RCH(PdL2Br)-CH2Ar Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex [HPd(Br)L2] + Ar-CH=CHR Beta_Hydride_Elimination->Product_Complex Base_Regeneration Base Regeneration Product_Complex->Base_Regeneration Product Ar-CH=CHR Product_Complex->Product Base_Regeneration->Pd(0)L2 Ar-Br 4-Bromo-6- methylquinoline Ar-Br->Oxidative_Addition Alkene R-CH=CH2 Alkene->Migratory_Insertion Base Base Base->Base_Regeneration

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups onto the quinoline scaffold, providing access to a class of compounds with important applications in materials science and as synthetic intermediates.[10] The reaction typically employs a dual catalyst system of palladium and copper.[11]

Mechanistic Insights: The palladium catalyst facilitates the oxidative addition of the aryl bromide and the reductive elimination of the product, while the copper co-catalyst is believed to activate the terminal alkyne, forming a copper acetylide intermediate that undergoes transmetalation to the palladium center.[12]

Comparative Performance of Catalytic Systems:

AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Observations
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluenertGoodA standard, reliable system for Sonogashira couplings.[6]
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluenertGoodThe TMS group can be easily removed post-coupling to provide the terminal alkyne.[6]
PhenylacetylenePd/CuFe₂O₄K₂CO₃EtOH7070A heterogeneous catalyst system that can be recycled.[12]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dried and argon-flushed flask, add 4-Bromo-6-methylquinoline (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-3 mol%).

  • Add the solvent (e.g., toluene or THF) and the base (e.g., Et₃N or K₂CO₃).

  • Stir the reaction mixture at the appropriate temperature (room temperature to 70 °C) until completion.

  • Quench the reaction with water and extract with an organic solvent.

  • Dry, filter, and concentrate the organic phase.

  • Purify the product by column chromatography.[6][12]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Pd Oxidative Addition Pd(0)L2->Oxidative_Addition_Pd Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition_Pd->Ar-Pd(II)(Br)L2 Transmetalation_Pd Transmetalation Ar-Pd(II)(Br)L2->Transmetalation_Pd Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation_Pd->Ar-Pd(II)(C≡CR)L2 Reductive_Elimination_Pd Reductive Elimination Ar-Pd(II)(C≡CR)L2->Reductive_Elimination_Pd Reductive_Elimination_Pd->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination_Pd->Ar-C≡CR Ar-Br 4-Bromo-6- methylquinoline Ar-Br->Oxidative_Addition_Pd Cu(I)Br Cu(I)Br Alkyne_Activation Alkyne Activation Cu(I)Br->Alkyne_Activation Cu-C≡CR Cu-C≡CR Alkyne_Activation->Cu-C≡CR Cu-C≡CR->Transmetalation_Pd Terminal_Alkyne H-C≡CR Terminal_Alkyne->Alkyne_Activation Base_Cu Base Base_Cu->Alkyne_Activation

Caption: Dual catalytic cycles in the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a wide variety of amines.[4][13][14] This reaction is particularly valuable for the synthesis of pharmaceutically relevant compounds containing arylamine moieties.

Mechanistic Overview: The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, which is often rate-limiting.

Comparative Performance of Catalyst/Ligand Systems:

AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Observations
MorpholinePd(OAc)₂ / XantphosCs₂CO₃Toluene85-Xantphos is a robust ligand for the amination of aryl bromides.[16][17]
PyrrolidinePd₂(dba)₃ / BINAPNaOtBuToluene60-8860-88BINAP is another effective bidentate ligand for this transformation.[4][15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃).

  • Add 4-Bromo-6-methylquinoline and the amine.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat to the desired temperature (e.g., 85-110 °C).

  • Monitor the reaction's progress.

  • Upon completion, cool, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[16][17]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition_BH Oxidative Addition Pd(0)L2->Oxidative_Addition_BH Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition_BH->Ar-Pd(II)(Br)L2 Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(Br)L2->Amine_Coordination Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Amine_Coordination->Ar-Pd(II)(NR2)L2 Reductive_Elimination_BH Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive_Elimination_BH Reductive_Elimination_BH->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination_BH->Ar-NR2 Amine HNR2 Amine->Amine_Coordination Base_BH Base Base_BH->Amine_Coordination Ar-Br 4-Bromo-6- methylquinoline Ar-Br->Oxidative_Addition_BH

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Palladium-Catalyzed Cyanation: Installation of a Nitrile Group

The cyanation of 4-Bromo-6-methylquinoline is a valuable transformation, as the resulting nitrile can be readily converted into a variety of other functional groups, including carboxylic acids, amides, and amines.

Mechanistic Considerations and Reagent Comparison: While traditional methods often use toxic cyanide sources like KCN or NaCN, the use of potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a safer and more practical alternative.[12][18] The reaction mechanism is believed to involve oxidative addition of the aryl bromide to Pd(0), followed by cyanide transfer from the iron complex and reductive elimination.

Comparative Performance of Cyanating Agents:

Cyanating AgentCatalyst SystemBaseSolventTemp (°C)Yield (%)Observations
K₄[Fe(CN)₆]Pd(OAc)₂ (ligand-free)-DMAC12083-96A practical and ligand-free method, though requiring a higher temperature.[12]
K₄[Fe(CN)₆]·3H₂OPd precatalyst / XPhosKOAcDioxane/H₂O10097A highly efficient system for the cyanation of aryl chlorides, adaptable for bromides.[19][20]
Zn(CN)₂Pd/C / dppf-DMAC110up to 98A heterogeneous catalyst system with the addition of zinc formate to reactivate the catalyst.[21]

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation

  • To a screw-top test tube, add the palladium catalyst, ligand (if applicable), and K₄[Fe(CN)₆]·3H₂O.

  • Add 4-Bromo-6-methylquinoline and the solvent (e.g., dioxane/water or DMAC).

  • Seal the tube and heat to the specified temperature (e.g., 100-120 °C).

  • After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.[18][21]

Part 2: Nucleophilic Aromatic Substitution (SNA_r): A Classic Approach

While palladium-catalyzed reactions are often the methods of choice, nucleophilic aromatic substitution (SNA_r) can be a viable and cost-effective alternative for the functionalization of 4-Bromo-6-methylquinoline, particularly with strong nucleophiles.

Mechanistic Principles: The SNA_r reaction proceeds via a two-step addition-elimination mechanism.[22] The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[23] The leaving group then departs, restoring the aromaticity of the quinoline ring. The rate of reaction is influenced by the strength of the nucleophile and the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer complex.

Comparative Reactivity of Nucleophiles:

The reactivity of nucleophiles in SNA_r reactions with 4-Bromo-6-methylquinoline generally follows their nucleophilicity and basicity. Stronger, less sterically hindered nucleophiles will typically react faster.

  • Alkoxides (e.g., NaOMe, NaOEt): Readily displace the bromide to form the corresponding 4-alkoxy-6-methylquinolines.

  • Amines (e.g., Morpholine, Piperidine): Can also act as nucleophiles, although higher temperatures may be required compared to palladium-catalyzed methods.

  • Thiols (e.g., NaSMe): Are excellent nucleophiles and will readily displace the bromide.

Kinetic Considerations: The rate of an S_NAr reaction is typically second-order, being first-order in both the aryl halide and the nucleophile.[22][24] The rate-determining step is usually the formation of the Meisenheimer complex.

SNAr_Mechanism Ar-Br 4-Bromo-6-methylquinoline Addition Nucleophilic Addition Ar-Br->Addition Nucleophile Nu- Nucleophile->Addition Meisenheimer_Complex Meisenheimer Complex Addition->Meisenheimer_Complex Elimination Elimination of Leaving Group Meisenheimer_Complex->Elimination Product_SNAr Ar-Nu Elimination->Product_SNAr Leaving_Group Br- Elimination->Leaving_Group

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA_r).

Conclusion: Selecting the Optimal Synthetic Pathway

The choice of the most appropriate method for the functionalization of 4-Bromo-6-methylquinoline is a multifactorial decision that depends on the desired final product, the availability of starting materials, and considerations of cost, scale, and functional group tolerance.

  • For the construction of C-C bonds, the Suzuki-Miyaura and Heck reactions offer broad applicability and high yields. The Suzuki reaction is particularly versatile for creating biaryl linkages, while the Heck reaction is ideal for vinylation.

  • The Sonogashira coupling is the undisputed method for introducing alkynyl functionalities.

  • For the synthesis of arylamines, the Buchwald-Hartwig amination provides a powerful and general route with a wide scope of compatible amines.

  • Palladium-catalyzed cyanation , especially with safer cyanide sources, is a strategic choice for introducing a nitrile group that can be further elaborated.

  • Nucleophilic aromatic substitution remains a viable option for the introduction of strong nucleophiles, offering a potentially more economical, palladium-free alternative.

By carefully considering the mechanistic principles and comparative data presented in this guide, researchers can make informed decisions to accelerate their research and development efforts in the ever-evolving field of quinoline chemistry.

References

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Validation

A Comparative Guide to the Cytotoxicity of Halogenated Quinoline Isomers

Introduction: The Quinoline Scaffold and the Influence of Halogenation The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast array of b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Influence of Halogenation

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast array of biological activities, including significant potential as anticancer agents.[1][2] The therapeutic efficacy of quinoline-based compounds can be profoundly influenced by the nature and position of substituents on the quinoline ring. Halogenation, in particular, is a key strategy employed by medicinal chemists to modulate the physicochemical properties and biological activity of these molecules. The introduction of halogens can alter factors such as lipophilicity, electronic distribution, and metabolic stability, thereby impacting the compound's interaction with biological targets and its overall cytotoxic profile.[1]

This guide provides a comparative analysis of the cytotoxicity of halogenated quinoline isomers, drawing upon available experimental data to elucidate structure-activity relationships (SAR). We will explore how the identity of the halogen (Fluorine, Chlorine, Bromine, Iodine) and its position on the quinoline ring influence cytotoxic potency against various cancer cell lines. This in-depth technical guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of designing and evaluating novel halogenated quinoline-based anticancer agents.

Comparative Cytotoxicity of Halogenated Quinoline Isomers

The cytotoxic potential of halogenated quinolines is typically assessed through in vitro assays that measure cell viability or proliferation in the presence of the compound. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify a compound's potency, representing the concentration at which 50% of cell growth is inhibited. The following sections compare the cytotoxicity of different halogenated quinoline isomers based on available data. It is important to note that direct comparative studies of all possible positional isomers for a given halogen are limited, and thus, this analysis synthesizes findings from multiple studies.

Chloroquinoline Isomers

Chlorine is a commonly incorporated halogen in quinoline-based drug candidates. The position of the chlorine atom on the quinoline ring has a significant impact on its cytotoxic activity.

Studies have shown that 7-chloroquinoline derivatives, in particular, exhibit potent anticancer activity against a range of cancer cell lines. For instance, a series of novel 7-chloroquinoline derivatives demonstrated significant antitumor activity towards human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines.[3] One of the most active compounds in this series, containing a thioxopyrimidinone ring, displayed an IC50 of 11.92 µM against MCF-7 cells.[3] Another study highlighted that N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly potent against MDA-MB-468 breast cancer cells.[4]

In contrast, an 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline derivative showed significant antitumor activity against both P-388 and L1210 murine leukemias, suggesting that the 8-position is also a favorable site for chloro-substitution to impart cytotoxic effects.[5]

While comprehensive data for all monochloroquinoline isomers is not available in a single comparative study, the existing literature suggests that chloro-substitution at positions 7 and 8 can lead to potent cytotoxic compounds.

Table 1: Comparative Cytotoxicity (IC50, µM) of Representative Chloroquinoline Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
7-Chloroquinoline derivative (with thioxopyrimidinone ring)MCF-7Breast11.92[3]
7-Chloroquinoline derivative 3HCT-116Colon23.39[3]
7-Chloroquinoline derivative 9HCT-116Colon21.41[3]
7-Chloroquinoline derivative 9HeLaCervical21.41[3]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Breast8.73[4]
8-chloro-4-(3,3-dimethyl-1-triazeno)quinolineL1210Murine LeukemiaActive[5]
Bromoquinoline Isomers

Similar to chloroquinolines, the position of bromine on the quinoline ring is a critical determinant of cytotoxicity. Some studies suggest that brominated quinolines can exhibit significant anticancer activity. For example, a cyclopenta[b]quinoline-1,8-dione derivative bearing a 3-bromophenyl group was identified as the most potent compound in a series, showing notable cytotoxic activity against Raji and HeLa cell lines.[6]

In a study of quinazolinone derivatives (structurally related to quinolines), the introduction of a bromine atom at the para-position of an acetanilide ring resulted in excellent inhibition of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 value of 0.131 µM.[7] This highlights the potential of strategically placed bromine atoms to enhance interactions with specific biological targets.

Fluoroquinoline Isomers

The introduction of fluorine can significantly alter the electronic properties and metabolic stability of a molecule. In the context of quinolones, a class of compounds structurally related to quinolines, fluoro-substitution is a key feature of many potent antibacterial and anticancer agents.[8]

For fluoroquinolones, modifications at the C7 position have been shown to be crucial for their anticancer activity.[8] A study on 4-aminoquinoline derivatives found that a butyl-(7-fluoro-quinolin-4-yl)-amine showed more potent effects on MCF-7 cells compared to chloroquine.[4] This suggests that fluorine at the 7-position can be beneficial for cytotoxicity.

A series of novel fluoroquinoanthroxazines were designed and synthesized, demonstrating that these compounds can act as dual inhibitors of topoisomerase II and G-quadruplexes, highlighting a potential mechanism for their cytotoxic effects.[9]

Iodoquinoline Isomers

Data on the cytotoxicity of iodoquinoline isomers is less abundant in the reviewed literature. However, one study on halogenated 4-(3,3-dimethyl-1-triazeno)quinolines included iodo-analogues which showed activity against L1210 murine leukemia comparable to the drug dacarbazine.[5]

Mechanisms of Halogenated Quinoline-Induced Cytotoxicity

The cytotoxic effects of halogenated quinolines are often mediated by a combination of mechanisms that ultimately lead to cancer cell death. Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer agents.

Induction of Apoptosis

A common mechanism of action for many anticancer drugs, including quinoline derivatives, is the induction of apoptosis, or programmed cell death. Halogenated quinolines have been shown to trigger apoptosis through various signaling pathways. This often involves the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the key executioners of apoptosis. For instance, some quinoline derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards cell death.[10]

DNA Damage and Topoisomerase Inhibition

Several halogenated quinoline derivatives exert their cytotoxic effects by interacting with DNA and inhibiting enzymes involved in DNA replication and repair, such as topoisomerases.[11] Topoisomerases are crucial for relieving torsional stress in DNA during replication and transcription. Their inhibition by small molecules can lead to DNA strand breaks and subsequent cell death. For example, fluoroquinolone derivatives have been shown to act as topoisomerase II poisons.[8]

Generation of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is another mechanism implicated in the cytotoxicity of some quinoline derivatives.[12] Elevated levels of ROS can induce oxidative stress, leading to damage of cellular components, including DNA, proteins, and lipids, which can trigger apoptotic pathways.

Below is a generalized diagram illustrating a potential signaling pathway for halogenated quinoline-induced cytotoxicity.

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion Halogenated_Quinoline Halogenated Quinoline Isomer Topoisomerase Topoisomerase Halogenated_Quinoline->Topoisomerase Inhibition ROS ROS Generation Halogenated_Quinoline->ROS Induction DNA DNA Caspase_Activation Caspase Activation DNA->Caspase_Activation Damage Signal Topoisomerase->DNA DNA Strand Breaks Bax_Bcl2 Bax/Bcl-2 Ratio ROS->Bax_Bcl2 Upregulation of Bax Cytochrome_c Cytochrome c Release Cytochrome_c->Caspase_Activation Bax_Bcl2->Cytochrome_c Promotion Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized signaling pathway for halogenated quinoline-induced cytotoxicity.

Experimental Protocols for Cytotoxicity Assessment

The reliable evaluation of the cytotoxic potential of halogenated quinoline isomers relies on robust and well-validated experimental protocols. The following are step-by-step methodologies for commonly used in vitro cytotoxicity assays.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline isomers in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.[13]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[14]

The workflow for these in vitro cytotoxicity assays can be summarized in the following diagram:

G Start Start Cell_Seeding 1. Cell Seeding (96-well plate) Start->Cell_Seeding Compound_Treatment 2. Compound Treatment (Isomer dilutions) Cell_Seeding->Compound_Treatment Incubation 3. Incubation (24-72 hours) Compound_Treatment->Incubation Assay_Specific_Steps 4. Assay-Specific Steps (e.g., MTT or SRB addition) Incubation->Assay_Specific_Steps Measurement 5. Absorbance Measurement Assay_Specific_Steps->Measurement Data_Analysis 6. Data Analysis (IC50 Calculation) Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxicity of halogenated quinoline isomers, highlighting the critical role that the nature and position of the halogen substituent play in determining anticancer activity. The available data, while not exhaustive for all possible isomers, indicates that certain positions on the quinoline ring, such as C7 and C8, are particularly sensitive to halogenation, often leading to enhanced cytotoxic potency. The mechanisms underlying this cytotoxicity are multifaceted, involving the induction of apoptosis, DNA damage through topoisomerase inhibition, and the generation of reactive oxygen species.

A significant gap in the current literature is the lack of systematic studies directly comparing the cytotoxic profiles of a complete set of positional isomers for each halogen. Future research should focus on the synthesis and parallel evaluation of these isomers against a broad panel of cancer cell lines. Such studies will provide invaluable and definitive structure-activity relationship data, enabling a more rational design of novel halogenated quinoline-based anticancer agents. Furthermore, a deeper elucidation of the specific molecular targets and signaling pathways modulated by different isomers will be crucial for optimizing their therapeutic potential and selectivity.

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  • [Reference 19]
  • Asadi, M., & Ziarati, A. (2016). Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. Iranian journal of pharmaceutical research : IJPR, 15(4), 717–725.
  • Mondal, S., & Padil, K. (2017). Biologically active quinoline and quinazoline alkaloids part I. Journal of basic and clinical pharmacy, 8(Suppl 1), S1.
  • [Reference 24]
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Otaibi, A. M., Al-Said, M. S., Abdel-Moneim, D., & Abdel-Kader, O. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6695.

Sources

Validation

A Comparative Guide to Confirming the Structure of 4-Bromo-6-methylquinoline Reaction Products

This guide provides an in-depth comparison of the primary analytical techniques used to characterize the products of common synthetic transformations of 4-bromo-6-methylquinoline. We will move beyond simple protocol reci...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary analytical techniques used to characterize the products of common synthetic transformations of 4-bromo-6-methylquinoline. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers to select the most effective combination of methods for their specific needs.

Common Synthetic Transformations

The C4-bromo position on the 6-methylquinoline core is primed for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry. Understanding these reactions provides the necessary context for the analytical challenges that follow. The three most common transformations are the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and various Cyanation reactions.[1][2][3][4]

G cluster_start Starting Material cluster_reactions Common Cross-Coupling Reactions cluster_products Product Classes start 4-Bromo-6-methylquinoline suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R¹R²NH Pd Catalyst, Base cyanation Cyanation start->cyanation CN Source Catalyst prod_suzuki 4-Aryl/Vinyl-6-methylquinoline (C-C Bond Formation) suzuki->prod_suzuki prod_buchwald 4-Amino-6-methylquinoline (C-N Bond Formation) buchwald->prod_buchwald prod_cyanation 4-Cyano-6-methylquinoline (C-CN Bond Formation) cyanation->prod_cyanation

Figure 1: Common synthetic routes from 4-bromo-6-methylquinoline.

Core Analytical Techniques for Structural Confirmation

While numerous analytical techniques exist, three form the cornerstone of structural elucidation for these novel quinoline derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each provides a unique piece of the structural puzzle, and they are most powerful when used in concert.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule in solution.[5] For quinoline derivatives, both ¹H and ¹³C NMR are indispensable for confirming that the desired substitution has occurred at the correct position.[6][7]

Expertise & Causality: The quinoline ring system has a characteristic pattern of signals in the aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm).[6] The key to confirming a successful reaction is to observe the disappearance of the proton signal corresponding to the C4-H in the starting material (if it were present) and the appearance of new signals corresponding to the newly introduced group. More importantly, the chemical shifts of the protons adjacent to the C4 position (H3 and H5) will be significantly affected by the new substituent due to changes in the local electronic environment.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Weigh approximately 5-10 mg of the purified reaction product.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; the product must be fully soluble, and its signals should not be obscured by residual solvent peaks.

  • Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis or precise chemical shift referencing is needed.

  • Data Acquisition: Acquire a ¹H spectrum first. This is a quick experiment that confirms the presence of the compound and provides initial structural information.

  • Following the ¹H scan, acquire a ¹³C spectrum. This experiment takes longer but provides crucial information about the carbon backbone of the molecule.

  • Advanced Experiments (If Needed): If the structure is still ambiguous, 2D NMR experiments like COSY (to show ¹H-¹H correlations) and HMBC/HSQC (to show ¹H-¹³C correlations over multiple bonds or one bond, respectively) can be used to definitively piece together the molecular structure.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, offering the most direct confirmation that the desired atoms have been assembled.[9] It is a destructive technique that provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Expertise & Causality: The primary piece of evidence from MS is the molecular ion peak (M⁺ or [M+H]⁺). For a successful Suzuki coupling of 4-bromo-6-methylquinoline (C₁₀H₈BrN, MW ≈ 222.08) with phenylboronic acid, for example, the goal is to form 6-methyl-4-phenylquinoline (C₁₆H₁₃N, MW ≈ 219.28). The mass spectrum should show a molecular ion peak corresponding to the new molecular weight. The isotopic pattern is also crucial. The starting material will have a characteristic M/M+2 pattern in a roughly 1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). The disappearance of this pattern in the product is a strong indicator of a successful reaction. Fragmentation patterns can also support the structural assignment by showing the loss of predictable neutral fragments from the parent ion.[10][11]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (typically ~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Choose an appropriate ionization method. Electrospray Ionization (ESI) is common for polar molecules like many quinoline derivatives, while Electron Ionization (EI) can provide more detailed fragmentation.[9]

  • Data Acquisition: The sample is introduced into the mass spectrometer. A high-resolution instrument (like a TOF or Orbitrap) is preferred as it can provide a mass measurement accurate to several decimal places, allowing for the determination of the molecular formula.[9]

X-ray Crystallography

X-ray crystallography is the gold standard for structural determination, providing an unambiguous 3D model of the molecule in the solid state.[12] It is the ultimate arbiter when NMR and MS data are inconclusive or when absolute stereochemistry needs to be determined.

Expertise & Causality: This technique relies on the ability to grow a high-quality single crystal of the compound. X-rays are diffracted by the electrons in the crystal lattice, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of every atom.[13] For quinoline derivatives, this can confirm the planarity of the ring system and the exact conformation of the C4-substituent relative to the core.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization (The Critical Step): This is often the most challenging part. The purified compound is dissolved in a minimal amount of a suitable solvent, and crystals are grown through slow evaporation, vapor diffusion, or slow cooling. A variety of solvents and solvent systems (e.g., ethanol, ethyl acetate, hexane) should be screened.[12]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on the goniometer of the diffractometer.

  • Data Collection: The crystal is cooled (typically to ~100 K) and irradiated with a focused beam of X-rays (e.g., Mo Kα radiation).[12] The diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data, solve the phase problem, and refine the atomic positions to generate the final molecular structure.

Comparative Analysis of Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Atomic connectivity, 3D structure in solutionMolecular formula, fragmentation patternsUnambiguous 3D solid-state structure
Sample State SolutionSolid or SolutionSingle Crystal
Sample Amount 1-10 mg< 1 mgSingle Crystal
Destructive? NoYesNo (crystal is preserved)
Key Advantage Rich structural detail on connectivityHigh sensitivity and exact mass"Gold Standard" - definitive structure
Key Limitation Can be complex to interpret fullyProvides little connectivity informationCrystal growth can be difficult/impossible

Case Study Workflow: Suzuki Coupling of 4-Bromo-6-methylquinoline

Let's consider a practical workflow for a researcher who has just performed a Suzuki coupling reaction between 4-bromo-6-methylquinoline and 4-methoxyphenylboronic acid.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation s1 Suzuki Coupling Reaction (4-Bromo-6-methylquinoline + 4-methoxyphenylboronic acid) s2 Aqueous Workup s1->s2 s3 Column Chromatography s2->s3 s4 Isolate Purified Product s3->s4 a1 Dissolve small aliquot for NMR & MS s4->a1 a4 Set up crystallization trials with bulk material s4->a4 a2 ¹H and ¹³C NMR (Confirm connectivity) a1->a2 a3 HRMS (Confirm MW & formula) a1->a3 a6 Structure Confirmed a2->a6 a3->a6 a5 X-ray Crystallography (Obtain definitive 3D structure) a4->a5 a5->a6

Figure 2: Experimental workflow for synthesis and structural validation.

Expected Data for 4-(4-methoxyphenyl)-6-methylquinoline:

AnalysisStarting Material (4-Bromo-6-methylquinoline)Expected ProductRationale for Change
¹H NMR Complex aromatic signals.Disappearance of a signal, appearance of new signals for the methoxy group (~3.9 ppm) and the A₂B₂ system of the new phenyl ring. Shifts in adjacent quinoline protons.Successful C-C bond formation replaces the bromine atom and introduces the new aryl group.
¹³C NMR Signal for C4-Br at ~122 ppm.Disappearance of the C4-Br signal, appearance of new signals for the methoxyphenyl group, including the OMe carbon (~55 ppm).The carbon skeleton has been extended, and the electronic environment of C4 has changed dramatically.
HRMS (ESI+) m/z for [M+H]⁺ ≈ 222.00/224.00 (1:1 ratio)m/z for [M+H]⁺ ≈ 250.1226 (for C₁₇H₁₆NO⁺)Loss of the bromine isotopic pattern and confirmation of the new molecular formula.

Conclusion

Confirming the structure of novel derivatives of 4-bromo-6-methylquinoline is a non-negotiable step in the research and development pipeline. While each analytical technique offers unique insights, a synergistic approach is the most robust strategy. Routine confirmation should always involve a combination of high-resolution mass spectrometry to verify the molecular formula and ¹H/¹³C NMR to establish atomic connectivity. For particularly novel scaffolds, or when stereochemistry is a factor, the definitive, albeit challenging, technique of single-crystal X-ray crystallography should be pursued. By understanding the strengths and limitations of each method, researchers can confidently and efficiently characterize their compounds, paving the way for the next stages of discovery.

References

  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (n.d.). Benchchem.
  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Vela, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals.
  • Application Note: 1H NMR Characterization of Substituted Quinolines. (n.d.). Benchchem.
  • 8-Bromo-4-chloro-6-methylquinoline. (n.d.). EvitaChem.
  • X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. (n.d.). Benchchem.
  • Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. (n.d.). ResearchGate.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository.
  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2018). ResearchGate.
  • X-ray powder diffraction data for two new N-substituted 3,4-dihydrospiro-2(1 H) quinolines. (1999). Powder Diffraction.
  • Georgescu, E., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules.
  • X-ray crystal structures and data bank analysis of Zn(II) and Cd(II) complexes of 2- and 7-nonyl substituted 8-hydroxyquinoline and 8-hydroxyquinaldine extractive agents. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (n.d.). ResearchGate.
  • X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. (n.d.). ResearchGate.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. (n.d.). The Royal Society of Chemistry.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. (n.d.). Benchchem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
  • Buchwald-Hartwig amination. (2023, March 6). YouTube.
  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022). RSC Advances.
  • US Patent 7595417B2 - Cyanation of aromatic halides. (n.d.). Google Patents.
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  • Cyanation – Knowledge and References. (n.d.). Taylor & Francis.
  • Ligand-free CuI-catalyzed cyanation of aryl halides using K4[Fe(CN)6] as cyanide source and water as solvent. (2010). Tetrahedron.
  • Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide. (n.d.). Benchchem.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-6-methylquinoline

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detaile...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-6-methylquinoline, a halogenated quinoline derivative. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system for waste management in your laboratory.

Understanding the Hazard Profile of 4-Bromo-6-methylquinoline

  • Acute Toxicity: Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

Given these hazards, adherence to strict safety protocols is non-negotiable.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Prior to handling 4-Bromo-6-methylquinoline for disposal, ensure the following safety measures are in place:

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use.[6]

    • Eye Protection: Tightly fitting safety goggles or a face shield are essential to protect against splashes and dust.[4][7]

    • Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.[6]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[7]

Step-by-Step Disposal Protocol

The disposal of 4-Bromo-6-methylquinoline must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][8]

For Small Quantities (e.g., residual amounts in containers):

  • Triple Rinse: The empty container should be triple-rinsed with a suitable solvent. Acetone or ethanol are common choices for rinsing containers of organic solids.

  • Collect Rinsate: The solvent rinsate must be collected and treated as hazardous waste.[9] Do not discard the rinsate down the drain. Collect it in a designated, properly labeled hazardous waste container for halogenated organic solvents.[1]

  • Container Disposal: Once triple-rinsed, the container can be disposed of according to your institution's guidelines for decontaminated lab waste. Deface the original label to prevent misuse.

For Bulk Quantities or Contaminated Materials:

  • Waste Segregation: 4-Bromo-6-methylquinoline waste, including contaminated materials like absorbent pads from a spill cleanup, must be segregated into a dedicated hazardous waste container.[1]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Bromo-6-methylquinoline".[9] Ensure the container is sealed to prevent leaks or spills.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4][10]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. This is the most critical step to ensure regulatory compliance and environmental protection.[6] The primary disposal route for halogenated organic compounds is typically high-temperature incineration at a permitted hazardous waste facility.[11][12]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area.[8] Restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated.[8]

  • Personal Protection: Don appropriate PPE, including respiratory protection if the spill generates dust.[6]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material. Avoid creating dust.[5] Place the collected material into a labeled hazardous waste container.

    • For solutions, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[8][13] Do not use combustible materials like paper towels for large spills.

    • Place the absorbent material into a sealed, labeled hazardous waste container.[13]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[14] Collect all decontamination materials as hazardous waste.

Data Summary and Workflow Visualization

To facilitate quick reference, the following table summarizes key information for 4-Bromo-6-methylquinoline and related compounds.

PropertyValue/InformationSource
Chemical Name 4-Bromo-6-methylquinoline-
Molecular Formula C₁₀H₈BrN[3]
Molecular Weight 222.08 g/mol [3]
Appearance Likely a solid at room temperature[10][15]
Primary Hazards Acute toxicity (oral), skin irritation, serious eye damage, respiratory irritation[2][3][4]
Waste Classification Halogenated Organic Waste[1]
Recommended Disposal Licensed hazardous waste incineration[6][11][12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Bromo-6-methylquinoline.

DisposalWorkflow 4-Bromo-6-methylquinoline Disposal Workflow cluster_prep Preparation cluster_disposal Disposal Path cluster_final Final Steps Start Start: Identify 4-Bromo-6-methylquinoline Waste Assess Assess Quantity and Form (Solid, Liquid, Contaminated Material) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Assess->PPE Decision Small Quantity (e.g., residue)? PPE->Decision TripleRinse Triple Rinse Container with Solvent Decision->TripleRinse Yes BulkWaste Place in Labeled Halogenated Solid Waste Container Decision->BulkWaste No CollectRinsate Collect Rinsate as Halogenated Liquid Waste TripleRinse->CollectRinsate Store Store Securely in Designated Hazardous Waste Area CollectRinsate->Store BulkWaste->Store ArrangeDisposal Arrange for Professional Disposal (Licensed Waste Management) Store->ArrangeDisposal End End: Disposal Complete ArrangeDisposal->End

A flowchart outlining the decision-making process for the disposal of 4-Bromo-6-methylquinoline.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 4-Bromo-6-methylquinoline, thereby protecting themselves, their colleagues, and the environment.

References

  • University of Wollongong. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-6-methoxyquinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-methylquinoline. Retrieved from [Link]

  • ChemSynthesis. (2025). 4-bromoquinoline. Retrieved from [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • ChemWhat. (n.d.). 6-Bromo-4-methylquinoline CAS#: 41037-28-9. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA's Final Rule to Amend the Hazard Communication Standard. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Adinco. (n.d.). CHEMICAL RESISTANCE CHART. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 4-Bromo-6-methylquinoline

As researchers and drug development professionals, our work with novel chemical entities like 4-Bromo-6-methylquinoline is foundational to discovery. This halogenated quinoline derivative, while valuable in synthesis, pr...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Bromo-6-methylquinoline is foundational to discovery. This halogenated quinoline derivative, while valuable in synthesis, presents significant health and safety hazards that demand a rigorous and informed approach to personal protection.[1] This guide moves beyond a simple checklist, providing a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Profile: Understanding the Adversary

4-Bromo-6-methylquinoline is a substituted quinoline, and while specific toxicological data may be limited, the hazards can be inferred from its structural analogues and the parent quinoline compound. The available safety data indicates that this class of compounds must be handled with significant caution.

Based on aggregated GHS (Globally Harmonized System) data for 4-bromo-methylquinoline isomers and related compounds, the primary hazards are clear.[2] This substance should be treated as harmful if swallowed, a cause of serious skin and eye irritation/damage, and a potential respiratory irritant.[2][3][4][5] The parent compound, quinoline, is also classified as a suspected mutagen and potential carcinogen, warranting an abundance of caution.[6]

Hazard ClassificationPotential EffectGHS PictogramPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[2][4]

P301, P312, P330
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[2][3][4]

P280, P302, P352, P332, P313
Serious Eye Damage/Irritation (Category 1/2)Causes serious eye damage or irritation.[2][3][4]

P280, P305, P351, P338, P310
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[2][3][5]

P261, P271, P304, P340

The Hierarchy of Controls: PPE as the Final Guardian

Before we address PPE, we must acknowledge its place in the hierarchy of safety controls. PPE is the last line of defense, employed after other, more effective measures have been implemented.

Caption: The Hierarchy of Controls prioritizes safety measures.

Always handle 4-Bromo-6-methylquinoline within a certified chemical fume hood (an engineering control) and according to established Standard Operating Procedures (SOPs) (an administrative control). The following PPE recommendations are designed to protect you from residual exposure in this controlled environment.

Essential PPE for Routine Operations

For standard laboratory operations such as weighing, dissolving, and running reactions, the following PPE is mandatory.

Eye and Face Protection

Direct contact with even minute quantities of 4-Bromo-6-methylquinoline can cause serious, irreversible eye damage.[2]

  • Mandatory: Chemical splash goggles that form a seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection from splashes.[7]

  • Recommended for High-Risk Tasks: When handling larger quantities (>5g) or performing vigorous reactions, supplement goggles with a full-face shield. A face shield protects the entire face from splashes and should always be worn in conjunction with goggles.[8]

Skin and Body Protection

This compound is a known skin irritant, and related chemicals are harmful upon skin contact.[2][5] Therefore, creating a complete barrier is critical.

  • Gloves: There is no universal glove for all chemicals.[8] For halogenated aromatic compounds, nitrile gloves are a common and effective choice, offering good resistance to snags and a range of chemicals.[8]

    • Protocol: Always use a double-gloving technique. This allows for the removal of the outer, potentially contaminated glove without exposing your skin.[7] Check gloves for any signs of degradation or puncture before and during use. Remove and replace gloves immediately if contamination is suspected.

  • Laboratory Coat/Gown: A standard cotton lab coat is insufficient.

    • Protocol: Wear a lab coat made of a non-porous or chemically resistant material with long, cuffed sleeves. This prevents seepage and protects the wrist area where the glove and coat meet.[9] Ensure the coat is fully buttoned.

Respiratory Protection

Under normal operating conditions within a functioning chemical fume hood, respiratory protection is not typically required.[10] The engineering control is designed to prevent inhalation exposure. However, respiratory protection is crucial in specific scenarios.

  • When to Use: Respiratory protection is necessary during a large spill, a failure of the fume hood, or when cleaning reactors where aerosolization is possible.

  • Type: A surgical mask provides no protection against chemical vapors.[7][9] An N-95 or N-100 respirator is sufficient for particulates but not vapors. For emergencies involving vapors, a cartridge-style respirator with organic vapor cartridges is required.[7] All personnel requiring a respirator must be properly fit-tested and trained.[7]

Procedural Discipline: Donning, Doffing, and Disposal

Cross-contamination is a primary vector of exposure. A disciplined approach to putting on and taking off PPE is as important as the equipment itself.

PPE_Workflow cluster_don Donning (Putting On) - Clean Area cluster_doff Doffing (Taking Off) - At Exit of Work Area don1 1. Lab Coat/Gown don2 2. Inner Gloves don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Outer Gloves (cuff over lab coat) don3->don4 doff1 1. Outer Gloves (Peel off without touching exterior) doff2 2. Lab Coat/Gown (Roll inside-out) doff1->doff2 doff3 3. Goggles/Face Shield (Handle by straps) doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: Sequential process for donning and doffing PPE.

Key Principles:

  • Donning: Proceed from the least "intimate" item (lab coat) to the most (outer gloves). The cuffs of the outer gloves should go over the cuffs of the lab coat.

  • Doffing: This is a critical step to prevent contamination. The guiding principle is "dirty-to-dirty, clean-to-clean." Remove the most contaminated items first (outer gloves). As you remove items like the lab coat, roll them so the contaminated exterior is contained within. Your inner gloves should be the last item removed.

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing all PPE.[3][6][11]

Spill and Emergency Response

Even with meticulous planning, spills can occur. Your PPE is your primary shield during cleanup.

Immediate Actions:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or ventilation is compromised, leave the area and contact your institution's emergency response team.

For a Manageable Spill (inside a fume hood):

  • Ensure you are wearing the full PPE detailed above, including double gloves, goggles, a face shield, and a chemically resistant lab coat.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or clay.[3][12] Do not use combustible materials.

  • Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[3]

  • Decontaminate the area according to your lab's specific SOPs.

  • All materials used for cleanup, including your outer gloves and any disposable PPE, must be disposed of as hazardous waste.[3][12]

Waste Disposal

All disposable PPE that has come into contact with 4-Bromo-6-methylquinoline is considered hazardous waste.

  • Gloves, wipes, and absorbent pads: Place directly into a designated hazardous waste container. Do not discard in the regular trash.

  • Empty Reagent Bottles: Rinse containers as per institutional guidelines before disposal, treating the rinsate as hazardous waste.

  • Chemical Waste: Dispose of all chemical waste, including reaction mixtures and contaminated solvents, in accordance with local, regional, and national regulations.[3][12]

By integrating this comprehensive PPE strategy into your daily workflow, you establish a robust safety culture that protects you and your critical research. Trust in the procedure, understand the reasoning behind each step, and handle every chemical with the respect it deserves.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: quinoline. [Link]

  • PubChem. 6-Bromo-4-methylquinoline | C10H8BrN | CID 12475362. National Center for Biotechnology Information. [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • ScienceLab.com. Material Safety Data Sheet Quinoline MSDS. [Link]

  • ServiceMaster Clean. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Connor, T. H. Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Wang, et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. [Link]

Sources

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Feasible Synthetic Routes

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